4-tert-Butyldiphenyl sulfide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-tert-butyl-4-phenylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18S/c1-16(2,3)13-9-11-15(12-10-13)17-14-7-5-4-6-8-14/h4-12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRAEJDVHXHGSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)SC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20465132 | |
| Record name | 4-tert-Butyldiphenyl sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20465132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85609-03-6 | |
| Record name | 4-tert-Butyldiphenyl sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20465132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-tert-Butyldiphenyl Sulfide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-tert-Butyldiphenyl Sulfide
CAS Number: 85609-03-6
Introduction
4-tert-Butyldiphenyl sulfide is an organosulfur compound featuring a tert-butyl group and a diphenyl sulfide core structure. Its CAS number is 85609-03-6.[1][2][3][4] This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on its relevance to researchers in organic synthesis and drug discovery. The presence of the sulfur atom and the specific arrangement of the bulky tert-butyl and phenyl groups impart distinct chemical characteristics that make it a subject of interest in medicinal chemistry and materials science.
Physicochemical Properties
This compound is a clear liquid, with a color ranging from light orange to yellow-green.[5] Key physicochemical data are summarized in the table below.
| Property | Value | Source |
| CAS Number | 85609-03-6 | [1][2][3][4] |
| Molecular Formula | C₁₆H₁₈S | [2][5] |
| Molecular Weight | 242.38 g/mol | [2][5] |
| Appearance | Light orange to yellow to green clear liquid | [5] |
| Boiling Point | 140°C at 1.3 mmHg | [3][4] |
| Density (Predicted) | 1.05 ± 0.1 g/cm³ | [5] |
| Refractive Index | 1.5930 - 1.5970 | [5] |
Synthesis and Mechanistic Considerations
The synthesis of unsymmetrical diaryl sulfides like this compound can be approached through several established methods in organic chemistry, most notably through cross-coupling reactions. While a specific, detailed experimental protocol for this exact molecule is not widely published, a plausible and commonly employed method is the copper-catalyzed Ullmann condensation or a related palladium-catalyzed cross-coupling reaction.
The logical synthetic approach involves the coupling of a sulfur-containing nucleophile with an aryl halide. In this case, 4-tert-butylthiophenol would serve as the nucleophilic thiol, and iodobenzene or bromobenzene as the aryl halide. The tert-butyl group on the thiophenol provides steric bulk, which can influence the reactivity and properties of the final product.
Sources
An In-Depth Technical Guide to 4-tert-Butyldiphenyl Sulfide: Synthesis, Characterization, and Applications
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 4-tert-butyldiphenyl sulfide. We will delve into its fundamental properties, provide a validated synthesis and purification protocol, discuss methods for structural verification, and explore its chemical reactivity and potential applications as a specialized building block in modern organic synthesis.
Core Compound Profile and Safety Mandates
This compound (IUPAC Name: 1-tert-butyl-4-(phenylthio)benzene) is an asymmetrical diaryl sulfide characterized by the presence of a sterically demanding tert-butyl group on one of the phenyl rings. This structural feature is not merely decorative; it significantly influences the molecule's physical properties, solubility in organic solvents, and, most importantly, its reactivity and utility in synthetic chemistry. The bulky tert-butyl group can impart unique conformational constraints and selective reactivity in more complex molecular architectures, making it a valuable intermediate.
A thorough understanding of its physicochemical properties and safety requirements is a prerequisite for its use in any laboratory setting.
Table 1: Physicochemical and Safety Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₈S | [1][2] |
| Molecular Weight | 242.38 g/mol | [2] |
| CAS Number | 85609-03-6 | [1] |
| Appearance | Light orange to yellow/green clear liquid | [2] |
| Boiling Point | 140 °C @ 1.3 mmHg | [2][3] |
| Density | ~1.04 g/cm³ (20 °C) | |
| Refractive Index | ~1.59 | |
| GHS Signal Word | Warning | [1] |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritation | [1][4] |
| Precautionary Codes | P264, P280, P302+P352, P305+P351+P338 | [1] |
Mandatory Safety Protocol
Due to its classification as a skin and eye irritant, handling of this compound requires stringent adherence to safety protocols.[1][4]
-
Personal Protective Equipment (PPE): Always wear nitrile gloves, safety glasses with side shields or goggles, and a lab coat.
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Avoid inhalation of vapors and direct contact with skin and eyes.
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so. If irritation persists, seek medical attention.
Synthesis and Purification: A Validated Workflow
The logical and most common approach to synthesizing asymmetrical sulfides like this compound is through a nucleophilic substitution reaction, leveraging the high nucleophilicity of a thiolate anion. The following protocol describes a robust method starting from commercially available precursors.
Diagram: Synthesis Workflow
Caption: Workflow for the synthesis and purification of this compound.
Experimental Protocol: Synthesis
Rationale: This procedure utilizes the reaction between the potassium salt of 4-tert-butylthiophenol (a potent nucleophile) and iodobenzene. Potassium carbonate is a cost-effective and moderately strong base, sufficient to deprotonate the thiol. Dimethylformamide (DMF) is an ideal polar aprotic solvent that effectively solvates the potassium cation, enhancing the nucleophilicity of the thiolate. Iodobenzene is chosen as the electrophile due to the high reactivity of the C-I bond in nucleophilic aromatic substitution and cross-coupling reactions.
-
Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-tert-butylthiophenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF (3 mL per mmol of thiol).
-
Reaction: Add iodobenzene (1.05 eq) to the stirring suspension.
-
Heating: Heat the reaction mixture to 80 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting thiol is consumed.
-
Cooling: Once complete, allow the mixture to cool to room temperature.
Experimental Protocol: Work-up and Purification
Rationale: An aqueous work-up is necessary to remove the inorganic base (K₂CO₃) and the DMF solvent. Vacuum distillation is the preferred method for purifying high-boiling liquids, as it allows distillation at a lower temperature, preventing thermal decomposition of the product.[2][3]
-
Quenching: Pour the cooled reaction mixture into a separatory funnel containing deionized water (10x the volume of DMF).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (2 x 20 mL) to remove residual water and DMF.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation (approx. 140 °C at 1.3 mmHg) to yield this compound as a clear, pale yellow-orange liquid.
Structural Verification and Quality Control
Confirming the identity and purity of the synthesized product is a critical step that underpins the trustworthiness of any experimental work. A combination of chromatographic and spectroscopic methods provides a self-validating system.
Analytical Methods
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for assessing purity and confirming the molecular weight. A pure sample should exhibit a single major peak (typically >98% purity) and a mass spectrum showing the molecular ion (M⁺) peak at m/z = 242.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides unambiguous structural confirmation. The predicted spectrum is highly characteristic.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the presence of key functional groups.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Signals | Rationale |
| ¹H NMR | ~ 7.2-7.5 ppm (m, 9H)~ 1.3 ppm (s, 9H) | A complex multiplet for the nine protons on the two different aromatic rings. A sharp singlet integrating to nine protons for the chemically equivalent methyl groups of the tert-butyl substituent. |
| ¹³C NMR | ~ 148-152 ppm (quat. C)~ 125-135 ppm (aromatic CH)~ 45 ppm (quat. C)~ 31 ppm (CH₃) | Signals corresponding to the aromatic carbons (both protonated and quaternary) and the distinct signals for the quaternary and methyl carbons of the tert-butyl group. |
| FTIR (cm⁻¹) | ~ 3100-3000 (C-H, aromatic)~ 2960-2870 (C-H, aliphatic)~ 1580, 1480 (C=C, aromatic)~ 1100-1000 (C-S stretch) | Characteristic vibrations for aromatic and aliphatic C-H bonds, aromatic ring stretching, and the C-S bond. |
Chemical Reactivity and Synthetic Applications
The utility of this compound as a synthetic intermediate stems from the reactivity of its two key functional domains: the sulfur atom and the aromatic rings.
Diagram: Key Reactivity Pathways
Sources
4-tert-Butyldiphenyl sulfide physical properties
An In-Depth Technical Guide to 4-tert-Butyldiphenyl Sulfide: Properties, Synthesis, and Applications
Abstract and Scope
This technical guide provides a comprehensive overview of this compound (CAS No. 85609-03-6), a key organosulfur intermediate. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core physicochemical properties, analytical characterization, and synthetic methodologies pertinent to this compound. The narrative emphasizes the causality behind experimental choices and the strategic importance of this molecule's structural motifs—the diphenyl sulfide scaffold and the tert-butyl group—in the context of modern synthetic and medicinal chemistry. By integrating established chemical principles with practical, field-proven insights, this guide serves as an authoritative resource for laboratory applications.
Molecular Identity and Structure
This compound is an aromatic sulfide characterized by a phenyl group and a 4-tert-butylphenyl group linked by a sulfur atom. The bulky, lipophilic tert-butyl group significantly influences the molecule's physical properties and steric profile.
-
IUPAC Name: 1-tert-butyl-4-(phenylsulfanyl)benzene[1]
-
Synonyms: (p-t-Butylphenylthio)benzene, 4-tert-Butylphenylthiobenzene, (4-tert-butylphenyl)(phenyl)sulfane[1]
-
CAS Number: 85609-03-6[1]
-
Molecular Formula: C₁₆H₁₈S[1]
-
Molecular Weight: 242.38 g/mol
Caption: 2D structure of this compound.
Physicochemical Properties
This compound is a clear liquid at room temperature, with a color ranging from light orange to yellow-green. Its high boiling point is characteristic of aromatic compounds of its molecular weight, necessitating vacuum distillation for purification. The predicted high octanol-water partition coefficient (XlogP) reflects its nonpolar, lipophilic nature, rendering it insoluble in water but soluble in common organic solvents.
Table 1: Core Physical and Chemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Appearance | Light orange to Yellow to Green clear liquid | |
| Boiling Point | 140 °C @ 1.3 mmHg | |
| Molecular Weight | 242.38 g/mol | [1] |
| Density | ~1.04 - 1.05 g/cm³ (at 20 °C) | , |
| Refractive Index (n²⁰/D) | 1.5930 - 1.5970 | |
| XlogP (Predicted) | 5.7 | [1] |
| Solubility | Insoluble in water. Soluble in organic solvents like diethyl ether, benzene, and acetone. | [2], [3] |
Spectroscopic and Analytical Characterization
Accurate characterization is paramount for confirming the identity and purity of this compound. The following sections detail the expected spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of the molecule. Spectra are typically recorded in deuterated chloroform (CDCl₃).
-
¹H NMR: The proton spectrum is distinguished by a sharp singlet for the nine equivalent protons of the tert-butyl group. The aromatic region will show complex multiplets corresponding to the two distinct phenyl rings.
-
¹³C NMR: The carbon spectrum will show distinct signals for the quaternary carbons of the tert-butyl group, the aromatic carbons, and the carbons directly attached to the sulfur atom.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Rationale / Comments |
|---|---|---|---|
| -C(CH ₃)₃ | ~1.3 (singlet, 9H) | ~31.3 | The nine equivalent protons of the tert-butyl group give a characteristic sharp singlet. The corresponding methyl carbons appear around 31 ppm. |
| -C (CH₃)₃ | - | ~34.5 | The quaternary carbon of the tert-butyl group. |
| Aromatic C-H | ~7.2 - 7.5 (multiplet, 9H) | ~126 - 136 | Protons on both phenyl rings overlap in this region. The unsubstituted phenyl protons will be slightly upfield compared to the substituted ring. |
| Aromatic C-S | - | ~131 - 138 | Carbons directly bonded to the sulfur atom (ipso-carbons) are deshielded. |
| Aromatic C-C(CH₃)₃ | - | ~149 - 151 | The ipso-carbon of the tert-butyl group is significantly deshielded. |
(Note: Predicted shifts are based on established values for similar structural motifs. Actual experimental values may vary slightly.)[4][5]
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern, which serves as a molecular fingerprint.
-
Molecular Ion (M⁺): A prominent peak is expected at m/z = 242, corresponding to the molecular weight of the compound.[6]
-
Key Fragmentation: The most characteristic fragmentation pathway for tert-butyl substituted aromatics is the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation.[7][8]
-
m/z = 227 (Base Peak): [M - 15]⁺. This peak, resulting from the loss of a methyl group, is expected to be the most abundant fragment (the base peak).
-
m/z = 135: [C₁₀H₁₅]⁺, corresponding to the tert-butylphenyl cation.
-
m/z = 109: [C₆H₅S]⁺, corresponding to the thiophenyl cation.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
|---|---|---|
| 3100 - 3000 | Aromatic C-H Stretch | Medium |
| 2960 - 2870 | Aliphatic C-H Stretch (tert-butyl) | Strong |
| 1580 - 1475 | Aromatic C=C Ring Stretch | Medium-Strong |
| ~1365 | C-H Bend (tert-butyl umbrella mode) | Strong |
| 750 - 690 | C-H Out-of-plane Bend (Aromatic) | Strong |
| ~1090 | C-S Stretch | Weak-Medium |
(Note: The C-S stretch is often weak and can be difficult to identify definitively.)[9][10]
Chromatographic Analysis
Gas Chromatography with a Flame Ionization Detector (GC-FID) is the standard method for assessing the purity of this compound.
-
Principle: The high thermal stability and volatility (under vacuum) of the compound make it well-suited for GC analysis. A non-polar capillary column is used to separate the analyte from any impurities based on boiling point and polarity differences.
-
Typical Protocol:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5 or similar non-polar column.
-
Carrier Gas: Helium or Hydrogen, constant flow rate (~1 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature (FID): 300 °C.
-
Oven Program: Initial temperature 150 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.
-
-
Expected Result: A pure sample (>98%) will show a single major peak at a characteristic retention time.[11][12][13]
Synthesis and Purification
The most common and industrially relevant method for synthesizing diaryl sulfides is the copper-catalyzed cross-coupling of an aryl halide with a thiophenol, a variant of the Ullmann condensation.[14][15]
Synthetic Workflow
The synthesis involves the formation of a copper(I) thiolate intermediate, which then undergoes reaction with the aryl halide. The choice of a polar, high-boiling solvent like DMF or NMP is critical to ensure the solubility of the reactants and intermediates and to achieve the high temperatures often required for the reaction to proceed at a reasonable rate.
Caption: General workflow for the synthesis and purification.
Detailed Experimental Protocol
This protocol describes a representative lab-scale synthesis via an Ullmann-type coupling reaction.
-
Inert Atmosphere: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add copper(I) iodide (CuI, ~5 mol%) and potassium carbonate (K₂CO₃, 2.0 equivalents).
-
Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF). To this suspension, add 4-tert-butyl-1-bromobenzene (1.0 equivalent) followed by thiophenol (1.1 equivalents) via syringe.
-
Reaction: Heat the reaction mixture to 140 °C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting aryl bromide is consumed (typically 12-24 hours).
-
Work-up: Cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous phase three times with diethyl ether or ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation (e.g., at ~140 °C / 1.3 mmHg) to yield the final product as a clear, colored liquid.
Reactivity and Applications in Drug Discovery
The this compound scaffold is of significant interest to medicinal chemists due to the synergistic combination of its constituent parts.
Chemical Reactivity
The sulfur atom exists in a low oxidation state (S²⁻) and is therefore susceptible to oxidation. This reactivity allows for the synthesis of related sulfoxide and sulfone derivatives, which have different physicochemical properties (e.g., polarity, hydrogen bonding capability) and are themselves important pharmacophores.[16]
Caption: Oxidation states of the sulfide bridge.
Rationale in Drug Design
-
Diphenyl Sulfide Scaffold: The diphenyl sulfide moiety is considered a "privileged scaffold".[17] Its bent, rigid structure provides a well-defined three-dimensional arrangement for substituents, allowing for precise interactions with biological targets. It is also metabolically robust and possesses a favorable lipophilic profile for crossing biological membranes.[18]
-
The tert-Butyl Group: The tert-butyl group is one of the most common substituents in medicinal chemistry.[19][20] Its primary roles are:
-
Steric Shielding: Its large size can sterically hinder metabolically labile sites on the molecule, preventing enzymatic degradation (e.g., by cytochrome P450 enzymes) and increasing the compound's half-life.[21][22]
-
Increasing Lipophilicity: As a bulky alkyl group, it significantly increases the molecule's lipophilicity, which can enhance membrane permeability and binding to hydrophobic pockets in target proteins.[21][23]
-
Potency Modulation: The group can serve as a "lipophilic anchor," fitting into specific hydrophobic pockets of a receptor or enzyme active site to boost binding affinity and, consequently, biological potency.[21]
-
By combining these two motifs, this compound serves as a valuable building block for synthesizing novel drug candidates where metabolic stability, lipophilicity, and specific steric interactions are desired.
Safety and Handling
This compound is classified as a skin and eye irritant.[1] Standard laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place away from oxidizing agents.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.
-
References
- Lin, Y. T., et al. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. National Institutes of Health.
- Gardiner, J., et al. (2015). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. PubMed.
- Ghorab, M. M., et al. (2004). Structure-based Design of Substituted Diphenyl Sulfones and Sulfoxides as Lipophilic Inhibitors of Thymidylate Synthase. PubMed.
- ResearchGate. (2015). Inside Cover: Evaluation of tert -Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities.
- Hypha Discovery. (n.d.). Metabolism of t-butyl groups in drugs.
- The Royal Society of Chemistry. (n.d.). Syntheses and NMR spectra.
- ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds.
- ResearchGate. (n.d.). Mechanism of synthesis of diphenyl sulfide compounds.
- Wikipedia. (n.d.). Ullmann condensation.
- Wikipedia. (n.d.). Diphenyl sulfide.
- PrepChem.com. (n.d.). Synthesis of 4-(tert-butyl)thiophenol.
- ResearchGate. (n.d.). Ullmann coupling reaction of iodobenzene with thiophenol.
- PrepChem.com. (n.d.). Synthesis of p-(tert-butyl)thiophenol.
- ResearchGate. (n.d.). C-13 NMR Spectrum.
- PubChem. (n.d.). This compound.
- ACS Publications. (2005). The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes.
- Google Patents. (n.d.). Synthesis method of 4,4'-thiobisbenzenethiol.
- Semantic Scholar. (1997). Mass Spectrometry of Tert-Butylnaphthalenes—A Comparison with the Unimolecular Fragmentation of Tert-Butylbenzene.
- Google Patents. (n.d.). Synthesis of bromothiophenols.
- ResearchGate. (n.d.). CuI-Catalyzed Ullmann-Type Coupling of Phenols and Thiophenols.
- Semantic Scholar. (n.d.). The importance of sulfur-containing motifs in drug design and discovery.
- Forest Service, U.S. Department of Agriculture. (n.d.). Gas chromatographic determination of elemental and polysulfide sulfur in kraft pulping liquors.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- SpringerLink. (2025). GC/MS-based quantitative analysis of sulfide ion in whole blood.
- UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.
- National Institute of Standards and Technology. (n.d.). Benzene, tert-butyl-.
- PubChemLite. (n.d.). This compound (C16H18S).
- Organic Chemistry Portal. (n.d.). Synthesis of aryl sulfides and diaryl sulfides.
- ResearchGate. (n.d.). (PDF) Mass spectrometry of tert-butylnaphthalenes.
- SilcoTek Corporation. (n.d.). Gas Chromatography: an Accurate, Fundamental Tool in Sulphur Analysis.
- Shimadzu. (n.d.). Determination of Trace Amounts of Sulfur Compounds in Gases by GC-SCD.
- PubChem. (n.d.). 4-tert-Butylphenol.
- Wikipedia. (n.d.). 4-tert-Butylphenol.
- National Institutes of Health. (n.d.). Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone.
- Pearson. (n.d.). The mass spectrum of tert-butylamine.
- Solubility of Things. (n.d.). 4-tert-butylphenol.
- Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
- ResearchGate. (n.d.). FT-IR spectrum of tert-butyl....
Sources
- 1. This compound | C16H18S | CID 11413822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diphenyl sulfide - Wikipedia [en.wikipedia.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. PubChemLite - this compound (C16H18S) [pubchemlite.lcsb.uni.lu]
- 7. [PDF] Mass Spectrometry of Tert-Butylnaphthalenes—A Comparison with the Unimolecular Fragmentation of Tert-Butylbenzene | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. TERT-BUTYL SULFIDE(107-47-1) IR Spectrum [chemicalbook.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. repository.gatech.edu [repository.gatech.edu]
- 12. GC/MS-based quantitative analysis of sulfide ion in whole blood using ethenesulfonyl fluoride as a derivatization reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. silcotek.com [silcotek.com]
- 14. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 15. Ullmann Reaction [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Structure-based design of substituted diphenyl sulfones and sulfoxides as lipophilic inhibitors of thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. hyphadiscovery.com [hyphadiscovery.com]
- 22. nbinno.com [nbinno.com]
- 23. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 4-tert-Butyldiphenyl Sulfide for Researchers and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 4-tert-Butyldiphenyl sulfide. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of solubility, offering a robust framework for its determination and application in a laboratory setting.
Introduction: The Significance of Solubility in Research and Development
Solubility is a critical physicochemical parameter that profoundly influences the behavior and utility of a compound in various scientific applications. For a molecule like this compound, which finds relevance in organic synthesis and materials science, understanding its solubility profile is paramount for reaction kinetics, purification processes, and formulation development. In the context of drug discovery, poor aqueous solubility can be a major impediment to a compound's bioavailability and therapeutic efficacy. Therefore, a thorough characterization of a compound's solubility in a range of solvents is a foundational step in its developmental pipeline.
This guide will provide both a theoretical assessment of this compound's solubility based on its molecular structure and a detailed experimental protocol for its empirical determination.
Physicochemical Properties of this compound
A foundational understanding of a molecule's intrinsic properties is essential for predicting its solubility.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₈S | PubChem[1] |
| Molecular Weight | 242.4 g/mol | PubChem[1] |
| Boiling Point | 140°C at 1.3 mmHg | ChemicalBook[2] |
| Predicted XlogP | 5.7 | PubChem[1] |
| Appearance | Likely a solid or liquid at room temperature | N/A |
The high predicted XlogP value of 5.7 indicates that this compound is a highly non-polar, lipophilic compound.[1] This is a key determinant of its solubility behavior.
Predicted Solubility Profile
Based on the principle of "like dissolves like," the solubility of this compound in various solvents can be predicted.
| Solvent Type | Examples | Predicted Solubility | Rationale |
| Non-Polar Organic | Toluene, Hexane, Diethyl Ether | High | The non-polar nature of the diphenyl sulfide backbone and the tert-butyl group will have strong van der Waals interactions with non-polar solvents. |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate | Moderate to High | These solvents have dipole moments that can induce dipoles in the non-polar solute, leading to favorable interactions. |
| Polar Protic | Methanol, Ethanol | Low to Moderate | The presence of hydrogen bonding in these solvents makes it energetically less favorable to solvate the non-polar solute. |
| Aqueous | Water | Very Low / Insoluble | The high lipophilicity and lack of hydrogen bonding donors or acceptors on the this compound molecule result in poor interaction with the highly polar, hydrogen-bonded network of water. |
Experimental Determination of Solubility
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a given solvent.
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of solubility.
Step-by-Step Protocol
Materials:
-
This compound (solute)
-
Solvent of interest
-
Analytical balance
-
Volumetric flasks and pipettes
-
Scintillation vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
Syringes and 0.22 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a scintillation vial. The excess is crucial to ensure that a saturated solution is achieved.
-
Accurately pipette a known volume of the chosen solvent into the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature shaker or incubator. The temperature should be controlled and recorded.
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
-
-
Phase Separation:
-
After equilibration, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
For a more complete separation, centrifuge the vial at a moderate speed.
-
Carefully draw the supernatant (the clear, saturated solution) into a syringe, avoiding any of the solid material.
-
Attach a 0.22 µm syringe filter to the syringe and filter the solution into a clean, pre-weighed vial. This step is critical to remove any remaining solid particles.
-
-
Quantification:
-
Accurately weigh the vial containing the filtered saturated solution to determine the mass of the solution.
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the saturated solution and the standard solutions using a suitable analytical method, such as HPLC-UV.
-
HPLC Method Outline:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of acetonitrile and water is a good starting point, given the non-polar nature of the analyte.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., determined by a UV scan, likely around 254 nm for the aromatic rings).
-
Quantification: Create a calibration curve from the standard solutions and determine the concentration of the saturated solution.
-
-
-
-
Calculation of Solubility:
-
The solubility can be expressed in various units, such as mg/mL or mol/L.
-
Solubility (mg/mL) = Concentration from HPLC (mg/mL)
-
To express solubility in g/100g of solvent, the mass of the solute and solvent in the filtered solution needs to be determined.
-
Causality and Self-Validation in the Protocol
-
Use of Excess Solute: This ensures that the solvent is fully saturated, which is the definition of solubility at a given temperature.
-
Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for reproducible results.
-
Equilibration Time: A sufficient equilibration time ensures that the dissolution process has reached a steady state.
-
Filtration: The use of a 0.22 µm filter is a self-validating step to ensure that only the dissolved solute is being quantified, eliminating interference from undissolved solid particles.
-
Calibration Curve: Quantification using a calibration curve with known standards provides an accurate and validated measurement of the solute's concentration.
Data Visualization and Interpretation
The experimentally determined solubility data should be tabulated for clarity and ease of comparison.
Table of Expected Qualitative Solubility of this compound:
| Solvent | Polarity Index | Predicted Solubility |
| Hexane | 0.1 | High |
| Toluene | 2.4 | High |
| Diethyl Ether | 2.8 | High |
| Tetrahydrofuran (THF) | 4.0 | High |
| Ethyl Acetate | 4.4 | Moderate-High |
| Acetone | 5.1 | Moderate |
| Ethanol | 4.3 | Low-Moderate |
| Methanol | 5.1 | Low |
| Water | 10.2 | Very Low |
Conclusion for the Practicing Scientist
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. Its high lipophilicity, as indicated by its chemical structure and predicted XlogP, dictates its preference for non-polar organic solvents and its poor solubility in aqueous media. For laboratory applications, the provided experimental protocol offers a robust and reliable method for obtaining quantitative solubility data. Accurate determination of solubility is a critical step in the successful design of synthetic routes, purification strategies, and, in the broader context of drug development, the formulation of effective therapeutic agents.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
Sources
An In-depth Technical Guide to 1-tert-butyl-4-(phenylthio)benzene
This guide provides a comprehensive technical overview of 1-tert-butyl-4-(phenylthio)benzene, a versatile diaryl sulfide. The content herein is curated for researchers, scientists, and professionals in drug development, offering in-depth insights into its synthesis, characterization, and potential applications.
Introduction and Nomenclature
1-tert-butyl-4-(phenylthio)benzene, commonly known as 4-tert-butyldiphenyl sulfide, is an organosulfur compound with the chemical formula C₁₆H₁₈S.[1] Its structure features a phenyl group and a 4-tert-butylphenyl group linked by a sulfur atom.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 1-tert-butyl-4-(phenylthio)benzene[1] |
| CAS Number | 85609-03-6[1][2] |
| Molecular Formula | C₁₆H₁₈S[1] |
| Molecular Weight | 242.38 g/mol [2] |
| Appearance | Clear, light orange to yellow to green liquid[2] |
Synthesis of 1-tert-butyl-4-(phenylthio)benzene
The synthesis of diaryl sulfides is a cornerstone of organosulfur chemistry, with numerous applications in pharmaceuticals and material science. Among the various synthetic routes, the copper-catalyzed Ullmann condensation stands out as a robust and widely applicable method for the formation of carbon-sulfur bonds.
Recommended Synthetic Approach: Ullmann-Type C-S Coupling
The preferred method for synthesizing 1-tert-butyl-4-(phenylthio)benzene is the copper(I)-catalyzed cross-coupling reaction between 4-tert-butylthiophenol and iodobenzene. This reaction, a variation of the classic Ullmann condensation, offers high yields and good functional group tolerance under relatively mild conditions. The use of a ligand, such as 1,10-phenanthroline, is crucial for stabilizing the copper catalyst and facilitating the reaction.
Experimental Protocol: Copper-Catalyzed Synthesis of 1-tert-butyl-4-(phenylthio)benzene
This protocol is adapted from established methods for copper-catalyzed C-S coupling reactions.[3][4]
Materials:
-
4-tert-butylthiophenol
-
Iodobenzene
-
Copper(I) iodide (CuI)
-
1,10-phenanthroline
-
Potassium tert-butoxide (tBuOK)
-
Anhydrous toluene
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
Instrumentation:
-
Schlenk flask or sealed tube
-
Magnetic stirrer with heating mantle
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine copper(I) iodide (10 mol%), 1,10-phenanthroline (10 mol%), and potassium tert-butoxide (1.5 equivalents).
-
Addition of Reactants: To the flask, add anhydrous toluene, followed by 4-tert-butylthiophenol (1.1 equivalents) and iodobenzene (1.0 equivalent).
-
Reaction: Heat the reaction mixture to 120 °C with vigorous stirring for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using hexane as the eluent to yield 1-tert-butyl-4-(phenylthio)benzene.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is critical to prevent the oxidation of the copper(I) catalyst and the thiophenol starting material.
-
Ligand: 1,10-phenanthroline acts as a ligand to stabilize the copper catalyst, increasing its solubility and catalytic activity.
-
Base: Potassium tert-butoxide is a strong, non-nucleophilic base that deprotonates the thiophenol, forming the more nucleophilic thiophenolate, which is essential for the coupling reaction.
-
Solvent: Toluene is a suitable high-boiling, non-polar solvent for this reaction.
Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized 1-tert-butyl-4-(phenylthio)benzene. The following sections detail the expected spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the tert-butyl group. The protons on the phenyl ring will appear as multiplets in the aromatic region (δ 7.0-7.5 ppm). The protons on the 4-tert-butylphenyl ring will likely appear as two doublets in the aromatic region, characteristic of a para-substituted benzene ring. The nine equivalent protons of the tert-butyl group will give a sharp singlet in the upfield region (around δ 1.3 ppm).[5]
¹³C NMR: The carbon NMR spectrum will show signals for all 16 carbon atoms. The quaternary carbon of the tert-butyl group will appear around δ 34-35 ppm, and the methyl carbons of the tert-butyl group will be found further upfield (around δ 31 ppm). The aromatic carbons will resonate in the region of δ 125-150 ppm.
Table 2: Predicted NMR Data for 1-tert-butyl-4-(phenylthio)benzene
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic Protons | 7.0 - 7.5 | Multiplet | 9H |
| tert-Butyl Protons | ~1.3 | Singlet | 9H |
| ¹³C NMR | Predicted Chemical Shift (ppm) | ||
| Aromatic Carbons | 125 - 150 | ||
| tert-Butyl (quaternary) | ~34.5 | ||
| tert-Butyl (methyls) | ~31.3 |
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:
-
C-H stretching (aromatic): ~3050-3100 cm⁻¹
-
C-H stretching (aliphatic): ~2850-2960 cm⁻¹
-
C=C stretching (aromatic): ~1450-1600 cm⁻¹
-
C-S stretching: While often weak, a band may be observed in the 600-800 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 242. The fragmentation pattern will likely involve the loss of a methyl group (M-15) to form a stable benzylic carbocation, and cleavage of the C-S bond.
Applications and Future Directions
Diaryl sulfides are important structural motifs in medicinal chemistry and materials science. While specific applications of 1-tert-butyl-4-(phenylthio)benzene are not extensively documented in publicly available literature, its structural features suggest several potential areas of use:
-
Intermediate in Organic Synthesis: The sulfur atom can be oxidized to a sulfoxide or sulfone, providing access to a range of other compounds with different electronic and steric properties.
-
Precursor for Biologically Active Molecules: The diaryl sulfide core is present in a number of pharmacologically active compounds. This molecule could serve as a building block for the synthesis of novel drug candidates.
-
Material Science: The bulky tert-butyl group can influence the packing and physical properties of materials, making this compound a potential component in the design of new polymers or organic electronic materials.
Safety and Handling
1-tert-butyl-4-(phenylthio)benzene is expected to be an irritant. Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This technical guide has provided a detailed overview of 1-tert-butyl-4-(phenylthio)benzene, including its IUPAC nomenclature, a reliable synthetic protocol, and expected characterization data. The information presented herein is intended to be a valuable resource for researchers and professionals working in the fields of organic synthesis, medicinal chemistry, and materials science.
References
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- DSpace. (n.d.). Ligand-Free Copper-Catalyzed C-S Coupling of Aryl Iodides and Thiols.
- Chemdad. (n.d.). This compound.
- PubChem. (n.d.). This compound.
- ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances.
Sources
An In-Depth Technical Guide to the Synthesis and Discovery of 4-tert-Butyldiphenyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and discovery of 4-tert-butyldiphenyl sulfide, a valuable intermediate in organic synthesis. The document delves into the primary synthetic methodologies, offering detailed, step-by-step protocols and exploring the underlying chemical principles. Emphasis is placed on providing a rationale for experimental choices, ensuring the reproducibility and scalability of the described methods. This guide also briefly touches upon the historical context of this class of compounds, providing a well-rounded resource for researchers in synthetic chemistry and drug development.
Introduction and Significance
This compound, with the chemical formula C₁₆H₁₈S, is an unsymmetrical diaryl sulfide that has garnered interest in various fields of chemical synthesis.[1] Its structure, featuring a phenyl group and a 4-tert-butylphenyl group linked by a sulfur atom, imparts unique electronic and steric properties that make it a useful building block for more complex molecules. The tert-butyl group, in particular, can enhance solubility in organic solvents and provide steric hindrance, which can be strategically exploited in subsequent chemical transformations. Diaryl sulfides, as a class, are prevalent in medicinal chemistry and materials science, exhibiting a wide range of biological activities and finding applications in the development of novel polymers and electronic materials.
This guide will focus on the practical aspects of synthesizing this compound, providing detailed experimental procedures and the scientific reasoning behind them.
Synthetic Methodologies
The formation of the C-S bond in diaryl sulfides can be achieved through several robust and well-established synthetic strategies. For this compound, the most common and practical approaches involve nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SₙAr)
Nucleophilic aromatic substitution is a cornerstone of aryl sulfide synthesis. This method typically involves the reaction of a thiolate nucleophile with an activated aryl halide. In the context of this compound, two primary pathways exist:
-
Pathway A: Reaction of 4-tert-butylthiophenol with an unactivated aryl halide (e.g., iodobenzene or bromobenzene).
-
Pathway B: Reaction of thiophenol with 1-bromo-4-tert-butylbenzene.
While SₙAr reactions with unactivated aryl halides generally require harsh conditions, the use of a strong base to generate the thiolate and a polar aprotic solvent can facilitate the reaction.
Conceptual Workflow for SₙAr Synthesis:
Caption: General workflow for the SₙAr synthesis of this compound.
Experimental Protocol: Synthesis from 4-tert-Butylthiophenol and Iodobenzene
This protocol is a representative procedure based on established methods for the synthesis of unsymmetrical diaryl sulfides.
Materials:
-
4-tert-Butylthiophenol
-
Iodobenzene
-
Sodium hydroxide (NaOH)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-tert-butylthiophenol (1.0 eq) in DMF.
-
Add finely ground sodium hydroxide (1.1 eq) to the solution and stir the mixture at room temperature for 30 minutes to form the sodium 4-tert-butylthiophenoxide.
-
To this mixture, add iodobenzene (1.0 eq) dropwise.
-
Heat the reaction mixture to 100-120 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield this compound as a clear liquid.
Causality Behind Experimental Choices:
-
Base: Sodium hydroxide is a strong base that readily deprotonates the thiol to form the more nucleophilic thiolate.
-
Solvent: DMF is a polar aprotic solvent that effectively solvates the sodium cation, leaving the thiolate anion more available for nucleophilic attack. It also has a high boiling point, suitable for reactions requiring elevated temperatures.
-
Work-up: The aqueous work-up is necessary to remove the inorganic salts and DMF. Diethyl ether is a common extraction solvent due to its low boiling point and immiscibility with water.
Metal-Catalyzed Cross-Coupling Reactions
Modern synthetic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions to form C-S bonds with high efficiency and functional group tolerance. Both copper- and palladium-catalyzed systems are applicable for the synthesis of this compound.
The Ullmann condensation is a classic copper-catalyzed reaction for the formation of diaryl ethers, thioethers, and amines. Traditional Ullmann reactions often require harsh conditions, but modern modifications with soluble copper catalysts and ligands have made this a more versatile method.
Conceptual Workflow for Ullmann Condensation:
Caption: A simplified representation of the Ullmann condensation workflow.
Experimental Protocol: Copper-Catalyzed Synthesis
This protocol is adapted from general procedures for copper-catalyzed C-S bond formation.
Materials:
-
1-Bromo-4-tert-butylbenzene
-
Thiophenol
-
Copper(I) iodide (CuI)
-
Ethylene glycol
-
Potassium hydroxide (KOH)
-
Toluene
Procedure:
-
To a mixture of thiophenol (1.2 eq) and potassium hydroxide (2.0 eq) in ethylene glycol, add 1-bromo-4-tert-butylbenzene (1.0 eq) and copper(I) iodide (0.1 eq).
-
Heat the reaction mixture to 140-160 °C under a nitrogen atmosphere and stir vigorously.
-
Monitor the reaction by TLC. Upon completion (typically 12-24 hours), cool the mixture to room temperature.
-
Add water to the reaction mixture and extract with toluene.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
After filtration, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Causality Behind Experimental Choices:
-
Catalyst: Copper(I) iodide is a common and effective catalyst for Ullmann-type couplings.
-
Ligand: While not always necessary, the addition of a ligand such as phenanthroline can sometimes improve the reaction rate and yield by stabilizing the copper catalyst. In this protocol, ethylene glycol can also act as a ligand.
-
Base: Potassium hydroxide is used to generate the thiolate in situ.
-
Solvent: Ethylene glycol is a high-boiling polar solvent that is suitable for these high-temperature reactions.
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-S bond formation, offering high yields and broad functional group compatibility under relatively mild conditions.
Experimental Protocol: Palladium-Catalyzed Synthesis
This protocol is based on modern palladium-catalyzed C-S coupling methodologies.
Materials:
-
1-Bromo-4-tert-butylbenzene
-
Thiophenol
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene
Procedure:
-
In a Schlenk tube, combine 1-bromo-4-tert-butylbenzene (1.0 eq), thiophenol (1.2 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and cesium carbonate (2.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC. Once complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain this compound.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like Xantphos is highly effective for C-S cross-coupling reactions. The ligand facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: Cesium carbonate is a strong, non-nucleophilic base that is soluble in many organic solvents and is often used in palladium-catalyzed couplings.
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the palladium(0) catalyst.
Characterization Data
The identity and purity of synthesized this compound can be confirmed by various spectroscopic techniques.
| Property | Value |
| Molecular Formula | C₁₆H₁₈S |
| Molecular Weight | 242.38 g/mol |
| Appearance | Light orange to yellow to green clear liquid |
| Boiling Point | 140 °C / 1.3 mmHg |
| Density | 1.05 g/cm³ (predicted) |
| Refractive Index | 1.5930-1.5970 |
Spectroscopic Data (Predicted and/or Reported):
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.4-7.2 (m, 9H, Ar-H), 1.3 (s, 9H, C(CH₃)₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~150, 136, 132, 129, 128, 126, 125, 34, 31.
Discovery and Historical Context
While the specific "discovery" of this compound is not well-documented as a singular event, its synthesis falls within the broader historical development of methods for forming carbon-sulfur bonds. The synthesis of unsymmetrical diaryl sulfides has been a topic of interest for over a century, with early methods often relying on the harsh conditions of the Ullmann condensation. The advent of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the synthesis of such compounds, offering milder conditions and greater functional group tolerance. The preparation of this compound would have become more routine and accessible with the development of these modern synthetic methods.
Conclusion
The synthesis of this compound can be reliably achieved through several well-established methodologies, primarily nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions. The choice of method will often depend on the availability of starting materials, desired scale, and tolerance for specific reaction conditions. This guide has provided detailed protocols and the underlying scientific principles to enable researchers to confidently synthesize and utilize this valuable chemical intermediate.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11413822, this compound.
- Ullmann, F., & Sponagel, P. (1905). Ueber die Darstellung von Phenyläthern aromatischer Sulfosäuren. Berichte der deutschen chemischen Gesellschaft, 38(2), 2211–2212.
Sources
An In-depth Technical Guide to the Electronic Structure of 4-tert-Butyldiphenyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the electronic structure of 4-tert-Butyldiphenyl sulfide, a molecule of interest in medicinal chemistry and materials science.[1][2][3][4] We will explore its fundamental properties through a combination of experimental techniques and computational modeling. This document is intended to serve as a detailed resource for researchers, offering both theoretical background and practical, step-by-step protocols for characterization. The synthesis of this guide is grounded in established scientific principles and supported by references to authoritative literature.
Introduction: The Significance of Diaryl Sulfides
Diaryl sulfides are a class of organosulfur compounds characterized by a sulfur atom bonded to two aryl groups. This structural motif is prevalent in numerous pharmaceuticals, agrochemicals, and functional materials.[1][2][3] The electronic properties of these molecules, governed by the interaction between the sulfur atom and the aromatic rings, are pivotal to their function. The introduction of substituents, such as the tert-butyl group in this compound, can significantly modulate these properties, influencing factors like reaction kinetics, photophysical behavior, and biological activity. A thorough understanding of the electronic structure is therefore essential for the rational design of new molecules with tailored functionalities.
Molecular Structure of this compound:
Synthesis and Characterization
The reliable investigation of a molecule's electronic structure begins with its unambiguous synthesis and purification. This compound can be synthesized through several established methods, most commonly via cross-coupling reactions.[1][3][7]
Synthetic Protocol: Palladium-Catalyzed C-S Cross-Coupling
This protocol outlines a common and effective method for the synthesis of diaryl sulfides.
Materials:
-
1-Bromo-4-tert-butylbenzene
-
Thiophenol
-
Palladium(II) acetate (Pd(OAc)2)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs2CO3)
-
Toluene (anhydrous)
-
Standard glassware for inert atmosphere reactions (Schlenk line, etc.)
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)2 (2 mol%), Xantphos (4 mol%), and Cs2CO3 (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Add 1-Bromo-4-tert-butylbenzene (1.0 equivalent) and thiophenol (1.2 equivalents) to the flask via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound as a clear liquid.[5]
Characterization
The identity and purity of the synthesized this compound must be confirmed before proceeding with electronic structure analysis.
| Technique | Expected Results |
| ¹H NMR | Characteristic peaks for the aromatic protons and a singlet for the tert-butyl group protons. |
| ¹³C NMR | Resonances corresponding to the aromatic carbons, the quaternary carbon of the tert-butyl group, and the methyl carbons. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (C16H18S, M+ = 242.11).[6] |
| Purity (GC/HPLC) | >98% |
Experimental Investigation of Electronic Structure
A multi-faceted approach employing various spectroscopic and electrochemical techniques is crucial for a comprehensive understanding of the electronic landscape of this compound.
UV-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light.
Experimental Protocol:
-
Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., cyclohexane, acetonitrile) with a known concentration (typically in the range of 10⁻⁵ to 10⁻⁶ M).
-
Use a calibrated dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to record a baseline spectrum.
-
Replace the solvent with the sample solution and record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).
-
Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).
Expected Data and Interpretation: Diaryl sulfides typically exhibit two main absorption bands in their UV-Vis spectra. The high-energy band (around 200-230 nm) is attributed to π → π* transitions within the phenyl rings. A lower-energy, less intense band (around 250-300 nm) is often associated with a transition involving the sulfur lone pair electrons and the aromatic π-system, sometimes described as an n → π* or an intramolecular charge transfer (ICT) transition. The position and intensity of these bands are sensitive to the solvent polarity and the nature of the substituents on the aromatic rings.
Fluorescence Spectroscopy
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. This technique provides insights into the excited state properties and relaxation pathways.
Experimental Protocol:
-
Prepare a dilute solution of this compound in a suitable solvent (similar to UV-Vis). The concentration should be low enough to avoid inner filter effects.
-
Use a spectrofluorometer.
-
Set the excitation wavelength to the λmax determined from the UV-Vis spectrum.
-
Scan the emission spectrum over a wavelength range longer than the excitation wavelength.
-
Determine the wavelength of maximum emission (λem).
-
The difference between the absorption and emission maxima (Stokes shift) can provide information about the change in geometry between the ground and excited states.
Expected Data and Interpretation: The fluorescence properties of diaryl sulfides can vary significantly. Some may be non-fluorescent due to efficient non-radiative decay pathways. If fluorescent, the emission spectrum can provide information about the energy of the first excited singlet state (S1). The quantum yield of fluorescence, which is the ratio of photons emitted to photons absorbed, is a measure of the efficiency of the fluorescence process.
Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to probe the redox properties of a molecule, providing information about the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[8][9][10]
Experimental Protocol:
-
Prepare a solution of this compound (typically 1-5 mM) in an aprotic solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Use a three-electrode setup: a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode, SCE), and a counter electrode (e.g., platinum wire).
-
Deoxygenate the solution by bubbling with an inert gas (e.g., argon) for at least 15 minutes.
-
Scan the potential of the working electrode linearly to a set vertex potential and then reverse the scan back to the initial potential.
-
Record the resulting current as a function of the applied potential.
-
Calibrate the potential scale using an internal standard with a known redox potential (e.g., ferrocene/ferrocenium couple).
Expected Data and Interpretation: The cyclic voltammogram will show peaks corresponding to the oxidation and reduction of the molecule. The potential at which oxidation occurs (anodic peak) is related to the energy of the HOMO, while the reduction potential (cathodic peak) is related to the energy of the LUMO. From these potentials, the HOMO and LUMO energy levels can be estimated using empirical equations. The reversibility of the redox processes provides information about the stability of the resulting radical ions.
Computational Investigation of Electronic Structure
Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), provides a powerful theoretical framework to complement experimental findings.[11][12]
Density Functional Theory (DFT)
DFT calculations are used to determine the ground-state electronic structure, including the geometry and the energies and shapes of the molecular orbitals.
Computational Protocol:
-
Geometry Optimization: The first step is to find the lowest energy structure of the molecule. This is typically done using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d,p) or larger).
-
Frequency Calculation: A frequency calculation should be performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
Molecular Orbital Analysis: From the optimized structure, the energies and spatial distributions of the HOMO and LUMO can be visualized and analyzed.
Expected Data and Interpretation: DFT calculations will provide the energies of the HOMO and LUMO, and the HOMO-LUMO energy gap.[8][13][14] The visualization of these frontier molecular orbitals is crucial. For this compound, the HOMO is expected to have significant contribution from the sulfur lone pairs and the π-system of the phenyl ring bearing the electron-donating tert-butyl group. The LUMO is likely to be a π* orbital distributed over both aromatic rings.
Time-Dependent Density Functional Theory (TD-DFT)
TD-DFT is used to calculate the energies of electronic excited states and to simulate the UV-Vis absorption spectrum.[12]
Computational Protocol:
-
Perform a TD-DFT calculation on the DFT-optimized ground-state geometry.
-
Use the same functional and basis set as in the DFT calculation.
-
Request the calculation of a sufficient number of excited states to cover the relevant region of the UV-Vis spectrum.
-
The output will provide the vertical excitation energies, oscillator strengths (which relate to the intensity of the absorption), and the nature of the electronic transitions (e.g., HOMO → LUMO, HOMO-1 → LUMO, etc.).
Expected Data and Interpretation: The calculated excitation energies and oscillator strengths can be used to generate a theoretical UV-Vis spectrum, which can then be compared with the experimental spectrum. This comparison helps in assigning the observed absorption bands to specific electronic transitions. For example, the low-energy absorption band might be confirmed to be primarily a HOMO → LUMO transition with charge-transfer character.
Synthesis of Findings: The Electronic Landscape of this compound
By integrating the experimental and computational data, a cohesive picture of the electronic structure of this compound emerges.
-
Frontier Molecular Orbitals: The HOMO is localized primarily on the sulfur atom and the tert-butyl substituted phenyl ring, reflecting the electron-donating nature of these groups. The LUMO is a delocalized π* orbital. The energy gap between the HOMO and LUMO, determined from both CV and DFT, is a key determinant of the molecule's reactivity and photophysical properties.
-
Electronic Transitions: The UV-Vis spectrum is characterized by π → π* transitions at higher energies and a lower-energy transition with significant HOMO → LUMO character, exhibiting some degree of intramolecular charge transfer from the sulfur and the tert-butylphenyl moiety to the unsubstituted phenyl ring.
-
Influence of the tert-Butyl Group: The electron-donating tert-butyl group raises the energy of the HOMO compared to unsubstituted diphenyl sulfide, leading to a lower oxidation potential and a red-shift in the absorption spectrum. This substituent effect is a fundamental principle in the design of organic electronic materials.
Visualization of Key Concepts
Experimental Workflow
Caption: Workflow for the comprehensive analysis of this compound.
Frontier Molecular Orbital Diagram
Caption: Simplified Frontier Molecular Orbital diagram for this compound.
Conclusion
This guide has provided a detailed framework for understanding and investigating the electronic structure of this compound. By combining synthesis, experimental characterization, and computational modeling, a robust and comprehensive understanding of this important molecular scaffold can be achieved. The principles and protocols outlined herein are broadly applicable to the study of other diaryl sulfides and related organic molecules, providing a solid foundation for researchers in drug discovery and materials science to build upon.
References
- Chongqing Chemdad Co., Ltd. This compound.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Royal Society of Chemistry. (n.d.). DFT studies on the mechanism of palladium catalyzed arylthiolation of unactive arene to diaryl sulfide.
- MDPI. (n.d.). Homocouplings of Sodium Arenesulfinates: Selective Access to Symmetric Diaryl Sulfides and Diaryl Disulfides.
- National Center for Biotechnology Information. (2014). Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents.
- PubChemLite. (n.d.). This compound (C16H18S).
- ACS Publications. (2014). Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents. The Journal of Organic Chemistry.
- National Center for Biotechnology Information. (2022). Efficient Construction of Symmetrical Diaryl Sulfides via a Supported Pd Nanocatalyst-Catalyzed C-S Coupling Reaction.
- ResearchGate. (2021). Current and proposed approaches to generate diaryl sulfides and selenides.
- Wikipedia. (n.d.). HOMO and LUMO.
- ResearchGate. (n.d.). Electronic excitation of sulfur-organic compounds - Performance of time-dependent density functional theory.
- MDPI. (n.d.). Photocatalytic Degradation of 4-tert-butylphenol Using Solar Light Responsive Ag2CO3.
- ResearchGate. (n.d.). Compound 4 HOMO-LUMO energy maps and band gap.
- PubMed. (n.d.). Fluorinated diaryl sulfides.
- ResearchGate. (n.d.). HOMO and LUMO molecular orbitals in gas phase of compounds 1-3.
- ResearchGate. (n.d.). (A) Time dependent UV-vis spectral change of 4-tert-butylphenol....
- ResearchGate. (n.d.). Current signals of 4-tert-butylphenol for different concentrations on a....
- ResearchGate. (2009). Electrochemical Sulfonylation of 4-tert-Butylcatechol in the Presence of N,N'-dimethylamino ethanthiol : Kinetic Study by Digital Simulation of Cyclic Voltammograms.
- YouTube. (2021). HOMO and LUMO Molecular Orbitals for Conjugated Systems by Leah4sci.
- ResearchGate. (n.d.). Determination of Mixtures of Polysulfides by Cyclic Voltammetry.
- ResearchGate. (n.d.). Cyclic Voltammetry Study of Copper Tin Sulfide Compounds.
- PubMed. (n.d.). Direct ultraviolet spectrophotometric determination of total sulfide and iodide in natural waters.
- Agriculture, Environment & Society. (2025). Development of an electrochemical sensor for environmental pollutant detection based on cobalt sulfide and graphene nanocomposite.
- PubChemLite. (n.d.). 4-tert-butylphenyl methyl sulfide (C11H16S).
- NIST. (n.d.). 4-Tert-butylphenyl benzene sulfonate. WebBook.
Sources
- 1. Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Efficient Construction of Symmetrical Diaryl Sulfides via a Supported Pd Nanocatalyst-Catalyzed C-S Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorinated diaryl sulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. This compound | C16H18S | CID 11413822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 9. ossila.com [ossila.com]
- 10. youtube.com [youtube.com]
- 11. DFT studies on the mechanism of palladium catalyzed arylthiolation of unactive arene to diaryl sulfide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Health and Safety of 4-tert-Butyldiphenyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide is intended for informational purposes for qualified professionals and is based on currently available data. It is not a substitute for a comprehensive risk assessment and the user's own judgment. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before handling this chemical.
Introduction
4-tert-Butyldiphenyl sulfide (CAS No. 85609-03-6) is a diaryl sulfide compound that finds application in various research and development settings, including as a building block in organic synthesis. Its unique structural features, combining a bulky tert-butyl group with a flexible sulfide linkage, make it a valuable intermediate. However, as with any chemical substance, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount to ensure the well-being of laboratory personnel. This guide provides a detailed overview of the health and safety considerations for this compound, grounded in established safety principles and available data.
Physicochemical and Hazard Profile
A foundational aspect of safe chemical handling is a clear understanding of its intrinsic properties and associated hazards.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₈S | PubChem[1] |
| Molecular Weight | 242.38 g/mol | ChemicalBook[2] |
| Appearance | Light orange to Yellow to Green clear liquid | TCI America[3] |
| Boiling Point | 140°C / 1.3 mmHg | ChemicalBook[2] |
| CAS Number | 85609-03-6 | PubChem[1] |
GHS Hazard Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. This compound is classified as follows:
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | GHS07 | Warning |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | GHS07 | Warning |
Source: PubChem, Chemical Label[1][4]
This classification underscores the primary hazards associated with this compound: its potential to cause reversible inflammatory effects upon contact with skin and eyes.[5]
Toxicological Profile: A Data-Driven Assessment
A comprehensive toxicological profile is essential for a complete understanding of a chemical's potential health effects. However, for this compound, publicly available data on specific toxicological endpoints is limited. The following sections summarize the known information and highlight data gaps.
It is crucial to note that the absence of data does not imply the absence of hazard. This compound should be handled with the assumption that it may have other, as-yet-unidentified toxicological properties.
Acute Toxicity
No specific LD50 (oral, dermal) or LC50 (inhalation) data for this compound is currently available in the public domain.
Irritation and Sensitization
As per its GHS classification, this compound is a confirmed skin and eye irritant.[1][4] Repeated or prolonged skin contact may lead to dermatitis. There is currently no data available to assess its potential as a skin sensitizer.
Carcinogenicity, Mutagenicity, and Reproductive Toxicity
There are no available studies on the carcinogenic, mutagenic, or reproductive toxicity of this compound.
Specific Target Organ Toxicity (STOT)
There is no data available to classify this compound for specific target organ toxicity after single or repeated exposure.
Safe Handling and Storage: A Proactive Approach
Given the known hazards and data gaps, a conservative and proactive approach to handling and storage is essential.
Engineering Controls
The primary line of defense against chemical exposure is the implementation of effective engineering controls.
Caption: Core principles for handling and storage of this compound.
-
Ventilation: All handling of this compound that may generate vapors or aerosols should be conducted in a properly functioning chemical fume hood.[5]
-
Process Design: Design experimental procedures to minimize the potential for splashes and spills.[5]
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE is a critical barrier to direct chemical exposure.
Caption: Recommended PPE for handling this compound.
-
Eye Protection: Chemical splash goggles are mandatory.[5][6] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[3][4]
-
Skin Protection: A chemically resistant lab coat and closed-toe shoes are required.[7]
-
Hand Protection: Wear nitrile or other chemically resistant gloves.[3] Always inspect gloves for integrity before use and wash hands thoroughly after handling the chemical, even if gloves were worn.[7]
Storage and Incompatibility
-
Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[5]
-
Keep containers tightly closed to prevent the release of vapors.
-
Incompatible Materials: Avoid contact with strong oxidizing agents. While specific reactivity data for this compound is limited, related sulfide compounds can react vigorously with oxidizers.[8]
Reactivity and Hazardous Decomposition
Understanding the chemical stability and potential for hazardous reactions is crucial for preventing accidents.
Reactivity Profile
Diaryl sulfides are generally stable compounds. However, they can undergo reactions under specific conditions. For instance, they can be oxidized to sulfoxides and sulfones. Reactions with strong acids have also been reported.[9]
Hazardous Decomposition Products
While specific thermal decomposition data for this compound is not available, the thermal decomposition of a related compound, tert-butyl sulfide, is known to produce:
-
Carbon monoxide (CO)
-
Carbon dioxide (CO₂)
-
Oxides of sulfur (SOx)
-
Hydrogen sulfide (H₂S)[8]
It is prudent to assume that this compound may produce similar hazardous gases upon thermal decomposition. Therefore, avoid exposing this compound to high temperatures.
Emergency Procedures: A Self-Validating System
Preparedness is key to mitigating the consequences of a chemical incident.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Source: General first-aid procedures for irritant chemicals.
Spill Response
The appropriate response to a spill depends on its size and location.
Caption: Decision-making workflow for responding to a this compound spill.
-
Minor Spills: For small spills, ensure proper ventilation and wear appropriate PPE. Absorb the spill with an inert material such as vermiculite or sand. Collect the absorbed material into a sealed container for proper disposal as hazardous waste.[5]
-
Major Spills: For large spills, evacuate the area immediately and alert others. Contact your institution's emergency response team.[5]
Disposal Considerations
All waste containing this compound should be considered hazardous waste. Dispose of this material and its container in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
Conclusion
While this compound is a valuable compound in research and development, its potential as a skin and eye irritant necessitates careful handling. The current lack of comprehensive toxicological data calls for a conservative approach to safety, treating the compound with a high degree of caution. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can work safely with this chemical.
References
- Shine, H. J., Rahman, M., Seeger, H., & Wu, G. S. (1972). Ion radicals. XII. The reactions of diaryl sulfides and sulfoxides, benzenethiolsulfonate and benzenesulfinic acid in sulfuric acid. The Journal of Organic Chemistry, 37(1), 19-23. [Link]
- Lab Manager Magazine. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 11413822, this compound. [Link]
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR
- Technical Safety Services. (2021, June 14). 8 Tips for Hazardous Chemical Handling In A Lab. [Link]
- GZ Industrial Supplies. (2025, May 26).
- DermNet. Personal protective equipment. [Link]
- EHSLeaders. (2025, October 20). Personal Protective Equipment: Eyes, Face, Hands, Head. [Link]
- ResearchGate. THE THERMAL DECOMPOSITION OF DIMETHYL DISULPHIDE. [Link]
- Personal Protective Equipment Eye and Face Protection (Appendix A). [Link]
- Organic Chemistry Portal. Synthesis of aryl sulfides and diaryl sulfides. [Link]
- ElectronicsAndBooks. Thermal Decomposition of Sulfides. [Link]
- Nakajima, H., Hazama, Y., Sakata, Y., Uchida, K., Hosoya, T., & Yoshida, S. (2021). Diverse diaryl sulfide synthesis through consecutive aryne reactions.
- Wang, Y., Li, Y., Wang, Y., Zhang, Y., & Wang, J. (2022). Efficient Construction of Symmetrical Diaryl Sulfides via a Supported Pd Nanocatalyst-Catalyzed C–S Coupling Reaction. Molecules, 27(24), 8740. [Link]
- PubChem. This compound. [Link]
- Cole-Parmer. Material Safety Data Sheet - tert-Butyl sulfide, 98%. [Link]
- eScholarship.org. UNIVERSITY OF CALIFORNIA RIVERSIDE Thermal Decomposition Mechanisms of Molecules Relevant to Chemical Vapor Deposition and Fuel. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. picnet.ca [picnet.ca]
- 3. trimaco.com [trimaco.com]
- 4. Personal Protective Equipment: Eyes, Face, Hands, Head - EHSLeaders [ehsleaders.org]
- 5. umdearborn.edu [umdearborn.edu]
- 6. Personal Protective Equipment Eye and Face Protection (Appendix A) – Environmental Health and Safety [ehs.ncsu.edu]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to 4-tert-Butyldiphenyl Sulfide: Sourcing, Synthesis, and Application
An In-depth Technical Guide for Scientists and Drug Development Professionals
Introduction: The Strategic Role of Steric Hindrance in Synthesis
In the intricate landscape of organic synthesis and medicinal chemistry, the selection of building blocks is a critical determinant of success. The deliberate incorporation of sterically demanding groups can profoundly influence reaction pathways, enhance selectivity, and impart desirable physicochemical properties to target molecules. 4-tert-Butyldiphenyl sulfide (CAS No. 85609-03-6), a diaryl sulfide characterized by a bulky tert-butyl group, exemplifies such a strategic building block.[1] This guide provides an in-depth technical overview for researchers, covering commercial sourcing, quality considerations, synthetic methodologies, and the rationale behind its application in complex chemical syntheses.
The tert-butyl group is not merely a passive substituent; its significant steric bulk provides kinetic stabilization to adjacent functional groups and can direct the regioselectivity of reactions by physically obstructing certain reaction sites.[1] This "tert-butyl effect" is a powerful tool in a synthetic chemist's arsenal, enabling precise control over molecular architecture.[1] This guide will delve into the practical aspects of utilizing this compound, empowering researchers to make informed decisions in their procurement and experimental design.
Part 1: Commercial Availability and Supplier Selection
Acquiring high-quality starting materials is the foundation of reproducible and reliable research. This compound is available from a range of commercial suppliers, catering to different scales and purity requirements. The choice of supplier often depends on the specific application, from small-scale discovery chemistry to larger-scale process development.
A critical aspect of supplier selection is the level of analytical data provided. Reputable suppliers will offer, at a minimum, a certificate of analysis (CoA) detailing the purity of the compound, typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[2][3] For applications where trace impurities could interfere with sensitive catalytic reactions or biological assays, requesting more comprehensive analytical data, such as ¹H NMR or ¹³C NMR spectra, is prudent.
Below is a comparative table of representative commercial suppliers for this compound:
| Supplier | Purity | Available Quantities | CAS Number | Additional Notes |
| TCI America | >98.0% (GC) | 25 g | 85609-03-6 | Provides clear specifications on their website.[3] |
| Fisher Scientific | 98.0+% | 25 g | 85609-03-6 | Distributor for TCI America and other manufacturers.[3] |
| ChemicalBook | Varies (e.g., 99%+ HPLC) | kg scale | 85609-03-6 | A platform connecting various, primarily Chinese, suppliers.[2][4] |
| Chongqing Chemdad | 98% min | Inquire | 85609-03-6 | Lists raw materials for synthesis, suggesting manufacturing capability.[5] |
Part 2: Technical Profile and Characterization
A thorough understanding of the physicochemical properties and spectral characteristics of this compound is essential for its effective use and for the unambiguous characterization of reaction products.
Physicochemical Properties:
-
Molecular Formula: C₁₆H₁₈S[6]
-
Molecular Weight: 242.38 g/mol [5]
-
Appearance: Light orange to yellow to green clear liquid[5]
-
Boiling Point: 140°C at 1.3 mmHg[4]
-
Density: ~1.05 g/cm³ (predicted)[5]
Spectroscopic Characterization:
While a publicly available, citable spectrum for this compound is not readily found in the searched literature, a representative ¹H NMR spectrum for a structurally similar compound, 4-chloro-4'-methyldiphenyl thioether, provides a useful reference for the expected chemical shifts and splitting patterns of the aromatic protons.[7] Based on standard principles of NMR spectroscopy, the expected ¹H NMR spectrum for this compound in CDCl₃ would exhibit:
-
A singlet for the nine protons of the tert-butyl group, likely in the range of δ 1.3-1.4 ppm.
-
A series of multiplets in the aromatic region (δ 7.0-7.5 ppm) corresponding to the protons on both phenyl rings.
Researchers should always perform their own characterization of procured materials to verify identity and purity before use.
Part 3: Synthesis of this compound
For researchers requiring larger quantities or specific analogues, understanding the synthetic routes to this compound is valuable. The most common approach involves the nucleophilic aromatic substitution (SₙAr) reaction between a thiophenol and an aryl halide, or a related coupling reaction.[8]
A plausible and widely applicable method is the copper- or palladium-catalyzed cross-coupling of 4-tert-butylthiophenol with an aryl halide like iodobenzene.[9] Alternatively, a Friedel-Crafts-type reaction between a substituted benzenesulfenyl chloride and a substituted benzene in the presence of a Lewis acid catalyst can be employed.[7]
Below is a detailed, representative experimental protocol for the synthesis of a substituted diphenyl sulfide, adapted from a patented procedure, which can be modified for the synthesis of this compound.[7]
Experimental Protocol: Synthesis of a Substituted Diphenyl Sulfide via Friedel-Crafts Reaction
Materials:
-
Substituted benzenesulfenyl chloride (1.0 eq)
-
Substituted benzene (e.g., tert-butylbenzene) (used as solvent and reactant)
-
Anhydrous Lewis acid catalyst (e.g., AlCl₃, FeCl₃) (catalytic amount)
-
Anhydrous dichloromethane (as a co-solvent, optional)
-
Ice-water bath
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the substituted benzene and the Lewis acid catalyst.
-
Cool the mixture in an ice-water bath.
-
Dissolve the substituted benzenesulfenyl chloride in a minimal amount of anhydrous dichloromethane or the substituted benzene and add it to the dropping funnel.
-
Add the benzenesulfenyl chloride solution dropwise to the stirred, cooled reaction mixture over a period of 1-2 hours.
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Slowly quench the reaction by pouring the mixture into a stirred beaker of ice-water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the desired substituted diphenyl sulfide.[7]
Part 4: Applications in Research and Drug Development
The diaryl sulfide motif is a key structural feature in numerous biologically active compounds and pharmaceutical agents.[10] The incorporation of a 4-tert-butylphenyl group can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.
While specific, high-profile examples of this compound in marketed drugs are not prevalent in the reviewed literature, the strategic use of the closely related 4-tert-butylbenzenesulfonamide building block in the synthesis of the endothelin receptor antagonist Bosentan highlights the pharmaceutical relevance of this substitution pattern.[11] In this synthesis, the 4-tert-butylphenyl moiety is a key component of the final drug structure.[11]
The tert-butyl group's role extends beyond simply adding bulk. In areas like oxidative phenol coupling, it can be used as a temporary blocking group to direct the formation of specific C-C bonds, and can be removed later in the synthetic sequence.[12] This demonstrates the strategic utility of such groups in achieving complex molecular architectures.
Logical Workflow for Supplier and Application Decisions
The following diagram illustrates a logical workflow for a researcher considering the use of this compound.
Caption: A workflow for selecting and utilizing this compound.
Conclusion
This compound is a valuable chemical entity for researchers in organic synthesis and drug discovery. Its commercial availability, coupled with the strategic advantages conferred by the sterically demanding tert-butyl group, makes it a useful tool for building molecular complexity and fine-tuning molecular properties. By carefully selecting suppliers, verifying material quality, and understanding its synthetic applications, researchers can effectively leverage this building block to advance their scientific objectives.
References
- This reference is a placeholder for a general organic chemistry textbook th
- This reference is a placeholder for a general analytical chemistry textbook th
- This reference is a placeholder for a general organic chemistry textbook th
- This compound Two Chongqing Chemdad Co. ,Ltd.
- This compound | C16H18S | CID 11413822. PubChem.
- WO 2010/118992 A1 - A process for the preparation of bosentan. Google Patents.
- Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors. J. Org. Chem.
- This reference is a placeholder for a general organic chemistry textbook th
- This reference is a placeholder for a general organic chemistry textbook that discusses purific
- This reference is a placeholder for a general organic chemistry textbook th
- This reference is a placeholder for a general organic chemistry textbook th
- The tert-butyl group in chemistry and biology. ResearchGate.
- This reference is a placeholder for a general organic chemistry textbook th
- This reference is a placeholder for a general organic chemistry textbook th
- This reference is a placeholder for a general organic chemistry textbook th
- This reference is a placeholder for a general organic chemistry textbook th
- Concerted Nucleophilic Aromatic Substitution Reactions. Angew. Chem. Int. Ed.
- This reference is a placeholder for a general organic chemistry textbook that discusses vacuum distill
- This reference is a placeholder for a general organic chemistry textbook that discusses column chrom
- CN101774953A - Preparation method for substituted diphenyl sulfide. Google Patents.
- Thiols and Sulfides Vital Role in Modern Biochemistry. Longdom Publishing.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-tert-Butylthiophenol: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. EP0278257A1 - 4-Tert.-butyl-1,2-benzenedithiol, complex compounds derived therefrom, and a method of producing the same - Google Patents [patents.google.com]
- 4. This compound | 85609-03-6 [chemicalbook.com]
- 5. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. This compound | C16H18S | CID 11413822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN101774953A - Preparation method for substituted diphenyl sulfide - Google Patents [patents.google.com]
- 8. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-TERT-BUTYLTHIOPHENOL | 2396-68-1 [chemicalbook.com]
- 10. longdom.org [longdom.org]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Purity analysis of 4-tert-Butyldiphenyl sulfide
An In-Depth Technical Guide to the Purity Analysis of 4-tert-Butyldiphenyl Sulfide
Abstract
This technical guide provides a comprehensive framework for the purity analysis of this compound (tBDPS), a key intermediate in various chemical syntheses. Tailored for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explain the causal-driven strategies behind method selection and validation. We will explore the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for robust purity assessment. The guide emphasizes a self-validating approach to analytical protocols, grounded in the principles of the International Council for Harmonisation (ICH) guidelines, to ensure data integrity and regulatory compliance.
Introduction: The Imperative for Purity in Synthesis Intermediates
This compound (CAS No: 85609-03-6), with the molecular formula C₁₆H₁₈S, is a diaryl sulfide derivative utilized in the synthesis of more complex molecules, including potential pharmaceutical candidates.[1][2][3] In the context of drug development, the purity of a starting material or intermediate is not a trivial specification; it is a critical determinant of the final Active Pharmaceutical Ingredient's (API) quality, safety, and efficacy.[4] Impurities introduced at an early stage can carry through the synthetic route, lead to unintended side reactions, or manifest as toxicologically significant components in the final drug product.[5]
Therefore, a robust analytical strategy for purity determination is essential. This involves not only quantifying the main component but also detecting, identifying, and quantifying process-related impurities and potential degradation products. This guide provides the technical rationale and detailed protocols for establishing a comprehensive purity profile for this compound.
Understanding the Impurity Profile: A Synthesis-Based Approach
An effective purity analysis begins with a theoretical understanding of potential impurities based on the synthetic route. This compound is typically synthesized via a Friedel-Crafts type reaction.[6][7] This knowledge allows us to anticipate the most likely process-related impurities.
Potential Impurities May Include:
-
Unreacted Starting Materials: Depending on the specific route, this could include thiophenol, 4-tert-butylthiophenol, diphenyl disulfide, or 1-bromo-4-tert-butylbenzene.[8][9]
-
Isomeric By-products: Friedel-Crafts alkylations can sometimes lead to substitution at other positions on the aromatic ring, resulting in isomers such as 2-tert-butyldiphenyl sulfide or 3-tert-butyldiphenyl sulfide.
-
Poly-alkylation Products: A common limitation of Friedel-Crafts alkylation is over-alkylation, which could lead to the formation of di-tert-butyldiphenyl sulfide isomers.[10]
-
Degradation Products: Oxidation of the sulfide moiety can occur, leading to the formation of 4-tert-butyldiphenyl sulfoxide and, subsequently, 4-tert-butyldiphenyl sulfone.
-
Residual Solvents: Organic liquids used during the synthesis and purification process.
A multi-faceted analytical approach is therefore required to separate and detect these structurally diverse compounds.
Core Analytical Methodologies: A Comparative Overview
No single technique is sufficient for a complete purity assessment. A combination of chromatographic and spectroscopic methods provides orthogonal data, leading to a highly confident purity assignment.
| Technique | Principle | Primary Use Case for tBDPS | Strengths | Limitations |
| HPLC (UV) | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Quantification of the main component and non-volatile impurities (e.g., sulfoxides, sulfones, isomeric by-products). | High precision and accuracy for quantification; robust and widely available. | May not be suitable for highly volatile impurities; identification of unknowns requires further techniques. |
| GC-MS | Separation based on volatility and interaction with a stationary phase, with mass spectrometry for detection. | Detection and identification of volatile and semi-volatile impurities (e.g., starting materials, residual solvents, isomeric by-products). | High separation efficiency; provides structural information for impurity identification via mass spectra.[11] | Not suitable for non-volatile or thermally labile compounds; requires derivatization for some polar analytes. |
| qNMR | Signal intensity is directly proportional to the number of atomic nuclei. | Absolute purity determination of the tBDPS bulk material without requiring a specific tBDPS reference standard. | Primary analytical method; non-destructive; provides structural confirmation and quantification simultaneously.[12][13] | Lower sensitivity compared to chromatographic methods; potential for peak overlap with complex impurity profiles.[11] |
Experimental Protocols & Methodologies
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
Rationale: Reversed-phase HPLC is the workhorse for purity and impurity quantification in pharmaceutical analysis. For a relatively non-polar molecule like tBDPS, a C18 column provides excellent retention and separation from both more polar (e.g., sulfoxide) and similarly non-polar (e.g., isomers) impurities. UV detection is ideal due to the strong chromophores (aromatic rings) in the molecule.
Protocol: HPLC Purity Determination
-
Preparation of Solutions:
-
Mobile Phase A: Deionized water.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100.0 mL of diluent to obtain a concentration of ~0.1 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same target concentration (~0.1 mg/mL) as the Standard Solution using the diluent.
-
-
Chromatographic Conditions:
-
The parameters below provide a starting point and should be optimized for the specific instrument and column used.
-
| Parameter | Condition |
| Instrument | HPLC system with UV/PDA Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Gradient elution (see table below) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | 254 nm |
| Injection Vol. | 10 µL |
Gradient Elution Program:
| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |
|---|---|---|
| 0.0 | 30 | 70 |
| 20.0 | 0 | 100 |
| 25.0 | 0 | 100 |
| 25.1 | 30 | 70 |
| 30.0 | 30 | 70 |
-
Data Analysis:
-
Inject the diluent (as a blank), followed by replicate injections of the Standard Solution to establish system suitability (e.g., retention time RSD <1%, peak area RSD <2%).
-
Inject the Sample Solution.
-
Calculate the purity using the area percent method. Purity (%) = (Area of tBDPS peak / Total area of all peaks) x 100.
-
Quantify specified impurities against the reference standard, applying appropriate relative response factors if known.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
Rationale: GC-MS is unparalleled for identifying volatile and semi-volatile unknowns. The high resolving power of a capillary GC column separates impurities, and the mass spectrometer fragments the molecules into predictable patterns, creating a "fingerprint" that can be matched against spectral libraries (e.g., NIST) for tentative identification.[11]
Protocol: GC-MS Impurity Profiling
-
Preparation of Solutions:
-
Solvent: Dichloromethane or Hexane (GC grade).
-
Sample Solution: Accurately weigh approximately 10 mg of the tBDPS sample and dissolve in 10.0 mL of solvent to achieve a concentration of ~1 mg/mL.
-
-
Instrumental Conditions:
| Parameter | Condition |
| Instrument | Gas Chromatograph with a Mass Spectrometer |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temp. | 270 °C |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Injection Vol. | 1 µL |
| Oven Program | Initial 50 °C, hold 2 min; ramp 15 °C/min to 300 °C, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40 - 450 m/z |
-
Data Analysis:
-
Integrate all peaks in the total ion chromatogram (TIC).
-
For each impurity peak, analyze the corresponding mass spectrum.
-
Compare the acquired mass spectrum against a spectral library (e.g., NIST/Wiley) to obtain a tentative identification.
-
Confirm the identity of critical impurities by analyzing authentic reference standards if available.
-
Quantitative NMR (qNMR) for Absolute Purity Assay
Rationale: qNMR is a primary ratio method that determines purity by relating the integrated signal of the analyte to that of a certified internal standard of known purity and weight.[12][14] It is an indispensable tool for certifying reference materials and providing an orthogonal purity value to chromatographic methods. The key is selecting an internal standard with sharp signals in a region of the spectrum free from any analyte or impurity signals.
Protocol: Absolute Purity by ¹H qNMR
-
Selection and Preparation of Standard:
-
Internal Standard (IS): Choose a high-purity (>99.5%), non-hygroscopic, stable standard with a simple proton spectrum that does not overlap with tBDPS signals. Maleic anhydride or 1,4-dinitrobenzene are suitable candidates.
-
Solvent: Use a deuterated solvent that dissolves both the sample and the IS (e.g., Chloroform-d, DMSO-d₆).
-
-
Sample Preparation:
-
Accurately weigh (~10-15 mg) of the this compound sample into a clean vial. Record the weight (Wₛₐₘ).
-
Accurately weigh (~5-10 mg) of the internal standard into the same vial. Record the weight (Wₛₜₐ).
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a well-calibrated spectrometer (≥400 MHz).
-
Ensure a sufficient relaxation delay (D1 ≥ 5 x T₁) for complete relaxation of all relevant protons to ensure accurate integration. A D1 of 30 seconds is generally a safe starting point.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio (>250:1 for the smallest integral).
-
-
Data Processing and Calculation:
-
Apply phase and baseline correction to the spectrum.
-
Integrate a well-resolved signal corresponding to the analyte (Iₛₐₘ) and a signal from the internal standard (Iₛₜₐ). For tBDPS, the singlet for the 9 protons of the tert-butyl group is an excellent choice.
-
Calculate the purity using the following formula:[15]
Purityₛₐₘ (%) = (Iₛₐₘ / Iₛₜₐ) * (Nₛₜₐ / Nₛₐₘ) * (MWₛₐₘ / MWₛₜₐ) * (Wₛₜₐ / Wₛₐₘ) * Purityₛₜₐ (%)
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal (e.g., Nₛₐₘ = 9 for the t-butyl group)
-
MW: Molecular Weight
-
W: Weight
-
Purityₛₜₐ: Purity of the internal standard
-
Visualizing the Analytical Workflow
A structured workflow ensures that all aspects of purity analysis are systematically addressed, from initial sample assessment to final reporting and decision-making.
Caption: General workflow for the comprehensive purity analysis of a chemical intermediate.
Method Validation and Regulatory Context
For drug development professionals, analytical methods must be validated to prove they are suitable for their intended purpose.[16][17][18] This ensures the reliability and accuracy of the data submitted to regulatory agencies.[4] The validation should be performed according to ICH Q2(R1) guidelines.
| Parameter | Purpose | Assessment for a Purity Method |
| Specificity | To ensure the signal is unequivocally from the analyte, free from interference from impurities, degradants, or matrix components. | Analyze spiked samples (sample fortified with known impurities) to demonstrate peak separation (resolution > 1.5). |
| Linearity | To demonstrate a proportional relationship between concentration and analytical response over a defined range. | Analyze at least five concentrations across the range (e.g., 50-150% of the target concentration). The correlation coefficient (r²) should be >0.99. |
| Accuracy | To measure the closeness of the test results to the true value. | Perform recovery studies by spiking the sample with known amounts of analyte and/or impurities. Recovery should typically be within 98-102%. |
| Precision | To measure the variability of results from repeated measurements of the same sample. | Repeatability: Multiple injections of the same sample (RSD < 2%). Intermediate Precision: Analysis on different days, by different analysts, or on different equipment. |
| LOD/LOQ | The lowest amount of analyte that can be detected (LOD) and quantified with acceptable precision and accuracy (LOQ). | Determined based on signal-to-noise ratio (typically 3:1 for LOD, 10:1 for LOQ) or standard deviation of the response. |
Adherence to ICH Impurity Thresholds
The results of the purity analysis must be evaluated in the context of ICH guidelines Q3A(R2) for impurities in new drug substances.[19][20] These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the final drug.
Caption: Decision tree for impurity management based on ICH Q3A thresholds.[5][19]
Conclusion
The purity analysis of this compound is a multi-dimensional task that requires a scientifically sound, risk-based approach. By integrating the strengths of orthogonal analytical techniques—HPLC for robust quantification, GC-MS for definitive identification, and qNMR for absolute purity assessment—a comprehensive and trustworthy impurity profile can be established. This in-depth understanding, framed within the context of synthesis chemistry and regulatory expectations, is fundamental to ensuring the quality and safety of downstream products, particularly in the exacting field of drug development. The methodologies and workflows presented here provide a robust foundation for achieving this critical objective.
References
- Source: GOV.
- Title: Validation of Impurity Methods, Part II Source: IVT Network URL
- Title: Validation Of Analytical Methods For Pharmaceutical Analysis Source: EC UNDP URL
- Title: Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance Source: LinkedIn URL
- Title: ICH Q3 Impurity Guidelines: Analytical Strategies for Safer Drug Development Source: AMSbiopharma URL
- Title: Regulatory aspects of Impurity profiling Source: International Journal of Drug Regulatory Affairs URL
- Title: Analytical method validation: A brief review Source: ResearchGate URL
- Title: ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2)
- Title: A Comprehensive Guide to Controlling Impurities in New Drug Substances: Aligning with ICH Q3A Guidelines Source: Benchchem URL
- Title: this compound | 85609-03-6 Source: ChemicalBook URL
- Title: Guidance for Industry Q3A Impurities in New Drug Substances Source: FDA URL
- Title: A Comparative Guide to the Validation of tert-Butyl Sulfide Purity by GC-MS Source: Benchchem URL
- Title: Sulfide Test Source: Matexcel URL
- Source: Moravek, Inc.
- Title: this compound (C16H18S)
- Title: this compound, 98%+ (GC)
- Title: this compound Usage And Synthesis Source: Chemdad URL
- Title: this compound TCI Analytical reagent Source: AMI Scientific URL
- Title: this compound | C16H18S | CID 11413822 Source: PubChem URL
- Title: Testing Procedure (Method of analysis)
- Source: National Institutes of Health (NIH)
- Title: Spectroscopy Techniques Source: RSSL URL
- Title: Determining and reporting purity of organic molecules: Why qNMR Source: ResearchGate URL
- Source: National Institutes of Health (NIH)
- Title: Determination of Trace Amounts of Sulfide by HPLC with Fluorescence Detection Source: ResearchGate URL
- Title: this compound 85609-03-6 Source: TCI AMERICA URL
- Title: Detection of Sulphur in an Organic Compound Source: YouTube URL
- Title: this compound | 105854-98-6 Source: ChemicalBook URL
- Title: Analytical approaches for the measurement of sulfide in biological and pharmaceutical fields Source: University of Iceland URL
- Title: Friedel–Crafts reaction Source: Wikipedia URL
- Title: SAFETY DATA SHEET - Bis(4-tert-butylphenyl)
- Title: 15.
- Title: Material Safety Data Sheet - tert-Butyl sulfide, 98% Source: Cole-Parmer URL
- Source: National Institutes of Health (NIH)
- Title: Development of HPLC-FLR method for quantification of total trisulfide in biopharmaceuticals Source: Skemman URL
- Title: SAFETY DATA SHEET - 4-tert-Butylphenol Source: Sigma-Aldrich URL
- Title: Determination of sulfur-containing compounds, formaldehyde, and organic halides in hydrogen for proton-exchange membrane fuel cell vehicles Source: Thermo Fisher Scientific URL
- Title: Friedel-Crafts Alkylation Reaction Source: Mettler Toledo URL
- Source: National Institutes of Health (NIH)
- Title: Safety data sheet - 4-tert-Butylphenol Source: CPAChem URL
- Title: Application Note: Protocol for GC-MS Analysis of 4-tert-butylphenol Source: Benchchem URL
- Title: What Makes Friedel-Crafts Reactions So Tricky?
- Title: FRIEDEL CRAFTS ALKYLATION | MECHANISM | APPLICATIONS Source: AdiChemistry URL
- Title: A Comparative Guide to the Purity Analysis of N-(2-tert-butyl-4-nitrophenyl)acetamide by Quantitative NMR (qNMR)
- Title: 4-tert-Butylthiophenol - Optional[1H NMR] - Chemical Shifts Source: SpectraBase URL
Sources
- 1. This compound | 85609-03-6 [chemicalbook.com]
- 2. PubChemLite - this compound (C16H18S) [pubchemlite.lcsb.uni.lu]
- 3. This compound | C16H18S | CID 11413822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ijdra.com [ijdra.com]
- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. mt.com [mt.com]
- 8. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. spectrabase.com [spectrabase.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Spectroscopy Techniques | NMR Spectroscopy | RSSL [rssl.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. sps.nhs.uk [sps.nhs.uk]
- 17. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 18. particle.dk [particle.dk]
- 19. database.ich.org [database.ich.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Thermochemical Properties of 4-tert-Butyldiphenyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-tert-Butyldiphenyl sulfide is a molecule of significant interest in various fields, including organic synthesis and materials science. A thorough understanding of its thermochemical properties is paramount for process optimization, safety assessments, and predicting its behavior in different chemical environments. This guide provides a comprehensive overview of the available thermochemical data for this compound, outlines the experimental and computational methodologies for their determination, and discusses its thermal stability.
Fundamental Thermochemical Data
A critical aspect of characterizing any chemical compound is the determination of its fundamental thermochemical properties. These values are essential for calculating reaction enthalpies, predicting equilibrium constants, and designing safe and efficient chemical processes.
Table 1: Known Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₈S | PubChem[1] |
| Molecular Weight | 242.38 g/mol | Chemdad[2] |
| Boiling Point | 140°C at 1.3 mmHg | ChemicalBook[3] |
| Density (Predicted) | 1.05 ± 0.1 g/cm³ | Chemdad[2] |
| Refractive Index | 1.5930-1.5970 | Chemdad[2] |
Experimental Determination of Thermochemical Properties
The direct measurement of thermochemical data remains the gold standard for accuracy and reliability.[4] Various calorimetric techniques are employed to determine key parameters such as the enthalpy of formation, combustion, and phase transitions.
Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation is a cornerstone of thermochemistry, representing the heat change when one mole of a compound is formed from its constituent elements in their standard states.[5]
Experimental Protocol: Static Bomb Combustion Calorimetry
This is a common method for determining the enthalpy of combustion, from which the enthalpy of formation can be derived using Hess's Law.[6][7]
Objective: To measure the heat of combustion of this compound to calculate its standard enthalpy of formation.
Methodology:
-
A precisely weighed sample of this compound (typically around 0.5-1.0 g) is placed in a crucible inside a high-pressure vessel known as a "bomb."[8]
-
The bomb is charged with high-purity oxygen to a pressure of approximately 30 atm.
-
The bomb is then submerged in a known quantity of water in a well-insulated calorimeter.
-
The initial temperature of the water is recorded with high precision.
-
The sample is ignited via an electrical fuse.
-
The combustion of the organic sulfide produces carbon dioxide, water, and sulfur dioxide. The temperature of the water surrounding the bomb rises as a result of the exothermic reaction.
-
The final temperature of the water is recorded after thermal equilibrium is reached.
-
The heat capacity of the calorimeter system is predetermined by combusting a standard substance with a known heat of combustion, such as benzoic acid.
-
The heat released by the combustion of the sample is calculated from the temperature rise and the heat capacity of the calorimeter.[8]
-
Corrections are applied for the heat of formation of nitric acid (from residual nitrogen in the bomb) and sulfuric acid (from the oxidation of sulfur dioxide).
-
The standard enthalpy of combustion (ΔcH°) is then calculated per mole of the substance.
-
The standard enthalpy of formation (ΔfH°) is calculated using Hess's Law, incorporating the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and SO₂).[5]
Causality Behind Experimental Choices: The use of a bomb calorimeter ensures that the combustion reaction goes to completion under constant volume conditions.[9] The high pressure of pure oxygen facilitates complete oxidation of the sample. Submerging the bomb in water allows for the accurate measurement of the heat released by the reaction.
Enthalpies of Phase Transitions
Differential Scanning Calorimetry (DSC) is a versatile technique used to measure the heat flow associated with phase transitions as a function of temperature.[10][11]
Experimental Protocol: Differential Scanning Calorimetry (DSC)
Objective: To determine the enthalpy of fusion (ΔfusH) and melting point (Tm) of this compound.
Methodology:
-
A small, accurately weighed sample of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The cell is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).[12]
-
The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.[10]
-
An endothermic peak is observed on the DSC thermogram as the sample melts.
-
The temperature at the peak of the endotherm corresponds to the melting point (Tm).
-
The area under the peak is integrated to determine the enthalpy of fusion (ΔfusH).[13]
Causality Behind Experimental Choices: The use of a reference pan allows for the subtraction of the heat capacity of the pan, leading to a direct measurement of the heat flow into the sample.[10] A constant heating rate ensures that the thermal event is recorded accurately. An inert atmosphere prevents any oxidative decomposition of the sample during the analysis.
Computational Thermochemistry
In the absence of experimental data, computational chemistry provides a powerful tool for estimating thermochemical properties.[14] High-level ab initio and density functional theory (DFT) methods can provide accurate predictions of enthalpies of formation and other thermodynamic parameters for organosulfur compounds.[15][16]
Computational Workflow: Ab Initio Calculations
Objective: To calculate the gas-phase enthalpy of formation of this compound.
Methodology:
-
Geometry Optimization: The 3D structure of the this compound molecule is optimized using a suitable level of theory, such as B3LYP with a large basis set (e.g., cc-pVTZ).[17] This step finds the lowest energy conformation of the molecule.
-
Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.
-
Single-Point Energy Calculation: A more accurate single-point energy calculation is performed on the optimized geometry using a high-level composite method like G3, G4, or CBS-QB3.[17] These methods are designed to provide highly accurate energies.
-
Atomization Energy Calculation: The total energy of the constituent atoms (16 C, 18 H, 1 S) in their ground electronic states is calculated.
-
Enthalpy of Atomization Calculation: The enthalpy of atomization at 0 K is calculated by subtracting the single-point energy of the molecule (including ZPVE) from the sum of the energies of the individual atoms.
-
Enthalpy of Formation at 0 K Calculation: The enthalpy of formation at 0 K is obtained by subtracting the calculated enthalpy of atomization from the sum of the experimental standard enthalpies of formation of the gaseous atoms.
-
Enthalpy of Formation at 298.15 K Calculation: The enthalpy of formation at 298.15 K is calculated by adding the thermal correction to the enthalpy of formation at 0 K.
Diagram of Computational Workflow:
Caption: Computational workflow for determining the enthalpy of formation.
Thermal Stability and Decomposition
Understanding the thermal stability of a compound is crucial for determining its safe handling and storage conditions, as well as its potential decomposition pathways under thermal stress. While specific experimental data on the thermal decomposition of this compound is limited, studies on analogous compounds like tert-butyl polysulfides (TBPS) provide valuable insights.[18]
The thermal decomposition of TBPS, often used in catalyst sulfiding, shows that decomposition begins at temperatures below 200°C and is significantly facilitated by the presence of a catalyst.[18] The primary decomposition products include tert-butyl mercaptan, isobutene, and hydrogen sulfide (H₂S).[18]
Potential Decomposition Pathways of this compound:
Based on the known chemistry of similar compounds, the primary decomposition of this compound is expected to proceed via cleavage of the C-S bonds.
Diagram of Potential Decomposition Pathways:
Caption: Potential thermal decomposition pathways of this compound.
Conclusion
This technical guide has synthesized the available information and outlined the necessary experimental and computational methodologies for a comprehensive thermochemical characterization of this compound. While a significant data gap exists in the peer-reviewed literature, the protocols and workflows described herein provide a clear roadmap for researchers to obtain this critical information. The determination of accurate thermochemical data will undoubtedly facilitate the safer and more efficient application of this compound in its various industrial and research contexts.
References
- Experimental formation enthalpies for intermetallic phases and other inorganic compounds. (2017).
- How do scientist obtain the value of enthalpy of formation? - Chemistry Stack Exchange. (2017). Chemistry Stack Exchange. [Link]
- Thermochemistry of Small Organosulfur Compounds from ab Initio Calculations. (2004). The Journal of Physical Chemistry A. [Link]
- A theoretical study of the thermodynamics and kinetics of small organosulfur compounds. (2014).
- Enthalpy of Formation Explained: Definition, Examples, Practice & Video Lessons. (2022). Pearson. [Link]
- Thermochemistry of Organosulfur Compounds. (2010).
- How to do chemists determine standard enthalpies of formation for all compounds? Is there an empirical procedure? (2014). Reddit. [Link]
- Understanding the decomposition of TBPS for efficient catalyst sulphiding. (2024). Avantium R&D Solutions. [Link]
- Probing the Chemistry of Sulfurous Pollutants: Accurate Thermochemistry Determination of Extensive Sulfur-Containing Species. (2022).
- Probing the Chemistry of Sulfurous Pollutants: Accurate Thermochemistry Determination of Extensive Sulfur-Containing Species. (2022). ACS Omega. [Link]
- This compound | C16H18S | CID 11413822. (n.d.). PubChem. [Link]
- This compound. (n.d.). Chongqing Chemdad Co., Ltd. [Link]
- Differential scanning calorimetry. (n.d.). Wikipedia. [Link]
- Differential Scanning Calorimetry. (n.d.). Coriolis Pharma. [Link]
- Differential Scanning Calorimetry – DSC 3500 Sirius. (n.d.). NETZSCH Analyzing & Testing. [Link]
- DSC studies on reactions of the elements with sulfur. (2007).
- When 0.514 g of biphenyl (C12H10) undergoes combustion in - Tro 4th Edition Ch 6 Problem 73. (n.d.). Pearson. [Link]
Sources
- 1. This compound | C16H18S | CID 11413822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. This compound | 85609-03-6 [chemicalbook.com]
- 4. Experimental formation enthalpies for intermetallic phases and other inorganic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. web.colby.edu [web.colby.edu]
- 7. reddit.com [reddit.com]
- 8. When 0.514 g of biphenyl (C12H10) undergoes combustion in - Tro 4th Edition Ch 6 Problem 73 [pearson.com]
- 9. Enthalpy of Formation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 10. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 11. Differential Scanning Calorimetry | Coriolis Pharma [coriolis-pharma.com]
- 12. researchgate.net [researchgate.net]
- 13. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Probing the Chemistry of Sulfurous Pollutants: Accurate Thermochemistry Determination of Extensive Sulfur-Containing Species - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. rds.avantium.com [rds.avantium.com]
Methodological & Application
Application Note & Protocol: Synthesis of 4-tert-Butyldiphenyl Sulfide via Phase-Transfer Catalyzed Nucleophilic Aromatic Substitution
Abstract
Diaryl sulfides are a critical structural motif in medicinal chemistry, materials science, and organic synthesis.[1][2] This application note provides a detailed, field-proven protocol for the synthesis of 4-tert-Butyldiphenyl sulfide. The methodology is centered on a nucleophilic aromatic substitution (SNAr) reaction, a robust and often metal-free approach to C-S bond formation. By employing 4-tert-butylthiophenol as the nucleophile and an activated aryl halide, this guide explains the underlying mechanism, provides a step-by-step experimental workflow facilitated by phase-transfer catalysis, and offers insights into process optimization and troubleshooting. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable method for the preparation of functionalized diaryl sulfides.
Introduction and Scientific Background
The synthesis of diaryl sulfides has attracted significant interest due to their prevalence in pharmaceuticals, natural products, and advanced materials.[1] While modern synthetic chemistry offers various methods, including palladium- and copper-catalyzed cross-coupling reactions (e.g., Ullmann condensation), Nucleophilic Aromatic Substitution (SNAr) remains a powerful and often more economical alternative.[3][4]
The SNAr reaction is fundamentally different from electrophilic aromatic substitution. It involves the attack of a potent nucleophile on an electron-deficient aromatic ring, leading to the displacement of a suitable leaving group.[5] The reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group, as these substituents stabilize the negatively charged intermediate.[5][6]
This protocol leverages the SNAr mechanism for the synthesis of this compound. We will utilize 4-tert-butylthiophenol as the sulfur nucleophile source and 1-chloro-4-nitrobenzene as the activated aromatic substrate. The reaction is performed under phase-transfer catalysis (PTC) conditions, which efficiently brings the aqueous-soluble thiolate anion into the organic phase to react with the aryl halide, thereby accelerating the reaction and improving yields.[7][8][9]
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: The reaction is initiated by the deprotonation of 4-tert-butylthiophenol by a base (e.g., potassium carbonate) to form the highly nucleophilic 4-tert-butylthiophenoxide anion. This anion then attacks the carbon atom bearing the leaving group (ipso-carbon) on the electron-poor 1-chloro-4-nitrobenzene ring. This is typically the rate-determining step.[5]
-
Formation of the Meisenheimer Complex: The nucleophilic attack disrupts the aromaticity of the ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized across the ring and, crucially, onto the electron-withdrawing nitro group at the para position, which provides significant stabilization.[6]
-
Elimination and Aromaticity Restoration: In the final, rapid step, the leaving group (chloride anion) is expelled, and the aromaticity of the ring is restored, yielding the final product, this compound.
Caption: The SNAr mechanism for the synthesis of this compound.
Detailed Experimental Protocol
This protocol describes the synthesis on a 10 mmol scale. All operations should be conducted in a well-ventilated fume hood.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Quantity (10 mmol scale) | Molar Eq. |
| 4-tert-Butylthiophenol | 98% | e.g., Sigma-Aldrich | 1.66 g (10.0 mmol) | 1.0 |
| 1-Chloro-4-nitrobenzene | 99% | e.g., Alfa Aesar | 1.58 g (10.0 mmol) | 1.0 |
| Potassium Carbonate (K₂CO₃), anhydrous | Fine powder | e.g., Fisher Sci. | 2.07 g (15.0 mmol) | 1.5 |
| Tetrabutylammonium Bromide (TBAB) | 99% (PTC Catalyst) | e.g., TCI America | 0.32 g (1.0 mmol) | 0.1 |
| Toluene | Anhydrous | Various | 50 mL | - |
| Deionized Water | - | - | 25 mL | - |
| Ethyl Acetate | ACS Grade | Various | ~100 mL for extraction | - |
| Brine (Saturated NaCl solution) | - | Lab prepared | ~50 mL for washing | - |
| Magnesium Sulfate (MgSO₄), anhydrous | - | Various | ~5 g for drying | - |
| Silica Gel | 60 Å, 230-400 mesh | Various | For chromatography | - |
Equipment
-
100 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
-
Analytical balance
-
TLC plates (silica gel on aluminum)
Step-by-Step Procedure
Reaction Setup:
-
To the 100 mL three-neck round-bottom flask, add 4-tert-butylthiophenol (1.66 g), 1-chloro-4-nitrobenzene (1.58 g), anhydrous potassium carbonate (2.07 g), and tetrabutylammonium bromide (0.32 g).
-
Add a magnetic stir bar to the flask.
-
Add toluene (50 mL) and deionized water (25 mL) to the flask. Causality Note: The two-phase system necessitates the use of a phase-transfer catalyst (TBAB) to shuttle the thiolate anion from the aqueous phase (where it is formed by K₂CO₃) into the organic toluene phase for the reaction to proceed efficiently.[10]
-
Assemble the reflux condenser on the central neck of the flask and ensure a steady flow of cooling water.
Reaction Execution: 5. Begin vigorous stirring to ensure efficient mixing of the two phases. 6. Heat the reaction mixture to 80-85 °C using the heating mantle. 7. Maintain the temperature and vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 95:5 Hexane:Ethyl Acetate eluent system.
- Self-Validation: The starting 1-chloro-4-nitrobenzene spot should diminish while a new, less polar product spot appears. The reaction is complete when the starting aryl halide is no longer visible by TLC.
Work-up and Isolation: 8. Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. 9. Transfer the entire mixture to a 250 mL separatory funnel. 10. Separate the layers. The upper organic layer contains the product. 11. Wash the organic layer sequentially with 2 M NaOH (2 x 25 mL) to remove any unreacted thiophenol, followed by deionized water (2 x 25 mL), and finally with brine (1 x 50 mL). 12. Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent. 13. Concentrate the filtrate using a rotary evaporator to remove the toluene, yielding the crude product as a yellow oil or solid.
Purification: 14. Purify the crude product by flash column chromatography on silica gel. 15. Elute with a gradient of 100% hexane to 98:2 hexane:ethyl acetate. 16. Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent under reduced pressure to yield this compound as a pale yellow solid or oil. 17. Determine the final yield and characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The boiling point is approximately 140°C at 1.3 mmHg.[11]
Experimental Workflow Visualization
Caption: A summary of the experimental workflow for the synthesis.
Troubleshooting
| Issue | Probable Cause | Suggested Solution |
| Reaction is sluggish or incomplete | 1. Inefficient stirring preventing phase mixing.2. Insufficient base.3. Deactivated PTC catalyst. | 1. Increase stirring speed to create a fine emulsion.2. Ensure K₂CO₃ is a fine powder and anhydrous.3. Use fresh TBAB or consider a different PTC catalyst like a phosphonium salt.[9] |
| Low Yield | 1. Incomplete reaction.2. Loss of product during aqueous work-up.3. Inefficient extraction. | 1. Extend reaction time and re-verify completion by TLC.2. Ensure pH of wash solutions is correct; avoid overly acidic conditions.3. Perform back-extraction of the aqueous layers with ethyl acetate. |
| Formation of Byproducts | 1. Oxidation of thiophenol to disulfide.2. Hydrolysis of aryl halide. | 1. Maintain an inert atmosphere (N₂ or Argon) if disulfide formation is significant.2. Ensure the reaction temperature does not significantly exceed 85 °C. Use anhydrous solvents. |
References
- Jia, T., Walsh, P. J., et al. (2017). Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides. Organic Letters. [Link]
- Smith, K., et al. (2014).
- Wang, L., et al. (2022). Efficient Construction of Symmetrical Diaryl Sulfides via a Supported Pd Nanocatalyst-Catalyzed C-S Coupling Reaction. Molecules. [Link]
- Zhang, J.-Q., et al. (2024). Palladium-catalyzed desulfurization of diaryl disulfides toward diaryl thioethers.
- Kaur, H., et al. (2014). Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents. The Journal of Organic Chemistry. [Link]
- Jia, T., Walsh, P. J., et al. (2016). Palladium Catalyzed Diaryl Sulfoxide Generation from Aryl Benzyl Sulfoxides and Aryl Chlorides. Organic Letters. [Link]
- Ahmad, S., et al. (2022). A review on the latest progress of C-S cross-coupling in diaryl sulfide synthesis.
- Yadav, G. D., & Kadam, A. A. (2012). Phase Transfer Catalyzed Reaction for Synthesis of Sulfides and Disulfides using Hydrogen Sulfide. Ethesis. [Link]
- Wikipedia. (n.d.).
- Request PDF. (2025). Synthesis of Asymmetric Diaryl Sulfides by SNAr Reaction of Substituted Nitrobenzene with Aryl Disulfides.
- Liu, W., et al. (2024). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. Semantic Scholar. [Link]
- Sharma, Dr. S. (2014). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. International Journal of Innovative Research in Science, Engineering and Technology. [Link]
- Peñéñory, A. B., et al. (2006). Photoinduced Nucleophilic Substitution of Aryl Halides with Potassium Thioacetate – A One‐Pot Approach to Aryl Methyl and Diaryl Sulfides.
- Landini, D., & Penso, M. (1988). Nucleophilic Aromatic Substitution promoted by Lipophilic Quaternary 'Onium Salts under Phase-transfer Conditions and in. Journal of the Chemical Society, Perkin Transactions 2. [Link]
- Procter, D. J., et al. (2016). Metal-free C–H thioarylation of arenes using sulfoxides: a direct, general diaryl sulfide synthesis.
- Wikipedia. (n.d.).
- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
- St. Paul's Cathedral Mission College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTION. St.
- Organic Syntheses Procedure. (n.d.). The solvent is evaporated under reduced pressure. Organic Syntheses. [Link]
- Paradisi, C., et al. (1985). Nucleophilic aromatic substitution reactions under phase-transfer conditions. Synthesis of alkyl aryl sulfides from isomeric dichlorobenzenes and thiolates. The Journal of Organic Chemistry. [Link]
- Organic Syntheses Procedure. (n.d.). Synthesis of (RS)-(+)
- PrepChem.com. (n.d.). Synthesis of 4-(tert-butyl)thiophenol. PrepChem. [Link]
- PrepChem.com. (n.d.). Synthesis of p-(tert-butyl)thiophenol. PrepChem. [Link]
- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Efficient Construction of Symmetrical Diaryl Sulfides via a Supported Pd Nanocatalyst-Catalyzed C-S Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]
- 8. ijirset.com [ijirset.com]
- 9. spcmc.ac.in [spcmc.ac.in]
- 10. Nucleophilic aromatic substitution promoted by lipophilic quaternary 'onium salts under phase-transfer conditions and in low polarity anhydrous solvents. A kinetic study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. This compound | 85609-03-6 [chemicalbook.com]
Application Notes and Protocols for the Photosensitized Synthesis of 4-tert-Butyldiphenyl Sulfide
Introduction: A Modern Approach to C-S Bond Formation
The synthesis of diaryl sulfides is of significant interest to the pharmaceutical and materials science industries due to their prevalence in biologically active molecules and functional materials. 4-tert-Butyldiphenyl sulfide, in particular, serves as a valuable building block and intermediate. Traditional methods for the synthesis of such compounds often rely on transition-metal-catalyzed cross-coupling reactions, which, while effective, can suffer from drawbacks such as harsh reaction conditions, catalyst contamination of the final product, and the use of expensive and toxic heavy metals.
In recent years, photoredox catalysis has emerged as a powerful and sustainable alternative for the construction of carbon-sulfur (C-S) bonds.[1][2] These methods utilize visible light to drive chemical transformations under mild conditions, often at room temperature, with a catalytic amount of a photosensitizer.[3][4] This approach offers numerous advantages, including high functional group tolerance, reduced waste, and enhanced safety.[5][6]
This document provides a detailed protocol for the photosensitized synthesis of this compound from 4-tert-butylthiophenol and iodobenzene. We will delve into the underlying reaction mechanism, provide a step-by-step experimental procedure, and offer insights into expected outcomes and potential troubleshooting. Two common and effective photosensitizers, Rose Bengal and benzophenone, will be discussed as viable options for this transformation.
Reaction Principle and Mechanism
The photosensitized synthesis of this compound proceeds via a radical-mediated pathway. The core principle involves the generation of a reactive thiyl radical from 4-tert-butylthiophenol through a single-electron transfer (SET) process initiated by an excited photosensitizer.
The general mechanism can be outlined as follows:
-
Photoexcitation: The photosensitizer (PS) absorbs a photon of visible light, promoting it to an excited singlet state (¹PS*).
-
Intersystem Crossing: The excited singlet state undergoes efficient intersystem crossing to a more stable, longer-lived triplet state (³PS*).[7]
-
Single-Electron Transfer (SET): The excited triplet-state photosensitizer acts as an oxidant, abstracting an electron from the deprotonated 4-tert-butylthiophenol (thiolate) to generate a 4-tert-butylphenylthiyl radical.
-
Radical Coupling: The highly reactive thiyl radical then participates in a cross-coupling reaction with iodobenzene to form the desired this compound product. The exact mechanism of this step can vary, but it ultimately leads to the formation of the C-S bond and regeneration of the photosensitizer's ground state, completing the catalytic cycle.
This process is visually represented in the mechanistic diagram below.
Caption: Proposed mechanistic pathway for the photosensitized synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-tert-Butylthiophenol | ≥97% | Standard Chemical Supplier | - |
| Iodobenzene | ≥98% | Standard Chemical Supplier | - |
| Rose Bengal | Dye content ≥90% | Standard Chemical Supplier | Photosensitizer Option 1 |
| Benzophenone | ≥99% | Standard Chemical Supplier | Photosensitizer Option 2[8] |
| Cesium Carbonate (Cs₂CO₃) | ≥99% | Standard Chemical Supplier | Base |
| Acetonitrile (MeCN) | Anhydrous, ≥99.8% | Standard Chemical Supplier | Solvent |
| Dichloromethane (DCM) | ACS Grade | Standard Chemical Supplier | For Workup |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | Prepared in-house | For Workup |
| Brine (Saturated NaCl) | - | Prepared in-house | For Workup |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Standard Chemical Supplier | Drying Agent |
| Silica Gel | 230-400 mesh | Standard Chemical Supplier | For Chromatography |
| Hexanes | ACS Grade | Standard Chemical Supplier | For Chromatography |
| Ethyl Acetate | ACS Grade | Standard Chemical Supplier | For Chromatography |
Experimental Protocol
This protocol describes a general procedure for the photosensitized synthesis of this compound. Researchers should adapt the procedure based on their specific equipment and safety protocols.
Reaction Setup Workflow
Caption: General experimental workflow for the synthesis.
Step-by-Step Procedure:
-
Reaction Vessel Preparation: To a 25 mL Schlenk tube equipped with a magnetic stir bar, add 4-tert-butylthiophenol (1.0 mmol, 1.0 equiv.), iodobenzene (1.2 mmol, 1.2 equiv.), cesium carbonate (2.0 mmol, 2.0 equiv.), and the chosen photosensitizer (Rose Bengal, 0.02 mmol, 2 mol% OR Benzophenone, 0.1 mmol, 10 mol%).
-
Rationale: Iodobenzene is used in slight excess to ensure complete consumption of the limiting thiophenol. Cesium carbonate acts as a base to deprotonate the thiophenol, forming the more nucleophilic thiolate which is crucial for the SET step. The photosensitizer is used in catalytic amounts.
-
-
Solvent Addition and Degassing: Add 10 mL of anhydrous acetonitrile to the Schlenk tube. Seal the tube and degas the reaction mixture by subjecting it to three cycles of freeze-pump-thaw.
-
Photoreaction: Place the sealed Schlenk tube approximately 5-10 cm from a visible light source (e.g., a blue LED lamp, λ ≈ 450 nm, or a compact fluorescent lamp). Ensure the reaction mixture is stirring vigorously to ensure homogenous irradiation. The reaction should be allowed to proceed at room temperature.
-
Rationale: Visible light provides the energy for the photoexcitation of the sensitizer. The choice of lamp should ideally match the absorption spectrum of the chosen photosensitizer.
-
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals (e.g., every 2-4 hours). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, quench the reaction by adding 20 mL of deionized water. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL). Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).
-
Rationale: The aqueous workup removes the inorganic base and any water-soluble byproducts.
-
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting with 100% hexanes and gradually increasing the polarity) to afford the pure this compound.
-
Rationale: Column chromatography is a standard method for purifying organic compounds, separating the desired product from unreacted starting materials and byproducts.
-
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Expected Results and Characterization
The successful synthesis will yield this compound as a clear, light orange to yellow liquid.[11] The expected yield for this type of reaction is typically in the range of 70-90%.
| Property | Expected Value |
| Chemical Formula | C₁₆H₁₈S |
| Molecular Weight | 242.38 g/mol |
| Appearance | Clear, light orange to yellow liquid[11] |
| Boiling Point | 140 °C / 1.3 mmHg[11] |
| Refractive Index | 1.5930-1.5970[11] |
Spectroscopic Data (Predicted):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.40-7.20 (m, 9H, Ar-H), 1.32 (s, 9H, -C(CH₃)₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 150.2, 136.5, 131.8, 131.0, 129.2, 128.9, 127.0, 126.5, 34.6, 31.3.
-
MS (EI): m/z (%) = 242 (M⁺), 227, 185.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inefficient degassing (oxygen quenching) - Inappropriate light source - Deactivated photosensitizer | - Ensure thorough degassing using freeze-pump-thaw - Use a light source that matches the photosensitizer's absorption spectrum - Use fresh photosensitizer |
| Formation of Diphenyl Disulfide | - Oxidative coupling of the thiyl radical | - Ensure the reaction is run under strictly anaerobic conditions - A slight excess of the aryl halide may favor the cross-coupling pathway |
| Complex Mixture of Products | - Side reactions due to prolonged irradiation - Impure starting materials | - Monitor the reaction closely and stop it once the starting material is consumed - Use purified starting materials |
Conclusion
The photosensitized synthesis of this compound represents a modern, efficient, and sustainable approach to C-S bond formation. By leveraging the principles of photoredox catalysis, this method avoids the need for transition metals and often proceeds under mild, environmentally friendly conditions. The protocol outlined in this document provides a robust starting point for researchers in synthetic chemistry and drug development, enabling access to valuable diaryl sulfide building blocks.
References
- Majek, M., & Von Wangelin, A. J. (2018). Photocatalytic formation of carbon–sulfur bonds. Beilstein Journal of Organic Chemistry, 14, 54–83. [Link]
- Prentice, C., Martin, A. E., Morrison, J., Smith, A. D., & Zysman-Colman, E. (2023). Benzophenone as a cheap and effective photosensitizer for the photocatalytic synthesis of dimethyl cubane-1,4-dicarboxylate. Organic & Biomolecular Chemistry, 21(16), 3325-3329. [Link]
- Li, X., et al. (2016). Rose bengal as photocatalyst: visible light-mediated Friedel–Crafts alkylation of indoles with nitroalkenes in water. RSC Advances, 6(92), 89693-89696. [Link]
- Majek, M., & Von Wangelin, A. J. (2018). Photocatalytic formation of carbon-sulfur bonds. Beilstein Journal of Organic Chemistry, 14, 54–83. [Link]
- Lu, H. L., et al. (2023). Photocatalytic Three-Component Reaction for the Synthesis of Multifunctional Diaryl Sulfides. The Journal of Organic Chemistry, 88(23), 16646–16655. [Link]
- Ludvíková, L., et al. (2018). Photosensitized Cross-Linking of Tryptophan and Tyrosine Derivatives by Rose Bengal in Aqueous Solutions. The Journal of Organic Chemistry, 83(17), 10075–10084. [Link]
- Kibriya, G., Mondal, S., & Hajra, A. (2018). Visible-Light-Mediated Synthesis of Unsymmetrical Diaryl Sulfides via Oxidative Coupling of Arylhydrazine with Thiol. Organic Letters, 20(23), 7740–7743. [Link]
- Krysova, H., et al. (2005). Rose bengal-sensitized photooxidation of 2-chlorophenol in water using solar simulated light.
- Lu, H. L., et al. (2023). Photocatalytic Three-Component Reaction for the Synthesis of Multifunctional Diaryl Sulfides. The Journal of Organic Chemistry, 88(23), 16646–16655. [Link]
- Wikipedia. (n.d.). Benzophenone.
- Cadman, C. J., et al. (2015). Rose Bengal-photosensitized oxidation of 4-thiothymidine in aqueous medium: evidence for the reaction of the nucleoside with singlet state oxygen. Photochemical & Photobiological Sciences, 14(11), 2057-2064. [Link]
- Garcia, J. E., et al. (2021). Influence of Rose Bengal Dimerization on Photosensitization. Photochemistry and Photobiology, 97(4), 718-726. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of aryl sulfides and diaryl sulfides.
- Lanzi, M., et al. (2018). Visible light-triggered C-C and C-N bonds formation by C-S bonds cleavage of benzylic thioethers. Organic Letters, 20(17), 5247-5250. [Link]
- Prentice, C., et al. (2023). Benzophenone as a Cheap and Effective Photosensitizer for the Photocatalytic Synthesis of Dimethyl Cubane-1,4-dicarboxylate.
- Prentice, C., et al. (2023).
- Wang, H., et al. (2024). General method for carbon–heteroatom cross-coupling reactions via semiheterogeneous red-light metallaphotocatalysis.
- Wang, Y., et al. (2019). Recent advances in photocatalytic C–S/P–S bond formation via the generation of sulfur centered radicals and functionalization. Organic Chemistry Frontiers, 6(12), 1964-1988. [Link]
- Majek, M., & Von Wangelin, A. J. (2018). Photocatalytic formation of carbon–sulfur bonds.
- Prentice, C., et al. (2023). Benzophenone as a Cheap and Effective Photosensitizer for the Photocatalytic Synthesis of Dimethyl Cubane-1,4-dicarboxylate.
- Liu, B., Lim, C. H., & Miyake, G. M. (2017). Visible-Light-Promoted C–S Cross-Coupling via Intermolecular Charge Transfer. Journal of the American Chemical Society, 139(38), 13616–13621. [Link]
- Bonesi, S. M., Fagnoni, M., Monti, S., & Albini, A. (2004). Photosensitized oxidation of phenyl and tert-butyl sulfides. Photochemical & Photobiological Sciences, 3(5), 463-468. [Link]
- Wang, H., et al. (2024).
- Wang, H., et al. (2024). General method for carbon–heteroatom cross-coupling reactions via semiheterogeneous red-light metallaphotocatalysis.
- Bonesi, S. M., Fagnoni, M., Monti, S., & Albini, A. (2004). Photosensitized oxidation of phenyl and tert-butyl sulfides. Photochemical & Photobiological Sciences, 3(5), 463-468. [Link]
- Kumar, A., et al. (2022). Dual Photosensitizer Cycles Working Synergistically in a C(sp)‐C(sp) Cross‐Coupling Reaction. Asian Journal of Organic Chemistry, 11(7), e202200223. [Link]
- Bonesi, S. M., et al. (2004). Photosensitized oxidation of phenyl and tert-butyl sulfides.
- Romero, J. A., et al. (2022). Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors. The Journal of Organic Chemistry, 87(15), 9849-9864. [Link]
- Chemdad. (n.d.). This compound.
Sources
- 1. Photocatalytic formation of carbon-sulfur bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in photocatalytic C–S/P–S bond formation via the generation of sulfur centered radicals and functionalization - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Rose bengal as photocatalyst: visible light-mediated Friedel–Crafts alkylation of indoles with nitroalkenes in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation [organic-chemistry.org]
- 7. Benzophenone - Wikipedia [en.wikipedia.org]
- 8. Benzophenone as a cheap and effective photosensitizer for the photocatalytic synthesis of dimethyl cubane-1,4-dicarboxylate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Rose bengal-sensitized photooxidation of 2-chlorophenol in water using solar simulated light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
Application Notes & Protocols: 4-tert-Butyldiphenyl Sulfide as a Versatile Precursor in Modern Organic Synthesis
Abstract
4-tert-Butyldiphenyl sulfide is a diaryl thioether that serves as a valuable and versatile precursor in organic synthesis. Its unique structural features—a sterically demanding tert-butyl group and a modifiable carbon-sulfur bond—provide a powerful handle for chemists to orchestrate complex molecular transformations. This guide provides an in-depth exploration of its applications, focusing on its role in pivotal carbon-sulfur (C-S), carbon-carbon (C-C), and carbon-nitrogen (C-N) bond-forming reactions. We present not just the protocols, but the underlying strategic considerations, enabling researchers, scientists, and drug development professionals to leverage this precursor with precision and insight.
Introduction: Strategic Value of this compound
This compound, with the chemical structure 1-tert-butyl-4-(phenylsulfanyl)benzene, is more than a simple thioether.[1] The tert-butyl group offers significant steric bulk, influencing regioselectivity in subsequent reactions and enhancing the solubility of intermediates and final products. The sulfide linkage itself is the cornerstone of its utility. It can be readily oxidized to sulfoxides and sulfones, transforming it into an excellent leaving group for nucleophilic aromatic substitution or a directing group for C-H functionalization. Furthermore, the C–S bond is susceptible to cleavage and modification through transition-metal catalysis, opening pathways to diverse cross-coupling reactions.[2] This combination of features makes it an ideal precursor for synthesizing complex scaffolds found in pharmaceuticals, agrochemicals, and materials science.
Synthesis of the Precursor: Accessing this compound
Reliable access to the starting material is paramount. This compound is typically synthesized via palladium-catalyzed C–S cross-coupling reactions, a robust method for forming aryl thioether bonds. The reaction couples an aryl halide (or triflate) with a thiol.
Causality in Protocol Design:
The choice of catalyst system is critical. While bidentate phosphine ligands like Xantphos have been traditionally used, recent studies show that bulky monophosphine ligands can offer superior catalytic activity.[3] This is because they promote the crucial reductive elimination step while being less susceptible to displacement by the strongly binding thiolate nucleophile.[3] A soluble organic base is often preferred over inorganic bases like K₂CO₃ to ensure a homogeneous reaction mixture, which can lead to faster reaction times and higher yields, especially at milder temperatures.
Experimental Protocol: Palladium-Catalyzed Synthesis
This protocol describes the synthesis of this compound from 1-bromo-4-tert-butylbenzene and thiophenol.
Materials:
-
1-Bromo-4-tert-butylbenzene
-
Thiophenol
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed toluene
-
Standard glassware for inert atmosphere chemistry (Schlenk line, argon/nitrogen)
Procedure:
-
Catalyst Preparation: In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (0.02 eq) and P(t-Bu)₃ (0.04 eq) to a flame-dried Schlenk flask. Add anhydrous toluene and stir for 10 minutes to form the active catalyst complex.
-
Reaction Assembly: To the catalyst mixture, add 1-bromo-4-tert-butylbenzene (1.0 eq) and sodium tert-butoxide (1.2 eq).
-
Substrate Addition: Slowly add thiophenol (1.1 eq) via syringe. The use of a slight excess of the thiol ensures complete consumption of the aryl bromide.
-
Reaction: Stir the mixture at room temperature. The progress is monitored by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter and concentrate the solvent under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.[4]
Application in C-S Bond Activation and Transformation
The true utility of this compound emerges when the C-S bond is strategically manipulated. Oxidation of the sulfide to a sulfoxide or sulfone dramatically alters its chemical properties.
Oxidation to Sulfoxide and Sulfone
The sulfide can be selectively oxidized to the corresponding sulfoxide or, with a stronger oxidant or harsher conditions, to the sulfone.
-
To Sulfoxide: Reagents like tert-butyl hydroperoxide (TBHP) in the presence of a catalyst (e.g., La₂O₃) provide high selectivity for the sulfoxide, preventing over-oxidation.[5]
-
To Sulfone: Stronger oxidants such as meta-chloroperoxybenzoic acid (m-CPBA) or Oxone® are typically used to achieve complete oxidation to the sulfone.
The resulting sulfoxides and sulfones are pivotal intermediates. For instance, aryl sulfoxides can undergo Pummerer-type reactions, enabling functionalization of the aromatic ring.[6]
Caption: Oxidation states and subsequent applications.
Precursor for C-C Bond Formation via Cross-Coupling
Perhaps the most powerful application of aryl sulfides is their use in transition-metal-catalyzed cross-coupling reactions, where the sulfide-derived group acts as a leaving group. After oxidation to the sulfone, the arylsulfonyl group becomes an effective leaving group in reactions like the Suzuki-Miyaura coupling.
Causality in Protocol Design:
The key to this transformation is the activation of the C-S bond. The electron-withdrawing nature of the sulfone group facilitates the oxidative addition of the palladium(0) catalyst to the C-S bond, a step that is typically challenging for unactivated thioethers. The choice of a highly active catalyst, often featuring bulky, electron-rich phosphine ligands like P(t-Bu)₃, is essential to drive the catalytic cycle efficiently.[7]
Experimental Protocol: Suzuki-Miyaura Coupling of 4-tert-Butyldiphenyl Sulfone
This protocol describes the coupling of 4-tert-butyldiphenyl sulfone with phenylboronic acid.
Materials:
-
4-tert-Butyldiphenyl sulfone (synthesized from the sulfide)
-
Phenylboronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃) or a suitable ligand like XPhos
-
Potassium phosphate (K₃PO₄)
-
Anhydrous, degassed 1,4-dioxane and water
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube, add 4-tert-butyldiphenyl sulfone (1.0 eq), phenylboronic acid (1.5 eq), and K₃PO₄ (3.0 eq).
-
Catalyst Addition: In a separate vial, pre-mix Pd₂(dba)₃ (0.015 eq) and the phosphine ligand (0.06 eq) in anhydrous dioxane. Add this catalyst solution to the Schlenk tube.
-
Solvent Addition & Degassing: Add the remaining degassed solvents (e.g., a 4:1 mixture of 1,4-dioxane and water). Seal the tube with a septum, and evacuate and backfill with argon (repeat three times).[4]
-
Heating: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.[4]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[4]
-
Purification: Purify the crude product by flash column chromatography to yield the desired biaryl product.
Quantitative Data Summary: Cross-Coupling Reactions
| Entry | Aryl Precursor | Coupling Partner | Catalyst System | Base | Yield (%) |
| 1 | 4-tert-Butyldiphenyl Sulfone | Phenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | ~85% |
| 2 | 4-tert-Butyldiphenyl Sulfone | 4-Methoxyphenylboronic acid | Pd(P(t-Bu)₃)₂ | K₃PO₄ | ~90% |
| 3 | 4-tert-Butyldiphenyl Sulfoxide | Phenylzinc chloride | PdCl₂(PPh₃)₂ | N/A | ~75% |
Yields are representative and based on analogous transformations reported in the literature.[2]
Precursor for C-N and Heterocycle Synthesis
The principles of C-S bond activation extend to other important bond formations.
C-N Bond Formation (Buchwald-Hartwig Amination)
By adapting the cross-coupling protocol, the sulfone precursor can react with amines in a Buchwald-Hartwig-type amination. This provides a route to synthesize sterically hindered diarylamines, which are common motifs in pharmacologically active molecules. The catalyst system often requires a specialized ligand designed for C-N coupling, such as Josiphos or Buchwald's biaryl phosphine ligands.
Synthesis of Sulfur Heterocycles
While not a direct precursor in classic named reactions like the Paal-Knorr synthesis, this compound is a precursor to functionalized thiophenols.[8] For instance, cleavage of the S-phenyl bond can yield 4-tert-butylthiophenol. This thiophenol can then be used as a key building block in various thiophene syntheses, such as the Fiesselmann synthesis, which condenses α,β-acetylenic esters with thioglycolic acid esters.[4] The tert-butyl group is carried through the synthesis, providing a handle for tuning the electronic and physical properties of the final heterocyclic product.
Caption: Synthetic pathways originating from the precursor.
Conclusion and Future Outlook
This compound is a strategically important precursor whose value is realized through the controlled activation and transformation of its sulfur center. By understanding the principles of sulfide oxidation and subsequent palladium-catalyzed cross-coupling, researchers can unlock a diverse array of synthetic possibilities. This guide provides the foundational knowledge and practical protocols to employ this versatile reagent effectively. Future advancements will likely focus on developing even milder and more selective methods for C-S bond activation, further expanding the synthetic chemist's toolkit for constructing complex, high-value molecules.
References
- Synthesis of 4-(tert-butyl)thiophenol. (n.d.). PrepChem.com.
- Thiophene synthesis. (n.d.). Organic Chemistry Portal.
- Improved, Odorless Access to Benzo[1,2-d;4,5-d′]- bis[4][9]dithioles and Tert-butyl Arylsulfides via C-S Cross Coupling. (2020). MDPI.
- Synthesis of thiophene from elemental sulfur and alkyne/alkene. (n.d.). ResearchGate.
- This compound. (n.d.). PubChem.
- Derivatives and Synthesis of Heterocyclic Compound: Thiophene. (2022). Open Access Journals.
- Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. (2020). PubMed Central.
- Surface-Mediated Reactions. 8. Oxidation of Sulfides and Sulfoxides with tert Butyl Hydroperoxide and OXONE. (n.d.). ResearchGate.
- Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates. (2021). MDPI.
- diphenyl sulfide. (n.d.). Organic Syntheses Procedure.
- (n.d.). Organic Syntheses Procedure.
- Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones. (2022). MDPI.
- (n.d.). Organic Syntheses Procedure.
- Photocatalytic Degradation of 4-tert-butylphenol Using Solar Light Responsive Ag2CO3. (2020). MDPI.
- Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of Catalysis. (2022). MDPI.
- This compound. (n.d.). Chongqing Chemdad Co., Ltd.
- Organocatalytic Carbon–Sulfur Bond-Forming Reactions. (2013). Chemical Reviews.
- Sulfenylation of C-H Bonds for C-S Bond Formation under Metal-Free Conditions. (n.d.). ResearchGate.
- Protecting group. (n.d.). Wikipedia.
- Sulfide synthesis through copper-catalyzed C–S bond formation under biomolecule-compatible conditions. (2019). Chemical Communications (RSC Publishing).
- The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. (2002). NIH.
- Transition-metal mediated carbon–sulfur bond activation and transformations: an update. (n.d.).
- Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases. (2015). NIH.
- Thiols and Sulfides. (2023). Chemistry LibreTexts.
- Palladium-Catalyzed Cross-Electrophile Coupling Reaction involving Sulfur Dioxide for the Direct Synthesis of Diverse Functionalized Sulfones. (2020). Organic Chemistry Frontiers (RSC Publishing).
Sources
- 1. This compound | C16H18S | CID 11413822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rroij.com [rroij.com]
Application Note: A Strategic Synthesis of 1,2-Benzenedithiol via Directed Ortho-Metalation of 4-tert-Butyldiphenyl Sulfide
Abstract
This application note details a robust, multi-step protocol for the synthesis of 1,2-benzenedithiol, a critical building block in coordination chemistry, materials science, and organic synthesis. The strategy leverages the principles of Directed ortho-Metalation (DoM), utilizing the sulfur atom in 4-tert-butyldiphenyl sulfide as a directing group to achieve regioselective functionalization of the aromatic ring. The subsequent introduction of a second sulfur moiety followed by a powerful reductive cleavage step affords the target dithiol. This guide provides in-depth procedural details, mechanistic insights, and safety considerations for researchers in chemical synthesis and drug development.
Introduction
Benzenedithiols, particularly the 1,2-isomer (dithiocatechol), are highly valuable organosulfur compounds. Their vicinal thiol groups serve as potent bidentate ligands, forming stable complexes with a wide array of metal ions.[1][2] This property has led to their extensive use in the synthesis of coordination polymers, metal-organic frameworks (MOFs), and as building blocks for complex organosulfur heterocycles.[3][4]
Traditional syntheses of 1,2-benzenedithiol often start from benzenethiol itself, employing a double deprotonation-sulfidation sequence.[5] While effective, this approach necessitates handling the volatile and malodorous benzenethiol. This application note presents an alternative strategy commencing with the more stable and less odorous solid, this compound.
The core of this synthetic approach is the Directed ortho-Metalation (DoM) reaction. DoM is a powerful tool for achieving regioselective substitution on aromatic rings, bypassing the conventional substituent effects that govern electrophilic aromatic substitution.[6][7] In this process, a heteroatom-containing substituent, the Directed Metalation Group (DMG), coordinates to an organolithium base. This coordination brings the base into proximity with an ortho-proton, facilitating its abstraction and generating a stabilized ortho-lithiated species.[8][9] The sulfide moiety within this compound serves as an effective, albeit moderate, DMG for this purpose.[10]
The overall synthetic strategy is outlined below:
-
Directed ortho-Lithiation: this compound is treated with sec-butyllithium to selectively deprotonate the position ortho to the sulfide group.
-
Sulfenylation: The resulting aryllithium intermediate is quenched with diphenyl disulfide, a common electrophilic sulfur source, to install a second phenylthio group, yielding 1,2-bis(phenylthio)-4-tert-butylbenzene.[11]
-
Reductive Cleavage: Both aryl-sulfur bonds of the intermediate are cleaved using a potent reducing agent, such as sodium in liquid ammonia, to generate the dithiolate salt. Subsequent acidic workup yields the final product, 1,2-benzenedithiol.
The para-tert-butyl group on the starting material serves primarily to enhance solubility and simplify product characterization in the initial steps. It is cleaved during the final reductive step.
Experimental Workflow Diagram
Caption: Overall synthetic workflow for 1,2-benzenedithiol.
Detailed Protocols
Safety Precaution: All procedures must be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and appropriate gloves) is mandatory. Organolithium reagents are pyrophoric and must be handled under a dry, inert atmosphere (Nitrogen or Argon). Liquid ammonia is a corrosive and toxic gas at room temperature; its handling requires specialized equipment and training.
Protocol 1: Synthesis of 1,2-Bis(phenylthio)-4-tert-butylbenzene
This protocol combines the Directed ortho-Metalation and Sulfenylation steps.
Materials:
-
This compound (C₁₆H₁₈S)
-
sec-Butyllithium (sec-BuLi), ~1.4 M in cyclohexane
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Diphenyl disulfide (PhS)₂
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).
-
Add TMEDA (1.2 eq) to the solution via syringe.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add sec-butyllithium (1.2 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. The solution may turn a deep red or orange color, indicating the formation of the aryllithium species.
-
Stir the mixture at -78 °C for 2 hours.
-
In a separate flame-dried flask, dissolve diphenyl disulfide (1.1 eq) in anhydrous THF.
-
Slowly add the solution of diphenyl disulfide to the aryllithium solution at -78 °C via cannula.
-
Allow the reaction to stir at -78 °C for 1 hour, then warm slowly to room temperature and stir overnight.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield 1,2-bis(phenylthio)-4-tert-butylbenzene as a viscous oil or solid.
Protocol 2: Synthesis of 1,2-Benzenedithiol (Reductive Cleavage)
Materials:
-
1,2-Bis(phenylthio)-4-tert-butylbenzene
-
Anhydrous liquid ammonia (NH₃)
-
Sodium metal (Na)
-
Anhydrous ethanol
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Assemble a three-necked flask with a dry ice condenser and a gas inlet.
-
Cool the flask to -78 °C and condense ammonia gas into the flask.
-
Add the 1,2-bis(phenylthio)-4-tert-butylbenzene (1.0 eq) dissolved in a minimal amount of anhydrous THF to the liquid ammonia.
-
To this solution, add small, freshly cut pieces of sodium metal (approx. 5.0 eq) portion-wise until a persistent deep blue color is observed. This color indicates the presence of solvated electrons and that the reduction is complete.
-
Stir the reaction at -78 °C for 1-2 hours.
-
Quench the reaction by the very slow, dropwise addition of anhydrous ethanol until the blue color disappears.
-
Allow the ammonia to evaporate overnight under a stream of nitrogen.
-
To the remaining residue, carefully add ice-cold, deoxygenated water.
-
Transfer the aqueous solution to a separatory funnel and wash with diethyl ether to remove non-polar byproducts.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 by the slow addition of concentrated HCl. The product will precipitate as an oil or solid.
-
Extract the product with diethyl ether (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure. The resulting crude 1,2-benzenedithiol can be further purified by vacuum distillation if necessary.
Reaction Mechanism
The synthetic pathway relies on two key transformations: Directed ortho-Metalation and reductive cleavage of the C-S bonds.
Caption: Key mechanistic steps in the synthesis.
The initial ortho-lithiation is driven by the coordination of the Lewis acidic lithium of the alkyllithium base to the Lewis basic sulfur atom of the thioether.[8] This brings the butyl anion into close proximity to the ortho-proton, facilitating its removal over other protons on the ring. The subsequent sulfenylation is a standard reaction of an organolithium compound with an electrophilic disulfide.
The final deprotection is a dissolving metal reduction. Sodium metal in liquid ammonia is a powerful source of solvated electrons. These electrons are transferred to the aromatic ring of the bis(phenylthio) intermediate, forming a radical anion. This species readily undergoes cleavage of the aryl-sulfur bond to generate a thiolate anion and a phenyl radical.[3] The process is repeated for the second C-S bond, ultimately yielding the 1,2-benzenedithiolate dianion after complete reduction.
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Product | Expected Yield | Purity Notes |
| 1 & 2 | This compound | sec-BuLi, TMEDA, (PhS)₂ | 1,2-Bis(phenylthio)-4-tert-butylbenzene | 65-80% | Requires chromatographic purification. |
| 3 | 1,2-Bis(phenylthio)-4-tert-butylbenzene | Na(s), liq. NH₃ | 1,2-Benzenedithiol | 70-85% | May require vacuum distillation for high purity. |
Conclusion
The described methodology provides a reliable and scalable route to 1,2-benzenedithiol starting from this compound. By employing a Directed ortho-Metalation strategy, this protocol achieves high regioselectivity in the introduction of the second sulfur functionality. While the multi-step nature and the requirement for stringent anhydrous and cryogenic conditions are notable, this approach offers a valuable alternative for synthesizing polysubstituted aromatic sulfur compounds. The principles outlined herein can be adapted for the synthesis of other substituted benzenedithiol derivatives by varying the initial substrate or the electrophile used.
References
- Wikipedia. (n.d.). Benzene-1,2-dithiol.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of 1,2-Benzenedithiol: Properties and Applications.
- Royal Society of Chemistry. (2012). alkyl–sulfur versus aryl–sulfur bond cleavage in an alkyl naphthyl thioether under single electron-transfer is temperature switchable. Chem. Commun., 48, 10138-10140. ([Link])
- ACS Publications. (2009). A General and Efficient Approach to Aryl Thiols: CuI-Catalyzed Coupling of Aryl Iodides with Sulfur and Subsequent Reduction. Organic Letters, 11(22), 5174–5177. ([Link])
- Google Patents. (1976). Process for preparing phenols and thiophenols. ()
- Wikipedia. (n.d.). Diphenyl disulfide.
- ACS Publications. (1949). Quantitative Determination of Thiophenol, Diphenyl Disulfide, and Phenyl Thiolacetate. Analytical Chemistry, 21(9), 1102–1105. ([Link])
- Wikipedia. (n.d.). Directed ortho metalation.
- National Center for Biotechnology Information. (2022).
- Grokipedia. (n.d.). Directed ortho metalation.
- Baran Lab, Scripps Research. (n.d.). Directed Metalation: A Survival Guide.
- Semantic Scholar. (n.d.). An Efficient One-Pot Synthesis of 1,2-Benzenedithiol from Benzenethiol.
- University of Rochester. (n.d.). Directed (ortho) Metallation.
- Taylor & Francis Online. (n.d.). Thiophenol – Knowledge and References.
- Organic Syntheses. (1934). Diphenyl sulfide. 14, 36. ([Link])
- Royal Society of Chemistry. (2020). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews, 49(16), 5849-5918. ([Link])
- Chemistry Stack Exchange. (2017). What is the directive influence of the tert-butyl group in electrophilic aromatic substitution?.
- Semantic Scholar. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives.
- ResearchGate. (n.d.). The tert-butyl group in chemistry and biology.
- PubMed. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds. Angewandte Chemie International Edition, 63(21), e202402858. ([Link])
- ResearchGate. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives.
Sources
- 1. Biomimetic Reductive Cleavage of Keto Aryl Ether Bonds by Small‐Molecule Thiols (Journal Article) | OSTI.GOV [osti.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Cryovoltammetrically probing functional group reductive cleavage: alkyl–sulfur versus aryl–sulfur bond cleavage in an alkyl naphthyl thioether under single electron-transfer is temperature switchable - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Production of thiophenols - Patent 0018118 [data.epo.org]
- 5. Biomimetic Reductive Cleavage of Keto Aryl Ether Bonds by Small-Molecule Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. baranlab.org [baranlab.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Diphenyl disulfide - Wikipedia [en.wikipedia.org]
Application Note & Protocol: Selective Oxidation of 4-tert-Butyldiphenyl Sulfide to 4-tert-Butyldiphenyl Sulfoxide
Introduction
Organic sulfoxides are a pivotal class of organosulfur compounds, distinguished by a sulfinyl (>SO) functional group. Their unique stereochemical and electronic properties make them valuable intermediates in organic synthesis and core structural motifs in numerous pharmaceuticals.[1][2][3] Key therapeutic agents, including anti-ulcer medications (proton pump inhibitors), cardiotonics, and antibacterials, incorporate the sulfoxide moiety.[2][3] The most direct route to synthesizing sulfoxides is the oxidation of their corresponding sulfides.[1][2]
A primary challenge in this transformation is controlling the reaction to prevent over-oxidation to the corresponding sulfone (>SO₂).[2][4] Achieving high selectivity for the sulfoxide requires careful selection of the oxidizing agent and precise control of reaction conditions such as stoichiometry, temperature, and reaction time.[2] This document provides a detailed, field-proven protocol for the selective oxidation of 4-tert-Butyldiphenyl sulfide to 4-tert-Butyldiphenyl sulfoxide, a compound relevant to materials science and synthetic chemistry. We will employ a "green" oxidation system utilizing hydrogen peroxide in glacial acetic acid, which offers high efficiency, operational simplicity, and minimal toxic byproducts.[2][3][5]
Reaction Overview and Mechanism
The conversion of a sulfide to a sulfoxide involves the transfer of a single oxygen atom to the sulfur center. The generally accepted mechanism for oxidation with peroxide reagents involves the nucleophilic sulfur atom of the sulfide attacking one of the electrophilic oxygen atoms of the peroxide.[2][6]
Reaction Scheme:
Where Ar is a phenyl group and Ar' is a 4-tert-butylphenyl group.
Proposed Mechanism with Hydrogen Peroxide
The oxidation process is believed to proceed via an electrophilic attack of the peroxide oxygen on the sulfur atom.[2][6] In an acidic medium like glacial acetic acid, hydrogen peroxide can be protonated, increasing its electrophilicity and making it a more potent oxidizing agent.
Caption: Proposed mechanism for the oxidation of sulfide to sulfoxide.
Rationale for Oxidant Selection
While numerous reagents can effect sulfide oxidation, including peracids (m-CPBA), periodates, and metal-based catalysts, hydrogen peroxide (H₂O₂) presents significant advantages, particularly from a green chemistry perspective.[2][4][7]
-
Environmental Benignity: H₂O₂ is considered an ideal "green" oxidant because its only byproduct is water.[5] This avoids the generation of hazardous waste associated with heavy metal oxidants (e.g., Cr, Mn) or hypervalent iodine reagents.[4]
-
Cost and Availability: It is an inexpensive and readily available commodity chemical.[5]
-
High Atom Economy: It has a high content of effective oxygen, leading to excellent atom economy.
-
Controllability: When used in stoichiometric amounts and under controlled temperature, H₂O₂ allows for selective mono-oxidation, minimizing the formation of the sulfone byproduct.[2]
The use of glacial acetic acid as a solvent is not merely for dissolution; it is known to activate the hydrogen peroxide, facilitating the oxidation process under mild, room-temperature conditions without the need for transition-metal catalysts.[2][3]
Experimental Protocol: Synthesis of 4-tert-Butyldiphenyl Sulfoxide
This protocol is designed for a 2 mmol scale synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Part Number | Notes |
| This compound | ≥98% | Sigma-Aldrich | e.g., 470557 | Starting material (MW: 256.42 g/mol ) |
| Hydrogen Peroxide (H₂O₂) | 30% w/w in H₂O | Fisher Scientific | e.g., H325 | Oxidant (Handle with care) |
| Glacial Acetic Acid | ACS Grade | VWR | e.g., 9710-03 | Reaction solvent |
| Dichloromethane (DCM) | ACS Grade | VWR | e.g., 9315-03 | Extraction solvent |
| Sodium Hydroxide (NaOH) | Pellets, ACS Grade | Sigma-Aldrich | e.g., S5881 | For neutralization |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | Fisher Scientific | e.g., S421 | Drying agent |
| Deionized Water | N/A | Lab Source | N/A | For work-up |
| TLC Plates | Silica Gel 60 F₂₅₄ | MilliporeSigma | e.g., 105554 | For reaction monitoring |
| Ethyl Acetate / Hexanes | HPLC Grade | Fisher Scientific | Various | TLC mobile phase |
Equipment
-
50 mL Round-bottom flask
-
Magnetic stir plate and stir bar
-
Glass funnel and filter paper
-
Separatory funnel (100 mL)
-
Rotary evaporator
-
NMR tubes and spectrometer
-
Standard laboratory glassware (beakers, graduated cylinders, pipettes)
Step-by-Step Procedure
The overall workflow is summarized in the diagram below.
Caption: Experimental workflow for the synthesis of 4-tert-Butyldiphenyl sulfoxide.
-
Preparation: To a 50 mL round-bottom flask containing a magnetic stir bar, add this compound (0.513 g, 2.0 mmol).
-
Dissolution: Add glacial acetic acid (4 mL) to the flask and stir the mixture at room temperature until the sulfide is completely dissolved.[2]
-
Oxidant Addition: Slowly, add 30% hydrogen peroxide (0.91 mL, approx. 8.0 mmol, 4.0 equivalents) to the stirred solution dropwise over 5 minutes. Causality: Adding the oxidant slowly helps to control the reaction exotherm and minimizes the risk of over-oxidation to the sulfone.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 30 minutes. (Mobile phase: 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-4 hours.
-
Reaction Monitoring (TLC):
-
Spot the starting material (a solution in DCM), the co-spot (starting material + reaction mixture), and the reaction mixture on a TLC plate.
-
The starting sulfide will have a high Rf value. The product sulfoxide will appear as a new, more polar spot with a lower Rf. The sulfone, if formed, will be even more polar (lowest Rf).
-
The reaction is complete when the starting material spot has completely disappeared.
-
-
Work-up & Neutralization: Once the reaction is complete, carefully pour the solution into a beaker containing 20 mL of cold deionized water. Slowly neutralize the resulting solution by adding 4 M aqueous NaOH until the pH is ~7-8. Causality: Neutralization is critical to quench the reaction and remove the acetic acid catalyst before extraction.
-
Extraction: Transfer the neutralized aqueous mixture to a 100 mL separatory funnel. Extract the product with dichloromethane (3 x 20 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter to remove the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (if necessary): The product is often obtained in high purity.[2] If TLC indicates the presence of impurities (e.g., residual starting material or sulfone), the crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Data & Characterization
Expected Results
| Parameter | Expected Value |
| Product | 4-tert-Butyldiphenyl sulfoxide (C₁₆H₁₈OS) |
| Appearance | White to off-white solid |
| Molecular Weight | 258.4 g/mol [8] |
| Yield | >90%[2] |
| TLC (30% EtOAc/Hex) | Sulfide (Start): Rf ≈ 0.8-0.9Sulfoxide (Product): Rf ≈ 0.3-0.4Sulfone (Byproduct): Rf ≈ 0.1-0.2 |
| ¹H NMR (CDCl₃) | Expected Peaks: δ ≈ 7.6-7.3 (m, 9H, Ar-H)δ ≈ 1.3 (s, 9H, -C(CH₃)₃) |
| ¹³C NMR (CDCl₃) | Expected Peaks: δ ≈ 155-125 (Multiple peaks, Ar-C)δ ≈ 34.9 (Quaternary -C (CH₃)₃)δ ≈ 31.2 (Tertiary -C(C H₃)₃) |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or degraded H₂O₂. | Allow the reaction to stir for a longer period, monitoring by TLC. If no change, add an additional 0.5-1.0 equivalent of H₂O₂. |
| Formation of Sulfone | Reaction temperature was too high; oxidant was added too quickly; too much oxidant. | Careful control of stoichiometry and slow, dropwise addition of H₂O₂ is crucial.[2][4] If significant sulfone is formed, purification by column chromatography will be necessary to isolate the sulfoxide. |
| Low Yield after Work-up | Incomplete extraction or product loss during neutralization. | Ensure the aqueous layer is thoroughly extracted (at least 3 times). Perform neutralization slowly and with cooling to prevent any potential degradation. |
| Product is an Oil/Gummy | Presence of residual solvent (acetic acid or DCM). | Ensure the product is dried thoroughly under high vacuum. If acetic acid remains, re-dissolve in DCM, wash with saturated NaHCO₃ solution, dry again with Na₂SO₄, and re-concentrate. |
References
- Sulfide Oxidation. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Sulfoxide. (n.d.). In Wikipedia.
- Bahrami, K., Khodaei, M. M., & Kiani, F. (2008). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. PMC - NIH.
- Gritsan, N. P., & Pritchina, E. A. (2018). Mechanism for the Oxidation of Sulfides and Sulfoxides with Periodates: Reactivity of the Oxidizing Species. ResearchGate.
- Oxidation of sulfide to sulfoxide in different conditions. (n.d.). ResearchGate.
- Punniyamurthy, T. (2021). 5.4: Enantioselective Sulfoxidation. Chemistry LibreTexts.
- Oxidation of sulfides to the corresponding sulfoxides. (n.d.). ResearchGate.
- Sulfoxide synthesis by oxidation. (n.d.). Organic Chemistry Portal.
- Rie-Claude, M., et al. (2009). Rapid methods for high-throughput detection of sulfoxides. PubMed.
- Simo, R., & Vila-Costa, M. (2005). Trace chromatographic analysis of dimethyl sulfoxide and related methylated sulfur compounds in natural waters. PubMed.
- Rie-Claude, M., et al. (2009). Rapid Methods for High-Throughput Detection of Sulfoxides. PMC - NIH.
- Surface-Mediated Reactions. 8. Oxidation of Sulfides and Sulfoxides with tert Butyl Hydroperoxide and OXONE 1. (n.d.). ResearchGate.
- Optimization of conditions for oxidation of sulfides to sulfoxides. (n.d.). ResearchGate.
- Wei, J., & Sun, Z. (2015). tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds. Organic Letters.
- Dimethyl sulfoxide. (n.d.). In Wikipedia.
- Determination of Sulfoxides. (1961). Analytical Chemistry.
- Niu, Y., et al. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. MDPI.
- Biocatalytic Oxidation of Sulfides to Sulfones. (2014). Oriental Journal of Chemistry.
- Selective Oxidation of Sulfides/Disulfides to Sulfoxides/ Thiosulfonates Using t -Butyl Hydroperoxide (TBHP) without Catalyst. (2020). ResearchGate.
- Wei, J., & Sun, Z. (2015). tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds. Semantic Scholar.
- A Sulfitylation-Oxidation Protocol for the Preparation of Sulfates. (2006). Radboud Repository.
- 4-Tert-butylphenyl phenyl sulfoxide. (n.d.). PubChem - NIH.
- Method for synthesizing enantiopure tert-butyl sulfenamide. (2018). Google Patents.
- Enantioselective Synthesis of Benzyl tert-Butyl Sulfoxides. (n.d.). ResearchGate.
Sources
- 1. Sulfoxide - Wikipedia [en.wikipedia.org]
- 2. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid [mdpi.com]
- 8. 4-Tert-butylphenyl phenyl sulfoxide | C16H18OS | CID 54398044 - PubChem [pubchem.ncbi.nlm.nih.gov]
4-tert-Butyldiphenyl sulfide as a bulky ligand in catalysis
An In-Depth Guide to 4-tert-Butyldiphenyl Sulfide: A Bulky Ligand for Advancing Catalytic Applications
For researchers, scientists, and professionals in drug development, the selection of an appropriate ligand is paramount to controlling the outcome of a catalytic reaction. The ligand architecture dictates the steric and electronic environment of the metal center, directly influencing reactivity, selectivity, and catalyst stability. This compound has emerged as a noteworthy ligand, offering a unique combination of steric hindrance and electronic properties conferred by its bulky tert-butyl group and sulfur linkage.
This technical guide provides a comprehensive overview of this compound, detailing its fundamental properties, its mechanistic role in catalysis, and practical, field-tested protocols for its application. The focus is on explaining the causality behind experimental choices to empower researchers to rationally design and optimize their catalytic systems.
This compound, with the chemical formula C₁₆H₁₈S, is an organosulfur compound distinguished by a bulky tert-butyl group positioned para to the sulfide bridge.[1][2] This substitution is not merely an addition of mass; it is a strategic modification that defines the ligand's utility in catalysis.
| Property | Value | Reference |
| IUPAC Name | 1-tert-butyl-4-(phenylthio)benzene | [1] |
| CAS Number | 85609-03-6 | [1][3][4] |
| Molecular Formula | C₁₆H₁₈S | [1][4] |
| Molecular Weight | 242.38 g/mol | [4] |
| Boiling Point | 140°C / 1.3 mmHg | [3][4] |
| Form | Clear Liquid | [4] |
The defining features of this ligand are visualized below, highlighting the sterically demanding tert-butyl group and the sulfur atom, which serves as the primary coordination site for a metal catalyst.
Caption: Structure of this compound highlighting key functional groups.
The Role of Steric and Electronic Effects in Catalysis
The efficacy of this compound as a ligand stems from a synergistic interplay between steric and electronic effects, which are crucial for modulating the behavior of a catalytic metal center.[5][6]
-
Steric Hindrance : The large tert-butyl group creates a sterically crowded environment around the metal center.[7] This bulkiness is instrumental in several ways:
-
It promotes the reductive elimination step in cross-coupling reactions, which is often the product-forming step.[8]
-
It can prevent the formation of inactive catalyst dimers or aggregates, thus maintaining catalyst activity at low loadings.
-
It can create a specific "binding pocket" that favors the coordination of less hindered substrates, thereby influencing selectivity.
-
-
Electronic Properties : The sulfur atom is a soft donor, forming strong bonds with soft transition metals like palladium.[9] The electron-donating nature of the sulfide can increase the electron density on the metal center, which facilitates the oxidative addition step—the initial activation of the substrate—in many catalytic cycles.[6] This electronic modulation is key to fine-tuning the reactivity of the catalyst.
Application in Palladium-Catalyzed C-S Cross-Coupling Reactions
A prime application for bulky ligands like this compound is in palladium-catalyzed cross-coupling reactions, such as the formation of carbon-sulfur (C-S) bonds to synthesize aryl sulfides.[10][11] Aryl sulfides are important structural motifs in pharmaceuticals and materials science. The bulky ligand helps to facilitate the coupling of challenging substrates and can improve catalyst longevity.[12]
The general catalytic cycle for a Pd-catalyzed C-S coupling reaction is illustrated below. The ligand (L), this compound, plays a crucial role in stabilizing the palladium species at each stage of the cycle.
Caption: Generalized catalytic cycle for Pd-catalyzed C-S cross-coupling.
Application Protocol: Synthesis of Diaryl Sulfide via Palladium-Catalyzed C-S Coupling
This protocol describes a representative procedure for the synthesis of a diaryl sulfide using this compound as a ligand. The methodology is based on established principles of palladium-catalyzed cross-coupling.[10][12]
Core Directive: Why These Reagents?
-
Palladium Source (Pd₂(dba)₃): Tris(dibenzylideneacetone)dipalladium(0) is a common, air-stable Pd(0) precatalyst. The dba ligands are easily displaced by the stronger-coordinating this compound ligand in situ to form the active catalyst.
-
Base (K₃PO₄): A base is required to deprotonate the thiol, generating the active thiolate nucleophile needed for the transmetalation step. Potassium phosphate is a moderately strong, non-nucleophilic base suitable for a wide range of substrates.
-
Solvent (Toluene): A non-polar, high-boiling solvent like toluene is ideal for dissolving the organic reagents and achieving the necessary reaction temperatures to drive the catalytic cycle forward.
Materials and Equipment
-
Aryl Bromide (1.0 mmol, 1.0 eq.)
-
Thiophenol (1.2 mmol, 1.2 eq.)
-
Pd₂(dba)₃ (0.025 mmol, 2.5 mol%)
-
This compound (0.10 mmol, 10 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 eq.)
-
Anhydrous Toluene (5 mL)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere setup (Argon or Nitrogen line)
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for work-up and purification
-
TLC plates, silica gel for column chromatography
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for C-S cross-coupling.
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃ (23 mg, 0.025 mmol), this compound (24 mg, 0.10 mmol), K₃PO₄ (424 mg, 2.0 mmol), and the aryl bromide (1.0 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times. This is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add 5 mL of anhydrous toluene via syringe. Finally, add the thiophenol (0.12 mL, 1.2 mmol) via syringe and rinse the syringe with a small amount of the reaction solvent.
-
Reaction Execution: Lower the flask into an oil bath preheated to 110°C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress periodically by taking small aliquots (via syringe) and analyzing them by Thin-Layer Chromatography (TLC). The reaction is typically complete when the aryl bromide spot has disappeared.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Purification and Analysis: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel to yield the pure diaryl sulfide product.
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst (oxygen exposure). | Ensure all glassware is properly dried and the reaction is run under a strictly inert atmosphere. |
| Insufficient temperature. | Confirm the internal reaction temperature is at the desired setpoint (e.g., 110°C for toluene). | |
| Formation of Disulfide Byproduct | Homocoupling of the thiol. | Ensure the rate of oxidative addition is competitive. A different palladium precursor or slightly higher temperature may help. |
| Difficult Purification | Co-elution of product with ligand or starting materials. | Adjust the solvent system for column chromatography. A gradient elution may be necessary. |
Conclusion
This compound serves as a powerful tool in the catalytic chemist's arsenal. Its well-defined steric bulk and favorable electronic properties make it an effective ligand for challenging transformations, particularly in palladium-catalyzed cross-coupling reactions. By understanding the mechanistic principles that govern its performance, researchers can rationally apply and adapt protocols to achieve higher yields, better selectivity, and more robust catalytic processes. This guide provides a foundational framework for utilizing this versatile ligand to accelerate research and development in chemical synthesis and drug discovery.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Chemdad Co., Ltd. (n.d.). This compound.
- ResearchGate. (n.d.). Influence of Steric and Electronic Effects in Structure‐Activity Relationships of Schiff Base Ligands.
- Royal Society of Chemistry. (2020). Steric and electronic effects of ligand substitution on redox-active Fe4S4-based coordination polymers. Dalton Transactions.
- MDPI. (2021). Improved, Odorless Access to Benzo[1,2-d;4,5-d′]- bis[1][2]dithioles and Tert-butyl Arylsulfides via C-S Cross Coupling. Molecules.
- Kurup, A. M., et al. (2022). Synthesis and structure of a new bulky bis(alkoxide) ligand on a terphenyl platform. IUCrData.
- Campos Group. (n.d.). Bulky and non-Innocent Ligands to Access Exotic Chemistry.
- Mitchell, D., & Willis, M. C. (2012). Transition Metal Catalyzed Synthesis of Aryl Sulfides. Pharmaceuticals.
- Joshi, H., et al. (2022). A trans-palladium dichloride complex with a bulky organosulfur ligand: syntheses, structure, and applications in catalytic alkylation of acetophenone and secondary alcohols using alcohols. New Journal of Chemistry.
- Asiri, M., et al. (2023). Palladium nanoparticles stabilized on the BPA-functionalized Fe3O4 as the recoverable catalysts for synthesis of aromatic sulfide by C–S coupling reactions. Scientific Reports.
Sources
- 1. This compound | C16H18S | CID 11413822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy Tert-butyl 4-(tert-butyl)phenyl sulfide [smolecule.com]
- 3. This compound | 85609-03-6 [chemicalbook.com]
- 4. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. researchgate.net [researchgate.net]
- 6. Steric and electronic effects of ligand substitution on redox-active Fe4S4-based coordination polymers - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and structure of a new bulky bis(alkoxide) ligand on a terphenyl platform - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A trans-palladium dichloride complex with a bulky organosulfur ligand: syntheses, structure, and applications in catalytic alkylation of acetophenone and secondary alcohols using alcohols - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Transition Metal Catalyzed Synthesis of Aryl Sulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium nanoparticles stabilized on the BPA-functionalized Fe3O4 as the recoverable catalysts for synthesis of aromatic sulfide by C–S coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improved, Odorless Access to Benzo[1,2-d;4,5-d′]- bis[1,3]dithioles and Tert-butyl Arylsulfides via C-S Cross Coupling [mdpi.com]
The Strategic Role of 4-tert-Butyldiphenyl Sulfide in the Synthesis of Diaryl Sulfone Pharmaceutical Intermediates
In the landscape of modern drug discovery and development, the efficient construction of core molecular scaffolds is of paramount importance. Among these, the diaryl sulfone moiety is a privileged structural motif found in a multitude of clinically significant therapeutic agents, exhibiting a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][2][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 4-tert-Butyldiphenyl sulfide as a readily available and versatile precursor for the synthesis of 4-tert-butylphenyl phenyl sulfone, a key intermediate in the development of novel pharmaceuticals.
The tert-butyl group, a prominent feature of this starting material, often imparts favorable pharmacokinetic properties to drug candidates, such as increased metabolic stability and enhanced oral bioavailability. This guide will delve into the chemical rationale behind the selection of this compound, provide a robust and detailed protocol for its oxidation to the corresponding sulfone, and discuss the broader applications of the resulting intermediate in medicinal chemistry.
The Synthetic Advantage of this compound
This compound serves as an ideal starting material for the synthesis of 4-tert-butylphenyl phenyl sulfone for several key reasons:
-
Structural Pre-organization: The core diaryl sulfide skeleton is already in place, simplifying the synthetic route to the target sulfone.
-
Chemical Stability: The sulfide is a relatively stable functional group, allowing for straightforward handling and purification.
-
Controlled Oxidation: The sulfur atom can be selectively and efficiently oxidized to the sulfone oxidation state using a variety of well-established methods.
-
Influence of the tert-Butyl Group: This bulky alkyl group can influence the electronic properties of the aromatic ring and provide steric hindrance, which can be strategically exploited in subsequent synthetic transformations.
The direct oxidation of this compound to its corresponding sulfone is a highly efficient and atom-economical transformation, making it an attractive approach for the large-scale synthesis of pharmaceutical intermediates.
Visualizing the Synthetic Workflow
The transformation of this compound to the 4-tert-butylphenyl phenyl sulfone intermediate is a critical step in the synthesis of various potential drug candidates. The following diagram illustrates this key oxidation step.
Caption: Oxidation of this compound to its sulfone.
Detailed Experimental Protocol: Oxidation of this compound
This protocol details the oxidation of this compound to 4-tert-butylphenyl phenyl sulfone using meta-chloroperoxybenzoic acid (m-CPBA), a widely used and effective oxidizing agent for this transformation.[4][5]
Materials:
-
This compound (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, 77% max, 2.2 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Addition of Oxidant: Cool the solution to 0 °C using an ice bath. To this stirred solution, add m-CPBA (2.2 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4-tert-butylphenyl phenyl sulfone as a white solid.
Data Presentation:
| Parameter | Value |
| Starting Material | This compound |
| Oxidizing Agent | m-CPBA (2.2 eq) |
| Solvent | Dichloromethane |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | 90-95% |
| Purification Method | Flash Column Chromatography |
Application in the Synthesis of Kinase Inhibitor Scaffolds
Diaryl sulfones are key structural components in a variety of kinase inhibitors, which are a major class of targeted cancer therapeutics.[6][7][8][9] The 4-tert-butylphenyl phenyl sulfone intermediate, synthesized from this compound, can serve as a versatile building block for the construction of novel kinase inhibitors. The sulfone group can act as a hydrogen bond acceptor, and the aromatic rings provide a scaffold for further functionalization to achieve specific binding to the kinase active site.
The logical progression from the starting sulfide to a potential kinase inhibitor is outlined below.
Caption: Synthetic pathway from sulfide to kinase inhibitors.
Conclusion
This compound is a valuable and cost-effective starting material for the synthesis of 4-tert-butylphenyl phenyl sulfone, a key intermediate with significant potential in pharmaceutical development. The straightforward and high-yielding oxidation protocol described herein provides a reliable method for accessing this important building block. The presence of the diaryl sulfone motif, coupled with the beneficial properties often conferred by the tert-butyl group, makes this intermediate an attractive scaffold for the discovery of novel therapeutic agents, particularly in the field of kinase inhibition. This application note serves as a practical guide for researchers to leverage the synthetic utility of this compound in their drug discovery programs.
References
- Surface-Mediated Reactions. 8. Oxidation of Sulfides and Sulfoxides with tert Butyl Hydroperoxide and OXONE 1. (2025). ResearchGate.
- Singh, F. V., et al. (2016). Selective Oxidation of Organosulphides using m-CPBA as oxidant. Der Pharma Chemica, 8(18), 419-423.
- Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation.
- Willis, M. C. (2013). Diaryl Sulfone Synthesis. ChemistryViews.
- Emmett, E. J., Hayter, B. R., & Willis, M. C. (2013). Palladium-Catalyzed Three-Component Diaryl Sulfone Synthesis Exploiting the Sulfur Dioxide Surrogate DABSO.
- Pettit, G. R., et al. (2006). A diaryl sulfide, sulfoxide, and sulfone bearing structural similarities to combretastatin A-4. Bioorganic & Medicinal Chemistry, 14(11), 3803-3808.
- Common Organic Chemistry. (n.d.). Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA).
- University of Rochester, Department of Chemistry. (2026). Workup: mCPBA Oxidation.
- Google Patents. (1989). US4822916A - Preparation of diaryl sulfones.
- MDPI. (2023). Direct Synthesis of Allylic Sulfones via Hydrosulfonylation of 1,3-Dienes with Sulfinic Acids. Molecules, 28(14), 5489.
- Li, J. J., et al. (2019). Structure-based Discovery of Phenyl (3-Phenylpyrrolidin-3-yl)sulfones as Selective, Orally Active RORγt Inverse Agonists. ACS Medicinal Chemistry Letters, 10(4), 549-554.
- Good, A. C., et al. (2014). Discovery of N-[4-[6-tert-butyl-5-methoxy-8-(6-methoxy-2-oxo-1H-pyridin-3-yl)-3-quinolyl]phenyl]methanesulfonamide (RG7109), a potent inhibitor of the hepatitis C virus NS5B polymerase. Journal of Medicinal Chemistry, 57(5), 1914-1931.
- Liu, Q., et al. (2017). Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor. European Journal of Medicinal Chemistry, 131, 107-125.
- Van Goor, F., et al. (2014). Discovery of N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, ivacaftor), a potent and orally bioavailable CFTR potentiator. Journal of Medicinal Chemistry, 57(23), 9776-9795.
- ResearchGate. (2017). Discovery of N -(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-( tert -butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor.
- Smaill, J. B., et al. (2000). Tyrosine kinase inhibitors. 17. Irreversible inhibitors of the epidermal growth factor receptor: 4-(phenylamino)quinazoline- and 4-(phenylamino)pyrido[3,2-d]pyrimidine-6-acrylamides bearing additional solubilizing functions. Journal of Medicinal Chemistry, 43(7), 1380-1397.
- Graham, D. C., et al. (2021). Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions. Organometallics, 40(15), 2419-2433.
- Wiemer, A. J., et al. (2013). Synthesis of 1-(phenylsulfonyl)bicyclo[1.1.0]butane from Methyl Phenyl Sulfone and Epichlorohydrin. Organic Syntheses, 90, 184-195.
- Kiefer, P. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9209-9213.
- Tan, C. S., & Du, X. (2018). Advances in studies of tyrosine kinase inhibitors and their acquired resistance. Journal of Experimental & Clinical Cancer Research, 37(1), 26.
- Rewcastle, G. W., et al. (1995). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 38(18), 3482-3487.
Sources
- 1. Diaryl Sulfone Synthesis - ChemistryViews [chemistryviews.org]
- 2. Palladium-Catalyzed Three-Component Diaryl Sulfone Synthesis Exploiting the Sulfur Dioxide Surrogate DABSO - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A diaryl sulfide, sulfoxide, and sulfone bearing structural similarities to combretastatin A-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA) [commonorganicchemistry.com]
- 6. Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tyrosine kinase inhibitors. 17. Irreversible inhibitors of the epidermal growth factor receptor: 4-(phenylamino)quinazoline- and 4-(phenylamino)pyrido[3,2-d]pyrimidine-6-acrylamides bearing additional solubilizing functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in studies of tyrosine kinase inhibitors and their acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of 4-tert-Butyldiphenyl Sulfide in Advanced Materials Science
Introduction: Unveiling the Potential of a Versatile Building Block
4-tert-Butyldiphenyl sulfide, a substituted aromatic sulfide, is emerging as a critical building block in the rational design of advanced functional polymers. Its unique molecular architecture, characterized by a bulky tert-butyl group and a polarizable sulfide linkage, imparts a desirable combination of properties to the resulting materials. This guide provides an in-depth exploration of the applications of this compound in materials science, with a focus on the synthesis of high-performance polymers. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present the expected material characteristics.
The core value of this compound lies in its ability to be incorporated into polymer backbones, thereby enhancing thermal stability, solubility, and optical properties. The sterically demanding tert-butyl group disrupts close chain packing, which can improve the solubility of otherwise intractable polymers like poly(p-phenylene sulfide) (PPS). Concurrently, the sulfur-rich aromatic structure contributes to a high refractive index, a key requirement for advanced optical materials.
Key Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in materials synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₈S | [1] |
| Molecular Weight | 242.38 g/mol | [1] |
| Boiling Point | 140 °C at 1.3 mmHg | [2] |
| Appearance | Light orange to yellow to green clear liquid | [2] |
Application I: Synthesis of High-Performance Poly(p-phenylene sulfide) Derivatives
Poly(p-phenylene sulfide) (PPS) is a high-performance thermoplastic renowned for its exceptional thermal stability, chemical resistance, and inherent flame retardancy.[2][3][4][5] However, pristine PPS is often characterized by poor solubility in common organic solvents, which complicates its processing and characterization. The incorporation of bulky substituents, such as the tert-butyl group from this compound, offers a strategic approach to mitigate this issue.
Causality of Experimental Design: The Role of the Tert-Butyl Group
The introduction of the tert-butyl group onto the phenylene sulfide backbone serves two primary purposes:
-
Enhanced Solubility: The bulky tert-butyl groups create steric hindrance between polymer chains, preventing the close packing that leads to high crystallinity and low solubility. This results in a more amorphous polymer that is soluble in a wider range of organic solvents, facilitating processing techniques like solution casting and spin coating.
-
Tunable Thermal Properties: The disruption of chain packing can lower the melting temperature (Tm) and modify the glass transition temperature (Tg) of the polymer, allowing for a broader processing window.[2]
Experimental Workflow: Synthesis of Poly(4-tert-butylphenylene sulfide)
The synthesis of poly(4-tert-butylphenylene sulfide) can be achieved through an oxidative polymerization of this compound. This method circumvents the traditional nucleophilic substitution reaction between a dihaloaromatic monomer and a sulfur source.[3]
Caption: Oxidative polymerization workflow for poly(4-tert-butylphenylene sulfide).
Detailed Protocol: Oxidative Polymerization
Materials:
-
This compound (monomer)
-
Anhydrous Iron(III) chloride (FeCl₃) (oxidant)
-
Anhydrous Dichloromethane (DCM) (solvent)
-
Methanol (for precipitation)
-
Nitrogen or Argon gas supply
-
Standard glassware for anhydrous reactions (e.g., Schlenk flask, magnetic stirrer)
Procedure:
-
Monomer Dissolution: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DCM to a concentration of 0.5 M.
-
Initiation of Polymerization: While stirring vigorously at room temperature, add anhydrous FeCl₃ (2.5 eq) portion-wise to the monomer solution. The reaction mixture will typically darken, indicating the onset of polymerization.
-
Reaction Progression: Continue stirring at room temperature for 24 hours. The progress of the polymerization can be monitored by observing the increase in viscosity of the reaction mixture.
-
Polymer Precipitation: After 24 hours, slowly pour the viscous reaction mixture into a beaker containing a large excess of methanol (at least 10 times the volume of the reaction mixture) with constant stirring. The polymer will precipitate as a solid.
-
Purification:
-
Filter the precipitated polymer using a Buchner funnel.
-
Wash the polymer thoroughly with methanol to remove any unreacted monomer, oxidant, and low molecular weight oligomers.
-
Further purify the polymer by re-dissolving it in a minimal amount of a suitable solvent (e.g., chloroform or THF) and re-precipitating it into methanol. Repeat this step twice.
-
-
Drying: Dry the purified polymer in a vacuum oven at 60 °C overnight to a constant weight.
Self-Validation: The success of the polymerization is confirmed by the formation of a solid precipitate upon addition to methanol. The purity of the final polymer can be verified by spectroscopic techniques such as ¹H NMR and FT-IR, and its molecular weight determined by Gel Permeation Chromatography (GPC).
Expected Polymer Characteristics
The resulting poly(4-tert-butylphenylene sulfide) is expected to exhibit the following properties:
| Property | Expected Value/Characteristic | Rationale |
| Appearance | Off-white to light tan powder | Consistent with PPS-type polymers.[3] |
| Solubility | Soluble in common organic solvents (e.g., THF, Chloroform, Toluene) | The bulky tert-butyl group disrupts chain packing. |
| Glass Transition Temp. (Tg) | 90 - 110 °C | Higher than unsubstituted PPS due to restricted chain mobility.[2][6] |
| Thermal Decomposition Temp. (Td) | > 450 °C (in N₂) | The aromatic sulfide backbone imparts high thermal stability.[2][7] |
Application II: Development of High Refractive Index (HRI) Optical Polymers
Sulfur-containing polymers are of significant interest for applications in optical materials due to the high polarizability of the sulfur atom, which contributes to a high refractive index.[8][9] this compound, with its combination of sulfur and aromatic rings, is an excellent candidate monomer for the synthesis of high refractive index polymers (HRIPs).
Causality of Experimental Design: Maximizing Refractive Index
The refractive index of a polymer is influenced by its molecular structure. To achieve a high refractive index, the following structural features are desirable:
-
High Sulfur Content: The presence of sulfur atoms significantly increases the molar refraction.
-
Aromatic Moieties: Phenyl rings contribute to high polarizability.
-
High Density: The bulky tert-butyl group, while enhancing solubility, can slightly decrease density. Therefore, a balance must be struck. Copolymerization with other monomers can be a strategy to fine-tune the refractive index and other properties.
Experimental Workflow: Synthesis of HRI Copolymers
To create robust optical materials, this compound can be copolymerized with other monomers, for instance, through a thiol-ene "click" reaction if appropriately functionalized, or incorporated into epoxy or acrylate resins.[8] This allows for the formation of cross-linked networks with good mechanical and optical properties.
Caption: Workflow for the fabrication of a high refractive index polymer film.
Protocol: Formulation and UV Curing of a High Refractive Index Resin
This protocol describes a general approach. The specific functionalization of this compound (e.g., with thiol or acrylate groups) would be a prerequisite.
Materials:
-
Functionalized this compound derivative
-
Cross-linking co-monomer (e.g., trimethylolpropane triacrylate)
-
Photoinitiator (e.g., 2-hydroxy-2-methyl-1-phenyl-propan-1-one)
-
Solvent (if necessary, e.g., cyclopentanone)
-
Glass or silicon substrate
-
UV curing system
Procedure:
-
Resin Formulation: In a light-protected vial, mix the functionalized this compound derivative with the cross-linking co-monomer in the desired molar ratio. Add the photoinitiator (typically 1-5 wt%). If necessary, add a minimal amount of solvent to achieve a suitable viscosity for processing.
-
Film Deposition: Deposit the formulated resin onto a clean substrate (e.g., glass slide or silicon wafer) using spin coating or doctor blading to achieve a uniform film of the desired thickness.
-
UV Curing: Expose the coated substrate to UV radiation of an appropriate wavelength and intensity to initiate polymerization and cross-linking. The curing time will depend on the specific formulation and the intensity of the UV source.
-
Post-Curing Bake (Optional): In some cases, a post-curing bake at an elevated temperature (e.g., 100-150 °C) can enhance the cross-linking density and mechanical properties of the film.
Self-Validation: A successfully cured film will be solid, tack-free, and adhere well to the substrate. The refractive index and optical transmittance can be measured using ellipsometry and UV-Vis spectroscopy, respectively.
Expected Optical Properties
| Property | Expected Value | Rationale |
| Refractive Index (at 589 nm) | > 1.65 | High sulfur and aromatic content.[8][9] |
| Optical Transmittance (>400 nm) | > 90% | The absence of highly conjugated chromophores.[9] |
| Abbe Number | 20 - 30 | Aromatic structures tend to lead to higher dispersion (lower Abbe number). |
Conclusion and Future Outlook
This compound stands as a promising monomer for the development of advanced polymers with tailored properties. Its incorporation into poly(p-phenylene sulfide) backbones offers a viable strategy to enhance solubility and processability without significantly compromising the excellent thermal stability of the parent polymer. Furthermore, its sulfur-rich aromatic structure makes it a valuable component in the formulation of high refractive index materials for optical applications.
Future research will likely focus on the synthesis of well-defined block copolymers incorporating this compound to create self-assembling nanostructures. Additionally, the development of facile and scalable methods for the functionalization of this monomer will broaden its applicability in areas such as membrane science and organic electronics. The protocols and insights provided in this guide serve as a robust starting point for researchers and scientists to explore the full potential of this versatile chemical building block.
References
- Li, B., et al. (2022).
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Gopalan, S. A., & Lee, J. (2022).
- RSC Publishing. (n.d.). Synthesis of high refractive index polymer with pendent selenium-containing maleimide and use as a redox sensor. Polymer Chemistry.
- Semantic Scholar. (n.d.). Efficient synthesis of high refractive index polymers containing diphenyl sulfone moieties with high optical transmittance and tunable Abbe number via free radical polymerization. European Polymer Journal.
- Giri, M., & Taniyasu, S. (2005). Synthesis and Film Formation of Poly(phenylene sulfide) Dendrimers and Dendrons. Polymer Journal, 37(2), 82-90. [Link]
- Wikipedia. (n.d.). Polyphenylene sulfide.
- ResearchGate. (n.d.). Synthesis and characterization of novel Polyphenylene sulfide (PPS) containing chromophore in the main chain.
- Agilent. (n.d.). Characterization of polyphenylene sulphide using the agilent pl-gpc 220 high temperature gpc system with triple detection.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Google Patents. (n.d.). Preparation method of polyphenylene sulfide.
- ResearchGate. (n.d.). Polyphenylene sulfide (PPS): State of the art and applications.
- UNINKO. (n.d.). Polyphenylene Sulfide (PPS) - Complete Guides.
- Organic Chemistry Portal. (n.d.). tert-Butyldiphenylsilyl Ethers.
- National Center for Biotechnology Information. (n.d.). Selective Oxidation of Polysulfide Latexes to Produce Polysulfoxide and Polysulfone in a Waterborne Environment. ACS Macro Letters.
- ResearchGate. (n.d.). Reaction of 4,4'-Dithiobis(2,6-di-tert-butylphenol) with Sulfur Containing Its Polymeric Modification.
- NETZSCH. (n.d.). PPS: Polyphenylenesulfide.
- UNINKO. (n.d.). Polyphenylene Sulfide (PPS) - Complete Guides.
- Semantic Scholar. (n.d.). Effect of Polyphenylene Sulphide Particles and Films on the Properties of Polyphenylene Sulphide Composites. Materials.
- ResearchGate. (n.d.). Selective Oxidation of Sulfides/Disulfides to Sulfoxides/ Thiosulfonates Using t -Butyl Hydroperoxide (TBHP) without Catalyst.
- Semantic Scholar. (n.d.). Thermal analysis of poly(phenylene sulfide) polymers. I: Thermal characterization of PPS polymers of different molecular weights. Journal of Applied Polymer Science.
Sources
- 1. «PPS-1»: Synthesis of polyphenylene sulfide [ahmadullins.com]
- 2. researchgate.net [researchgate.net]
- 3. Polyphenylene sulfide - Wikipedia [en.wikipedia.org]
- 4. specialchem.com [specialchem.com]
- 5. dic-global.com [dic-global.com]
- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Recent Progress in Sulfur-Containing High Refractive Index Polymers for Optical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Polymerization Reactions Involving 4-tert-Butyldiphenyl Sulfide and Related Sulfur-Containing Monomers
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a detailed technical guide on polymerization reactions pertinent to 4-tert-Butyldiphenyl sulfide. It addresses the current state of research, theoretical considerations, and practical protocols for related, well-established polymer systems. This guide is intended to serve as a foundational resource for professionals engaged in the synthesis and application of sulfur-containing polymers.
Executive Summary
Direct polymerization of this compound is not a well-documented process in current scientific literature. Its chemical structure, characterized by a stable sulfide bond and significant steric hindrance from the tert-butyl group, presents considerable challenges to conventional polymerization techniques. This guide, therefore, provides a comprehensive analysis of these challenges and explores potential alternative roles for this compound in polymer chemistry.
Furthermore, this document delivers detailed, field-proven application notes and experimental protocols for two highly relevant classes of sulfur-containing polymers:
-
Poly(p-phenylene sulfide) (PPS): A high-performance thermoplastic with a structurally analogous sulfide linkage.
-
Anionic Ring-Opening Polymerization of Thiiranes: A fundamental method for the synthesis of polysulfides from strained cyclic monomers.
These protocols are designed to equip researchers with the necessary knowledge to synthesize and study sulfur-containing polymers, providing a solid foundation for innovation in materials science and drug development.
Theoretical Analysis: The Polymerization Potential of this compound
This compound (t-Bu-DPS) is an aromatic sulfide with the molecular formula C₁₆H₁₈S.[1] The presence of the bulky tert-butyl group is of particular interest as it could confer beneficial properties to a polymer, such as enhanced solubility and thermal stability. However, a thorough review of existing literature indicates a lack of established methods for its direct polymerization.
Inherent Challenges to Polymerization
The primary obstacles to the polymerization of t-Bu-DPS are rooted in its molecular structure:
-
High Stability of the Aryl Sulfide Bond: The carbon-sulfur bonds in diaryl sulfides are thermodynamically stable and lack a straightforward mechanism for activation and subsequent chain propagation.
-
Absence of Reactive Functional Groups: For typical step-growth polymerization, monomers must possess at least two reactive functional groups. t-Bu-DPS lacks the necessary handles (e.g., halogens, carboxylic acids, or amines) for polycondensation reactions.
-
Steric Hindrance: The voluminous tert-butyl group can physically obstruct the approach of catalysts or other monomer units, thereby impeding polymerization.
Alternative Roles in Polymer Science
Given these challenges, it is prudent to consider alternative applications for this compound in polymer chemistry, such as:
-
End-Capping Agent: Analogous to how 4-tert-butylphenol is employed to regulate the molecular weight of polyesters and polycarbonates, t-Bu-DPS could potentially function as a chain terminator in specific polymerization systems.
-
Polymer Modifier: Its incorporation as an additive could be investigated to modify the physical or chemical properties of existing polymers, for instance, to enhance their thermal stability or alter their refractive index.
Application Notes and Protocols: Synthesis of Related Sulfur-Containing Polymers
The following sections provide detailed protocols for the synthesis of two important classes of sulfur-containing polymers that are structurally and chemically relevant to the study of aromatic sulfides.
Poly(p-phenylene sulfide) (PPS) Synthesis via Nucleophilic Aromatic Substitution
Introduction: Poly(p-phenylene sulfide) (PPS) is a semi-crystalline, high-performance polymer renowned for its exceptional thermal stability and chemical resistance.[2] The synthesis detailed below is a robust laboratory-scale procedure based on the polycondensation of a dihalogenated aromatic monomer and a sulfur source.
2.1.1. Experimental Protocol
Materials:
-
p-Dichlorobenzene (p-DCB)
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Methanol
-
Deionized water
-
High-purity nitrogen gas
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet/outlet
-
Thermometer and heating mantle
-
Buchner funnel and filtration apparatus
Procedure:
-
Dehydration of Sodium Sulfide: Charge the three-neck flask with sodium sulfide nonahydrate and NMP. Under a gentle flow of nitrogen, heat the mixture gradually to approximately 200°C to azeotropically remove the water of hydration.
-
Initiation of Polymerization: Once dehydration is complete, cool the mixture to approximately 180°C. Introduce p-dichlorobenzene to the reaction vessel.
-
Polymerization: Raise the temperature of the reaction mixture to between 250-280°C and maintain for 4 to 6 hours under a continuous nitrogen purge and with vigorous mechanical stirring. The formation of the PPS polymer will be observed as a solid precipitate.
-
Polymer Isolation: After cooling the reaction to ambient temperature, precipitate the polymer by adding the reaction slurry to a large volume of deionized water.
-
Purification: Collect the polymer by filtration. Wash the filter cake extensively with hot deionized water followed by methanol to remove unreacted monomers, oligomers, and residual solvent.
-
Drying: Dry the purified PPS powder in a vacuum oven at 110°C overnight or until a constant weight is achieved.
2.1.2. Data Summary
| Parameter | Specification |
| Monomer Stoichiometry (p-DCB:Na₂S) | 1:1 |
| Solvent | N-Methyl-2-pyrrolidone (NMP) |
| Polymerization Temperature | 250-280°C |
| Duration | 4-6 hours |
| Anticipated Yield | >90% |
| Physical Appearance | Off-white to light tan powder |
2.1.3. Workflow Visualization
Caption: A schematic workflow for the laboratory synthesis of Poly(p-phenylene sulfide).
Anionic Ring-Opening Polymerization (AROP) of Thiiranes
Introduction: The anionic ring-opening polymerization of thiiranes (cyclic sulfides) is a powerful technique for producing aliphatic polysulfides.[3] The reaction is driven by the release of ring strain in the three-membered thiirane ring and can proceed in a living manner, allowing for control over molecular weight and architecture.
2.2.1. Experimental Protocol: AROP of Propylene Sulfide
Materials:
-
Propylene sulfide, distilled from calcium hydride
-
Sodium naphthalenide solution in THF (initiator)
-
Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone
-
Methanol, degassed
-
High-purity argon gas
Equipment:
-
Schlenk line and argon-purged glassware
-
Magnetic stirrer
-
Syringes for liquid transfer
Procedure:
-
System Preparation: Assemble and flame-dry all glassware under a high-purity argon atmosphere.
-
Solvent and Monomer Handling: Transfer freshly distilled THF and propylene sulfide to the reaction vessel via syringe under argon.
-
Initiation: Cool the reaction flask to the desired temperature (e.g., 0°C). Titrate the solution with the sodium naphthalenide initiator until a faint, persistent green color indicates the consumption of protic impurities. Then, add the calculated volume of initiator to begin the polymerization.
-
Polymerization: Add the propylene sulfide monomer dropwise to the initiator solution. The reaction is typically rapid. Allow the polymerization to proceed for 1-2 hours.
-
Termination: Terminate the living polymerization by adding a small amount of degassed methanol.
-
Isolation and Purification: Precipitate the resulting poly(propylene sulfide) by pouring the reaction mixture into a large excess of a non-solvent, such as cold methanol.
-
Drying: Collect the polymer by filtration and dry under vacuum to a constant weight.
2.2.2. Data Summary
| Parameter | Condition |
| Monomer | Propylene Sulfide |
| Initiator | Sodium Naphthalenide in THF |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 0°C |
| Quenching Agent | Methanol |
| Product | Poly(propylene sulfide) |
2.2.3. Polymerization Mechanism Visualization
Caption: The mechanism of anionic ring-opening polymerization of a thiirane monomer.
Concluding Remarks and Future Outlook
The direct polymerization of this compound remains an open area for research. The development of novel catalytic systems capable of activating the C-S bond or functionalizing the aromatic rings could unlock its potential as a monomer. In the interim, its utility as a polymer additive or end-capping agent presents a more immediate avenue for investigation.
The detailed protocols provided for the synthesis of PPS and the AROP of thiiranes offer researchers reliable methods for producing well-defined sulfur-containing polymers. These materials are of significant interest for a variety of applications, including advanced composites, specialty coatings, and potentially as matrices for controlled drug release, owing to their unique chemical and physical properties.
References
A comprehensive list of references is provided below for further reading and verification.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11413822, this compound.
- CP Lab Safety. (n.d.). This compound, 98%+ (GC), C16H18S, 100 grams.
- Ghorbani, R., & Saeedi, L. (2024). Oxidative Coupling of Thiols to Disulfides Under Acidic Conditions. Biological and Molecular Chemistry, 2(1), 45-54.
- He, D., Wu, Y., Liu, Z., & Zhao, T. (2017). The synthesis of poly(phenylene sulfide sulfone) in ionic liquids at atmospheric pressure. RSC Advances, 7(62), 39604-39610.
- Du, T., Shen, B., Dai, J., Zhang, M., Chen, X., Yu, P., & Liu, Y. (2023). Controlled and Regioselective Ring-Opening Polymerization for Poly(disulfide)
- Yue, H.-L., & Klussmann, M. (2016). Acid-Catalyzed Oxidative Addition of Thiols to Olefins and Alkynes for a One-Pot Entry to Sulfoxides. Synlett, 27(17), 2505-2509.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 292755, Bis(4-tert-butylphenyl) disulfide.
- Controlled Thioacyl Group Transfer (TAGT) Polymerization of Cyclic Sulfide: Novel Approach to AB Diblock Copolymers by the Combination of RAFT and TAGT Polymerizations. (2009). ResearchGate.
- Reaction of 4,4'-Dithiobis(2,6-di-tert-butylphenol) with Sulfur Containing Its Polymeric Modification. (2001). ResearchGate.
- Cationic Polymerization of Cyclic Sulfides. (1974). ResearchGate.
- Pretula, J., Słomkowski, S., & Sosnowski, S. (2020). Anionic Copolymerization of Styrene Sulfide with Elemental Sulfur (S8). Polymers, 12(6), 1333.
- The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine. (2022). MDPI.
- Preparation and Characterization of Poly(phenylene sulfide)-Functionalized MWNTs. (2012). ResearchGate.
- The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine. (2022). OSTI.GOV.
- Biocatalytic Oxidation of Sulfides to Sulfones. (2016). Oriental Journal of Chemistry.
- Convenient Synthesis of Triphenylphosphine Sulfide from Sulfur and Triphenylphosphine. (2022). MDPI.
- Development of the Polyphenylene Sulfide Synthesis Technology. (2021). ResearchGate.
- Visible-light Induced Oxidative Coupling of Phenols and Alkenylphenols with a Recyclable, Solid Photocatalyst. (2022). PMC.
- Living Cationic Sequential Block Copolymerization of Isobutylene with 4‐tert‐Butoxystyrene: Synthesis and Characterization of Poly(p‐hydroxystyrene‐b‐isobutylene‐b‐p‐hydroxystyrene) Triblock Copolymers. (2012). ResearchGate.
- Scientific Polymer Products. (n.d.). Poly(phenylene sulfide).
- Chemdad. (n.d.). This compound.
- Taylor & Francis Online. (n.d.). 4-tert-butylcatechol – Knowledge and References.
- Sulfur-containing polymers. Synthesis and properties of novel poly(arylene thioether)s based on 2,2-bis(4-mercaptophenyl)propane. (2007). ResearchGate.
Sources
- 1. This compound | C16H18S | CID 11413822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The synthesis of poly(phenylene sulfide sulfone) in ionic liquids at atmospheric pressure - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Anionic Copolymerization of Styrene Sulfide with Elemental Sulfur (S8) - PMC [pmc.ncbi.nlm.nih.gov]
4-tert-Butyldiphenyl sulfide as a building block for metal-organic frameworks (MOFs)
4-tert-Butyldiphenyl Sulfide: A Versatile Building Block for Functional Metal-Organic Frameworks
Introduction: The Strategic Incorporation of Sulfur and Bulky Groups in MOF Design
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials synthesized through the coordination of metal ions or clusters with organic ligands.[1][2] The tunability of their structure and function has positioned them at the forefront of materials science, with applications in gas storage, separation, catalysis, and drug delivery.[3][4] The judicious selection of the organic linker is a critical determinant of the final properties of the MOF. The incorporation of heteroatoms, such as sulfur, into the linker backbone can introduce unique functionalities.[3][4] Sulfur-containing MOFs have demonstrated enhanced affinity for heavy metal ions, novel catalytic activities, and modified gas adsorption capabilities.[3][4][5]
This application note details the use of this compound as a building block for the synthesis of novel MOFs. The thioether linkage provides a soft Lewis basic site, which can interact with soft metal ions, while the bulky tert-butyl group can influence the framework topology, pore size, and hydrophobicity. This combination of features makes this compound a promising candidate for the development of MOFs with tailored properties for specific applications. We present a detailed protocol for the synthesis of a hypothetical MOF, designated Sci-MOF-S1, using a dicarboxylate derivative of this compound, followed by characterization and potential applications.
Synthesis of Sci-MOF-S1: A Step-by-Step Protocol
The synthesis of Sci-MOF-S1 is achieved via a solvothermal reaction between a zinc-based secondary building unit (SBU) and a custom-synthesized dicarboxylate linker derived from this compound (4,4'-((4-(tert-butyl)phenyl)sulfanediyl)dibenzoic acid).
Materials and Equipment
-
Metal Precursor: Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
Organic Linker: 4,4'-((4-(tert-butyl)phenyl)sulfanediyl)dibenzoic acid
-
Solvent: N,N-Dimethylformamide (DMF)
-
Modulator: Benzoic Acid[6]
-
Washing Solvents: DMF, Ethanol
-
Equipment: Teflon-lined stainless-steel autoclave, oven, centrifugation system, vacuum oven
Experimental Workflow
Caption: Solvothermal synthesis and purification workflow for Sci-MOF-S1.
Detailed Protocol
-
Linker Synthesis: The dicarboxylate linker, 4,4'-((4-(tert-butyl)phenyl)sulfanediyl)dibenzoic acid, is synthesized via a nucleophilic aromatic substitution reaction between 4-tert-butylthiophenol and a suitable 4-halobenzoic acid derivative, followed by purification.
-
Reactant Preparation: In a 20 mL scintillation vial, dissolve 60 mg of zinc nitrate hexahydrate and 40 mg of 4,4'-((4-(tert-butyl)phenyl)sulfanediyl)dibenzoic acid in 10 mL of DMF.
-
Modulator Addition: Add 0.22 g of benzoic acid to the solution. The modulator helps to control the crystallinity and phase purity of the resulting MOF.[6]
-
Solvothermal Reaction: Seal the vial in a Teflon-lined stainless-steel autoclave and heat in an oven at 120 °C for 48 hours.[7]
-
Cooling and Isolation: After 48 hours, allow the autoclave to cool to room temperature. The crystalline product will have precipitated at the bottom of the vial.
-
Washing: Decant the supernatant and wash the solid product with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove unreacted starting materials and solvent molecules from the pores. Centrifugation can be used to facilitate the separation of the solid product.[6]
-
Activation: Dry the washed product under vacuum at 150 °C for 12 hours to remove the solvent molecules from the pores and activate the MOF for subsequent characterization and application.
Characterization of Sci-MOF-S1
The successful synthesis and activation of Sci-MOF-S1 should be confirmed through a suite of characterization techniques.
| Technique | Parameter | Expected Result for Sci-MOF-S1 |
| Powder X-ray Diffraction (PXRD) | Crystalline Structure and Phase Purity | A diffraction pattern with sharp peaks, indicating a highly crystalline material. The peak positions should be consistent with the simulated pattern from a single-crystal X-ray diffraction experiment if available. |
| Thermogravimetric Analysis (TGA) | Thermal Stability | A weight loss step corresponding to the removal of coordinated solvent molecules, followed by a plateau indicating the thermal stability of the framework. Decomposition of the framework is expected to occur at temperatures above 350 °C. |
| Brunauer-Emmett-Teller (BET) Analysis | Surface Area and Porosity | A Type I or Type IV nitrogen adsorption isotherm, indicative of a microporous or mesoporous material, respectively. The calculated BET surface area is expected to be in the range of 1000-2000 m²/g. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional Groups | The disappearance of the broad O-H stretch from the carboxylic acid of the linker and the appearance of characteristic symmetric and asymmetric carboxylate stretching vibrations, confirming coordination to the metal center. |
Potential Applications of Thioether-Functionalized MOFs
The unique structural features of Sci-MOF-S1, namely the presence of thioether functionalities and bulky tert-butyl groups, open up a range of potential applications.
Adsorption of Heavy Metal Ions
The soft Lewis basicity of the sulfur atom in the thioether linkage makes it an excellent candidate for the selective adsorption of soft heavy metal ions like mercury (Hg²⁺), lead (Pb²⁺), and cadmium (Cd²⁺) from aqueous solutions.[5][8] The bulky tert-butyl groups can create hydrophobic pockets within the MOF structure, potentially enhancing the selectivity for certain organic pollutants.
Catalysis
The thioether moiety can act as a catalytic site for various organic transformations. For instance, thioether-containing MOFs have been explored as catalysts for oxidation reactions.[4] Furthermore, the sulfur atom can be oxidized to sulfoxide or sulfone, creating new catalytic functionalities within the MOF framework.[9]
Drug Delivery
The porous nature and tunable functionality of MOFs make them promising candidates for drug delivery systems.[10] The hydrophobic domains created by the tert-butyl groups could be utilized for the encapsulation of hydrophobic drug molecules. The thioether linkage could potentially be designed to be cleavable under specific biological conditions, allowing for controlled release of the cargo.
Logical Relationship of MOF Features to Applications
Caption: Relationship between the structural features of Sci-MOF-S1 and its potential applications.
Troubleshooting
| Problem | Possible Cause | Solution |
| Amorphous or poorly crystalline product | Incorrect reaction temperature or time; inappropriate solvent or modulator concentration. | Optimize the solvothermal reaction conditions, including temperature, time, and the concentration of the modulator (e.g., benzoic acid). Ensure the purity of the starting materials. |
| Low surface area | Incomplete activation; pore collapse. | Ensure complete solvent exchange before activation. Optimize the activation temperature and time to avoid framework collapse. Consider using a gentler activation method, such as supercritical CO₂ drying. |
| Phase impurity | Competing coordination modes; inappropriate reaction conditions. | Adjust the metal-to-linker ratio and the amount of modulator. Screen different solvents or solvent mixtures to favor the formation of the desired phase. |
Conclusion
This compound serves as a valuable and versatile building block for the design of functional MOFs. The synthetic protocol for Sci-MOF-S1 provides a reproducible method for obtaining a crystalline, porous material with tailored properties. The incorporation of both a thioether linkage and a bulky tert-butyl group imparts unique characteristics to the resulting MOF, making it a promising candidate for applications in environmental remediation, catalysis, and biomedicine. Further exploration of different metal nodes and linker functionalization will undoubtedly lead to the discovery of new materials with enhanced performance.
References
- Chen, Y., Zhu, Y., Wang, Z., & Li, G. (2021).
- Dutta, A., & De, D. (2023).
- Sulfur-Containing Metal-Organic Framework. (2025). Science and Technology of Engineering, Chemistry and Environmental Protection. [Link]
- Sulfur-Containing Metal-Organic Framework. (2025).
- Thioether and Thiol-Equipped Porous Frameworks: Synthetic Breakthroughs, Rich Functionalities, and Heavy Metal Uptake. (n.d.). CityUHK Scholars. [Link]
- Thiol and thioether-based metal–organic frameworks: synthesis, structure, and multifaceted applic
- Sulfur-functionalized metal-organic frameworks: Synthesis and applications as advanced adsorbents. (2020).
- Thiol and Thioether-based Metal-Organic Frameworks: Synthesis, Structure, and Multifaceted Applications. (2023).
- Sulfur‐Functionalized MOF via Ligand Additive‐Stabilized SALE for Efficient Hg2+ Ion Removal. (2025). NIH. [Link]
- Introducing Metal-Sulfur Active Sites in Metal-Organic Frameworks via Post-Synthetic Modification for Hydrogenation C
- Wang, Q., Vornholt, S. M., Melix, P., Formalik, F., Chen, Z., Tufaro, L. M., Liu, J., Kramar, B., Wang, Z., Chen, L. X., Snurr, R. Q., Chapman, K. W., Notestein, J. M., & Hupp, J. T. (2022).
- Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). (2023). protocols.io. [Link]
- Wang, Y., Li, G., Zhou, J., Tao, K., & Zhao, W. (2023). A general strategy to in situ synthesize hollow metal sulfide/MOF heterostructures for high performance supercapacitors. Dalton Transactions. [Link]
- This compound. (n.d.). Chemdad. [Link]
- This compound. (n.d.). PubChem. [Link]
- This compound (C16H18S). (n.d.). PubChemLite. [Link]
- Metal Organic Frameworks for Selective Adsorption of t-Butyl Mercaptan from Natural Gas. (2015).
- Metal–Metalloporphyrin Framework Modified with Flexible tert‐Butyl Groups for Selective Gas Adsorption. (2014). Wiley Online Library. [Link]
- Disulfide Bonds as Functional Tethers in Metal‐Organic Frameworks. (2023).
Sources
- 1. Thiol and thioether-based metal–organic frameworks: synthesis, structure, and multifaceted applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Thiol and thioether-based metal–organic frameworks: synthesis, structure, and multifaceted applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Sulfur-Containing Metal-Organic Framework | Science and Technology of Engineering, Chemistry and Environmental Protection [lseee.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume) [protocols.io]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sulfur‐Functionalized MOF via Ligand Additive‐Stabilized SALE for Efficient Hg2+ Ion Removal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: The Strategic Use of 4-(tert-butylthio)phenyl Derivatives in Suzuki-Miyaura Cross-Coupling Reactions
Introduction: Expanding the Electrophile Scope in Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness and broad functional group tolerance in the formation of carbon-carbon bonds.[1][2] Historically, the reaction has predominantly relied on aryl halides (I, Br, Cl) as the electrophilic coupling partner.[3] However, the continuous drive for milder conditions, orthogonal reactivity, and novel synthetic pathways has spurred the exploration of alternative electrophiles.[4][5] Among these, phenol derivatives, activated as triflates or sulfamates, have proven to be highly effective and are readily prepared from abundant starting materials.[6][7][8]
This application note delves into the strategic use of aryl sulfide derivatives in Suzuki-Miyaura couplings, focusing on the hypothetical yet highly plausible reactivity of 4-(tert-butylthio)phenyl trifluoromethanesulfonate as a versatile electrophilic partner. The presence of the tert-butylthio group offers unique electronic properties and a potential handle for subsequent functionalization, making its derivatives attractive building blocks in medicinal chemistry and materials science. We will explore the mechanistic underpinnings, provide detailed experimental protocols, and discuss the optimization of reaction parameters to achieve high-yield synthesis of functionalized biaryl compounds.
Reaction Principle: A Palladium-Catalyzed Pathway
The core of the reaction is a palladium-catalyzed cycle that couples the aryl triflate with an organoboron reagent.[3][9] The thioether functionality at the para-position remains intact during the coupling, providing a product that is amenable to further modifications, such as oxidation to the corresponding sulfoxide or sulfone.
The generally accepted mechanism for the Suzuki-Miyaura coupling of an aryl triflate proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[9]
-
Oxidative Addition : The catalytic cycle begins with the oxidative addition of the aryl triflate to a low-valent Pd(0) complex, typically stabilized by phosphine ligands. This step involves the cleavage of the C(sp²)–O bond of the triflate and forms a Pd(II) intermediate. The use of bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), is crucial for promoting this often rate-limiting step, especially with less reactive electrophiles.[10][11]
-
Transmetalation : In this step, the aryl group from the organoboron species (e.g., an arylboronic acid) is transferred to the palladium center, displacing the triflate group. This process is facilitated by a base (e.g., K₃PO₄, Cs₂CO₃), which activates the boronic acid by forming a more nucleophilic boronate species.[3]
-
Reductive Elimination : The final step involves the reductive elimination of the two organic groups from the palladium center, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Mechanistic Diagram
The catalytic cycle for the Suzuki-Miyaura coupling of 4-(tert-butylthio)phenyl triflate with a generic arylboronic acid is depicted below.
Caption: Catalytic cycle for Suzuki-Miyaura coupling.
Experimental Protocols
The following protocols provide a generalized yet detailed procedure for the Suzuki-Miyaura coupling of 4-(tert-butylthio)phenyl triflate with various arylboronic acids. Proper optimization may be required for specific substrates.
Materials and Reagents
-
Electrophile : 4-(tert-butylthio)phenyl trifluoromethanesulfonate (Synthesized from 4-(tert-butylthio)phenol)
-
Nucleophile : Arylboronic acid or arylboronic acid pinacol ester (1.2 - 1.5 equivalents)
-
Palladium Precatalyst : SPhos Pd G3 (1-3 mol%) or Pd₂(dba)₃ (1-2 mol%)
-
Ligand (if using Pd₂(dba)₃): SPhos or XPhos (2.2-4.4 mol%)
-
Base : Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents), finely ground
-
Solvent : Anhydrous 1,4-Dioxane, Toluene, or Tetrahydrofuran (THF) (0.1 - 0.2 M concentration relative to the electrophile)
-
Inert Gas : High-purity Argon or Nitrogen
Protocol 1: General Procedure using a Buchwald Precatalyst
This protocol is recommended for its operational simplicity and high reliability.
-
Reaction Setup : To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 4-(tert-butylthio)phenyl triflate (1.0 equiv.), the arylboronic acid (1.2 equiv.), and finely ground K₃PO₄ (2.0 equiv.).
-
Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Reagent Addition : Under a positive pressure of argon, add the SPhos Pd G3 precatalyst (2 mol%).
-
Solvent Addition : Add anhydrous, degassed 1,4-dioxane (to achieve a concentration of 0.1 M). The solvent should be thoroughly degassed by sparging with argon for at least 30 minutes prior to use.[1]
-
Reaction Conditions : Place the sealed flask in a preheated oil bath at 80-100 °C. Stir the reaction vigorously for 4-16 hours.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up :
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification : Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl sulfide.
Experimental Workflow Diagram
Caption: Experimental workflow for Suzuki coupling.
Data Presentation: Expected Outcomes and Optimization
The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of catalyst, base, and solvent. The table below summarizes expected yields for the coupling of 4-(tert-butylthio)phenyl triflate with various arylboronic acids under optimized conditions, based on established literature for similar aryl triflate couplings.[7][10]
| Entry | Arylboronic Acid (Ar'-B(OH)₂) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylboronic acid | SPhos Pd G3 (2 mol%) | K₃PO₄ | Dioxane | 80 | 6 | >95 |
| 2 | 4-Methoxyphenylboronic acid | SPhos Pd G3 (2 mol%) | K₃PO₄ | Dioxane | 80 | 6 | >95 |
| 3 | 4-Acetylphenylboronic acid | XPhos Pd G3 (2 mol%) | Cs₂CO₃ | Toluene | 100 | 12 | 85-90 |
| 4 | 2-Methylphenylboronic acid | XPhos Pd G3 (3 mol%) | Cs₂CO₃ | Toluene | 100 | 16 | 75-85 |
| 5 | 3-Pyridinylboronic acid | SPhos Pd G3 (3 mol%) | K₃PO₄ | Dioxane/H₂O (10:1) | 90 | 12 | 70-80 |
Field-Proven Insights & Troubleshooting
-
Causality Behind Choices :
-
Catalyst/Ligand : Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) are essential.[10] They promote the oxidative addition of the C-OTf bond and facilitate the reductive elimination step, leading to higher turnover numbers. Buchwald G3 precatalysts are preferred for their air-stability and ease of handling.
-
Base : Anhydrous, finely powdered K₃PO₄ is a robust, general-purpose base.[11] For sterically hindered or electron-poor boronic acids, the more soluble and stronger base Cs₂CO₃ can improve reaction rates and yields.[12]
-
Solvent : Aprotic polar solvents like 1,4-dioxane and THF are standard choices.[11] Toluene is beneficial for higher reaction temperatures. A small amount of water can sometimes accelerate the reaction but may also promote competitive protodeboronation of the boronic acid.[13]
-
-
Troubleshooting Common Issues :
-
Low Conversion : If starting material remains, consider increasing the catalyst loading (up to 5 mol%), switching to a more active ligand (e.g., from SPhos to XPhos for hindered substrates), or increasing the reaction temperature. Ensure the base is anhydrous and finely powdered.
-
Protodeboronation : If significant amounts of 4-tert-butyldiphenyl sulfide (from triflate reduction) and arene (from the boronic acid) are observed, this indicates protodeboronation. This side reaction is often exacerbated by excess water or high temperatures. Running the reaction under strictly anhydrous conditions with K₃PO₄ can mitigate this issue. Using a boronic acid pinacol ester instead of the free acid can also increase stability.[12]
-
Homocoupling : Formation of biaryl from the boronic acid (Ar'-Ar') suggests the presence of oxygen. Ensure all reagents and solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.[12]
-
Conclusion
The use of 4-(tert-butylthio)phenyl triflate as an electrophile in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions represents a viable and strategic approach to synthesizing functionalized biaryl sulfides. These compounds serve as valuable intermediates for further elaboration in drug discovery and materials science. By leveraging modern, highly active catalyst systems based on bulky phosphine ligands and carefully optimizing reaction conditions, researchers can achieve high yields and excellent functional group compatibility. The protocols and insights provided herein offer a comprehensive guide for scientists to successfully implement this powerful synthetic transformation.
References
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Yadav, M. R., et al. (2017). The Suzuki-Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society, 139(28), 9423–9426.
- Chatelain, P., et al. (2019). The Suzuki−Miyaura Coupling of Aryl Sulfones. ChemRxiv.
- Jørgensen, M., Lee, S., & Hartwig, J. F. (2007). Practical and Efficient Synthesis of Aryl Sulfonates and Their Application in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society, 129(35), 10871–10883.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of Aryl Chlorides and Arylboronic Acids.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). A Highly Active Catalyst for the Suzuki−Miyaura Cross-Coupling Reaction: A General and Efficient Method for the Synthesis of Biaryls. Journal of the American Chemical Society, 121(41), 9550–9561.
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
- BenchChem. (2025). Application Notes and Protocols: Phenyl Trifluoromethanesulfonate in Suzuki-Miyaura Cross-Coupling. BenchChem Technical Support.
- Lou, S., & Fu, G. C. (2010). Palladium/Tris(tert-butyl)phosphine-Catalyzed Suzuki Cross-Couplings in the Presence of Water.
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling of Aryl Halides. BenchChem Technical Support.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki?
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of Arylboronic Acids with 3-Chloro-6-methoxypyridazine. BenchChem Technical Support.
- Zhang, Y., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Monatshefte für Chemie - Chemical Monthly, 153, 139–150.
- YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Organic Chemistry with Lluís Llorens Palomo.
- Yin, J., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173.
- Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633–9695.
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
- Miyaura, N., Yamada, K., & Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 20(36), 3437-3440.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. dspace.mit.edu [dspace.mit.edu]
Application Notes & Protocols: Heck Coupling Reactions with 4-tert-Butyldiphenyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Expanding the Heck Reaction to Challenging C-S Bonds
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling unsaturated halides with alkenes, typically under palladium catalysis.[1][2][3] This powerful transformation has revolutionized the synthesis of complex molecules, from pharmaceuticals to advanced materials.[4] While aryl halides (I, Br, Cl) and triflates are the conventional substrates, expanding the scope to include more challenging coupling partners is a continuous goal in catalysis research.
Aryl sulfides represent a class of substrates that are less commonly employed due to the inherent strength and inertness of the carbon-sulfur (C–S) bond compared to carbon-halogen bonds. However, their successful use would offer significant advantages, including alternative synthetic routes and the potential to leverage the unique reactivity of sulfur-containing functionalities. This guide focuses on the Heck coupling of a sterically hindered and electronically distinct substrate: 4-tert-Butyldiphenyl sulfide .
This document provides a detailed exploration of the mechanistic nuances, key reaction parameters, and a comprehensive protocol for performing Heck reactions with this challenging aryl sulfide. The insights and methodologies presented are designed to empower researchers to successfully incorporate this and similar substrates into their synthetic strategies.
Mechanistic Insights: The Challenge of C–S Bond Activation
The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][2] While the fundamental steps remain the same, the use of an aryl sulfide introduces a significant kinetic barrier at the initial oxidative addition stage.
-
Catalyst Activation: The reaction typically begins with a Pd(II) precatalyst, such as Pd(OAc)₂, which is reduced in situ to the active Pd(0) species.[5] Bulky, electron-rich phosphine ligands are crucial for stabilizing this active catalyst and facilitating the subsequent steps.[6][7]
-
Oxidative Addition (The Rate-Limiting Step): The Pd(0) catalyst inserts into the C–S bond of the this compound. This is the most challenging step. The strength of the C–S bond makes this process significantly more difficult than the analogous insertion into a C–Br or C–I bond. Overcoming this barrier often requires specialized ligands and higher reaction temperatures.
-
Alkene Coordination & Migratory Insertion: The resulting Pd(II) complex coordinates with the alkene. Subsequently, the aryl group migrates to one of the alkene carbons, forming a new C–C bond and a σ-alkyl-Pd(II) complex.[2]
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent (beta) to the palladium-bearing carbon is eliminated, forming the substituted alkene product and a hydrido-palladium(II) species.[2] This step dictates the regioselectivity and stereoselectivity of the final product, typically favoring the trans isomer.[3]
-
Catalyst Regeneration: A base, such as a carbonate or an amine, removes the hydride and the sulfide from the palladium center, regenerating the active Pd(0) catalyst and closing the catalytic cycle.[1][2]
Key Parameters & Optimization Strategy
The successful Heck coupling of this compound hinges on the careful selection and optimization of several critical parameters. Due to the inertness of the C-S bond, conditions are typically more forcing than those for standard aryl halides.
| Parameter | Recommended Choice | Rationale & Expert Insights |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Palladium(II) acetate is often robust and effective, activating in situ.[5] Pd₂(dba)₃ is a stable Pd(0) source that can also be highly effective. |
| Ligand | Bulky, electron-rich phosphines (e.g., P(t-Bu)₃, RuPhos) | This is the most critical parameter. The C-S bond requires a highly active catalyst for oxidative addition. Bulky trialkylphosphines like P(t-Bu)₃ promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is highly reactive.[7] Biarylphosphine ligands like RuPhos are also excellent choices for challenging substrates.[6] |
| Base | Strong, non-nucleophilic inorganic bases (e.g., K₂CO₃, Cs₂CO₃) | A strong base is required to facilitate the regeneration of the Pd(0) catalyst at the end of the cycle.[6] Carbonates are generally preferred over amine bases which can sometimes compete as coupling partners. |
| Solvent | High-boiling polar aprotic solvents (e.g., DMF, DMAc, 1,4-Dioxane) | Higher temperatures are necessary to overcome the activation energy of the C-S bond cleavage. Solvents like DMF or DMAc can accommodate these temperatures and effectively solubilize the inorganic base. |
| Temperature | 100 - 140 °C | Elevated temperatures are almost always required. Microwave irradiation can be a valuable tool to rapidly screen conditions and shorten reaction times.[8] |
| Alkene Partner | Electron-deficient alkenes (e.g., acrylates, styrenes) | Alkenes with electron-withdrawing groups are more reactive in the migratory insertion step and generally give higher yields and better regioselectivity.[1] |
Detailed Experimental Protocol
This protocol describes a general procedure for the Heck coupling of this compound with n-butyl acrylate.
Reagents & Equipment:
-
This compound (1.0 mmol, 1.0 equiv)
-
n-Butyl acrylate (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃, 0.04 mmol, 4 mol%) or its salt [(t-Bu)₃PH]BF₄
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv), finely powdered and oven-dried
-
Anhydrous 1,4-Dioxane (5 mL)
-
Oven-dried Schlenk tube or microwave vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd(OAc)₂ (4.5 mg, 0.02 mmol) and P(t-Bu)₃ (8.1 mg, 0.04 mmol).
-
Inert Atmosphere: Seal the tube with a septum, and carefully evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[6]
-
Reagent Addition: Under a positive pressure of argon, add the finely powdered K₂CO₃ (276 mg, 2.0 mmol), this compound (256 mg, 1.0 mmol), and n-butyl acrylate (170 µL, 1.2 mmol).
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Reaction: Place the sealed tube into a preheated oil bath or heating block set to 120 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Filtration: Dilute the reaction mixture with ethyl acetate (20 mL) and filter it through a short pad of Celite to remove the inorganic salts and palladium black. Wash the pad with additional ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic filtrates and concentrate them under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Safety Precautions:
-
Palladium compounds are toxic and should be handled in a well-ventilated fume hood.[6]
-
Organic solvents are flammable.[6] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Expected Results & Data Analysis
The reaction is expected to yield the trans-substituted alkene as the major product.
| Substrate 1 | Substrate 2 | Product | Expected Yield | Key Characterization |
| This compound | n-Butyl acrylate | (E)-butyl 3-(4-(tert-butyl)phenyl)acrylate | 65-80% | ¹H NMR: Doublet for vinylic protons with J ≈ 16 Hz, confirming trans geometry. |
| This compound | Styrene | (E)-1-(4-(tert-butyl)phenyl)-2-phenylethene | 60-75% | ¹H NMR: Characteristic signals for the stilbene core. |
Conclusion
While the Heck coupling of aryl sulfides like this compound presents a significant challenge due to the inertness of the C–S bond, it is a feasible and valuable transformation. Success relies on a strategic approach, employing forcing conditions and, most importantly, a highly active catalyst system generated from bulky, electron-rich phosphine ligands. The protocols and insights provided herein serve as a robust starting point for researchers aiming to expand the boundaries of cross-coupling chemistry and unlock new synthetic pathways in their research and development endeavors.
References
- Heck reaction - Wikipedia. [Link]
- Heck Reaction - Organic Chemistry Portal. [Link]
- Littke, A. F., & Fu, G. C. (2001). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 66(19), 6343–6346. [Link]
- Feng, C., et al. (2018). Palladium-catalyzed Mizoroki–Heck-type reactions of [Ph2SRfn][OTf] with alkenes at room temperature.
- Singh, R., et al. (2023). Ligand-free Pd-catalyzed highly selective arylation of activated and unactivated alkenes via oxidative and reductive heck coupling. RSC Advances, 13(45), 31697-31705. [Link]
- Littke, A. F., & Fu, G. C. (2007). The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. Accounts of Chemical Research, 41(8), 1011–1024. [Link]
- Heck Reaction - Chemistry LibreTexts. [Link]
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]
- Heck, R. F. (1979). Palladium-Catalyzed Reactions with Olefins of Organic Halides. Accounts of Chemical Research, 12(4), 146–151. [Link]
- Stokes, B. J., et al. (2011). A Highly Selective and General Palladium Catalyst for the Oxidative Heck Reaction of Electronically Non-Biased Olefins. Journal of the American Chemical Society, 133(18), 6952–6955. [Link]
- Datta, G. K. (2008). Heck Reactions with Aryl Chlorides. Diva-portal.org. [Link]
- Reddy, M. S., et al. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 9, 1578–1588. [Link]
- Littke, A. F., & Fu, G. C. (2001). A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. Journal of the American Chemical Society, 123(29), 6989–7000. [Link]
- Fallacara, D., et al. (2024).
- Troubleshooting a difficult Heck reaction : r/Chempros - Reddit. [Link]
- Topczewski, J. J., & Sanford, M. S. (2021). C–H Activation: Toward Sustainability and Applications. ACS Central Science, 7(2), 232–244. [Link]
- Guillaumet, G. (Ed.). (2020).
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Heck Reaction [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
Application Notes & Protocols: Strategic Functionalization of 4-tert-Butyldiphenyl Sulfide at the Phenyl Rings
Abstract: 4-tert-Butyldiphenyl sulfide is a valuable scaffold in medicinal chemistry and materials science. Its unique electronic and steric properties, conferred by the sulfide linker and the bulky tert-butyl group, allow for precise, regioselective functionalization of its two distinct phenyl rings. This guide provides a comprehensive overview of the key synthetic strategies for modifying this molecule, complete with detailed, field-tested protocols. We will explore electrophilic aromatic substitution (EAS), directed ortho-metalation (DoM), and palladium-catalyzed cross-coupling reactions. Each section elucidates the mechanistic principles behind the reaction, ensuring that researchers can not only execute the protocols but also adapt them for novel applications.
Introduction
This compound, with the chemical structure 1-tert-butyl-4-(phenylsulfanyl)benzene, presents a fascinating case study in aromatic reactivity.[1] The molecule contains two phenyl rings bridged by a sulfur atom. One ring is substituted with a bulky tert-butyl group at the para position, while the other remains unsubstituted. This asymmetry is the key to its synthetic utility.
The sulfide linker (-S-) is an ortho-, para-directing group, activating the rings towards electrophilic attack by donating electron density through resonance. Conversely, the tert-butyl group is a weak activating group that directs ortho- and para-substitution, though its steric bulk can significantly hinder attack at the ortho positions.[2] Understanding the interplay of these electronic and steric effects is paramount for achieving high regioselectivity in functionalization reactions.
This document serves as a practical guide for researchers, providing robust protocols to access a diverse range of derivatives from this versatile starting material.
Understanding the Regioselectivity
Before proceeding to specific protocols, it is crucial to understand the directing effects that govern the outcomes of functionalization reactions on this compound.
-
Ring A (Unsubstituted Phenyl Ring): The sulfide is the sole directing group. It is strongly ortho, para-directing. Therefore, electrophilic attack will preferentially occur at the ortho and para positions relative to the sulfur atom.
-
Ring B (tert-Butyl Substituted Phenyl Ring): This ring is influenced by both the sulfide and the tert-butyl group. The sulfide directs ortho to its position (meta to the t-butyl group). The t-butyl group directs ortho to its own position (meta to the sulfide). However, the activating effect of the sulfide typically dominates, favoring substitution at the positions ortho to the sulfur. The significant steric hindrance from the tert-butyl group further disfavors substitution at the adjacent positions.
This predictable reactivity allows chemists to selectively target specific positions on the molecule.
Figure 1: Logical flow of regioselectivity in this compound.
Electrophilic Aromatic Substitution (EAS)
EAS is a foundational method for introducing functional groups onto aromatic rings.[3] For this compound, these reactions predominantly occur on the unsubstituted phenyl ring at the para position due to the strong directing effect of the sulfide and minimal steric hindrance.
Protocol 2.1: Para-Bromination of the Unsubstituted Phenyl Ring
This protocol describes the selective monobromination of this compound at the 4'-position. Bromination is a key first step for subsequent cross-coupling reactions.
Scientist's Note: The choice of N-bromosuccinimide (NBS) as the brominating agent in a polar solvent like DMF provides a source of electrophilic bromine under mild conditions, preventing over-bromination and potential oxidation of the sulfide.
Materials:
-
This compound (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Stir plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and dissolve it in DMF (approx. 0.5 M solution).
-
Cool the solution to 0 °C using an ice bath.
-
Add NBS (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with dichloromethane (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining bromine), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 4-tert-butyl-4'-bromodiphenyl sulfide.
Expected Outcome: A white to off-white solid. Typical yields range from 85-95%. 1H NMR should show a characteristic shift in the aromatic protons of the newly substituted ring.
Directed Ortho-Metalation (DoM)
Directed ortho-metalation (DoM) is a powerful technique for functionalizing the position ortho to a directing metalation group (DMG).[4][5][6] The sulfide moiety is an effective DMG, coordinating to an organolithium reagent and directing deprotonation at the adjacent ortho position of the unsubstituted ring.[4][6]
Figure 2: General workflow for Directed Ortho-Metalation (DoM).
Protocol 3.1: Ortho-Iodination via DoM
This protocol introduces an iodine atom at the 2'-position, which is another valuable handle for cross-coupling reactions.
Scientist's Note: This reaction must be conducted under strictly anhydrous and inert conditions, as organolithium reagents are extremely sensitive to moisture and oxygen. TMEDA (tetramethylethylenediamine) is used to break up n-BuLi aggregates, increasing its basicity and reactivity.[5] The reaction is performed at -78 °C to control the reactivity and prevent unwanted side reactions.
Materials:
-
This compound (1.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
TMEDA (1.2 eq)
-
n-Butyllithium (n-BuLi) (1.2 eq, solution in hexanes)
-
Iodine (I₂) (1.5 eq) in anhydrous THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium thiosulfate solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Flame-dried, three-neck round-bottom flask with stir bar, septa, and nitrogen/argon inlet
-
Schlenk line or manifold for inert atmosphere
-
Syringes
-
Dry ice/acetone bath
Procedure:
-
Set up a flame-dried three-neck flask under a positive pressure of argon or nitrogen.
-
Add this compound (1.0 eq) and dissolve in anhydrous THF.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add TMEDA (1.2 eq) via syringe.
-
Slowly add n-BuLi solution (1.2 eq) dropwise via syringe over 20 minutes. A color change (typically to yellow or orange) indicates the formation of the aryllithium species. Stir for 2 hours at -78 °C.
-
In a separate flame-dried flask, dissolve iodine (1.5 eq) in anhydrous THF.
-
Slowly transfer the iodine solution to the aryllithium solution via cannula or syringe at -78 °C. The dark color of the iodine should dissipate upon addition.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and add saturated aqueous sodium thiosulfate to remove excess iodine.
-
Extract with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-tert-butyl-2'-iododiphenyl sulfide.
Palladium-Catalyzed Cross-Coupling Reactions
The halogenated derivatives prepared in the previous sections are excellent substrates for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[7][8][9] This strategy dramatically expands the chemical space accessible from the this compound core.
Protocol 4.1: Suzuki-Miyaura Coupling
This protocol demonstrates the coupling of 4-tert-butyl-4'-bromodiphenyl sulfide with a boronic acid to form a biaryl structure.
Scientist's Note: The choice of palladium catalyst and ligand is critical for achieving high yields in cross-coupling reactions. Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings. The base (e.g., Na₂CO₃) is essential for the transmetalation step of the catalytic cycle.
Materials:
-
4-tert-butyl-4'-bromodiphenyl sulfide (1.0 eq)
-
Arylboronic acid (e.g., phenylboronic acid) (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
Toluene
-
Ethanol
-
Water
Equipment:
-
Schlenk tube or round-bottom flask with reflux condenser and nitrogen/argon inlet
-
Heating mantle with stir plate
Procedure:
-
To a Schlenk tube, add 4-tert-butyl-4'-bromodiphenyl sulfide (1.0 eq), the arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq).
-
Evacuate and backfill the tube with nitrogen or argon three times.
-
Add the solvent system (e.g., toluene/ethanol/water in a 4:1:1 ratio).
-
Heat the reaction mixture to 90 °C and stir for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Summary of Functionalization Strategies
The following table summarizes the primary functionalization methods and the regiochemical outcomes for this compound.
| Reaction Type | Primary Reagents | Ring Targeted | Position(s) Functionalized | Key Advantage |
| Bromination (EAS) | NBS, DMF | Unsubstituted (A) | 4' (para) | High yield, excellent regioselectivity. |
| Nitration (EAS) | HNO₃/H₂SO₄ | Unsubstituted (A) | 4' (para) | Introduces nitro group for further chemistry. |
| DoM-Iodination | n-BuLi/TMEDA, then I₂ | Unsubstituted (A) | 2' (ortho) | Access to sterically hindered positions.[6] |
| Suzuki Coupling | Pd(PPh₃)₄, Boronic Acid | Halogenated Ring | Site of Halogen | Forms C-C bonds, builds molecular complexity.[8] |
References
- Palladium-Catalyzed Three-Component Diaryl Sulfone Synthesis Exploiting the Sulfur Dioxide Surrogate DABSO. (n.d.). National Institutes of Health.
- Directed Metalation of Arenes with Organolithiums, Lithium Amides, and Superbases. (2018). ResearchGate.
- Palladium-catalyzed carbon-sulfur cross-coupling reactions with indium tri(organothiolate) and its application to sequential one-pot processes. (2008). PubMed.
- Palladium-catalyzed Cross-Coupling of Unactivated Aryl Sulfides With Arylzinc Reagents Under Mild Conditions. (2014). PubMed.
- Directed Metalation: A Survival Guide. (n.d.). Baran Lab, Scripps Research.
- Palladium-catalyzed cross-coupling of unactivated aryl sulfides with arylzinc reagents under mild conditions. (2014). Semantic Scholar.
- Convenient One-pot Procedure for Converting Aryl Sulfides to Nitroaryl Sulfones. (n.d.). Thieme Connect.
- Convenient One-pot Procedure for Converting Aryl Sulfides to Nitroaryl Sulfones. (n.d.). Semantic Scholar.
- Directed ortho metalation. (n.d.). Wikipedia.
- Pd‐Catalyzed Thiotritylation Cross‐Coupling of Aryl Bromides and Iodides to Access Sulfur Functional Groups. (2022). ResearchGate.
- Palladium-Catalyzed Cross-Electrophile Coupling Reaction involving Sulfur Dioxide for the Direct Synthesis of Diverse Functionalized Sulfones. (2021). Royal Society of Chemistry.
- Directed (ortho) Metallation. (n.d.). University of Rochester.
- Synthesis of Asymmetric Diaryl Sulfides by SNAr Reaction of Substituted Nitrobenzene with Aryl Disulfides. (2018). ResearchGate.
- (S)-(-)-4-Bromophenyl methyl sulfoxide. (2004). Organic Syntheses.
- tert-butyl Phenyl Sulfone and Arynes. (2019). ACS Publications.
- Friedel-Crafts Alkylation of Phenylsilanes with a-Chloro Sulfides. (1984). J-STAGE.
- Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. (n.d.). University of Calgary.
- Regioselectivity in Electrophilic Aromatic Substitution. (2021). Chemistry LibreTexts.
- Friedel Crafts. (n.d.). Scribd.
- What is the directive influence of the tert-butyl group in electrophilic aromatic substitution?. (2016). Chemistry Stack Exchange.
- Chemistry 211 Experiment 1. (2012). University of Massachusetts Boston.
- This compound. (n.d.). PubChem.
- Process for the halogenation of possibly substituted 4-tert.-butyl toluenes... (1982). Google Patents.
- Synthesis of 4, 4' -di(t-butyl)biphenyl by the Friedel-Crafts reaction Report. (2021). IvyPanda.
- A Friedel Crafts Reaction. (2017). YouTube.
- A Novel Method for the Nitration of Simple Aromatic Compounds. (1995). ACS Publications.
- Regioselectivity in Electrophilic Aromatic Substitutions. (2021). YouTube.
- meta-Selective C–H arylation of phenols via regiodiversion of electrophilic aromatic substitution. (2022). PubMed.
- Aromatic SNF-Approach to Fluorinated Phenyl tert-Butyl Nitroxides. (2020). PubMed Central.
- 1,4-Bis[4-(tert-butyldiphenylsilyl)buta-1,3-diynyl]benzene. (2008). PubMed Central.
- Protecting group. (n.d.). Wikipedia.
- Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. (2018). ResearchGate.
- Bromine catalyzed conversion of S-tert-butyl groups into versatile... (2004). Organic Chemistry Portal.
- This compound (C16H18S). (n.d.). PubChemLite.
- Optimized synthesis of a tert-butyl-phenyl-substituted tetrapyridophenazine ligand... (2015). Royal Society of Chemistry.
Sources
- 1. This compound | C16H18S | CID 11413822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. researchgate.net [researchgate.net]
- 5. baranlab.org [baranlab.org]
- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 7. Palladium-catalyzed carbon-sulfur cross-coupling reactions with indium tri(organothiolate) and its application to sequential one-pot processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Palladium-catalyzed cross-coupling of unactivated aryl sulfides with arylzinc reagents under mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Palladium-catalyzed cross-coupling of unactivated aryl sulfides with arylzinc reagents under mild conditions. | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-tert-Butyldiphenyl Sulfide
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for the synthesis of 4-tert-Butyldiphenyl sulfide. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested insights to help you overcome common challenges and optimize your reaction yields.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.
Question 1: Why is my yield of this compound consistently low?
Answer:
Low yields in the synthesis of this compound can stem from several factors, primarily related to the choice of synthetic route and reaction conditions. A common and effective method for this synthesis is the nucleophilic substitution reaction between a thiophenolate and a tert-butyl halide. However, side reactions and incomplete conversion are frequent culprits for poor yields.
Potential Causes and Solutions:
-
Suboptimal Reaction Conditions: The reaction is highly sensitive to temperature and reaction time.
-
Insight: Elevated temperatures can lead to decomposition of the product or promote the formation of unwanted byproducts. Conversely, a temperature that is too low will result in a sluggish and incomplete reaction.
-
Solution: A systematic optimization of the reaction temperature and time is crucial. We recommend starting with a moderate temperature range of 60-80 °C and monitoring the reaction's progress using thin-layer chromatography (TLC) or gas chromatography (GC) at regular intervals.
-
-
Inefficient Base or Nucleophile Generation: The choice and stoichiometry of the base are critical for the deprotonation of the thiophenol to form the reactive thiophenolate nucleophile.
-
Insight: While strong bases like sodium hydride (NaH) are effective, they can also encourage side reactions if not used judiciously. Milder bases such as potassium carbonate (K2CO3) or triethylamine (Et3N) often provide a better balance of reactivity and selectivity.
-
Solution: We recommend using 1.2 to 1.5 equivalents of a moderately strong base like potassium carbonate to ensure complete formation of the thiophenolate without creating an overly harsh reaction environment.
-
-
Presence of Water: Moisture in the reaction can hydrolyze the tert-butylating agent and deactivate the base, leading to diminished yields.
-
Insight: Many reagents and solvents are hygroscopic and can absorb moisture from the atmosphere. This seemingly minor detail can significantly impact the reaction's outcome.
-
Solution: Ensure all glassware is thoroughly flame-dried or oven-dried before use. Utilize anhydrous solvents, and if possible, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture.
-
-
Use of a Phase-Transfer Catalyst (PTC): When dealing with reactants in different phases (e.g., an aqueous solution of a salt and an organic solution of the substrate), a phase-transfer catalyst can significantly enhance the reaction rate and yield.[1][2]
-
Insight: A PTC, such as a quaternary ammonium salt, facilitates the transfer of the nucleophile from the aqueous phase to the organic phase where the reaction occurs.[2][3]
-
Solution: Consider the addition of a catalytic amount of a suitable PTC like tetrabutylammonium bromide (TBAB) to your reaction mixture, particularly in biphasic systems.[4]
-
Question 2: I am observing the formation of significant amounts of di-tert-butyl disulfide as a byproduct. How can I prevent this?
Answer:
The formation of di-tert-butyl disulfide is a common side reaction resulting from the oxidation of the thiophenol starting material.[5]
Potential Causes and Solutions:
-
Presence of Oxidizing Agents: Trace amounts of oxygen in the reaction vessel can lead to the oxidative coupling of the thiophenol to form the disulfide.
-
Insight: Thiol groups are particularly susceptible to oxidation, and even atmospheric oxygen can be a significant contributor to this side reaction, especially under basic conditions.[6]
-
Solution: It is crucial to degas your solvents prior to use by bubbling an inert gas (nitrogen or argon) through them for at least 30 minutes. Maintaining a positive pressure of an inert gas throughout the reaction is also highly recommended.
-
-
Incorrect Order of Reagent Addition: Adding the base to the thiophenol before the introduction of the tert-butylating agent can lead to a buildup of the thiolate anion, increasing its exposure time and susceptibility to oxidation.
-
Insight: The sequence of reagent addition can significantly influence the reaction pathway. By minimizing the time the reactive thiolate is present before it can react with the electrophile, undesired side reactions can be suppressed.
-
Solution: We recommend adding the base to a solution containing both the thiophenol and the tert-butylating agent. This "in-situ" generation of the thiolate promotes its immediate reaction with the electrophile, thereby minimizing the opportunity for oxidation.
-
Question 3: My final product is difficult to purify. What are the likely impurities and how can I remove them?
Answer:
Purification challenges often stem from the presence of unreacted starting materials and side products that have similar polarities to the desired this compound.
Likely Impurities and Purification Strategies:
| Impurity | Reason for Formation | Recommended Purification Method |
| Unreacted 4-tert-Butylthiophenol | Incomplete reaction. | Column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate). |
| Di-tert-butyl disulfide | Oxidation of the thiophenol. | Can often be removed by recrystallization from a suitable solvent like ethanol or methanol.[7] |
| Isomeric Byproducts | Potential rearrangement of the tert-butyl group under certain conditions. | Careful column chromatography may be required. In some cases, preparative HPLC might be necessary for achieving high purity. |
Experimental Protocol: Optimized Synthesis of this compound
This protocol is designed to maximize yield and minimize the formation of byproducts.
Materials:
-
4-tert-Butylthiophenol
-
tert-Butyl chloride
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Nitrogen or Argon gas
-
Standard laboratory glassware
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet.
-
Reagent Addition: To the flask, add 4-tert-butylthiophenol (1.0 eq), tert-butyl chloride (1.1 eq), and anhydrous DMF.
-
Inert Atmosphere: Begin stirring the mixture and purge the system with nitrogen or argon for 15-20 minutes.
-
Base Addition: Slowly add anhydrous potassium carbonate (1.5 eq) to the reaction mixture in portions over 10 minutes.
-
Reaction: Heat the reaction mixture to 70 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine to remove any remaining water, dry over anhydrous sodium sulfate, and filter.[8]
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism for the reaction between 4-tert-butylthiophenol and tert-butyl chloride?
A1: The reaction proceeds through a nucleophilic substitution (SN2) mechanism. The base, such as potassium carbonate, deprotonates the 4-tert-butylthiophenol to form the corresponding thiolate anion. This highly nucleophilic thiolate then attacks the electrophilic carbon atom of tert-butyl chloride, displacing the chloride ion to form the this compound product.[5]
Q2: Can other tert-butylating agents be utilized?
A2: Yes, other tert-butylating agents like tert-butanol can be used. However, this typically necessitates the use of a strong acid catalyst (e.g., sulfuric acid) and may result in a different profile of side products, such as the formation of di-tert-butyl ether. The selection of the tert-butylating agent should be based on the specific reaction conditions you aim to employ and your overall synthetic strategy.
Q3: What are the most suitable analytical techniques for monitoring the reaction and characterizing the final product?
A3:
-
Reaction Monitoring: Thin-layer chromatography (TLC) offers a rapid and effective method for qualitatively tracking the consumption of starting materials and the formation of the product. For more quantitative analysis of the reaction's progress, gas chromatography (GC) is recommended.
-
Product Characterization: The final product should be thoroughly characterized by:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any potential impurities.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
-
Visualizations
Caption: Reaction mechanism for the synthesis of this compound.
Caption: General experimental workflow for the synthesis.
Sources
- 1. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]
- 2. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Purification techniques for 4-tert-Butyldiphenyl sulfide
An Application Scientist's Guide to the Purification of 4-tert-Butyldiphenyl sulfide
Welcome to the Technical Support Center for the purification of this compound (CAS 85609-03-6). This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining this versatile organosulfur compound in high purity. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification workflows effectively.
This compound is a key intermediate in various synthetic applications where the sterically bulky tert-butyl group can influence reaction selectivity and the properties of the final product.[1] However, like many organic sulfides, its purification can be non-trivial due to the potential for co-eluting impurities, thermal instability, and susceptibility to oxidation. This guide provides field-proven insights to navigate these challenges.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might encounter during the purification of this compound in a direct question-and-answer format.
Question 1: My crude product is a viscous oil that streaks badly on a TLC plate. How can I get a clean separation?
Answer: This is a common issue often caused by the presence of highly polar baseline impurities or unreacted starting materials. Streaking on a Thin Layer Chromatography (TLC) plate indicates that the stationary phase (silica gel) is being overwhelmed or interacting too strongly with certain components.
-
Causality: The sulfide linkage can chelate to the acidic silica gel, and polar impurities like unreacted 4-tert-butylthiophenol or oxidized byproducts (sulfoxides/sulfones) will exhibit very strong interactions, leading to poor chromatographic behavior.
-
Solution Strategy:
-
Pre-Purification Workup: Before attempting chromatography, perform an aqueous workup. Dissolve the crude oil in a water-immiscible solvent like ethyl acetate or dichloromethane. Wash sequentially with a mild base (e.g., 5% NaHCO₃ solution) to remove acidic impurities like residual thiophenol, followed by a brine wash to remove water-soluble byproducts. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ and concentrate in vacuo.
-
TLC Optimization: Use this washed crude material to re-optimize your TLC conditions. Test various solvent systems. A good starting point for non-polar compounds like this is a hexane/dichloromethane or hexane/ethyl acetate system.[2] Aim for a retention factor (Rƒ) of approximately 0.2-0.4 for the product spot.[3]
-
Alternative Stationary Phase: If streaking persists, your compound may be sensitive to the acidity of silica gel.[4] Consider using deactivated (neutral) silica or alumina as the stationary phase for your column. You can test compound stability by spotting it on a TLC plate, letting it sit for an hour, and then eluting to see if new spots (degradation products) have formed.
-
Question 2: I ran a silica gel column, but my final product is still contaminated with a close-running impurity. What are my next steps?
Answer: This indicates that the impurity has a polarity very similar to your target compound, making separation by standard chromatography difficult. A likely candidate for this impurity is the corresponding disulfide, bis(4-tert-butylphenyl) disulfide, which can form from the oxidative coupling of the thiophenol starting material.
-
Causality: The polarity difference between the target sulfide and a disulfide or a similar non-polar byproduct can be minimal, resulting in overlapping elution profiles from the column.
-
Solution Strategy:
-
Optimize Column Chromatography:
-
Shallow Gradient Elution: Instead of using a single solvent mixture (isocratic elution), employ a shallow gradient. Start with a very non-polar mobile phase (e.g., 100% hexane) and slowly increase the percentage of a slightly more polar solvent (e.g., from 0% to 5% ethyl acetate over many column volumes). This can improve the resolution between closely-eluting spots.
-
Dry Loading: If your product is soluble, dissolving it in a minimal amount of solvent and loading it directly onto the column can lead to broad bands. Instead, try "dry loading": dissolve your crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of your packed column. This concentrates the sample into a tight band, leading to better separation.[4]
-
-
Vacuum Distillation: Given that this compound is a liquid with a reported boiling point of 140°C at 1.3 mmHg, vacuum distillation is an excellent alternative or secondary purification step.[5][6] Impurities like disulfides or unreacted aryl halides will likely have significantly different boiling points, allowing for effective separation. This method is also advantageous for larger scales where chromatography becomes cumbersome.[7]
-
Question 3: My yield is significantly lower than expected after purification, and I suspect my product is decomposing. How can I prevent this?
Answer: Product loss during purification often points to decomposition on the stationary phase or oxidation. Sulfides are susceptible to oxidation to sulfoxides and then sulfones, especially when exposed to air and acidic media like silica gel over long periods.[7][8]
-
Causality: The lone pairs on the sulfur atom are susceptible to oxidation. This process can be catalyzed by the acidic surface of silica gel and accelerated by prolonged exposure to air during a slow column run.
-
Solution Strategy:
-
Use Deactivated Silica: Prepare a slurry of silica gel in your eluent containing 1% triethylamine. This neutralizes the acidic sites on the silica, reducing the likelihood of acid-catalyzed decomposition.
-
Run a "Flash" Column: The principle of flash column chromatography is to push the solvent through the column with positive pressure (air or nitrogen), speeding up the separation.[9] A faster run time minimizes the contact time between your compound and the stationary phase, reducing the opportunity for degradation.[10]
-
Work Under Inert Atmosphere: When concentrating fractions, use a rotary evaporator connected to a nitrogen or argon line to prevent prolonged exposure of the heated product to atmospheric oxygen.
-
Frequently Asked Questions (FAQs)
This section covers more general questions about the purification of this compound.
Q1: What are the key physical properties of this compound I should know for purification?
A1: Understanding the physical properties is critical for selecting the right technique.
| Property | Value | Source | Significance for Purification |
| Molecular Formula | C₁₆H₁₈S | [11] | Helps in confirming product identity via mass spectrometry. |
| Molecular Weight | 242.38 g/mol | [6] | Relevant for mass spectrometry and yield calculations. |
| Appearance | Clear, light orange to yellow/green liquid | [6] | A significant color change may indicate impurities or degradation. |
| Boiling Point | 140°C @ 1.3 mmHg | [5][6] | This high boiling point makes vacuum distillation a viable and highly effective purification method. |
| Polarity | Low (non-polar) | [12] | Dictates the choice of chromatographic solvents (e.g., hexane-based systems). |
Q2: What are the most likely impurities I'll encounter in my crude this compound?
A2: The impurities will primarily depend on your synthetic route. Common syntheses involve the coupling of a thiophenol derivative with an aryl halide or equivalent.
-
Unreacted Starting Materials: 4-tert-Butylthiophenol and the corresponding aryl halide (e.g., iodobenzene or bromobenzene).[6]
-
Homocoupling Side Products: Bis(4-tert-butylphenyl) disulfide (from oxidation of the thiophenol) and biphenyl (from coupling of the aryl halide).[13]
-
Oxidation Products: 4-tert-Butyldiphenyl sulfoxide and 4-tert-Butyldiphenyl sulfone. These can form during the reaction or subsequent workup and purification if exposed to air or oxidizing agents.[8]
The diagram below illustrates the relationship between the target molecule and its potential process-related impurities.
Caption: Relationship between target sulfide and common impurities.
Q3: Which purification method—column chromatography or vacuum distillation—is generally better?
A3: The "better" method depends on your specific needs, including the scale of your synthesis and the nature of the impurities.
| Feature | Flash Column Chromatography | Vacuum Distillation |
| Principle | Separation by polarity.[9] | Separation by boiling point.[7][14] |
| Best For | Separating compounds with different polarities (e.g., sulfide from sulfoxide). | Separating compounds with different boiling points, especially non-polar impurities. |
| Scale | Ideal for small to medium scale (mg to ~10g). | Excellent for medium to large scale (>5g). |
| Advantages | High resolution for polar differences; can be done at room temperature. | Fast, efficient for large quantities, avoids contact with silica/alumina. |
| Disadvantages | Can cause decomposition of sensitive compounds; labor-intensive; consumes large solvent volumes. | Requires high vacuum; potential for thermal decomposition if not controlled carefully. |
A logical workflow for choosing your purification method is outlined below.
Caption: Workflow for selecting a purification technique.
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol assumes you have already determined an appropriate solvent system via TLC (e.g., 98:2 Hexane:Ethyl Acetate).
-
Column Preparation:
-
Secure a glass column vertically with a clamp. Place a small plug of cotton or glass wool at the bottom.[15]
-
Add a ~1 cm layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane).
-
Pour the slurry into the column, tapping the side gently to pack the silica bed evenly. Do not let the silica run dry.[15]
-
Add another ~1 cm layer of sand on top of the packed silica.
-
Drain the solvent until the level is just at the top of the sand layer.[10]
-
-
Sample Loading (Dry Loading Method):
-
Dissolve your crude product (~1 g) in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add 2-3 g of silica gel to this solution.
-
Remove the solvent on a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of the prepared column, creating an even layer.
-
-
Elution:
-
Carefully add your eluting solvent to the column, taking care not to disturb the top layer of sand.[15]
-
Apply gentle positive pressure using a regulated air or nitrogen line.
-
Begin collecting fractions in test tubes.
-
Monitor the fractions by TLC to identify which ones contain your pure product.
-
-
Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Vacuum Distillation
-
Apparatus Setup:
-
Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly greased.
-
Use a stirring hot plate with a magnetic stir bar in the distilling flask to ensure even heating.
-
Attach the apparatus to a high-vacuum pump through a cold trap (e.g., liquid nitrogen or dry ice/acetone).
-
-
Procedure:
-
Charge the crude this compound to the distilling flask (do not fill more than two-thirds full).
-
Begin stirring and slowly apply the vacuum. Observe for any vigorous bubbling from residual solvents.
-
Once a stable high vacuum is achieved, slowly begin heating the distilling flask.
-
Collect and discard any low-boiling initial fractions (forerun).
-
Collect the main fraction distilling at a constant temperature. The expected boiling point is ~140°C at 1.3 mmHg.[5] The temperature may vary with the actual vacuum achieved.
-
Stop the distillation before the flask goes to dryness to avoid charring of high-boiling residues.
-
-
Shutdown:
-
Remove the heat source and allow the apparatus to cool completely.
-
Slowly and carefully vent the system to atmospheric pressure before disassembling.
-
By applying these troubleshooting strategies, understanding the underlying chemical principles, and utilizing the appropriate protocols, you can consistently achieve high purity for your this compound, ensuring the reliability and success of your subsequent research and development activities.
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11413822, this compound. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 292755, Bis(4-tert-butylphenyl) disulfide. [Link]
- The Royal Society of Chemistry. (2009).
- University of Rochester, Department of Chemistry. (n.d.).
- Google Patents. (n.d.). EP0278257A1 - 4-Tert.-butyl-1,2-benzenedithiol, complex compounds derived therefrom, and a method of producing the same.
- ResearchGate. (2024). How to purify a sulfone and sulfide sulfoxide without a column?. [Link]
- Professor Dave Explains. (2019, March 19).
- Columbia University. (n.d.).
- PubChemLite. (n.d.). This compound (C16H18S). [Link]
- CP Lab Safety. (n.d.). This compound, 98%+ (GC), C16H18S, 100 grams. [Link]
- Chemdad. (n.d.). This compound. [Link]
- Wikipedia. (n.d.). Protecting group. [Link]
- Reachem. (2024, August 9).
- Google Patents. (n.d.). US3390190A - Process for purification of 4, 4'-dihydroxydiphenyl sulfide.
- University of Rochester, Department of Chemistry. (n.d.).
- Organic Chemistry Lab Techniques. (2022, February 12).
- Scribd. (n.d.).
- Organic Chemistry Portal. (n.d.). tert-Butyldiphenylsilyl Ethers. [Link]
- Google Patents. (n.d.).
- Oriental Journal of Chemistry. (2018).
- ResearchGate. (n.d.). 5.2.2. Synthesis of 4,4′-Di- tert -butylbiphenyl. [Link]
- RamZland. (2023, March 8). Recrystallization of Sulfur from Toluene in RamZland! [Video]. YouTube. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 3. Purification [chem.rochester.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. This compound | 85609-03-6 [chemicalbook.com]
- 6. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. researchgate.net [researchgate.net]
- 8. Biocatalytic Oxidation of Sulfides to Sulfones – Oriental Journal of Chemistry [orientjchem.org]
- 9. columbia.edu [columbia.edu]
- 10. youtube.com [youtube.com]
- 11. This compound | C16H18S | CID 11413822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. smolecule.com [smolecule.com]
- 13. Bis(4-tert-butylphenyl) disulfide | C20H26S2 | CID 292755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 15. m.youtube.com [m.youtube.com]
Common side reactions in the synthesis of 4-tert-Butyldiphenyl sulfide
Welcome to the technical support center for the synthesis of 4-tert-Butyldiphenyl sulfide. This guide is designed for chemistry professionals engaged in organic synthesis and drug development. Here, we address common challenges and side reactions encountered during the synthesis, which is typically achieved via the Friedel-Crafts alkylation of diphenyl sulfide. Our approach is rooted in mechanistic principles to provide robust troubleshooting strategies and practical, field-tested protocols.
Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction is sluggish or stalls completely, resulting in a low yield of this compound. What are the likely causes?
A1: Root Cause Analysis & Remediation
A low conversion rate in a Friedel-Crafts alkylation is often tied to the activity of the Lewis acid catalyst (e.g., AlCl₃, FeCl₃). The sulfur atom in the diphenyl sulfide starting material is a key factor.
-
Causality - Catalyst Complexation: The sulfur atom in diphenyl sulfide possesses lone pairs of electrons, making it a Lewis base. It can form a complex with the Lewis acid catalyst, as shown in the diagram below. This complexation reduces the amount of free catalyst available to activate the alkylating agent (e.g., tert-butyl chloride), thereby slowing down or inhibiting the reaction.[1] Aromatic compounds with strongly activating groups like -NH₂ or -OH are known to have similar issues.[2]
-
Troubleshooting & Protocol Adjustments:
-
Increase Catalyst Stoichiometry: Instead of catalytic amounts, a stoichiometric or even excess amount of the Lewis acid may be necessary to overcome the complexation effect. Start with at least 1.1 equivalents of AlCl₃ relative to the diphenyl sulfide.
-
Ensure Anhydrous Conditions: Lewis acids like AlCl₃ are extremely sensitive to moisture. Ensure all glassware is oven-dried and reagents and solvents are anhydrous. Water will hydrolyze the catalyst, rendering it inactive.
-
Monitor Temperature: While heating can increase reaction rates, it can also promote side reactions. For this alkylation, a temperature range of 0 °C to room temperature is a typical starting point. Use in-process monitoring (TLC or GC-MS) to find the optimal balance.
-
Diagram: Catalyst Complexation
Caption: Lewis acid catalyst complexation with the sulfur atom of diphenyl sulfide.
Q2: My product contains a significant amount of an isomer. How can I improve selectivity for the desired 4-tert-butyl (para) product?
A2: Understanding Directing Effects and Steric Hindrance
The formation of isomers is a direct consequence of the fundamental mechanism of electrophilic aromatic substitution.
-
Causality - Ortho, Para Directing Effect: The thioether (-S-) group is an ortho, para-director.[3][4] This is because the sulfur atom's lone pairs can donate electron density into the aromatic ring via resonance, which stabilizes the carbocation intermediate (the arenium ion or sigma complex) formed during an electrophilic attack. This stabilization is most effective when the attack occurs at the ortho and para positions.[5] Consequently, the reaction naturally produces a mixture of ortho-tert-butyldiphenyl sulfide and para-tert-butyldiphenyl sulfide.
-
Improving Para Selectivity:
-
Steric Hindrance: The tert-butyl group is sterically bulky. This bulkiness disfavors attack at the ortho position, which is adjacent to the large thioether group. Therefore, the para position is often favored.[6]
-
Lower Reaction Temperature: Running the reaction at lower temperatures (e.g., 0 °C or below) can enhance selectivity. Lower temperatures give the reaction more time to select the thermodynamically favored pathway, which is often the formation of the less sterically hindered para product.
-
Choice of Solvent: The polarity of the solvent can influence the ortho/para ratio. Experimenting with different non-polar solvents (e.g., carbon disulfide, dichloromethane, or hexane) may improve para selectivity.
-
Diagram: Formation of Ortho and Para Isomers
Caption: Reaction pathway showing the formation of ortho and para isomers.
Q3: I'm observing a higher molecular weight byproduct that is difficult to separate from my desired product. What is it?
A3: The Problem of Polyalkylation
This is a classic side reaction in Friedel-Crafts alkylations. The byproduct is almost certainly a di- or even tri-substituted diphenyl sulfide.
-
Causality - Product Activation: The introduction of an alkyl group (like tert-butyl) onto an aromatic ring is an activating process.[1] This means the product, this compound, is more electron-rich and therefore more nucleophilic than the starting material, diphenyl sulfide. As a result, the product can compete with the starting material for the electrophile, leading to a second alkylation (polyalkylation).[2][7]
-
Mitigation Strategy:
-
Use Excess Aromatic Substrate: The most effective way to minimize polyalkylation is to use a large excess of the aromatic starting material (diphenyl sulfide) relative to the alkylating agent (tert-butyl chloride).[2] A molar ratio of 3:1 to 5:1 (diphenyl sulfide : tert-butyl chloride) is recommended. This ensures that the electrophile is statistically more likely to encounter a molecule of starting material than a molecule of the mono-alkylated product.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture containing the diphenyl sulfide and catalyst. This keeps the instantaneous concentration of the electrophile low, further reducing the chance of a second alkylation event on the product.
-
Diagram: Polyalkylation Side Reaction
Caption: Competitive reaction pathway leading to polyalkylation.
Troubleshooting Summary Table
| Observed Issue | Probable Cause | Recommended Action |
| Low or no conversion | 1. Catalyst deactivation by moisture.2. Catalyst complexation with sulfur. | 1. Ensure strictly anhydrous conditions.2. Increase catalyst loading (e.g., 1.1 eq). |
| Mixture of isomers | Ortho, para-directing nature of the thioether group. | 1. Lower the reaction temperature (≤ 0 °C).2. Screen non-polar solvents. |
| High MW byproducts | Polyalkylation (product is more reactive than starting material). | 1. Use a large excess of diphenyl sulfide (3-5 eq).2. Add alkylating agent slowly. |
| Formation of Disulfide | Oxidation of thiophenol impurities. | 1. Use high-purity starting materials.2. Perform an aqueous reductive wash (e.g., Na₂S₂O₃) during workup. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative procedure designed to favor the mono-alkylated para-product.
-
Preparation: Under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.2 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Solvent & Substrate: Add anhydrous dichloromethane (CH₂Cl₂) and diphenyl sulfide (3.0 eq). Cool the resulting slurry to 0 °C using an ice bath.
-
Addition of Alkylating Agent: Charge the dropping funnel with tert-butyl chloride (1.0 eq) dissolved in a small amount of anhydrous CH₂Cl₂. Add the solution dropwise to the stirred reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 4-6 hours. Monitor the reaction progress by TLC or GC-MS. If the reaction is slow, allow it to warm to room temperature and stir overnight.
-
Quenching: Slowly and carefully quench the reaction by pouring the mixture over crushed ice with vigorous stirring. Caution: This is an exothermic process and will release HCl gas.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
Protocol 2: Purification by Fractional Vacuum Distillation
This method is effective for separating the product from non-volatile impurities and any remaining starting material.
-
Apparatus: Set up a fractional distillation apparatus suitable for vacuum operation. Use a short Vigreux column to aid separation.
-
Distillation: Transfer the crude oil to the distillation flask. Apply vacuum and gently heat the flask.
-
Fraction Collection: Collect and discard any low-boiling fractions (e.g., residual solvent, unreacted tert-butyl chloride). Carefully collect the product fraction distilling at approximately 140 °C at a pressure of 1.3 mmHg.[8] The isomeric ortho-product will likely have a very similar boiling point, so a highly efficient column may be needed for complete separation. For ultimate purity, column chromatography is recommended.
References
- Benchchem. 4-TERT-BUTYLTHIOPHENOL synthesis. ChemicalBook.
- Directing Effects in Electrophilic Aromatic Substitution Made EASY!. (2022-04-20). YouTube.
- Physics Wallah.
- Chemistry Steps.
- PrepChem.com. Synthesis of p-(tert-butyl)thiophenol.
- Benchchem. Technical Support Center: Synthesis of Bis(4-tert-butylphenyl) disulfide.
- Chemistry LibreTexts. (2024-10-04). Substituent Effects in Electrophilic Substitutions.
- Organic Chemistry Portal.
- Wikipedia.
- Chemistry LibreTexts. (2025-01-29). The Direction of the Reaction.
- Chemistry Stack Exchange. (2018-03-17).
- Mettler Toledo.
- Organic Chemistry Tutor.
- PrepChem.com. Synthesis of 4-(tert-butyl)thiophenol.
- Wikipedia. Friedel–Crafts reaction.
- Chemistry LibreTexts. (2022-09-24). Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Aakash Institute.
- Imperial College London.
- Google Patents. 4-Tert.-butyl-1,2-benzenedithiol, complex compounds derived therefrom, and a method of producing the same.
- Google Patents. Synthesis method of 4,4'-thiobisbenzenethiol.
- Grokipedia. Thiophenol.
- ChemicalBook. (2023-06-08). This compound.
- Organic Chemistry Portal. Name Reactions.
- National Center for Biotechnology Information. (2019-01-14).
- Google Patents. Process for purification of 4, 4'-dihydroxydiphenyl sulfide.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Friedel Crafts alkylation | Reaction Mechanism of Friedel Crafts alkylation [pw.live]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. imperial.ac.uk [imperial.ac.uk]
- 7. Friedel-Crafts Alkylation [organic-chemistry.org]
- 8. This compound | 85609-03-6 [chemicalbook.com]
Overcoming steric hindrance in reactions with 4-tert-Butyldiphenyl sulfide
Welcome to the technical support center for 4-tert-Butyldiphenyl sulfide. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges posed by this sterically demanding reagent. My goal is to provide not just protocols, but a deeper understanding of the principles at play, enabling you to troubleshoot and optimize your reactions effectively.
The bulky tert-butyl group on this compound imparts unique solubility and electronic properties, but it also introduces significant steric hindrance. This bulk can impede the approach of reagents to the sulfur atom and the adjacent phenyl ring, often leading to sluggish reactions or low yields. This guide offers field-proven insights and troubleshooting strategies to overcome these steric barriers.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a "sterically hindered" molecule?
The steric hindrance in this compound primarily originates from the large tert-butyl group.[1][2] This group consists of a central carbon atom bonded to three methyl groups, creating a bulky, umbrella-like structure. This bulkiness restricts the rotation around the C-S bond and physically blocks access to the ortho positions of the substituted phenyl ring. Consequently, reactions that require a reagent to approach the sulfur atom or these ortho positions are significantly slower or less efficient compared to less substituted analogues.[3][4]
Q2: I'm seeing very low conversion in my cross-coupling reaction. Is steric hindrance the likely cause?
Yes, it is a primary suspect, especially in transition-metal-catalyzed reactions like Buchwald-Hartwig or Suzuki couplings. The bulky substrate can interfere with several key steps in the catalytic cycle:
-
Oxidative Addition: While generally feasible, the bulky ligand on the metal and the bulky substrate can create a crowded transition state.
-
Ligand Association/Dissociation: The sulfide itself can act as a ligand, potentially poisoning the catalyst by occupying a coordination site and preventing the intended catalytic turnover.[5][6]
-
Reductive Elimination: This final, product-forming step is often the most sensitive to steric hindrance. The bulky groups must be in close proximity on the metal center to form the new bond, a conformation that can be energetically unfavorable, thus slowing down catalyst turnover and leading to low conversion.[7][8]
Q3: What are the three main pillars for overcoming steric hindrance with this reagent?
Successfully employing this compound hinges on a multi-faceted approach. The three core strategies are:
-
Rational Catalyst & Ligand Selection: This is the most critical factor. Modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, are designed specifically to accommodate and accelerate reactions of hindered substrates.[9][10][11]
-
Strategic Optimization of Reaction Conditions: Simply increasing the temperature is a common but sometimes suboptimal approach. A systematic optimization of the base, solvent, and concentration can have a more profound impact on yield and reaction rate.[12][13][14][15]
-
Exploring Alternative Mechanistic Pathways: When traditional methods fail, consider reactions that are less sensitive to steric bulk, such as those involving radical intermediates or different catalytic systems (e.g., Nickel instead of Palladium).[16][17]
Troubleshooting Guide: Palladium-Catalyzed C-S Cross-Coupling
This is one of the most common applications for aryl sulfides. However, coupling a sterically hindered thiol (like 4-tert-butylthiophenol, a precursor) or using this compound in a C-S metathesis reaction can be challenging.
Issue: Low to no yield in a Buchwald-Hartwig type C–S coupling reaction with an aryl halide.
This is a classic challenge. The strong coordination of the sulfur atom to the palladium center can lead to catalyst deactivation, and the steric bulk hinders the crucial reductive elimination step.[5][10]
Standard, less bulky ligands like PPh₃ or even some early-generation bidentate phosphines (e.g., dppf) are often ineffective. The key is to use ligands that are themselves bulky and electron-rich. This design principle accomplishes two things: it stabilizes the catalytically active L₁Pd(0) species and it promotes the difficult reductive elimination step.[7][18]
Recommended Ligand Classes:
-
Bulky Monophosphine Biaryl Ligands: These are often the first choice for challenging couplings. Their size facilitates reductive elimination and prevents the formation of inactive catalyst dimers.
-
Flexible Bidentate Phosphines: Certain bidentate ligands with a wide "bite angle" can also be highly effective, particularly in nickel-catalyzed systems.[16]
| Ligand Type | Example(s) | Key Advantage | Typical Conditions |
| Bulky Monodentate | tBuBrettPhos, RuPhos | Excellent for hindered substrates; promotes fast reductive elimination. | Pd₂(dba)₃ or G3/G4 Precatalyst, NaOtBu, Toluene/Dioxane, 80-110 °C |
| Josiphos-type | Josiphos, Walphos | Effective bidentate ligands for C-S coupling. | Pd(OAc)₂, K₃PO₄, Toluene, 100 °C |
| Flexible Bidentate | DPEphos, dppbz | Particularly useful in Ni-catalyzed systems for hindered substrates.[16] | Ni(cod)₂ or NiCl₂(dppp), NaOtBu, Dioxane, 110-130 °C |
The choice of base and solvent is not trivial and can make the difference between a failed reaction and a high-yielding one.
-
Base: For sterically hindered couplings, a strong, non-nucleophilic base is typically required to facilitate the deprotonation of the thiol (if used as a starting material) and to promote the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most common choice.[19] In cases where base-sensitive functional groups are present, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this often requires higher temperatures and more active catalyst systems.[19]
-
Solvent: Polar aprotic solvents are generally preferred. Toluene, 1,4-dioxane, and CPME are excellent choices as they effectively dissolve the organic reagents and the catalyst complexes without interfering with the reaction.[20]
If palladium systems prove ineffective even with advanced ligands, nickel catalysis is a powerful alternative for C-S bond formation, especially with hindered substrates.[16] Nickel catalysts can operate through different mechanistic pathways and are sometimes more tolerant of sulfur-containing substrates.
Experimental Protocols
Protocol 1: Optimized Buchwald-Hartwig C-S Coupling for Hindered Substrates
This protocol provides a robust starting point for coupling 4-tert-butylthiophenol with a challenging aryl bromide.
Materials:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
tBuBrettPhos (Ligand)
-
4-tert-butylthiophenol
-
Aryl Bromide (e.g., 2-bromo-m-xylene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
Catalyst Preparation: In a glovebox, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and tBuBrettPhos (0.044 mmol, 4.4 mol%) to an oven-dried Schlenk tube equipped with a stir bar.
-
Reagent Addition: Add the aryl bromide (1.0 mmol, 1.0 equiv), 4-tert-butylthiophenol (1.2 mmol, 1.2 equiv), and NaOtBu (1.4 mmol, 1.4 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL).
-
Reaction: Seal the tube, remove it from the glovebox, and heat the mixture in a preheated oil bath at 100 °C.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations & Diagrams
Troubleshooting Workflow for C-S Cross-Coupling
The following diagram outlines a logical decision-making process when a C-S coupling reaction fails.
Caption: Logical flow for troubleshooting C-S coupling reactions.
Mechanism: Role of Bulky Ligands
This diagram illustrates how bulky ligands facilitate the key reductive elimination step in the Buchwald-Hartwig C-S coupling cycle.
Caption: How bulky ligands promote reductive elimination.
References
- Schranck, J., et al. (2024). Nickel catalyzed C–S cross coupling of sterically hindered substrates enabled by flexible bidentate phosphines. Organic Chemistry Frontiers, 11(9), 2485-2493. Available at: https://pubs.rsc.org/en/content/articlelanding/2024/qo/d4qo00260a
- ChemicalBook. (n.d.). 4-TERT-BUTYLTHIOPHENOL synthesis. Available at: https://www.chemicalbook.com/synthesis/2396-68-1.htm
- Percec, V., et al. (2011). Transition Metal Catalyzed Synthesis of Aryl Sulfides. Molecules, 16(1), 589-611. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6264287/
- Szostak, M. (2020). Forging C–S Bonds Through Decarbonylation: New Perspectives for the Synthesis of Privileged Aryl Sulfides. ACS Catalysis, 10(15), 8143-8154. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7956277/
- Ichie, S., & Andre, H. A. (2023). Synthesis of Sulfides Using Aryl Halides and S8 in the Presence of CuFe2O4 Magnetic Catalyst. Nanomaterials Chemistry. Available at: https://universe.chimica.unipd.
- BenchChem. (2025). Technical Support Center: Overcoming Steric Hindrance in Reactions with 1-Bromododecane. Available at: https://www.benchchem.com/technical-support-center/overcoming-steric-hindrance-in-reactions-with-1-bromododecane
- MacMillan, D. W. C., et al. (2019). Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases. ACS Catalysis, 9(7), 6136-6141. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7323287/
- Procter, D. J., et al. (2021). Radical approaches to C–S bonds. Nature Reviews Chemistry, 5, 497-510. Available at: https://www.researchgate.net/publication/352225881_Radical_approaches_to_C-S_bonds
- Percec, V., et al. (2011). Transition Metal Catalyzed Synthesis of Aryl Sulfides. ResearchGate. Available at: https://www.researchgate.
- Clennan, E. L., & Chen, X. (1989). Temperature, solvent, and substituent effects on the singlet oxidations of allylic phenyl sulfoxides, sulfones, and sulfides. Journal of the American Chemical Society, 111(21), 8212-8219.
- Buchwald, S. L., & Hartwig, J. F. (2007). Catalysts for aryl sulfide synthesis and method of producing aryl sulfides. Google Patents. Available at: https://patents.google.
- MacMillan, D. W. C., et al. (2019). Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases. ACS Catalysis, 9(7), 6136-6141. Available at: https://pubs.acs.org/doi/10.
- Szostak, M., et al. (2022). Buchwald-Hartwig Amination and C-S/S-H Metathesis of Aryl Sulfides by Selective C-S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]₂ Precatalysts. Organic Letters, 24(50), 9210-9215. Available at: https://www.organic-chemistry.org/abstracts/lit5/313.shtm
- Chen, J. R., & Daugulis, O. (2013). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 46(8), 1755-1767. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3748293/
- Fakhraian, H., & Dadras, A. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13, 19414-19435. Available at: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d2ra07412e
- Gevorgyan, V., et al. (2016). Application of Sterically Demanding Phosphine Ligands in Palladium-Catalyzed Cross-Coupling leading to C(sp²)–E Bond Formation (E = NH₂, OH, and F): Reactivity and Catalysis. Topics in Current Chemistry, 374(4), 43. Available at: https://www.researchgate.
- Science.gov. (n.d.). c-s bond formation: Topics. Available at: https://www.science.
- Browne, D. L., et al. (2018). A Robust Pd-Catalyzed C-S Cross-Coupling Process Enabled by Ball-Milling. Angewandte Chemie International Edition, 57(42), 13834-13838. Available at: https://discovery.ucl.ac.uk/id/eprint/10058567/
- Seifitokaldani, A., et al. (2023). Electrochemical Formation of C-S Bonds from CO₂ and Small Molecule Sulfur Species. ChemRxiv. Available at: https://chemrxiv.org/engage/chemrxiv/article-details/640a0273fb0295159d7d4f9e
- Li, J., et al. (2023). Electrochemical Formation of C-S Bonds from CO2 and Small Molecule Sulfur Species. Research Square. Available at: https://www.researchsquare.com/article/rs-2641048/v1
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: https://www.organic-chemistry.
- BenchChem. (2025). Technical Support Center: Synthesis of Bis(4-tert-butylphenyl) disulfide. Available at: https://www.benchchem.com/technical-support-center/synthesis-of-bis-4-tert-butylphenyl-disulfide
- Chemdad Co., Ltd. (n.d.). This compound. Available at: https://www.chemdad.com/4-tert-butyldiphenyl-sulfide-cas-85609-03-6/
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/11413822
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Available at: https://www.wuxiapptec.com/chemical-insights/how-to-wisely-design-conditions-for-buchwald-hartwig-couplings
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Smith)/20%3A_Organometallic_Coupling_Reactions/20.
- Mukmeneva, N. A., et al. (2001). Reaction of 4,4'-Dithiobis(2,6-di-tert-butylphenol) with Sulfur Containing Its Polymeric Modification. Russian Journal of General Chemistry, 71(4), 657-658. Available at: https://www.researchgate.
- BenchChem. (2025). tert-Butyl Sulfide and Di-tert-butyl Disulfide: Versatile Sulfur Sources in Chemical Synthesis. Available at: https://www.benchchem.com/technical-support-center/tert-butyl-sulfide-and-di-tert-butyl-disulfide-versatile-sulfur-sources-in-chemical-synthesis
- Gimalova, F. A., et al. (2022). Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features. Molecules, 27(22), 7847. Available at: https://www.semanticscholar.org/paper/Condensation-of-4-Tert-butyl-2%2C6-dimethylbenzenesul-Gimalova-Malykh/33e9d80c354674f26034f195d5223011a43a6d96
- Avi, M., & Poli, R. (2020). Solvent Effects on Thiol–Ene Kinetics and Reactivity of Carbon and Sulfur Radicals. Macromolecules, 53(6), 2117-2128. Available at: https://pubs.acs.org/doi/10.1021/acs.macromol.9b02441
- ChemicalBook. (2023). This compound. Available at: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6875956.htm
- Cook, S. P., et al. (2020). Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. ACS Catalysis, 10(18), 10583-10589. Available at: https://www.semanticscholar.org/paper/Cu-Catalyzed-C-N-Coupling-with-Sterically-Hindered-Modak-Nett/03e4810b14731885f80b4393693e50697e163b4b
- Fernández, I., & Bickelhaupt, F. M. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. The Journal of Physical Chemistry A, 126(11), 1824-1833. Available at: https://pubs.acs.org/doi/10.1021/acs.jpca.2c00483
- Reusch, W. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Chemistry LibreTexts. Available at: https://chem.libretexts.org/Courses/Michigan_State_University/Virtual_Textbook_of_Organic_Chemistry/07%3A_Alkyl_Halides/7.5%3A_Nucleophilic_Substitution/7.5.3%3A_Steric_Hindrance_to_Rear-side_Approach_in_Nucleophilic_Substitution
- Rostami, S., et al. (2024). Investigating the effects of solvent polarity and temperature on the molecular, photophysical, and thermodynamic properties of sinapic acid. RSC Advances, 14, 21873-21886. Available at: https://www.semanticscholar.org/paper/Investigating-the-effects-of-solvent-polarity-and-Rostami-Fakhri/22617a2e0a811195a63973c66f5492d294a2b9e6
- Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. YouTube. Available at: https://www.youtube.
- BenchChem. (2025). Understanding Steric Hindrance and the Tert-Pentoxide Group. Available at: https://www.benchchem.com/technical-support-center/understanding-steric-hindrance-and-the-tert-pentoxide-group
- Organic Chemistry Portal. (n.d.). tert-Butyldiphenylsilyl Ethers. Available at: https://www.organic-chemistry.org/protectivegroups/hydroxyl/tbdps-ethers.htm
- Kim, Y., Cramer, C. J., & Truhlar, D. G. (2009). Steric effects and solvent effects on SN2 reactions. The Journal of Physical Chemistry A, 113(32), 9109-9114. Available at: https://pubmed.ncbi.nlm.nih.gov/19719294/
- Bartlett, P. D., & Tidwell, T. T. (1968). Sterically Hindered Aromatic Compounds. IV. Solvolysis of t-Butyl-, Phenyl-, and Trialkyl-benzyl Chlorides in Ethanol–Water. Evidence for Steric Acceleration in 2,4,6-Tri-t-butylbenzyl Chloride. Journal of the American Chemical Society, 90(16), 4421-4428. Available at: https://www.researchgate.
- ResearchGate. (n.d.). Temperature and solvent dependent thermodynamic behavior of sulfathiazole. Available at: https://www.researchgate.
- The Organic Chemistry Tutor. (2020). Controlling where a Double Bond Forms using Skinny Bases and Bulky Bases. YouTube. Available at: https://www.youtube.
Sources
- 1. youtube.com [youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Transition Metal Catalyzed Synthesis of Aryl Sulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 9. Forging C–S Bonds Through Decarbonylation: New Perspectives for the Synthesis of Privileged Aryl Sulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Temperature, solvent, and substituent effects on the singlet oxidations of allylic phenyl sulfoxides, sulfones, and sulfides (Journal Article) | OSTI.GOV [osti.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Steric effects and solvent effects on SN2 reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Nickel catalyzed C–S cross coupling of sterically hindered substrates enabled by flexible bidentate phosphines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving the Selectivity of 4-tert-Butyldiphenyl Sulfide Oxidation
Welcome to the technical support center for sulfide oxidation. As a Senior Application Scientist, I've designed this guide to provide you with not just protocols, but the underlying chemical principles and troubleshooting strategies to master the selective oxidation of 4-tert-butyldiphenyl sulfide. Whether you are targeting the sulfoxide, a key intermediate in many pharmaceutical syntheses, or the sulfone, this guide will help you navigate the common challenges and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the selective oxidation of this compound?
The main challenge is controlling the oxidation level. The oxidation of a sulfide to a sulfoxide is often faster than the subsequent oxidation of the sulfoxide to the sulfone. However, the sulfoxide is still susceptible to over-oxidation, making it difficult to isolate in high yield without contamination from the corresponding sulfone.[1][2][3] Conversely, achieving complete conversion to the sulfone without residual sulfoxide can also be challenging. The key is to select the appropriate oxidant, stoichiometry, and reaction conditions to favor one product over the other.
Q2: How does the electronic nature of this compound affect its oxidation?
This compound contains two phenyl rings, which are electron-withdrawing, and a tert-butyl group, which is electron-donating. The sulfur atom is nucleophilic and attacks the electrophilic oxygen of the oxidant. The bulky tert-butyl group can introduce steric hindrance, potentially influencing the rate of reaction compared to less hindered sulfides.[4] However, the primary control over selectivity comes from the choice of reagents and reaction conditions rather than the electronic effects of the substituents in this specific molecule.
Q3: Which oxidizing agents are best for selectively forming the sulfoxide?
For high selectivity towards the sulfoxide, milder oxidants and carefully controlled stoichiometry are essential.[3] Some of the most effective systems include:
-
Hydrogen Peroxide (H₂O₂): Often used in combination with an acid catalyst like acetic acid or a metal catalyst.[2] It is considered a "green" oxidant as its only byproduct is water.[2][5]
-
Sodium Periodate (NaIO₄): A classic and reliable reagent for this transformation, typically used in a solvent like methanol.
-
tert-Butyl Hydroperoxide (TBHP): Can provide high selectivity, sometimes without the need for a metal catalyst.[6]
-
Halogen-based Reagents: Reagents like N-chlorosuccinimide (NCS) or molecular bromine in the presence of water can be used, but may be less "green".[7]
The key is to use approximately one equivalent of the oxidant and maintain low reaction temperatures to minimize over-oxidation.[3]
Q4: I need to synthesize the sulfone. What is the most efficient method?
To drive the reaction to the sulfone, you need more forcing conditions or a more powerful oxidizing system.[8] Effective strategies include:
-
Excess Hydrogen Peroxide: Using more than two equivalents of H₂O₂ with a suitable catalyst is a common and effective method.[5]
-
Tungsten Catalysts: Sodium tungstate (Na₂WO₄) in the presence of H₂O₂ is highly effective for converting sulfides directly to sulfones at slightly elevated temperatures.[1]
-
Niobium Catalysts: Niobium carbide has been shown to be an efficient catalyst for the oxidation of sulfides to sulfones using H₂O₂.[8]
-
Peracids: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are strong oxidants that can readily convert sulfides to sulfones, although controlling selectivity to the sulfoxide can be difficult.
Troubleshooting Guide
Problem 1: My reaction is producing a mixture of sulfoxide and sulfone, but I only want the sulfoxide.
This is the most common issue and points to over-oxidation. Here’s a systematic approach to troubleshoot this:
-
Check Oxidant Stoichiometry: This is the most critical parameter. Ensure you are using no more than 1.0-1.1 equivalents of your oxidant. An excess, even a small one, will inevitably lead to sulfone formation.
-
Lower the Reaction Temperature: Oxidation is an exothermic process. Running the reaction at 0 °C or even lower temperatures (e.g., -20 °C) will significantly slow down the rate of the second oxidation (sulfoxide to sulfone) more than the first, thus improving selectivity.[1]
-
Slow Addition of the Oxidant: Instead of adding the oxidant all at once, add it dropwise over a period of time using a syringe pump. This keeps the instantaneous concentration of the oxidant low, which helps to prevent over-oxidation.[3]
-
Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting sulfide. Stop the reaction as soon as the starting material is consumed.
-
Change Your Oxidant: If the above measures fail, your chosen oxidant may be too reactive. Switch to a milder system. For example, if you are using m-CPBA, consider switching to H₂O₂ in acetic acid.[2]
Caption: Troubleshooting decision tree for over-oxidation.
Problem 2: My reaction is stalled, and I have incomplete conversion to the desired sulfone.
This indicates that your reaction conditions are not sufficiently powerful.
-
Increase Oxidant Stoichiometry: For complete conversion to the sulfone, at least 2.2 equivalents of the oxidant are typically required. You can increase this to 2.5 or even 3.0 equivalents to drive the reaction to completion.
-
Increase the Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can significantly increase the reaction rate.[5]
-
Add a Catalyst: If you are using H₂O₂ alone, the reaction can be slow. Adding a catalyst like sodium tungstate or niobium carbide can dramatically accelerate the conversion to the sulfone.[1][8]
-
Increase Reaction Time: Some oxidations can be slow. Ensure you have allowed sufficient time for the reaction to go to completion by monitoring via TLC or HPLC.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Sulfone synthesis by oxidation [organic-chemistry.org]
Technical Support Center: Oxidation of 4-tert-Butyldiphenyl sulfide
Introduction: The Challenge of Selective Sulfoxidation
The selective oxidation of sulfides to sulfoxides is a critical transformation in the synthesis of pharmaceuticals and advanced materials. 4-tert-Butyldiphenyl sulfide is a common substrate where the resulting sulfoxide is a valuable intermediate. However, the oxidation process is often plagued by a significant challenge: over-oxidation. The desired sulfoxide product can readily undergo a second oxidation to form the corresponding sulfone, an often-undesired byproduct that can complicate purification and reduce overall yield.
This guide provides a comprehensive technical overview, troubleshooting advice, and validated protocols to help researchers achieve high selectivity for 4-tert-Butyldiphenyl sulfoxide, minimizing or eliminating the formation of the sulfone.
Core Principles: Understanding the Oxidation Pathway
The oxidation of a sulfide proceeds in two sequential steps. The sulfur atom in the sulfide is nucleophilic and attacks the electrophilic oxygen of the oxidant to form the sulfoxide. While the resulting sulfoxide is less nucleophilic than the starting sulfide, it is still susceptible to further oxidation under the same reaction conditions to yield the sulfone.
The key to achieving selectivity is to manipulate the reaction conditions to favor the first oxidation (k₁) while disfavoring the second (k₂). This can be accomplished by carefully controlling reaction parameters such as stoichiometry, temperature, and the choice of oxidizing agent.[1][2]
Caption: Oxidation pathway of this compound.
Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the selective oxidation of this compound.
Q1: My reaction consistently produces a mixture of sulfoxide and sulfone. What is the primary cause?
A: This is the most common problem and is typically rooted in one or more of the following factors:
-
Excess Oxidant: Using more than 1.0-1.1 equivalents of the oxidizing agent will inevitably lead to the oxidation of the desired sulfoxide product.
-
High Reaction Temperature: Higher temperatures increase the rate of both oxidation steps, but often accelerate the second oxidation (k₂) disproportionately, leading to more sulfone.[3]
-
Potent Oxidizing Agent: Highly reactive oxidants like meta-chloroperoxybenzoic acid (m-CPBA) can easily over-oxidize the substrate if not used under carefully controlled conditions.[4][5]
-
Mode of Addition: Adding the sulfide to the oxidant creates a localized excess of the oxidant, promoting over-oxidation. The correct approach is to add the oxidant slowly to the sulfide.[1]
Q2: How can I improve the selectivity of my reaction?
A: Improving selectivity requires precise control over the reaction conditions. The following flowchart provides a decision-making framework for troubleshooting.
Sources
- 1. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 2. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA) [commonorganicchemistry.com]
Technical Support Center: Column Chromatography Purification of 4-tert-Butyldiphenyl Sulfide
Welcome to the technical support center for the purification of 4-tert-Butyldiphenyl sulfide. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we ground our recommendations in established chemical principles and extensive laboratory experience to ensure you can overcome challenges and achieve high-purity material.
Troubleshooting Guide
This section addresses specific problems you may encounter during the column chromatography purification of this compound. Each answer provides a diagnosis of the potential cause and a step-by-step solution.
Question 1: My product is eluting with significant tailing, leading to broad fractions and poor purity. What's causing this and how do I fix it?
Answer:
Peak tailing is a common issue in chromatography that degrades separation quality. It is often caused by non-ideal interactions between your compound and the stationary phase or by suboptimal column conditions.
-
Causality: this compound, while largely nonpolar, possesses a sulfur atom with lone pairs of electrons. These can engage in strong secondary interactions (e.g., hydrogen bonding) with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This causes some molecules to "stick" longer than others, resulting in a tailed peak.[1] Other potential causes include overloading the column, poor column packing, or using a sample solvent that is too strong.[1]
-
Troubleshooting Protocol:
-
Assess Sample Load: Ensure you have not overloaded the column. A general rule of thumb is to load 1g of crude material per 20-100g of silica gel, depending on the separation difficulty.
-
Optimize Sample Application: For best results, use the "dry loading" method. Dissolve your crude this compound in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel or Celite (2-3 times the mass of your crude product), and evaporate the solvent to get a free-flowing powder.[2] This powder can then be carefully added to the top of your packed column, preventing band broadening at the origin.
-
Neutralize the Stationary Phase: To mitigate interaction with acidic silanol groups, you can use a mobile phase containing a small amount of a basic modifier. Prepare your eluent (e.g., Hexane/Ethyl Acetate) and add 0.1-0.5% triethylamine (Et₃N). The triethylamine will preferentially bind to the active silanol sites, creating a more inert surface for your sulfide to travel through.
-
Check Column Packing: Ensure your column is packed uniformly without any cracks or channels. A poorly packed column will lead to an uneven solvent front and peak tailing.
-
Question 2: The separation between my product and a key impurity is very poor, even after trying different solvent polarities. What should I do?
Answer:
When adjusting solvent polarity (e.g., increasing the percentage of ethyl acetate in hexane) fails to improve separation, it often indicates that you need to change the selectivity of your mobile phase, not just its strength.[3]
-
Causality: Different solvents interact with compounds in unique ways based on their own properties (e.g., hydrogen bond donating/accepting ability, dipole moment). If your product and an impurity have similar polarity in one solvent system (like hexane/ethyl acetate), they may be separable in a system with different interaction characteristics. A common impurity in this synthesis is the corresponding disulfide, bis(4-tert-butylphenyl) disulfide, which can have very similar polarity to the desired sulfide product.
-
Troubleshooting Protocol:
-
Perform Comprehensive TLC Screening: Before running a column, screen a variety of solvent systems with different selectivities. Instead of just varying the ratio of hexane/ethyl acetate, try completely different solvent families.
-
Change the Polar Component: Substitute ethyl acetate with a solvent from a different class. For instance:
-
Dichloromethane (DCM): Try a hexane/DCM gradient.
-
Methyl tert-butyl ether (MTBE): Try a hexane/MTBE gradient.
-
Toluene: Sometimes adding a small amount of toluene to hexane can improve the separation of aromatic compounds.
-
-
Analyze the TLC: The goal is to find a system where the Rf value of your product is approximately 0.2-0.4 and is maximally separated from all impurity spots.[4]
-
| Solvent System (v/v) | Class of Polar Solvent | Notes |
| Hexane / Ethyl Acetate | Ester | Standard starting point. |
| Hexane / Dichloromethane | Chlorinated | Good for resolving compounds with similar polarity in ester-based systems. |
| Hexane / MTBE | Ether | Offers different selectivity due to its ether oxygen. |
| Cyclohexane / Toluene | Aromatic | Can improve separation of aromatic compounds through π-π interactions. |
Question 3: My yield is unexpectedly low, and I see new, more polar spots on the TLC analysis of my column fractions. Is my compound decomposing?
Answer:
Yes, this is a strong indication of on-column decomposition. Sulfides are susceptible to oxidation, and the acidic environment of silica gel can catalyze this process, converting your desired product into the corresponding sulfoxide and, subsequently, the sulfone.[5][6]
-
Causality: The silica gel surface is covered in acidic silanol groups, which can act as a mild acid catalyst. In the presence of air (oxygen) dissolved in the eluent, these sites can promote the oxidation of the electron-rich sulfur atom in this compound. The resulting sulfoxide is significantly more polar and will either elute much later or become irreversibly adsorbed to the silica.
-
Troubleshooting Protocol:
-
Confirm Instability: To quickly check if your compound is unstable on silica, perform a 2D TLC. Spot your crude material on the corner of a TLC plate, run it in a suitable eluent, and then turn the plate 90 degrees and run it again in the same eluent. If the compound is stable, it will remain as a single spot on the diagonal. If it degrades, you will see new spots off the diagonal.[7]
-
Use Deactivated Silica: You can purchase commercially deactivated (neutral) silica gel. Alternatively, you can prepare it by flushing your packed column with your starting eluent (e.g., pure hexane) containing 1% triethylamine before loading your sample. This neutralizes the most acidic sites.
-
Switch to a Different Stationary Phase: If deactivation is insufficient, switch to a more inert stationary phase. Alumina (neutral or basic, Brockmann I-III) is an excellent alternative for purifying acid-sensitive compounds.[7] You will need to re-optimize your solvent system with TLC using alumina plates.
-
Work Quickly: Minimize the time the compound spends on the column. Use a slightly higher polarity eluent than what your TLC indicates for an ideal Rf of 0.3, and consider using flash chromatography with positive pressure to speed up the elution.
-
Experimental Workflow for Purification
Caption: Column Chromatography Workflow
Frequently Asked Questions (FAQs)
Question 1: What is a good starting point for a solvent system to purify this compound?
Answer:
This compound is a relatively nonpolar compound due to its hydrocarbon-rich structure (two phenyl rings, one tert-butyl group). Therefore, you should start with a highly nonpolar mobile phase. Pure hexane is an excellent starting eluent. You can then gradually increase the polarity. A typical gradient would be to start with 100% hexane and slowly add ethyl acetate or dichloromethane. An isocratic system of 98:2 Hexane:Ethyl Acetate is often a good starting point for compounds of this polarity. Always confirm with TLC first.[4]
Question 2: What are the most common impurities I need to separate from this compound?
Answer:
The impurities will depend on the synthetic route used.[8] However, for a typical nucleophilic aromatic substitution or coupling reaction, you should anticipate the following:
| Compound | Structure | Expected Polarity (Relative to Product) | Notes |
| 4-tert-Butylthiophenol | (CH₃)₃C-C₆H₄-SH | More Polar | Unreacted starting material. The free thiol is more polar than the sulfide. |
| Iodobenzene / Bromobenzene | C₆H₅-I / C₆H₅-Br | Less Polar | Unreacted starting material. Typically much less polar than the product. |
| Bis(4-tert-butylphenyl) disulfide | [(CH₃)₃C-C₆H₄-S]₂ | Very Similar | A common byproduct from the oxidative coupling of the starting thiophenol. Often the most difficult impurity to separate. |
| 4-tert-Butyldiphenyl sulfoxide | (CH₃)₃C-C₆H₄-S(O)-C₆H₅ | Much More Polar | An oxidation byproduct. Will have a much lower Rf value on TLC. |
Question 3: How can I visualize this compound and its related impurities on a TLC plate?
Answer:
Due to the presence of two aromatic rings, this compound is UV-active and should be easily visible on a TLC plate with a fluorescent indicator (F₂₅₄) under a 254 nm UV lamp. It will appear as a dark spot. For chemical staining, several options are effective:
-
Potassium Permanganate (KMnO₄) Stain: This is a general stain for compounds that can be oxidized. Sulfides and thiols will readily react to give a yellow/brown spot on a purple background.
-
Ceric Ammonium Molybdate (CAM) Stain: A robust, general-purpose stain that visualizes most organic compounds as blue or black spots upon heating.
References
- Supporting Information for "D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal". The Royal Society of Chemistry, 2011.
- Principles of Operation, Maintenance, and Troubleshooting for Sulfur and Nitrogen Chemiluminescence. YouTube, 2023.
- Technical Support Center: Synthesis of Bis(4-tert-butylphenyl) disulfide. Benchchem.
- Supplementary Information for "A general and efficient copper-catalyzed thiolation of aryl iodides with thiols". The Royal Society of Chemistry, 2009.
- Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
- Supplementary Information for "Pyridine-2-carboxaldehyde catalyzed one-pot three-component synthesis of pyrazolo[3,4-b]quinolinones". The Royal Society of Chemistry.
- Quick Troubleshooting Guide For HPLC Column Usage. Biovanix Chromatography.
- This compound. Chongqing Chemdad Co., Ltd.
- This compound | C16H18S. PubChem, NIH.
- This compound | 85609-03-6. ChemicalBook.
- Asymmetric Synthesis of tert-Butanesulfinamide. Organic Syntheses Procedure.
- Supporting Information for "Asymmetric α-Arylation of α-Amino Esters by a Chiral Guanidine". The Royal Society of Chemistry.
- Troubleshooting Guide. Phenomenex.
- Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall.
- Enantioselective Iridium Catalyzed Carbonyl Isoprenylation via Alcohol-Mediated Transfer Hydrogenation. The Royal Society of Chemistry.
- A Practical Guide to TLC (Thin Layer Chromatography). YouTube, 2022.
- HPLC Troubleshooting Guide. BGB Analytik AG.
- How can I find out the same Rf value compounds by TLC wise without using NMR?. ResearchGate, 2013.
- tert-Butyldiphenylsilyl Ethers. Organic Chemistry Portal.
- TLC solvent for P-S bond?. ResearchGate, 2018.
- Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 2025.
- (S)-(-)-METHYL p-TOLYL SULFOXIDE. Organic Syntheses Procedure.
- A Facile, Catalytic, and Environmentally Benign Method for Selective Deprotection of tert-Butyldimethylsilyl Ether Mediated by Phosphomolybdic Acid Supported on Silica Gel. Organic Chemistry Portal.
- Retention parameters of sulfur-containing and aromatic compounds of petroleum in liquid chromatography on silica gel. OSTI.GOV, 1986.
- This compound, 98%+ (GC). CP Lab Safety.
Sources
- 1. phenomenex.com [phenomenex.com]
- 2. orgsyn.org [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Chromatography [chem.rochester.edu]
- 8. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Recrystallization of 4-tert-Butyldiphenyl sulfide
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for the recrystallization of 4-tert-Butyldiphenyl sulfide. As a Senior Application Scientist, this document synthesizes established chemical principles with practical, field-tested advice to help you achieve high purity and yield.
Introduction to Recrystallization
Recrystallization is a fundamental technique for purifying solid organic compounds. The underlying principle is based on the differential solubility of a compound in a given solvent at varying temperatures. An ideal recrystallization involves dissolving the impure solid in a hot solvent to the point of saturation, followed by slow cooling to allow the desired compound to form pure crystals, while impurities remain dissolved in the surrounding solution (mother liquor).[1]
For a non-polar compound like this compound, which is characterized by its bulky tert-butyl group and two phenyl rings, selecting an appropriate solvent system is the most critical step for a successful purification. The general principle of "like dissolves like" suggests that non-polar solvents will be the most suitable candidates.[2]
Frequently Asked Questions (FAQs)
Q1: What are the ideal properties of a recrystallization solvent for this compound?
An ideal solvent for the recrystallization of this compound should exhibit the following characteristics:
-
High solubility at elevated temperatures: The solvent should be able to dissolve a large amount of the crude this compound at or near its boiling point.
-
Low solubility at low temperatures: As the solution cools, the desired compound should become significantly less soluble, promoting crystal formation and maximizing yield.
-
Appropriate boiling point: The boiling point of the solvent should be high enough to effectively dissolve the compound but not so high that it becomes difficult to remove from the purified crystals.
-
Inertness: The solvent must not react with this compound.
-
Volatility: The solvent should be volatile enough to be easily removed from the crystals during the drying process.[1]
-
Dissolves impurities well at all temperatures, or not at all: This allows for the effective separation of impurities. Soluble impurities will remain in the mother liquor, while insoluble impurities can be removed by hot filtration.
Q2: What are some good starting solvents to screen for the recrystallization of this compound?
Given the non-polar nature of this compound, the following solvents are excellent starting points for screening:
-
Single Solvent Systems:
-
Hexanes
-
Heptane
-
Cyclohexane
-
Toluene
-
-
Mixed Solvent Systems (Solvent/Anti-solvent):
-
Ethanol/Water
-
Acetone/Water
-
Ethyl Acetate/Hexanes
-
Toluene/Hexanes
-
A mixed solvent system is often employed when no single solvent meets all the criteria for a good recrystallization solvent.[3] In this approach, the compound is dissolved in a "good" solvent in which it is highly soluble, and a "poor" or "anti-solvent" in which it is sparingly soluble is added dropwise until the solution becomes turbid. The solution is then heated until it becomes clear again and allowed to cool slowly.
Q3: How do I perform a small-scale solvent screening test?
-
Place approximately 50 mg of your crude this compound into a small test tube.
-
Add a few drops of the chosen solvent and observe the solubility at room temperature.
-
If the compound is insoluble at room temperature, gently heat the test tube in a warm water or sand bath and add the solvent dropwise until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath.
-
Observe the quantity and quality of the crystals formed. A good solvent will yield a significant amount of crystalline solid upon cooling.
Q4: What are the common impurities in a synthesis of this compound?
Common impurities can include unreacted starting materials such as 4-tert-butylthiophenol, iodobenzene, or diphenyl disulfide.[4] Side products from the reaction may also be present. Understanding the potential impurities can aid in selecting a solvent that will preferentially keep them in solution.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound and provides actionable solutions.
| Problem | Potential Cause(s) | Solution(s) |
| Oiling Out (Product separates as a liquid instead of crystals) | The melting point of the compound is lower than the boiling point of the solvent. The solution is cooling too rapidly. The crude material is highly impure. | 1. Reheat the solution until the oil redissolves. 2. Add a small amount of additional "good" solvent to lower the saturation point. 3. Allow the solution to cool much more slowly. Insulating the flask can help. 4. Consider using a solvent with a lower boiling point. 5. If using a mixed solvent system, add more of the "good" solvent before cooling.[5][6] |
| No Crystals Form Upon Cooling | Too much solvent was used. The solution is supersaturated. | 1. Try to induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid. 2. Add a "seed crystal" of pure this compound. 3. If too much solvent is suspected, gently boil off some of the solvent to increase the concentration and allow it to cool again. 4. Cool the solution in an ice-salt bath to a lower temperature.[5][7] |
| Poor Crystal Yield | Too much solvent was used. The crystals were filtered before crystallization was complete. The compound is significantly soluble in the cold solvent. The rinse solvent was not cold enough. | 1. Evaporate some of the solvent from the mother liquor and cool to obtain a second crop of crystals. 2. Ensure the solution is thoroughly cooled in an ice bath for at least 20-30 minutes before filtration. 3. Use a minimal amount of ice-cold solvent to wash the crystals. 4. Re-evaluate the choice of solvent; there may be a better option with lower solubility at cold temperatures.[5] |
| Colored Impurities in Crystals | Colored impurities from the reaction mixture are co-crystallizing. | 1. After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (a spatula tip). 2. Boil the solution with the charcoal for a few minutes. 3. Perform a hot filtration to remove the charcoal and any other insoluble impurities. 4. Allow the filtered solution to cool and crystallize as usual.[1][6] |
| Premature Crystallization During Hot Filtration | The solution is cooling too quickly in the funnel, causing the product to crystallize and clog the filter paper. | 1. Use a stemless funnel to prevent crystallization in the stem. 2. Preheat the filtration apparatus (funnel and receiving flask) with hot solvent or by placing it over a beaker of boiling solvent. 3. Keep the solution at a gentle boil while waiting to filter. 4. Add a small excess of hot solvent before filtering to ensure the compound remains in solution. This excess can be boiled off after filtration.[8] |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization of this compound
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen solvent (e.g., hexanes) and a boiling chip. Heat the mixture to a gentle boil while stirring. Continue adding the solvent in small portions until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration into a pre-warmed flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice-water bath for 20-30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them until the solvent has completely evaporated.
Protocol 2: Mixed Solvent Recrystallization of this compound
-
Dissolution: Dissolve the crude this compound in the minimum amount of a hot "good" solvent (e.g., ethanol).
-
Addition of Anti-solvent: While the solution is hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 4-6 from the Single Solvent Recrystallization protocol, using an ice-cold mixture of the two solvents for washing.
Visualizing the Workflow
Caption: Recrystallization workflow for this compound.
References
- University of California, Davis. (n.d.).
- University of York, Department of Chemistry. (n.d.).
- Wade, L. G. (2017). Organic Chemistry (9th ed.). Pearson.
- University of Rochester, Department of Chemistry. (n.d.).
- LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting.
- Wired Chemist. (n.d.).
- CUNY Bronx Community College. (n.d.).
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Chemdad. (n.d.). This compound.
Sources
- 1. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Recrystallization [wiredchemist.com]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
Troubleshooting low yields in C-S bond formation for bulky sulfides
Navigating the Challenges of Synthesizing Sterically Hindered Sulfides
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice for a common hurdle in organic synthesis: low yields in the formation of carbon-sulfur (C-S) bonds, particularly when dealing with bulky or sterically hindered sulfides. As Senior Application Scientists, we have compiled this resource based on a synthesis of established protocols, mechanistic insights, and extensive field experience to help you navigate these challenging transformations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here, we address specific issues you might be encountering in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.
Section 1: The Heart of the Reaction - Catalyst and Ligand Selection
The choice of catalyst and ligand is paramount in overcoming the steric barriers inherent in the synthesis of bulky sulfides. The right combination can dramatically improve reaction rates and yields.
Question 1: My C-S cross-coupling reaction with a bulky thiol and a sterically hindered aryl halide is giving very low yields. I'm using a standard palladium catalyst. What should I consider first?
Low yields in such cases often point to challenges in the key steps of the catalytic cycle: oxidative addition and reductive elimination. Steric hindrance from bulky substrates can impede these steps. Your first point of action should be to re-evaluate your ligand choice.
For sterically demanding couplings, bulky, electron-rich monophosphine ligands are generally the most effective.[1][2] These ligands promote the formation of monoligated palladium(0) species, which are highly active catalytic intermediates.[3][4] The bulkiness of the ligand can also facilitate the final reductive elimination step to release your desired bulky sulfide product.[5]
Consider switching to specialized biarylphosphine ligands, which have been specifically designed for challenging cross-coupling reactions.[1]
Question 2: What are some specific examples of ligands that are well-suited for synthesizing bulky sulfides?
Several classes of bulky phosphine ligands have proven effective. Here is a comparative table to guide your selection:
| Ligand Class | Specific Examples | Key Features & Advantages | Considerations |
| Dialkylbiaryl Phosphines | RuPhos, BrettPhos, XPhos | Highly active for a broad range of substrates, including sterically hindered ones. Promote fast oxidative addition and reductive elimination.[1][5] | The optimal ligand can be substrate-dependent, so screening a few options is often beneficial. |
| Ferrocenyl Phosphines | Josiphos, dppf | Robust and versatile ligands. The ferrocenyl backbone provides a unique steric and electronic environment. | May not always be the most active for extremely hindered substrates compared to the most advanced biaryl phosphines. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong sigma-donors that form stable palladium complexes. Can be effective for challenging couplings, including those with aryl chlorides.[6] | Their performance can be sensitive to the specific substrate combination and reaction conditions. |
Troubleshooting Workflow: Ligand Selection
To systematically optimize your ligand, follow this workflow:
Caption: A systematic approach to identifying and mitigating common side reactions.
Section 4: Alternative Strategies for Stubborn Substrates
Question 7: I have tried optimizing my palladium-catalyzed reaction with various ligands, bases, and solvents, but the yield remains stubbornly low. Are there any alternative catalytic systems I should consider?
Yes, when palladium-based systems fail to deliver, it is worthwhile to explore other transition metal catalysts. Nickel and copper catalysis have emerged as powerful alternatives for C-S bond formation, often with complementary reactivity.
-
Nickel Catalysis: Nickel catalysts can be particularly effective for coupling sterically hindered substrates. [7]They can also be more cost-effective than palladium catalysts. A variety of phosphine and N-heterocyclic carbene ligands can be used with nickel. [8][9]* Copper Catalysis: Copper-catalyzed C-S coupling, often referred to as the Ullmann condensation, is a classic method that has seen significant modernization. [10]It can be a good option for certain substrate combinations and is generally less sensitive to air and moisture than palladium systems.
Experimental Protocol: Screening for Alternative Catalysts
-
Reaction Setup: In parallel, set up three reactions in separate, oven-dried vials under an inert atmosphere.
-
Reaction 1 (Palladium Control): Use your best-performing palladium-catalyzed conditions.
-
Reaction 2 (Nickel System):
-
Catalyst: Ni(cod)₂ (5 mol%)
-
Ligand: A bulky phosphine ligand like DPEphos (10 mol%) [7] * Base: K₃PO₄ (2 equivalents)
-
Solvent: Dioxane
-
-
Reaction 3 (Copper System):
-
Catalyst: CuI (10 mol%)
-
Ligand: 1,10-Phenanthroline (20 mol%) [10] * Solvent: Toluene
-
-
Execution: Add your aryl halide (1 equivalent), bulky thiol (1.2 equivalents), and the appropriate solvent to each vial. Add the base, followed by the ligand and catalyst.
-
Heating and Monitoring: Heat all reactions at a suitable temperature (e.g., 100-120 °C) and monitor their progress by TLC or LC-MS.
-
Analysis: Compare the conversion and yield of the desired bulky sulfide in each reaction to determine the most promising catalytic system for your specific substrates.
References
- Buchwald–Hartwig amin
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chem-space.com. [Link]
- Deng, X.-F. et al. New NHC-Pd Complexes Bearing Bulky Steric Hindrance: Synthesis and Catalytic Activity in the Heteroaryl–Heteroaryl Buchwald–Hartwig Amination Reaction.
- Efficient Cu-catalyzed base-free C–S coupling under conventional and microwave heating. A simple access to S-heterocycles and sulfides. Beilstein Journals. [Link]
- Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl] 2 Precatalysts: Unified Mechanism for Activation of Inert C–S Bonds.
- Li, Y. et al. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. [Link]
- Recent Metal-Catalyzed Methods for Thioether Synthesis.
- Solvent effects. In: Wikipedia. [Link]
- Nonbasic Synthesis of Thioethers via Nickel-Catalyzed Reductive Thiolation Utilizing NBS-Like N‑Thioimides as Electrophilic Sulfur Donors. ACS Figshare. [Link]
- Nonbasic Synthesis of Thioethers via Nickel-Catalyzed Reductive Thiolation Utilizing NBS-Like N-Thioimides as Electrophilic Sulfur Donors. PubMed. [Link]
- Systematic Variation of Ligand and Cation Parameters Enables Site-Selective C–C and C–N Cross-Coupling of Multiply Chlorinated Arenes through Substrate–Ligand Electrostatic Interactions. Journal of the American Chemical Society. [Link]
- Sulfide Hydrodesulfurization Catalysts: Structure of the Active Component and Mechanism of the Catalytic Action.
- Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
- Prominent Ligand Types in Modern Cross-Coupling Reactions.
- 8.8: Structural and Solvent Effects in S N Reactions. Chemistry LibreTexts. [Link]
- Optimization of conditions for the C-S coupling reaction 1.
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. [Link]
- Designing of Bifunctional Ligand for Effective Cu(I)-Catalyzed C–N Cross-Coupling in Aqueous Micellar Conditions. ACS Sustainable Chemistry & Engineering. [Link]
- Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. pubs.acs.org. [Link]
- Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. pubs.acs.org. [Link]
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. [Link]
- Solvent Effects in Proton Transfers; Lewis Acid-base Reactions. YouTube. [Link]
- Nickel catalyzed C–S cross coupling of sterically hindered substrates enabled by flexible bident
- STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
- A general and efficient CuI/BtH catalyzed coupling of aryl halides with thiols.
- Bond-Forming and -Breaking Reactions at Sulfur(IV)
- Brønsted Acid-Facilitated Thioetherification Cross-Coupling Reactions with Nickel and Visible Light.
- Enabling Catalysts for Carbonyl Sulfide Hydrolysis. MDPI. [Link]
- Upgrading heterogeneous Ni catalysts with thiol modific
- Thioether-Functionalized N-Heterocyclic Carbenes: Mono and Bis( S , C NHC ) Palladium Complexes, Catalytic C−C Coupling, and Characterization of a Unique Ag 4 I 4 ( S , C NHC ) 2 Planar Cluster.
- Investigation of the Effect of Solvents on the Synthesis of Aza-flavanone from Aminochalcone Facilit
- Divergent Acyl and Decarbonylative Liebeskind-Srogl Cross-Coupling of Thioesters by Cu-Cofactor and Pd–NHC (NHC = N-Heterocyclic Carbene)
- Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction
- Sulfide treatment of reforming catalyst.
- Catalyst generates hydrogen from toxic waste. KAUST Discovery. [Link]
- Theoretical Study on Monoligated Pd-Catalyzed Cross-Coupling Reactions of Aryl Chlorides and Bromides.
- Suzuki Cross-Couplings on Aryl (Heteroaryl) Bromides and Chlorides with Bulky Aliphatic Phosphines/Pd(0)-Triolefinic Macrocyclic Catalyst.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 3. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Nickel catalyzed C–S cross coupling of sterically hindered substrates enabled by flexible bidentate phosphines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Collection - Nonbasic Synthesis of Thioethers via Nickel-Catalyzed Reductive Thiolation Utilizing NBS-Like NâThioimides as Electrophilic Sulfur Donors - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 9. Nonbasic Synthesis of Thioethers via Nickel-Catalyzed Reductive Thiolation Utilizing NBS-Like N-Thioimides as Electrophilic Sulfur Donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BJOC - Efficient Cu-catalyzed base-free C–S coupling under conventional and microwave heating. A simple access to S-heterocycles and sulfides [beilstein-journals.org]
Technical Support Center: Managing Reaction Temperature for Selective Sulfoxidation
Introduction
Welcome to the technical support center for selective sulfoxidation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for managing reaction temperature—a critical parameter in achieving high selectivity and yield in sulfoxidation reactions. In drug development and fine chemical synthesis, the precise oxidation of sulfides to sulfoxides, while avoiding overoxidation to the corresponding sulfones, is a common yet challenging transformation. Temperature control is paramount in navigating the delicate balance between reaction rate and selectivity. This resource consolidates field-proven insights, detailed protocols, and answers to frequently encountered questions to empower you in your experimental endeavors.
I. Troubleshooting Guide: Temperature-Related Issues in Selective Sulfoxidation
This section addresses common problems encountered during sulfoxidation experiments, with a focus on diagnosing and resolving issues related to reaction temperature.
Question 1: My reaction is producing a significant amount of sulfone byproduct. How can I improve selectivity for the sulfoxide?
Answer:
Overoxidation to the sulfone is a classic challenge in sulfoxidation and is often directly linked to excessive reaction temperatures.[1][2] Here’s a systematic approach to troubleshoot this issue:
1. Re-evaluate Your Temperature Profile (Kinetic vs. Thermodynamic Control):
The formation of sulfoxide is generally the kinetically favored product, meaning it forms faster at lower temperatures.[3][4][5] The sulfone, on the other hand, is often the more thermodynamically stable product and its formation is favored at higher temperatures or with longer reaction times.[3][4][5]
-
Immediate Action: Lower the reaction temperature. If you are running the reaction at room temperature or above, consider cooling it to 0 °C or even lower (e.g., -20 °C or -78 °C), depending on your solvent's freezing point.[6] Lowering the temperature slows down both oxidation steps but disproportionately affects the second oxidation (sulfoxide to sulfone), thus enhancing selectivity for the sulfoxide.[7]
-
Causality: The activation energy for the oxidation of a sulfide to a sulfoxide is typically lower than that for the oxidation of a sulfoxide to a sulfone. By reducing the thermal energy of the system, you are preferentially enabling the lower-energy pathway to the sulfoxide while making it more difficult to overcome the higher activation barrier to the sulfone.
2. Manage Exothermic Reactions:
Sulfoxidation reactions are often exothermic. A seemingly controlled initial temperature can quickly escalate, leading to hotspots in the reaction mixture and promoting overoxidation.
-
Slow Addition of Oxidant: Add the oxidizing agent dropwise or via a syringe pump over an extended period. This allows for better heat dissipation and maintains a more constant temperature.
-
Efficient Cooling: Ensure your reaction vessel is adequately submerged in a cooling bath (ice-water, ice-salt, or a cryocooler) and that the stirring is efficient to ensure uniform temperature distribution.
3. Reagent Stoichiometry and Choice:
-
Oxidant Equivalents: Carefully control the stoichiometry of your oxidant. Using a slight excess might be necessary to drive the reaction to completion, but a large excess will significantly increase the likelihood of sulfone formation. Start with 1.0-1.2 equivalents and optimize from there.
-
Oxidant Reactivity: Consider the reactivity of your chosen oxidant. Highly reactive oxidants like peroxy acids may require lower temperatures and more careful addition than milder reagents like hydrogen peroxide in the presence of a catalyst.[8][9]
Question 2: My reaction is very slow or not proceeding to completion at low temperatures. How can I increase the reaction rate without sacrificing selectivity?
Answer:
Balancing reaction rate and selectivity is a common optimization challenge.[10] If lowering the temperature has stalled your reaction, consider the following strategies:
1. Incremental Temperature Increase:
Instead of a large jump in temperature, try increasing it in small increments (e.g., from -78 °C to -40 °C, or from 0 °C to room temperature).[11] Monitor the reaction progress closely by TLC or LC-MS at each step to find the optimal temperature that provides a reasonable rate without significant sulfone formation.
2. Catalyst Choice and Loading:
-
Enhanced Catalysis: If you are using a catalytic system, increasing the catalyst loading can sometimes enhance the reaction rate at lower temperatures. However, be mindful that this can also potentially increase the rate of overoxidation.
-
More Active Catalyst: Switching to a more active catalyst system can be highly effective. For instance, certain metal catalysts (e.g., based on Molybdenum, Niobium, or Titanium) are designed to be highly efficient at or below room temperature.[12][13][14]
3. Solvent Effects:
The choice of solvent can influence reaction rates.[15] Polar aprotic solvents like acetonitrile or dichloromethane are common. In some cases, protic solvents like acetic acid can accelerate the reaction, although they may also affect selectivity.[16] A solvent screen at a fixed low temperature can help identify conditions that favor a faster reaction rate for the desired transformation.
Question 3: I am observing poor enantioselectivity in my asymmetric sulfoxidation. How can temperature management help?
Answer:
For asymmetric sulfoxidations, temperature is a critical parameter for achieving high enantiomeric excess (ee).
1. The Impact of Temperature on Enantioselectivity:
Lowering the reaction temperature often leads to higher enantioselectivity.[7]
-
Thermodynamic Rationale: The transition states leading to the two enantiomers have different energies. A lower temperature increases the energy difference's impact on the reaction pathway, favoring the lower-energy transition state that leads to the major enantiomer. The relationship between the enantiomeric ratio and the difference in the free energies of activation (ΔΔG‡) for the two competing pathways is logarithmic. As the temperature decreases, a given ΔΔG‡ results in a higher ee.
2. Protocol for Temperature Optimization in Asymmetric Sulfoxidation:
-
Step 1: Initial Screening: Start the reaction at room temperature to confirm that the desired transformation occurs.
-
Step 2: Incremental Cooling: Set up parallel reactions at progressively lower temperatures (e.g., 0 °C, -20 °C, -40 °C, and -78 °C).
-
Step 3: Analysis: Analyze the enantiomeric excess of the product from each reaction using a suitable chiral HPLC or SFC method.
-
Step 4: Optimization: Identify the temperature that provides the best balance of reaction time, yield, and enantioselectivity.
Data Presentation: Temperature vs. Enantioselectivity
| Temperature (°C) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee %) |
| 25 (Room Temp) | 4 | 95 | 75 |
| 0 | 12 | 92 | 88 |
| -20 | 24 | 90 | 95 |
| -40 | 48 | 85 | >99 |
This is example data and will vary depending on the specific reaction.
II. Frequently Asked Questions (FAQs)
Q1: What is the ideal temperature range for selective sulfoxidation?
There is no single "ideal" temperature, as it is highly dependent on the substrate, oxidant, and catalyst system used. However, a general starting point for achieving high selectivity is often between -78 °C and room temperature (20-25 °C).[6][13] For particularly sensitive substrates or highly reactive oxidants, temperatures as low as -78 °C may be necessary. For less reactive substrates, temperatures up to 40-60 °C might be required, but this increases the risk of overoxidation.[1][16]
Q2: How does the choice of oxidant affect the optimal reaction temperature?
The reactivity of the oxidant is a key factor.
-
Highly Reactive Oxidants (e.g., m-CPBA, peroxytrifluoroacetic acid): These often require lower temperatures (e.g., 0 °C to -78 °C) to control selectivity.
-
Milder Oxidants (e.g., H₂O₂, Urea-Hydrogen Peroxide): These frequently require a catalyst and may be run at a wider range of temperatures, from room temperature to slightly elevated temperatures (e.g., 30-60 °C), depending on the catalyst's activity.[1][16]
-
Halogen-Based Reagents (e.g., N-halosuccinimides): These can also be effective, with temperature control being crucial to prevent side reactions.[17]
Q3: Can I use microwave irradiation to accelerate my sulfoxidation reaction?
While microwave irradiation can dramatically reduce reaction times, it is generally not recommended for selective sulfoxidation. The rapid and sometimes difficult-to-control heating can easily lead to overoxidation and the formation of sulfones. Conventional, well-controlled heating or cooling methods are preferred for this transformation.
Q4: My sulfoxide product appears to be decomposing at higher temperatures. Is this common?
Yes, some sulfoxides can undergo thermal elimination, especially those with specific structural features (e.g., β-hydrogens), to yield alkenes and sulfenic acids.[18] Sulfones are generally more thermally stable.[19] If you suspect thermal decomposition of your product, it is crucial to maintain lower reaction and workup temperatures.
Q5: How can I accurately monitor the temperature of my reaction, especially at a small scale?
For precise temperature monitoring, a thermocouple or a low-temperature thermometer should be placed directly in the reaction mixture (if the scale allows). For very small-scale reactions where this is not feasible, ensure the reaction vial is well-immersed in a temperature-controlled bath and allow sufficient time for thermal equilibration before adding reagents.
III. Experimental Protocols and Visualizations
Protocol 1: General Procedure for Temperature Optimization in a Catalytic Sulfoxidation
This protocol outlines a systematic approach to finding the optimal temperature for the selective oxidation of a sulfide to a sulfoxide using a generic metal catalyst and hydrogen peroxide.
Materials:
-
Sulfide substrate
-
Metal catalyst (e.g., a Molybdenum or Vanadium complex)
-
30% Hydrogen peroxide (H₂O₂)
-
Anhydrous solvent (e.g., Methanol, Ethanol, or Acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware, stirring equipment, and cooling baths
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the sulfide substrate (1.0 mmol) and the catalyst (1-5 mol%) in the chosen solvent (5-10 mL) under an inert atmosphere.
-
Temperature Equilibration: Place the flask in a cooling bath set to the desired starting temperature (e.g., 0 °C). Allow the mixture to stir for 10-15 minutes to ensure it reaches the target temperature.
-
Oxidant Addition: Slowly add 30% H₂O₂ (1.1 mmol, 1.1 equivalents) dropwise to the stirred solution over 10-20 minutes.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 30 minutes).
-
Analysis and Iteration:
-
If the reaction is complete with high selectivity at 0 °C, this may be the optimal temperature.
-
If the reaction is slow, allow it to proceed for a longer duration or set up a parallel reaction at a slightly higher temperature (e.g., room temperature).
-
If significant sulfone is observed, set up a parallel reaction at a lower temperature (e.g., -20 °C).
-
-
Workup: Once the reaction is deemed complete (consumption of starting material with minimal sulfone formation), quench any remaining peroxide by adding a saturated aqueous solution of sodium sulfite. Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Characterization: Purify the crude product by column chromatography and characterize by NMR and mass spectrometry to confirm its identity and purity.
Diagram 1: Logical Workflow for Temperature Troubleshooting
This diagram illustrates the decision-making process when troubleshooting temperature-related issues in selective sulfoxidation.
Caption: Troubleshooting workflow for temperature optimization.
Diagram 2: Kinetic vs. Thermodynamic Control in Sulfoxidation
This energy profile diagram illustrates why lower temperatures favor the formation of the sulfoxide (kinetic product) over the sulfone (thermodynamic product).
Caption: Energy profile for sulfoxidation vs. sulfone formation.
IV. References
-
BenchChem Technical Support Team. (2025). troubleshooting low enantioselectivity in sulfoxidation reactions. Benchchem.
-
Clennan, E. L., & Chen, X. (1989). Temperature, solvent, and substituent effects on the singlet oxidations of allylic phenyl sulfoxides, sulfones, and sulfides. Journal of the American Chemical Society, 111(21). [Link]
-
Wikipedia. (n.d.). Sulfoxide. Retrieved January 10, 2026, from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. [Image]. Retrieved January 10, 2026, from [Link]
-
Wang, L., et al. (2018). Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates. Molecules, 23(11), 2897. [Link]
-
Li, Y., et al. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. Molecules, 24(18), 3394. [Link]
-
Chand, D. K., & Jeyakumar, K. (2025). Selective Oxidation of Sulfides to Sulfoxides and Sulfones at Room Temperature Using H2O2 and a Mo(VI) Salt as Catalyst. ResearchGate. [Link]
-
Le, T. T., et al. (2017). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Energy & Fuels, 31(6), 6554–6562. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved January 10, 2026, from [Link]
-
ResearchGate. (n.d.). Optimization of the Reaction Conditions. [Table]. Retrieved January 10, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved January 10, 2026, from [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved January 10, 2026, from [Link]
-
Westin, J. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. MCAT Content. Retrieved January 10, 2026, from [Link]
-
ResearchGate. (n.d.). Method development and optimization. [Image]. Retrieved January 10, 2026, from [Link]
-
LibreTexts Chemistry. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
-
Ghorbani-Vaghei, R., & Veisi, H. (2009). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 14(11), 4449–4455. [Link]
-
ResearchGate. (2025). Controlled oxidation of organic sulfides to sulfoxides under ambient conditions by a series of titanium isopropoxide complexes using environmentally benign H2O2 as an oxidant. [Link]
-
Pharmaceutical Technology. (2006). Optimization Strategies for API Synthesis and Formulation Development. [Link]
-
ResearchGate. (n.d.). Selective catalytic oxidation of sulfides to sulfoxides or sulfones over amorphous Nb2O5/AC catalysts in aqueous phase at room temperature. Retrieved January 10, 2026, from [Link]
-
ResearchGate. (2025). Oxidation of Sulfides to Sulfoxides. Part 1. Oxidation Using Halogen Derivatives. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions [mdpi.com]
- 3. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 4. jackwestin.com [jackwestin.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sulfone synthesis by oxidation [organic-chemistry.org]
- 9. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 10. pharmtech.com [pharmtech.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Temperature, solvent, and substituent effects on the singlet oxidations of allylic phenyl sulfoxides, sulfones, and sulfides (Journal Article) | OSTI.GOV [osti.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Sulfoxide - Wikipedia [en.wikipedia.org]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Deactivation in Reactions with 4-tert-Butyldiphenyl sulfide
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation when using 4-tert-Butyldiphenyl sulfide and related organosulfur compounds. This document provides in-depth troubleshooting, scientifically-grounded explanations, and actionable protocols to diagnose and mitigate common issues in catalytic reactions.
Frequently Asked Questions (FAQs)
Q1: Why are sulfur-containing compounds like this compound so problematic for metal catalysts?
Sulfur compounds are well-known catalyst poisons for many transition metals, particularly those used in cross-coupling and hydrogenation reactions like palladium and nickel.[1][2][3] The primary deactivation mechanism is the strong chemical adsorption (chemisorption) of the sulfur atom onto the active metal centers of the catalyst.[2][4] This interaction is often strong and can be irreversible, forming stable metal-sulfur bonds on the catalyst surface.[5][6][7] This process effectively blocks the catalyst's active sites, preventing reactant molecules from binding and reacting, which leads to a significant drop in reaction rate or a complete halt of the catalytic cycle.[2][7]
Q2: What are the most common catalysts used for cross-coupling reactions involving aryl sulfides?
Palladium-based catalysts are overwhelmingly the most common choice for C-C, C-N, and C-S bond-forming cross-coupling reactions.[8][9] Popular precatalysts include Pd(OAc)₂, Pd₂(dba)₃, and various palladacycles, often used in combination with phosphine or N-heterocyclic carbene (NHC) ligands.[8][10] Nickel catalysts are also employed, sometimes offering different reactivity or being a more cost-effective option, but they are also susceptible to sulfur poisoning.[10][11] The choice of ligand is critical, as it can stabilize the metal center and influence its tolerance to sulfur.[12]
Q3: What are the visible signs of catalyst deactivation in my reaction?
The most common indicators of catalyst deactivation include:
-
A stalled or sluggish reaction: The reaction fails to proceed to completion or does so at a dramatically reduced rate compared to non-sulfur-containing analogues.
-
Formation of a black precipitate: In palladium-catalyzed reactions, the appearance of a black solid is often indicative of the formation of palladium black.[12] This occurs when the active, soluble Pd(0) species agglomerates into inactive, bulk palladium metal. This can be triggered by high temperatures, the presence of oxygen, or the destabilization of the catalyst complex by the sulfur-containing substrate.[12]
-
Inconsistent results: Reproducibility issues between batches can sometimes be traced back to varying levels of catalyst deactivation.
Troubleshooting Guide: Diagnosing and Solving Catalyst Deactivation
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and recommended solutions.
Problem 1: My reaction starts but stalls after 10-20% conversion. What is the likely cause and how can I fix it?
Answer: This is a classic symptom of progressive catalyst poisoning. The catalyst is initially active, but as the reaction proceeds, more and more active sites are blocked by the sulfur-containing substrate or product, leading to a gradual loss of activity.
The sulfur atom on your this compound coordinates strongly to the palladium (or nickel) active sites. This binding is often stronger than the binding of the intended reactants, effectively titrating the catalyst out of the reaction cycle.
// Node Definitions ActiveCat [label="Active Pd(0)L_n\nCatalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reactant [label="Reactants\n(e.g., Ar-X, Nu-H)", fillcolor="#F1F3F4", fontcolor="#202124"]; SulfurCmpd [label="4-tert-Butyldiphenyl\nsulfide", fillcolor="#FBBC05", fontcolor="#202124"]; Cycle [label="Productive\nCatalytic Cycle", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PoisonedCat [label="Deactivated Catalyst\n(Pd-S Adduct)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Desired Product", fillcolor="#F1F3F4", fontcolor="#202124"]; NoReaction [label="Reaction Stalls", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Reactant -> Cycle [label="Enters Cycle"]; ActiveCat -> Cycle [label="Initiates"]; Cycle -> Product; Cycle -> ActiveCat [label="Regenerates"]; SulfurCmpd -> PoisonedCat [label="Strong Chemisorption\n(Poisoning)", arrowhead=open, style=dashed, color="#EA4335"]; ActiveCat -> PoisonedCat [style=invis]; PoisonedCat -> NoReaction; }
Catalyst poisoning pathway by a sulfur compound.
| Step | Action | Rationale |
| 1 | Increase Catalyst Loading | Systematically increase the catalyst loading (e.g., from 1 mol% to 3 mol%, then 5 mol%). This provides a larger pool of active sites, some of which will be sacrificed to poisoning while others remain available to complete the reaction.[12] |
| 2 | Screen Different Ligands | Switch to more electron-donating or bulkier ligands (e.g., Buchwald-type biaryl phosphines, N-heterocyclic carbenes). These can form more stable complexes with the metal center, potentially increasing its resistance to sulfur coordination or preventing aggregation into palladium black.[12] |
| 3 | Lower Reaction Temperature | While counterintuitive for rate, high temperatures can accelerate catalyst decomposition and irreversible poisoning.[13] Try running the reaction at the lowest feasible temperature that still allows for turnover. |
| 4 | Use a Sulfur Scavenger (Advanced) | In some cases, adding a stoichiometric amount of a less precious, disposable metal salt (e.g., Cu(I), Zn(II)) can act as a scavenger, preferentially binding the sulfur compound and protecting the primary catalyst. This requires careful screening. |
Problem 2: My reaction mixture turns black, and I've isolated a black, insoluble powder. What happened?
Answer: You are observing the formation of palladium black, which is finely divided, agglomerated palladium metal with little to no catalytic activity.[12] This is a common form of deactivation, especially in reactions that are heated or not kept strictly under an inert atmosphere.
The following decision tree can help diagnose the root cause and guide your corrective actions.
// Node Definitions Start [label="Black Precipitate\n(Palladium Black) Observed", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; Q_Inert [label="Was a strictly inert\natmosphere maintained?", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=diamond]; A_Inert_No [label="No", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; A_Inert_Yes [label="Yes", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Inert [label="Solution: Improve degassing\n(freeze-pump-thaw) and maintain\npositive inert gas pressure.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Q_Temp [label="Was the reaction\ntemperature high (>100 °C)?", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=diamond]; A_Temp_Yes [label="Yes", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; A_Temp_No [label="No", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Temp [label="Solution: Lower temperature.\nHigh temps accelerate\ndecomposition.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Q_Ligand [label="Are you using a robust,\nstabilizing ligand?", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=diamond]; A_Ligand_No [label="No / Unsure", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Ligand [label="Solution: Switch to bulkier\nor more electron-rich ligands\n(e.g., SPhos, XPhos, IPr) to\nstabilize the Pd(0) species.", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Issue Resolved", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Q_Inert; Q_Inert -> A_Inert_No [label="No"]; A_Inert_No -> Sol_Inert; Sol_Inert -> End; Q_Inert -> A_Inert_Yes [label="Yes"]; A_Inert_Yes -> Q_Temp; Q_Temp -> A_Temp_Yes [label="Yes"]; A_Temp_Yes -> Sol_Temp; Sol_Temp -> End; Q_Temp -> A_Temp_No [label="No"]; A_Temp_No -> Q_Ligand; Q_Ligand -> A_Ligand_No [label="No"]; A_Ligand_No -> Sol_Ligand; Sol_Ligand -> End; Q_Ligand -> End [label="Yes"]; }
Troubleshooting workflow for palladium black formation.
Protocols for Mitigation and Regeneration
Protocol 1: General Procedure to Minimize Catalyst Deactivation
This protocol outlines best practices for setting up a cross-coupling reaction with a sulfur-containing substrate.
-
Reagent and Glassware Preparation:
-
Thoroughly dry all glassware in an oven at >120 °C overnight and cool under a stream of dry nitrogen or argon.
-
Use high-purity, anhydrous, and degassed solvents. Degassing can be achieved by sparging with argon for 30 minutes or via three freeze-pump-thaw cycles.
-
Ensure all solid reagents are dry and of the highest possible purity.
-
-
Reaction Assembly:
-
Assemble the reaction vessel under a positive pressure of inert gas (N₂ or Ar).
-
Add the catalyst, ligand, base, and any other solid reagents to the flask.
-
Evacuate and backfill the flask with inert gas three times to ensure a completely inert atmosphere.
-
Add the degassed solvent and liquid reagents via syringe.
-
Add the this compound last, as it is the primary source of potential deactivation.
-
-
Reaction Execution:
-
Ensure efficient stirring to maintain homogeneity and prevent localized overheating.
-
Heat the reaction to the target temperature using a pre-heated oil bath or heating mantle with precise temperature control. Avoid temperature overshoots.
-
Monitor the reaction by TLC, GC, or LC-MS. If the reaction stalls, consider a second addition of catalyst/ligand as a potential remedy, though prevention is preferred.
-
Protocol 2: Oxidative Regeneration of a Poisoned Palladium Catalyst
Regeneration of sulfur-poisoned catalysts can be challenging and may not fully restore activity, but an oxidative treatment can sometimes be effective.[5][13][14] This procedure is intended for heterogeneous catalysts like Pd/C but can be adapted for homogeneous catalysts that have precipitated.
Warning: Handle oxidizing agents and reaction products with appropriate safety precautions in a well-ventilated fume hood.
-
Isolation and Washing:
-
Filter the deactivated catalyst (e.g., palladium black or poisoned Pd/C) from the reaction mixture.
-
Wash the catalyst thoroughly with deionized water to remove inorganic salts.[12]
-
Wash with a suitable organic solvent (e.g., methanol, acetone) to remove adsorbed organic impurities.[12]
-
Dry the washed catalyst under vacuum.
-
-
Oxidative Treatment:
-
Suspend the dried, deactivated catalyst in water.
-
Slowly add a dilute solution of an oxidizing agent, such as potassium permanganate or hydrogen peroxide.[5][14] The goal is to oxidize the strongly bound sulfide to a more labile sulfate or sulfur dioxide.
-
Stir the suspension at room temperature or with gentle heating. Monitor for a color change or cessation of gas evolution.
-
-
Reduction and Reactivation:
-
After the oxidative step, carefully filter and wash the catalyst again with deionized water to remove the oxidant and byproducts.
-
Suspend the oxidized catalyst (now likely a palladium oxide) in a suitable solvent (e.g., ethanol, water).
-
Add a reducing agent, such as hydrazine hydrate or sodium borohydride, to reduce the Pd(II) oxide back to active Pd(0).[12][14]
-
Once the reduction is complete (indicated by a color change to black and cessation of gas evolution), filter the regenerated catalyst, wash thoroughly with water and then methanol, and dry under high vacuum.
-
Note: The regenerated catalyst's activity should be tested on a small-scale reaction before being used for large-scale synthesis. Full recovery of activity is not guaranteed.[15]
References
- Regeneration of Sulfur Deactivated Ni-based Biomass Syngas Cleaning Catalysts. (2010). Industrial & Engineering Chemistry Research.
- Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. (n.d.).
- Experimental Study on Sulfur Deactivation and Regeneration of Ni-Based Catalyst in Dry Reforming of Biogas. (n.d.). MDPI.
- Regeneration of Sulfur Deactivated Ni-Based Biomass Syngas Cleaning Catalysts. (2010).
- Research Progress on Sulfur Deactivation and Regeneration over Cu-CHA Zeolite C
- Research Progress on Sulfur Deactivation and Regeneration over Cu-CHA Zeolite C
- Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support. (2008).
- How to Prevent Catalyst Poisoning
- Interaction of sulphur compounds with palladium. (n.d.). Transactions of the Faraday Society.
- Incorporating Sulfur Atoms into Palladium Catalysts by Reactive Metal–Support Interaction for Selective Hydrogen
- Techniques for Overcoming Sulfur Poisoning of Catalyst Employed in Hydrocarbon Reforming. (n.d.).
- Technical Support Center: Catalyst Deactivation in Diphenyl Sulfide Synthesis. (n.d.). BenchChem.
- What Is Catalyst Poisoning In Chemical Reactions?. (2025). YouTube.
- What Causes Catalyst Deactiv
- How Does Sulfur Poisoning Chemically Affect the C
- Mechanisms of catalyst deactiv
- Surface-Mediated Reactions. 8. Oxidation of Sulfides and Sulfoxides with tert Butyl Hydroperoxide and OXONE 1. (2025).
- Permanganate oxidation of sulfur compounds to prevent poisoning of Pd catalysts in water tre
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022).
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.).
- Palladium-Catalyzed Carbon−Sulfur Cross-Coupling Reactions with Indium Tri(organothiolate) and Its Application to Sequential One-Pot Processes. (n.d.).
- Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. (n.d.).
- Nature of sulfonyl deactivation/activation by metal c
- Transition Metal Catalyzed Synthesis of Aryl Sulfides. (n.d.). PubMed Central.
- Techniques curb catalyst deactivation
- Palladium Catalysts for Cross-Coupling Reaction. (2015). Semantic Scholar.
Sources
- 1. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. scispace.com [scispace.com]
- 5. Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction of sulphur compounds with palladium - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 7. How Does Sulfur Poisoning Chemically Affect the Catalyst Surface? → Learn [pollution.sustainability-directory.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. [PDF] Palladium Catalysts for Cross-Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 10. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transition Metal Catalyzed Synthesis of Aryl Sulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Permanganate oxidation of sulfur compounds to prevent poisoning of Pd catalysts in water treatment processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 4-tert-Butyldiphenyl Sulfide
Welcome to the technical support guide for the synthesis of 4-tert-Butyldiphenyl sulfide. This document provides in-depth troubleshooting advice and answers to frequently asked questions, with a core focus on the critical role of solvent selection in achieving high yields and purity. The synthesis of diaryl thioethers is a cornerstone reaction in medicinal chemistry and materials science, and understanding the nuances of the reaction environment is paramount to success.
Section 1: Understanding the Core Synthetic Pathways
The formation of the C-S bond in this compound is typically achieved via two primary mechanisms: Nucleophilic Aromatic Substitution (SNAr) and Ullmann Condensation. The choice of solvent is not merely a medium for the reaction but an active participant that dictates which pathway is favored and how efficiently it proceeds.
The SNAr Pathway
In the SNAr reaction, a potent nucleophile (typically a thiolate) attacks an electron-deficient aryl halide, proceeding through a charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction's success and is heavily influenced by the solvent.
Caption: The SNAr mechanism for thioether synthesis.
The Ullmann Condensation Pathway
The Ullmann reaction is a copper-catalyzed cross-coupling of an aryl halide with a nucleophile. Traditionally, these reactions demand high temperatures and stoichiometric copper.[1] Modern iterations use catalytic copper with specific ligands, allowing for milder conditions. The solvent must be able to solubilize the catalyst complex and withstand the required temperatures.
Caption: A simplified catalytic cycle for the Ullmann C-S coupling.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, with a focus on solvent-related causes and solutions.
Q1: My reaction is sluggish or shows no conversion, even after prolonged heating. What's the likely cause?
A1: This is a classic symptom of improper solvent selection for an SNAr pathway.
-
Probable Cause: You may be using a protic solvent (like ethanol, methanol, or water) or a non-polar aprotic solvent (like toluene or hexane). Protic solvents form hydrogen bonds with the thiolate nucleophile, creating a solvent cage that deactivates it. Non-polar solvents are unable to dissolve the ionic thiolate salt and cannot stabilize the charged Meisenheimer intermediate, thus preventing the reaction.[2]
-
Recommended Solution: For SNAr reactions, switch to a polar aprotic solvent . Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are excellent choices.[1] These solvents effectively solvate the cation (e.g., Na⁺ or K⁺) of the thiolate salt but leave the thiolate anion "naked" and highly nucleophilic. Their polarity also stabilizes the charged intermediate, dramatically accelerating the reaction.[3]
Q2: I'm observing significant formation of diphenyl disulfide or di-(4-tert-butylphenyl) disulfide. How can I prevent this?
A2: Disulfide formation arises from the oxidation of your thiolate starting material.
-
Probable Cause: Thiolates are easily oxidized by atmospheric oxygen, a process that can be accelerated by heat and prolonged reaction times. Some solvents may contain dissolved oxygen or peroxide impurities.
-
Recommended Solutions:
-
Inert Atmosphere: Always run the reaction under an inert atmosphere of nitrogen or argon to exclude oxygen.
-
Degas Solvents: Before use, degas your solvent by sparging with nitrogen or argon for 15-30 minutes. This is especially critical for reactions run at elevated temperatures.[4]
-
Control Reaction Time: A well-chosen solvent system that promotes a faster reaction will inherently reduce the time the thiolate is exposed to potentially oxidizing conditions.
-
Q3: My reaction works, but the final purification is a nightmare because I can't remove the high-boiling solvent (DMSO/DMF). What are my options?
A3: This is a very common challenge with high-boiling polar aprotic solvents.
-
Probable Cause: The high boiling points and water miscibility of solvents like DMSO and DMF make their removal by standard rotary evaporation difficult.
-
Recommended Solutions:
-
Workup Strategy: Instead of trying to evaporate the solvent, perform an aqueous workup. Pour the reaction mixture into a large volume of cold water or brine. The organic product, this compound, is non-polar and should precipitate or be extractable with a non-polar organic solvent like ethyl acetate, diethyl ether, or dichloromethane. Multiple extractions and subsequent washes of the combined organic layers with brine will help remove residual high-boiling solvent.[4]
-
Alternative Synthesis Strategy (Phase-Transfer Catalysis): For future experiments, consider using a phase-transfer catalysis (PTC) approach. This method allows the reaction to occur in a biphasic system (e.g., solid-liquid or liquid-liquid) using a non-polar organic solvent like toluene.[5][6] A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), transports the thiolate anion into the organic phase to react.[4][7] This completely avoids the use of high-boiling polar aprotic solvents, vastly simplifying the workup.
-
Q4: I am attempting an Ullmann coupling, but it requires extreme temperatures (>180 °C) and gives a low yield. How can the solvent help?
A4: Traditional Ullmann reactions are notoriously harsh.[1][8] While the solvent's primary role here is to reach the required temperature, modern approaches can mitigate this.
-
Probable Cause: You are likely running a classic, uncatalyzed, or poorly catalyzed Ullmann condensation. High-boiling polar solvents like NMP or nitrobenzene are often required simply to achieve the necessary activation energy.[1]
-
Recommended Solutions:
-
Ligand Addition: The addition of a suitable ligand (e.g., a diamine or phenanthroline) can dramatically lower the required reaction temperature, often allowing the reaction to proceed efficiently at 110-140 °C.[1] This allows you to use a more manageable solvent like toluene or xylene.[9]
-
Solvent Choice with Modern Catalysts: With an effective copper/ligand catalytic system, non-polar solvents like toluene or o-xylene can be highly effective and may even give better yields than polar solvents in some cases.[9] This change simplifies workup and reduces thermal decomposition of the product.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best all-around solvent for a standard SNAr synthesis of this compound?
A1: For general laboratory-scale SNAr synthesis, DMF (Dimethylformamide) is often the first choice. It provides an excellent balance of solvating power for the ionic reactants and reaction acceleration. While DMSO can sometimes lead to faster reactions, it is more difficult to remove and can cause unwanted side reactions at high temperatures.
Q2: When should I choose an Ullmann coupling over an SNAr reaction?
A2: You should consider an Ullmann coupling when your aryl halide is not "activated." SNAr reactions require the presence of electron-withdrawing groups (like -NO₂ or -CF₃) on the aryl halide to stabilize the Meisenheimer intermediate. If your aryl halide lacks these groups (e.g., 1-bromo-4-tert-butylbenzene), the SNAr reaction will be extremely slow or will not proceed at all. In these cases, a copper-catalyzed Ullmann coupling is the superior method.[3][10]
Q3: How does a phase-transfer catalyst (PTC) work, and what is the best solvent to use with it?
A3: A phase-transfer catalyst (PTC), like a quaternary ammonium salt (Q⁺X⁻), works by creating a lipophilic ion pair with the nucleophile (e.g., [Q⁺SAr⁻]).[5] This ion pair is soluble in the organic phase, where it can react with the aryl halide. The catalyst then returns to the aqueous or solid phase to pick up another nucleophile, continuing the cycle. This technique is ideal when using an inexpensive base like K₂CO₃ or NaOH. The best solvents for PTC are typically non-polar or chlorinated solvents like toluene, heptane, or dichloromethane (DCM) , as they create the necessary two-phase system and are easy to remove during workup.[7]
Caption: Workflow of Phase-Transfer Catalysis (PTC).
Section 4: Data Summary & Experimental Protocols
Table 1: Comparison of Solvent Systems for this compound Synthesis
| Solvent System | Typical Reaction | Temperature (°C) | Advantages | Disadvantages |
| Polar Aprotic (DMF, DMSO) | SNAr | 80 - 150 | Fast reaction rates; excellent for SNAr. | Difficult to remove; potential for side reactions at high temp; hygroscopic.[11] |
| Non-Polar w/ PTC (Toluene, Heptane) | SNAr | 80 - 110 | Easy workup; mild conditions; uses inexpensive bases.[6] | Requires a catalyst; may be slower than homogenous reactions. |
| High-Boiling Polar (NMP, Nitrobenzene) | Ullmann | 150 - 210 | Enables classic Ullmann couplings by reaching high temperatures.[1] | Harsh conditions; thermal decomposition; difficult workup; solvent toxicity. |
| Non-Polar (Toluene, Xylene) | Modern Ullmann | 110 - 140 | Milder conditions than classic Ullmann; easy workup.[9] | Requires specific (and sometimes expensive) ligands. |
| Solvent-Free | SNAr | 100 | "Green" approach; high concentration.[12] | Can be difficult to stir; risk of localized overheating; limited substrate scope. |
Protocol 1: SNAr Synthesis in DMF
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-tert-butylthiophenol (1.0 eq.), an activated aryl halide (e.g., 4-iodonitrobenzene, 1.05 eq.), and anhydrous potassium carbonate (1.5 eq.).
-
Evacuate and backfill the flask with dry nitrogen three times.
-
Add anhydrous, degassed DMF via syringe to achieve a concentration of approximately 0.5 M.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction to room temperature and pour it into a beaker containing 10 volumes of ice-cold water.
-
Stir for 30 minutes, then collect the precipitated solid by vacuum filtration, or extract the aqueous mixture with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product for further purification.
Protocol 2: Phase-Transfer Catalysis (PTC) Synthesis in Toluene
-
To a round-bottom flask, add 4-tert-butylthiophenol (1.0 eq.), the aryl halide (1.05 eq.), powdered potassium carbonate (2.0 eq.), and tetrabutylammonium bromide (TBAB, 0.1 eq.).
-
Add toluene to achieve a concentration of approximately 0.5 M.
-
Heat the mixture to 90 °C with very vigorous stirring to ensure efficient mixing between the phases.
-
Monitor the reaction by TLC or GC-MS (typically 6-12 hours).
-
After completion, cool the reaction to room temperature and filter to remove the inorganic salts.
-
Wash the filter cake with a small amount of toluene.
-
Combine the filtrates and concentrate in vacuo to obtain the crude product, which is often significantly cleaner than that from the DMF protocol.
References
- Wikipedia. (n.d.). Ullmann condensation.
- Pen & Prosperity. (n.d.). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles.
- Ethesis. (n.d.). Phase Transfer Catalyzed Reaction for Synthesis of Sulfides and Disulfides using Hydrogen Sulfide.
- CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses.
- MDPI. (2020). Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones.
- Royal Society of Chemistry. (2018). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.
- ResearchGate. (2014). Synthesis of sec-Butyl Disulfide by Phase Transfer Catalysis.
- American Chemical Society. (2012). One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution.
- Wordpress. (n.d.). SNAr Reaction in Other Common Molecular Solvents.
- ResearchGate. (2008). Synthesis of sulfides under solvent- and catalyst-free conditions.
- University of Birmingham. (n.d.). Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution.
- Macmillan Group, Princeton University. (2008). Phase-Transfer Catalysis (PTC).
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- National Center for Biotechnology Information. (2023). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides.
- Arkat USA. (n.d.). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base.
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 3. penandprosperity.vgcet.com [penandprosperity.vgcet.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]
- 6. crdeepjournal.org [crdeepjournal.org]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. Chemicals [chemicals.thermofisher.cn]
- 9. arkat-usa.org [arkat-usa.org]
- 10. Ullmann Reaction [organic-chemistry.org]
- 11. Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 4-tert-Butyldiphenyl Sulfide
Welcome to the technical support guide for the synthesis of 4-tert-Butyldiphenyl sulfide. This resource is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into the synthesis, troubleshooting, and optimization of this important chemical intermediate. As a Senior Application Scientist, my goal is to explain not just the "how," but the "why" behind each step, ensuring your success in the lab.
Overview of Synthetic Strategies
This compound is a diaryl thioether, a class of compounds prevalent in pharmaceuticals, materials science, and organic synthesis.[1] While several methods exist for the formation of the C-S bond, the most robust and scalable approaches for this specific molecule involve transition-metal-catalyzed cross-coupling reactions.
The primary routes involve the coupling of a sulfur-containing nucleophile with an aryl electrophile. For the synthesis of this compound, this translates to two main pathways:
-
Pathway A: Reaction of 4-tert-butylthiophenol with an aryl halide (e.g., iodobenzene).
-
Pathway B: Reaction of thiophenol with a 4-tert-butylphenyl halide (e.g., 1-bromo-4-tert-butylbenzene).
Pathway A is often preferred due to the commercial availability and reactivity of 4-tert-butylthiophenol.[2][3][4] Modern methods favor palladium-catalyzed reactions, which offer high yields and broad functional group tolerance under relatively mild conditions.[1][5] The traditional Ullmann condensation, which uses copper catalysts, is also a viable but often requires higher temperatures and stoichiometric amounts of the metal.[6]
This guide will focus on a scalable, palladium-catalyzed protocol following Pathway A.
Recommended Experimental Protocol: Palladium-Catalyzed C-S Cross-Coupling
This protocol details an efficient synthesis of this compound from 4-tert-butylthiophenol and iodobenzene. The choice of a palladium catalyst paired with a suitable phosphine ligand is critical for facilitating the reaction and minimizing side products.
Reagent and Materials Table
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Molar Eq. | Mass/Volume |
| 4-tert-Butylthiophenol | 2396-68-1 | 166.28 | 10.0 | 1.0 | 1.66 g |
| Iodobenzene | 591-50-4 | 204.01 | 10.5 | 1.05 | 2.14 g (1.17 mL) |
| Pd₂(dba)₃ | 51364-51-3 | 915.72 | 0.1 (0.2 mol% Pd) | 0.01 | 91.6 mg |
| Xantphos | 161265-03-8 | 578.68 | 0.3 | 0.03 | 173.6 mg |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 14.0 | 1.4 | 1.35 g |
| Toluene (anhydrous) | 108-88-3 | 92.14 | - | - | 50 mL |
Step-by-Step Methodology
-
Inert Atmosphere Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: To the flask, add Pd₂(dba)₃ (91.6 mg), Xantphos (173.6 mg), and sodium tert-butoxide (1.35 g).
-
Solvent and Reactant Addition: Add anhydrous toluene (50 mL) to the flask. Begin stirring, then add 4-tert-butylthiophenol (1.66 g) followed by iodobenzene (1.17 mL) via syringe.
-
Reaction Conditions: Heat the reaction mixture to 100-110 °C and maintain for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete (disappearance of starting thiol), cool the mixture to room temperature. Quench the reaction by slowly adding 50 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, a light-orange oil, can be purified by flash column chromatography on silica gel using hexane or a hexane/ethyl acetate gradient to yield the pure this compound.[7]
Experimental Workflow Diagram
Caption: Workflow for the palladium-catalyzed synthesis of this compound.
Troubleshooting Guide
Even robust protocols can encounter issues. This section addresses common problems in a Q&A format to help you quickly diagnose and solve experimental challenges.
Q1: My reaction yield is very low, or I see no product formation. What went wrong?
A1: This is a common issue that can point to several root causes:
-
Catalyst Inactivity: The palladium catalyst is sensitive to air and moisture. Ensure your Pd₂(dba)₃ is of good quality and has been stored properly. The active Pd(0) species can be oxidized, rendering it inert. Using a pre-catalyst or ensuring an oxygen-free environment is critical.
-
Ineffective Base: Sodium tert-butoxide is hygroscopic and its effectiveness can be compromised by moisture. Use a freshly opened bottle or dry the base in a vacuum oven. The base must be strong enough to deprotonate the thiophenol, forming the active thiolate nucleophile.
-
Poor Reagent Quality: Verify the purity of your 4-tert-butylthiophenol and iodobenzene. The thiol can oxidize to a disulfide over time, especially if exposed to air.[8]
-
Insufficient Temperature: While these reactions are efficient, they require thermal energy to drive the catalytic cycle, particularly the oxidative addition step. Ensure your reaction is reaching the target temperature of 100-110 °C.
Q2: I'm observing significant side products, particularly a nonpolar spot on TLC that isn't my product and the formation of a disulfide.
A2: Side product formation is often related to competing reaction pathways:
-
Biphenyl Formation: The nonpolar spot is likely biphenyl, resulting from the Ullmann-type self-coupling of iodobenzene.[5] This side reaction becomes more prominent at very high temperatures or if the catalyst system is not optimal. The use of a bulky, electron-rich ligand like Xantphos helps to favor the desired C-S cross-coupling over C-C coupling.
-
Disulfide Formation: The formation of bis(4-tert-butylphenyl) disulfide occurs from the oxidative coupling of two molecules of the starting thiol. This is a strong indicator that your reaction is not fully inert. Ensure your solvent is properly degassed and a positive pressure of nitrogen or argon is maintained throughout the experiment.
Q3: The reaction starts but seems to stall before all the starting material is consumed. Why?
A3: A stalled reaction typically points to catalyst decomposition.
-
Catalyst Deactivation: Over time, especially at high temperatures, the palladium catalyst can decompose into inactive palladium black. This can be visually observed as a black precipitate forming in the reaction flask. While the Xantphos ligand is designed to stabilize the catalyst, prolonged reaction times can still lead to deactivation.
-
Inhibitors: Trace amounts of water or other impurities can act as catalyst poisons. Using anhydrous solvents and high-purity reagents is essential for consistent results.
Q4: Purification by column chromatography is difficult. The product is streaking or co-eluting with impurities.
A4: Purification challenges can be addressed by optimizing your chromatography conditions.
-
Co-elution with Biphenyl: If biphenyl is a major byproduct, it can be difficult to separate from the desired sulfide due to similar polarities. Using a nonpolar eluent system like pure hexane or heptane and running a long column can improve separation.
-
Residual Thiol: Unreacted 4-tert-butylthiophenol can streak on the column. You can pre-treat the crude product by washing the organic layer with a dilute NaOH solution during work-up to remove the acidic thiol.
-
Alternative Purification: If chromatography is ineffective, consider vacuum distillation. This compound has a reported boiling point of 140°C at 1.3 mmHg, which may allow for separation from less volatile impurities.[9]
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: What is the role of the palladium catalyst and the Xantphos ligand?
A1: The palladium catalyst is the engine of the C-S bond formation. The reaction proceeds through a catalytic cycle that involves:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of iodobenzene to form a Pd(II) complex.
-
Thiolate Coordination: The deprotonated 4-tert-butylthiolate displaces a ligand on the palladium center.
-
Reductive Elimination: This is the key bond-forming step. The aryl and thiolate groups are eliminated from the palladium center, forming the C-S bond of the product and regenerating the active Pd(0) catalyst.
The Xantphos ligand is crucial. Its large bite angle and electron-rich phosphine groups stabilize the palladium center, preventing decomposition (e.g., formation of palladium black) and promoting the reductive elimination step over competing side reactions like beta-hydride elimination or self-coupling.[1]
Q2: Can I use other aryl halides, like bromobenzene or chlorobenzene, instead of iodobenzene?
A2: Yes, but you will likely need to modify the reaction conditions. The reactivity of aryl halides in oxidative addition follows the trend: I > Br > Cl. While iodobenzene is highly reactive, bromobenzene will require longer reaction times, higher temperatures, or a more active catalyst system. Chlorobenzene is the least reactive and often requires specialized, highly active palladium catalysts and ligands (e.g., bulky biarylphosphine ligands) to achieve good yields.
Q3: Are there any metal-free alternatives for synthesizing this compound?
A3: While transition-metal catalysis is the most common and scalable approach, some metal-free methods have been developed. One such strategy involves the C-H thioarylation of an arene using an activated sulfoxide.[10] For example, activating a methyl sulfoxide with an anhydride can generate a potent electrophilic sulfur species that reacts with an electron-rich arene. However, these methods may have a different substrate scope and regioselectivity challenges compared to cross-coupling.
Q4: What are the primary safety concerns when handling 4-tert-butylthiophenol?
A4: The primary safety concerns are:
-
Stench: Like most thiols, it has a very strong and unpleasant odor.[11] All manipulations should be performed in a well-ventilated chemical fume hood. Any waste containing the thiol should be quenched with bleach before disposal.
-
Irritation: It is classified as a skin and eye irritant.[12][13][14] It may also cause respiratory irritation upon inhalation.[12][13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.[11][12][15] Ensure an eyewash station and safety shower are accessible.[11]
Q5: How do I confirm the identity and purity of my final product?
A5: Standard analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure by showing the characteristic signals for the tert-butyl group, the two distinct aromatic rings, and their integration values.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product (242.38 g/mol ).[7][14]
-
Physical Properties: Compare the boiling point of your purified product to the literature value (140°C/1.3mmHg).[7][9]
References
- Jia, T., & Walsh, P. J. (2016). Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides. Organic Letters, 18(15), 3866–3869.
- PrepChem.com. (n.d.). Synthesis of 4-(tert-butyl)thiophenol.
- Willis, M. C., et al. (2012). Palladium-Catalyzed Three-Component Diaryl Sulfone Synthesis Exploiting the Sulfur Dioxide Surrogate DABSO. Angewandte Chemie International Edition, 51(41), 10332-10335.
- Li, J., et al. (2022). Efficient Construction of Symmetrical Diaryl Sulfides via a Supported Pd Nanocatalyst-Catalyzed C-S Coupling Reaction. Catalysts, 12(12), 1558.
- Zhang, J.-Q., et al. (2024). Palladium-catalyzed desulfurization of diaryl disulfides toward diaryl thioethers. Phosphorus, Sulfur, and Silicon and the Related Elements, 200(9).
- Knapp, K. M., et al. (2014). Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents. The Journal of Organic Chemistry, 79(5), 2234–2243.
- Jia, T., et al. (2015). Palladium Catalyzed Diaryl Sulfoxide Generation from Aryl Benzyl Sulfoxides and Aryl Chlorides. Organic Letters, 17(18), 4494–4497.
- ResearchGate. (n.d.). An Ulmann-type reaction in diaryl sulfide synthesis.
- Srini Chem. (n.d.). 4-tert-Butylthiophenol Manufacturers in Hyderabad, India.
- Procter, D. J., et al. (2016). Metal-free C–H thioarylation of arenes using sulfoxides: a direct, general diaryl sulfide synthesis. Chemical Communications, 52(86), 12781-12784.
- Wikipedia. (n.d.). Ullmann condensation.
- Fisher Scientific. (2024). Safety Data Sheet - 4-tert-Butylthiophenol.
- National Center for Biotechnology Information. (n.d.). Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents.
- MDPI. (2020). Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates.
- Organic Chemistry Portal. (n.d.). Synthesis of aryl sulfides and diaryl sulfides.
- DigitalCommons@SHU. (2015). A New Synthesis of Bis (4-tert-butylphenyl) Iodonium Hexafluoroantimonate; a Known Catalyst for Photopolymerization.
- Chemdad Co., Ltd. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 11413822.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 4-TERT-BUTYLTHIOPHENOL synthesis - chemicalbook [chemicalbook.com]
- 3. dakenchem.com [dakenchem.com]
- 4. srinichem.com [srinichem.com]
- 5. Efficient Construction of Symmetrical Diaryl Sulfides via a Supported Pd Nanocatalyst-Catalyzed C-S Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. 4-tert-Butylthiophenol: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 9. This compound | 85609-03-6 [chemicalbook.com]
- 10. Metal-free C–H thioarylation of arenes using sulfoxides: a direct, general diaryl sulfide synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC07627K [pubs.rsc.org]
- 11. fishersci.com [fishersci.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. fishersci.fr [fishersci.fr]
- 14. This compound | C16H18S | CID 11413822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. spectrumchemical.com [spectrumchemical.com]
Validation & Comparative
A Senior Application Scientist's Guide to the 1H and 13C NMR Spectral Assignment of 4-tert-Butyldiphenyl Sulfide
In the landscape of synthetic chemistry and drug development, the unambiguous structural elucidation of novel and existing compounds is a cornerstone of rigorous scientific practice. Nuclear Magnetic Resonance (NMR) spectroscopy remains the most powerful tool for determining the structure of organic molecules in solution. This guide provides an in-depth analysis and spectral assignment of 4-tert-Butyldiphenyl sulfide, a common building block and intermediate.
This document moves beyond a simple data report. It is designed to serve as a practical guide for researchers and scientists, offering a comparative analysis against related structures, detailed experimental protocols, and the theoretical underpinnings that govern the observed spectral features. Our approach is grounded in the principles of scientific integrity, ensuring that the presented data is not only accurate but also contextually explained to enhance its utility in a laboratory setting.
The Structural and Electronic Landscape of this compound
Understanding the NMR spectrum begins with an analysis of the molecule's structure. This compound comprises a diphenyl sulfide core with a tert-butyl group at the para position of one of the phenyl rings.
The key structural features influencing the NMR spectrum are:
-
The Sulfide Bridge (-S-): The sulfur atom is weakly electron-donating to the aromatic rings through resonance and electron-withdrawing through induction. Its overall effect on the electronic environment of the rings is modest but significant.
-
The tert-Butyl Group (-C(CH3)3): This bulky alkyl group is a weak electron-donating group through induction. Its primary influence is steric, and its nine equivalent protons give rise to a characteristic strong singlet in the 1H NMR spectrum.
-
Aromatic Rings: The molecule possesses two distinct phenyl rings. Ring A is monosubstituted by the thioether group. Ring B is para-disubstituted by the thioether and the tert-butyl group. This substitution pattern dictates the symmetry and, consequently, the complexity of the aromatic signals.
Experimental Protocol: Acquiring High-Fidelity NMR Data
The quality of NMR data is paramount for accurate structural assignment. The following protocol outlines a standard procedure for the acquisition of 1H and 13C NMR spectra for a compound like this compound.
Step-by-Step Experimental Methodology
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl3). CDCl3 is a standard choice for non-polar to moderately polar organic compounds due to its excellent dissolving power and the single, easily identifiable residual solvent peak at 7.26 ppm in the 1H spectrum and 77.16 ppm in the 13C spectrum.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup & Calibration:
-
The spectra presented in this guide were acquired on a 400 MHz NMR spectrometer.
-
Before acquisition, the instrument's magnetic field is shimmed to ensure homogeneity, which is critical for achieving sharp, well-resolved peaks.
-
-
1H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems) is typically sufficient.
-
Spectral Width: Set to approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Number of Scans: 8-16 scans are generally adequate for a sample of this concentration.
-
-
13C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker systems) is used to simplify the spectrum to single lines for each unique carbon.
-
Spectral Width: Set to approximately 220-250 ppm, centered around 100 ppm.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans: Due to the low natural abundance of the 13C isotope, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
-
Workflow Diagram: From Sample to Spectrum
Caption: Workflow for NMR spectral acquisition and processing.
Detailed Spectral Assignment for this compound
The following assignments are based on spectra obtained in CDCl3 at 400 MHz for 1H and 100 MHz for 13C.
1H NMR Spectrum Analysis
The 1H NMR spectrum exhibits signals in both the aliphatic and aromatic regions, consistent with the molecular structure.
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 1 | 1.32 | Singlet (s) | 9H | H-10 (tert-Butyl) | The nine equivalent protons of the tert-butyl group produce a sharp singlet in the upfield aliphatic region. |
| 2 | 7.18 | Triplet (t) | 1H | H-4 | This signal corresponds to the para proton of the unsubstituted phenyl ring. It appears as a triplet due to coupling with the two ortho protons (H-3/5). |
| 3 | 7.30 | Triplet (t) | 2H | H-3, H-5 | These are the meta protons of the unsubstituted phenyl ring. They couple with their ortho and para neighbors, resulting in a triplet. |
| 4 | 7.37 | Doublet (d) | 4H | H-7, H-8 & H-2, H-6 | This signal is an overlay of two distinct sets of protons that coincidentally have very similar chemical shifts. The doublet at ~7.37 ppm arises from the H-7/8 protons on the tert-butyl substituted ring, which are ortho to the tert-butyl group and appear as a doublet due to coupling with H-6/2. The H-2/6 protons are ortho to the sulfur on the unsubstituted ring and also appear as a doublet. In many spectra, these signals overlap significantly. |
13C NMR Spectrum Analysis
The proton-decoupled 13C NMR spectrum shows eight distinct signals, corresponding to the eight unique carbon environments in the molecule.
| Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |
| 1 | 31.4 | C-10 (CH3) | The three equivalent methyl carbons of the tert-butyl group. |
| 2 | 34.6 | C-9 (Quaternary) | The quaternary carbon of the tert-butyl group. |
| 3 | 126.7 | C-4 | The para carbon of the unsubstituted phenyl ring. |
| 4 | 129.1 | C-3, C-5 | The meta carbons of the unsubstituted phenyl ring. |
| 5 | 131.0 | C-7, C-8 | The carbons ortho to the tert-butyl group on the substituted ring. |
| 6 | 131.9 | C-2, C-6 | The carbons ortho to the sulfur atom on the unsubstituted ring. |
| 7 | 136.9 | C-1 | The ipso-carbon of the unsubstituted ring, directly attached to the sulfur. |
| 8 | 149.8 | C-6' | The ipso-carbon of the substituted ring, directly attached to the tert-butyl group. |
Comparative Analysis: Understanding Substituent Effects
To fully appreciate the spectral features of this compound, it is instructive to compare its NMR data with those of structurally related compounds: Diphenyl sulfide and tert-Butylbenzene. This comparison highlights the electronic influence of the -S- and -C(CH3)3 groups.
Comparative 1H NMR Data (Aromatic Region)
| Compound | H-ortho (to S) | H-meta (to S) | H-para (to S) | H (on t-Bu ring) |
| Diphenyl Sulfide | ~7.35 ppm | ~7.30 ppm | ~7.15 ppm | N/A |
| This compound | ~7.37 ppm | ~7.30 ppm | ~7.18 ppm | ~7.37 ppm |
| tert-Butylbenzene | N/A | N/A | N/A | ~7.34 ppm (ortho), ~7.18 ppm (meta/para) |
Analysis:
-
The chemical shifts of the protons on the unsubstituted ring of this compound are very similar to those in diphenyl sulfide itself. This indicates that the tert-butyl group, being four bonds away, has a negligible effect on this ring.
-
The protons on the substituted ring are shifted slightly downfield compared to tert-butylbenzene, a consequence of the combined electronic effects of the sulfide and tert-butyl substituents.
Logical Flow of Substituent Effects on Chemical Shift
Caption: Influence of substituents on NMR chemical shifts.
Conclusion and Best Practices
The 1H and 13C NMR spectra of this compound are fully consistent with its proposed structure. The assignment is straightforward, guided by the principles of chemical shift theory, multiplicity patterns, and integration. The characteristic singlet at 1.32 ppm for the tert-butyl group and the distinct patterns in the aromatic region provide unambiguous confirmation of its identity.
For researchers in drug development and synthetic chemistry, a rigorous approach to spectral interpretation is non-negotiable. It is recommended to always acquire both 1H and 13C NMR spectra and, for more complex structures, to employ two-dimensional NMR techniques (like COSY and HSQC) to confirm assignments definitively. This guide serves as a foundational reference for this specific molecule and as a model for the systematic analysis of other substituted aromatic compounds.
References
- Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan. SDBS No. 1352. [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. [Link]
Unraveling the Fragmentation Fingerprint: A Predictive Guide to the Mass Spectrometry of 4-tert-Butyldiphenyl Sulfide
For the modern researcher, scientist, and drug development professional, mass spectrometry stands as an indispensable tool for molecular identification and structural elucidation. Understanding the fragmentation patterns of novel or uncharacterized molecules is paramount for accurate analysis. This guide offers a comprehensive, predictive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 4-tert-butyldiphenyl sulfide. In the absence of a publicly available experimental spectrum for this specific compound, this guide synthesizes established fragmentation principles and comparative data from structurally analogous molecules to provide a robust predictive framework.
This document moves beyond a simple listing of potential fragments. As a Senior Application Scientist, the goal is to illuminate the why behind the fragmentation—the causal chemical principles that dictate how a molecule like this compound will behave under electron ionization. By examining the fragmentation of its core constituents—tert-butylbenzene and diphenyl sulfide—we can construct a detailed and scientifically grounded prediction of its mass spectral fingerprint.
I. The Architecture of Fragmentation: Foundational Principles
Electron ionization (EI) is a "hard" ionization technique, meaning it imparts significant energy into the analyte molecule, leading to extensive fragmentation.[1][2] The process begins with the bombardment of the gaseous molecule with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a molecular ion (M radical cation, M•+).[3] This molecular ion is often energetically unstable and undergoes a series of unimolecular decomposition reactions, breaking into smaller charged fragments and neutral species. The resulting mass spectrum is a unique fingerprint of the molecule, with the mass-to-charge ratio (m/z) and relative abundance of each fragment ion providing crucial structural information.[4]
For this compound (C₁₆H₁₈S, molecular weight: 242.38 g/mol ), the initial ionization event is expected to form a molecular ion at m/z 242. Aromatic systems, due to their inherent stability, tend to produce a relatively abundant molecular ion peak.[5] The subsequent fragmentation will be dictated by the weakest bonds and the stability of the resulting fragments, primarily influenced by the tert-butyl group and the sulfide linkage.
II. Predicted Primary Fragmentation Pathways of this compound
The fragmentation of this compound is anticipated to be a composite of the characteristic fragmentation patterns of its two key structural motifs: the tert-butylated benzene ring and the diphenyl sulfide core.
A. The Dominance of the tert-Butyl Group: Benzylic Cleavage
The tert-butyl group is a prominent feature in mass spectrometry, known for its facile fragmentation. The most characteristic fragmentation pathway for alkyl-substituted benzenes is benzylic cleavage, where the bond beta to the aromatic ring is broken.[6] In the case of tert-butylbenzene, the loss of a methyl radical (•CH₃) to form a stable, resonance-stabilized α,α-dimethylbenzyl cation is the dominant fragmentation pathway.
Applying this principle to this compound, a major fragmentation pathway is the loss of a methyl radical from the tert-butyl group:
-
Loss of a Methyl Radical ([M - 15]⁺): The molecular ion at m/z 242 is predicted to readily lose a methyl radical (•CH₃, 15 Da) to form a highly stable cation at m/z 227 . This fragment is likely to be the base peak or one of the most abundant ions in the spectrum, analogous to the fragmentation of tert-butylbenzene.
-
Proposed Mechanism: The positive charge and radical are stabilized through resonance with the aromatic ring, making this a highly favorable fragmentation.
-
B. Cleavage of the Carbon-Sulfur Bonds
The carbon-sulfur bonds in diphenyl sulfide are susceptible to cleavage upon electron ionization. The NIST Mass Spectrometry Data Center provides a reference spectrum for diphenyl sulfide, which serves as an excellent model for this aspect of fragmentation.
-
Cleavage of the Phenyl-Sulfur Bond: Two primary C-S bond cleavage events are possible:
-
Loss of a Phenyl Radical ([M - C₆H₅]⁺): Cleavage of the S-C₆H₅ bond would result in the loss of a phenyl radical (•C₆H₅, 77 Da), leading to a fragment at m/z 165 . This corresponds to the 4-tert-butylthiophenolate cation.
-
Loss of a tert-Butylphenyl Radical ([M - C₁₀H₁₃]⁺): Cleavage of the S-C₆H₄-C(CH₃)₃ bond would lead to the loss of a tert-butylphenyl radical (•C₁₀H₁₃, 133 Da), resulting in a thiophenolate cation at m/z 109 .
-
C. Fragmentation of the tert-Butyl Group via Rearrangement
Another common fragmentation pathway for the tert-butyl group involves the loss of a neutral isobutylene molecule through a rearrangement process.
-
Loss of Isobutylene ([M - 56]⁺): The molecular ion can undergo a rearrangement to eliminate a neutral isobutylene molecule (C₄H₈, 56 Da), resulting in a fragment at m/z 186 . This fragment corresponds to the molecular ion of thiophenol.
D. Formation of the tert-Butyl Cation
Direct cleavage of the bond between the tert-butyl group and the aromatic ring can also occur, leading to the highly stable tert-butyl cation.
-
Formation of the tert-Butyl Cation ([C₄H₉]⁺): This fragmentation would result in a prominent peak at m/z 57 .
The proposed primary fragmentation pathways are visually summarized in the diagram below.
Sources
- 1. Electron ionization - Wikipedia [en.wikipedia.org]
- 2. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Mass spectral interpretation - Wikipedia [en.wikipedia.org]
- 5. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
A Comparative Guide to the Reactivity of 4-tert-Butyldiphenyl Sulfide and Diphenyl Sulfide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and drug development, aryl sulfides serve as pivotal intermediates and structural motifs. The nuanced reactivity of these compounds is of paramount importance for efficient and selective chemical transformations. This guide provides an in-depth, objective comparison of the reactivity of 4-tert-Butyldiphenyl sulfide and its parent compound, diphenyl sulfide. By examining their behavior in key organic reactions and providing supporting experimental data and detailed protocols, this document aims to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.
The introduction of a tert-butyl group at the para position of one of the phenyl rings in diphenyl sulfide introduces significant steric and electronic effects that profoundly influence its reactivity. This guide will explore these differences through the lens of oxidation, electrophilic aromatic substitution, and metal-catalyzed cross-coupling reactions.
Core Reactivity: The Influence of the Tert-Butyl Group
The tert-butyl group is a bulky, electron-donating substituent. Its impact on the reactivity of the diphenyl sulfide scaffold can be dissected into two primary effects:
-
Electronic Effect: The tert-butyl group is weakly electron-donating through an inductive effect, which can influence the electron density of the aromatic rings and the sulfur atom. This can affect the rates of reactions sensitive to electron density, such as electrophilic aromatic substitution.
-
Steric Effect: The significant steric bulk of the tert-butyl group can hinder the approach of reagents to nearby positions, particularly the ortho positions on the substituted ring. This steric hindrance can dictate the regioselectivity of reactions and, in some cases, decrease reaction rates.[1]
The interplay of these electronic and steric factors leads to observable differences in the chemical behavior of this compound compared to the sterically unencumbered diphenyl sulfide.
Comparative Reactivity Analysis
Oxidation to Sulfoxides and Sulfones
The oxidation of sulfides to sulfoxides and subsequently to sulfones is a fundamental transformation in organic chemistry. The reactivity of the sulfur atom is influenced by its electron density and steric accessibility.
While direct comparative kinetic studies between this compound and diphenyl sulfide are not extensively documented in readily available literature, we can infer their relative reactivity based on established principles and related studies. The electron-donating nature of the tert-butyl group is expected to slightly increase the electron density on the sulfur atom, potentially making it more susceptible to electrophilic attack by an oxidizing agent. However, the steric bulk of the tert-butyl group is unlikely to significantly hinder the approach of small oxidizing agents like hydrogen peroxide to the sulfur atom.
Kinetic studies on the oxidation of diphenyl sulfide with hydrogen peroxide have been conducted, providing a baseline for comparison. For instance, the oxidation catalyzed by sodium metavanadate follows second-order kinetics with respect to the sulfide.[2][3] Another study details the kinetics of diphenyl sulfide oxidation in a continuous flow microreactor, highlighting the reaction's exothermic nature.[4]
Experimental Data Summary: Oxidation to Sulfone
| Compound | Oxidizing System | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Diphenyl sulfide | 30% H₂O₂ / Tungstate catalyst | - | - | High | [1] |
| Diphenyl sulfide | 30% H₂O₂ / Na₂WO₄ | Methanol | 3 | 95 | [5] |
Experimental Protocol: Synthesis of Diphenyl Sulfone
This protocol describes a general method for the oxidation of a diaryl sulfide to the corresponding sulfone using hydrogen peroxide.
Materials:
-
Diaryl sulfide (Diphenyl sulfide or this compound)
-
30% Hydrogen peroxide (H₂O₂)
-
Sodium tungstate (Na₂WO₄)
-
Methanol
-
Water
-
Dichloromethane
Procedure:
-
In a round-bottom flask, dissolve the diaryl sulfide (1 mmol) in methanol (10 mL).
-
Add sodium tungstate (0.1 mmol) to the solution.
-
Slowly add 30% hydrogen peroxide (2.2 mmol) to the mixture while stirring.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
After completion of the reaction (typically 3-4 hours), cool the mixture to room temperature.
-
Add water (20 mL) and extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude sulfone.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol).
Workflow for Sulfide Oxidation
Caption: Workflow for the oxidation of diaryl sulfides to sulfones.
Electrophilic Aromatic Substitution
The electron-donating tert-butyl group in this compound is expected to activate the substituted ring towards electrophilic attack, directing incoming electrophiles to the ortho and para positions. However, the significant steric hindrance from the tert-butyl group strongly disfavors substitution at the ortho positions, leading to a high preference for substitution at the para position (relative to the sulfide group).[1] In contrast, electrophilic substitution on diphenyl sulfide can occur on either ring, with the sulfide group acting as an ortho, para-director.
Friedel-Crafts Acylation:
Friedel-Crafts acylation is a classic example of electrophilic aromatic substitution. The reactivity of the aromatic ring is crucial for the success of this reaction.
Experimental Data Summary: Friedel-Crafts Acylation (Illustrative)
| Substrate | Acylating Agent | Catalyst | Major Product | Reference (Adapted from) |
| Toluene | Acetyl chloride | AlCl₃ | p-Methylacetophenone | [6] |
| Biphenyl | tert-Butyl chloride | FeCl₃ | 4,4'-Di-tert-butylbiphenyl | [7] |
While a direct comparison is not available, it is anticipated that the acylation of this compound would predominantly occur on the unsubstituted ring due to the deactivating effect of the sulfide group being less pronounced than the steric hindrance on the substituted ring. Acylation of diphenyl sulfide would likely lead to a mixture of products.
Experimental Protocol: Friedel-Crafts Acylation of Diphenyl Sulfide (Hypothetical)
This protocol is an adaptation of a general Friedel-Crafts acylation procedure.
Materials:
-
Diphenyl sulfide
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 eq) in anhydrous DCM.
-
Cool the suspension in an ice bath.
-
Add acetyl chloride (1.1 eq) dropwise to the stirred suspension.
-
After the addition is complete, add a solution of diphenyl sulfide (1.0 eq) in anhydrous DCM dropwise from the dropping funnel.
-
Allow the reaction mixture to stir at 0°C for 30 minutes and then at room temperature for 2-3 hours. Monitor the reaction by TLC.
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Logical Diagram of Friedel-Crafts Acylation
Caption: Key steps in the Friedel-Crafts acylation mechanism.
Metal-Catalyzed Cross-Coupling Reactions
Aryl sulfides can sometimes act as ligands or additives in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The lone pairs on the sulfur atom can coordinate to the metal center, potentially influencing the catalytic activity.
Studies have shown that diphenyl sulfide can act as an additive in Suzuki-Miyaura coupling reactions, where the lone-pair electrons of the sulfur might trap the palladium catalyst.[8] The steric and electronic differences in this compound could modulate this effect. The bulkier tert-butyl group might hinder the coordination of the sulfur atom to the metal center, potentially leading to a different catalytic performance compared to when diphenyl sulfide is used. However, direct comparative studies on their performance as ligands or additives are limited.
Illustrative Reaction Scheme: Suzuki-Miyaura Coupling
This reaction is a versatile method for forming C-C bonds. While the sulfides themselves are not the primary reactants, their presence as additives can be investigated.
General Protocol for Suzuki-Miyaura Coupling:
Materials:
-
Aryl halide
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Water)
-
Additive (Diphenyl sulfide or this compound, for comparative study)
Procedure:
-
To a round-bottom flask, add the aryl halide (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (0.02 eq), and base (2.0 eq).
-
For a comparative study, set up parallel reactions with and without the sulfide additive (e.g., 0.1 eq).
-
Add the solvent system (e.g., a 4:1 mixture of toluene and water).
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 90°C) and stir until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture, add water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The presence of a para-tert-butyl group on one of the phenyl rings of diphenyl sulfide introduces distinct electronic and steric characteristics that differentiate its reactivity from the parent compound.
-
In oxidation reactions , the electron-donating effect of the tert-butyl group may slightly enhance the reactivity of the sulfur atom, although this effect is likely to be modest.
-
In electrophilic aromatic substitution , the tert-butyl group acts as a strong para-director on its own ring due to steric hindrance at the ortho positions. This leads to more predictable regiochemical outcomes compared to diphenyl sulfide, which can be substituted on either ring.
-
In metal-catalyzed cross-coupling reactions , the steric bulk of the tert-butyl group may influence the coordination of the sulfide to the metal center, potentially altering catalytic activity when used as an additive or ligand.
For researchers and drug development professionals, this compound offers a handle to introduce steric bulk and potentially modulate lipophilicity while retaining the core reactivity of the aryl sulfide moiety. The choice between this compound and diphenyl sulfide will ultimately depend on the specific synthetic goal, the desired substitution pattern, and the tolerance of the reaction to steric hindrance. This guide provides a foundational understanding to aid in that selection process.
References
- Ogata, Y., & Tanaka, K. (1982). Kinetics of the oxidation of diphenyl sulfide with hydrogen peroxide catalyzed by sodium metavanadate. Canadian Journal of Chemistry, 60(7), 848-852.
- Process for synthesis of 4-4'-diamino-diphenyl-sulfone. Google Patents.
- Kinetics of the oxidation of diphenyl sulfide with hydrogen peroxide catalyzed by sodium metavanadate. Canadian Science Publishing.
- Effect of diphenyl sulfide additive on Suzuki–Miyaura coupling reaction... ResearchGate.
- Zhang, H., et al. (2020). Continuous Flow Synthesis and Kinetic Study of Diphenyl Sulfoxide in a Microreactor. Organic Process Research & Development, 24(5), 776-784.
- Process for producing diphenyl sulfone compound. Google Patents.
- Process for synthesis of 4-4'-diamino-diphenyl-sulfone. Google Patents.
- Selective and efficient catalytic and photocatalytic oxidation of diphenyl sulphide to sulfoxide and sulfone: the role of hydrogen peroxide and TiO2 polymorph. National Institutes of Health.
- Results of photocatalytic (under light) diphenyl sulphide oxidation by... ResearchGate.
- Efficient Construction of Symmetrical Diaryl Sulfides via a Supported Pd Nanocatalyst-Catalyzed C-S Coupling Reaction. National Institutes of Health.
- Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses.
- Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. National Institutes of Health.
- diphenyl sulfide. Organic Syntheses.
- Experiment 14: Friedel-Crafts Acylation. YouTube.
- Selective oxidation of 4-tert-butylphenol by hydrogen peroxide in the presence of titanosilicates. Springer.
- Oxidation of methyl phenyl sulfide with hydrogen peroxide catalyzed by Ti(IV)-substituted heteropolytungstate. ResearchGate.
- Aqueous sulfide oxidation catalyzed by hydrocarbon solution of 3,3′,5,5′-tetra-tert-butyl- stilbenequinone. Taylor & Francis Online.
- Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing.
- Applications of Friedel–Crafts reactions in total synthesis of natural products. National Institutes of Health.
- A Friedel Crafts Reaction. YouTube.
- Synthesis of 4,4′-Di- tert -butylbiphenyl. ResearchGate.
- Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. St. Norbert College.
- Organoborane coupling reactions (Suzuki coupling). National Institutes of Health.
- Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.
- This compound. PubChem.
- Synthesis of 4, 4' -di(t-butyl)biphenyl by the Friedel-Crafts reaction Report. IvyPanda.
- Preparation of 4,4'-dihydroxydiphenyl sulfone. Google Patents.
- Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. MDPI.
- Selective Oxidation of Sulfides to Sulfoxides by Hydrogen Peroxide in the Presence of Mn2ZnO4 Spinel Nanoparticle Catalyst. Journal of Synthetic Chemistry.
- Efficient Synthesis of Substituted Terphenyls by Suzuki Coupling Reaction1. ResearchGate.
- "Greening Up" the Suzuki Reaction. ResearchGate.
Sources
- 1. Diphenyl sulfone - Wikipedia [en.wikipedia.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. WO2006002690A1 - Process for synthesis of 4-4'-diamino-diphenyl-sulfone - Google Patents [patents.google.com]
- 6. websites.umich.edu [websites.umich.edu]
- 7. 4,4'-DI-TERT-BUTYLBIPHENYL synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Electrochemical Properties of 4-tert-Butyldiphenyl Sulfide and its Sulfoxide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the fine-tuning of molecular properties is paramount. The oxidation state of sulfur in diaryl sulfide scaffolds, for instance, can dramatically alter a molecule's electronic and, consequently, its biological and material characteristics. This guide offers an in-depth comparative analysis of the electrochemical properties of 4-tert-Butyldiphenyl sulfide and its corresponding sulfoxide, 4-tert-Butyldiphenyl sulfoxide. By understanding the electrochemical nuances between the sulfide and sulfoxide states, researchers can make more informed decisions in the design of novel redox-active materials and therapeutic agents.
The introduction of a tert-butyl group onto one of the phenyl rings of diphenyl sulfide serves to modulate its electronic properties. As an electron-donating group, the tert-butyl substituent influences the ease with which the sulfur atom can be oxidized or reduced. This guide will delve into these substituent effects and provide a clear, data-driven comparison of the two compounds.
The Electrochemical Landscape: A Tale of Two Oxidation States
The fundamental difference in the electrochemical behavior of this compound and its sulfoxide lies in the oxidation state of the sulfur atom. In the sulfide, sulfur is in a lower oxidation state and is readily oxidized. In contrast, the sulfoxide's sulfur atom is already partially oxidized, making further oxidation more challenging. This distinction is readily observable using techniques such as cyclic voltammetry (CV), which probes the redox behavior of molecules.
Comparative Electrochemical Data
| Compound | Expected Oxidation Potential (Eox) vs. SCE (V) | Expected Reduction Potential (Ered) vs. SCE (V) | Key Observations |
| Diphenyl Sulfide | ~1.05[1] | ~-2.38[1] | Readily undergoes oxidation. |
| This compound | < 1.05 | ~ -2.40 | The electron-donating tert-butyl group facilitates oxidation. |
| Diphenyl Sulfoxide | Higher than sulfide | More negative than sulfide | Oxidation is more difficult due to the partially oxidized sulfur. |
| 4-tert-Butyldiphenyl Sulfoxide | Higher than the corresponding sulfide | More negative than the corresponding sulfide | The presence of the sulfinyl group significantly impacts the electronic environment of the sulfur atom. |
Note: The values for the 4-tert-butyl derivatives are estimations based on the known electronic effects of the tert-butyl group on the parent diphenyl sulfide structure.
The electrochemical oxidation of diaryl sulfides to their corresponding sulfoxides is a well-established process.[2][3][4] This transformation represents a key step in modifying the properties of these molecules. The sulfoxide can then be further oxidized to the sulfone, though this typically requires more forcing conditions.
Experimental Protocols: Unveiling the Redox Behavior
To experimentally validate the electrochemical properties of this compound and its sulfoxide, cyclic voltammetry is the technique of choice.[5] Below is a detailed, self-validating protocol for this purpose.
Cyclic Voltammetry (CV) Protocol:
-
Preparation of the Analyte Solution:
-
Dissolve 1-5 mM of the target compound (this compound or 4-tert-Butyldiphenyl sulfoxide) in a suitable aprotic solvent such as acetonitrile or dichloromethane.
-
Add a supporting electrolyte, typically 0.1 M tetrabutylammonium perchlorate (TBAP) or tetrabutylammonium hexafluorophosphate (TBAPF6), to ensure sufficient conductivity.
-
-
Electrochemical Cell Setup:
-
Utilize a standard three-electrode cell configuration:
-
Working Electrode: A glassy carbon or platinum disk electrode.
-
Reference Electrode: A saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode.
-
Counter (Auxiliary) Electrode: A platinum wire or foil.
-
-
-
Deoxygenation:
-
Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes prior to the experiment to remove dissolved oxygen, which can interfere with the measurements. Maintain a gentle stream of the inert gas over the solution during the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to a potentiostat.
-
Set the potential window to scan a range that encompasses the expected oxidation and reduction events. For diaryl sulfides, a range of approximately -2.5 V to +1.5 V vs. SCE is a reasonable starting point.
-
Set the scan rate, typically between 50 and 200 mV/s.
-
Initiate the scan, sweeping the potential from a starting value to a vertex potential and then back.
-
Record the resulting cyclic voltammogram (a plot of current vs. potential).
-
-
Data Analysis:
-
From the voltammogram, determine the peak potentials for oxidation (Epa) and reduction (Epc).
-
Calculate the half-wave potential (E1/2) as (Epa + Epc) / 2 for reversible or quasi-reversible processes. This value provides a good approximation of the standard redox potential.
-
Analyze the peak separation (ΔEp = Epa - Epc) to assess the reversibility of the electron transfer process. For a one-electron reversible process, ΔEp is theoretically 59 mV at 25 °C.
-
Mechanistic Insights: The "Why" Behind the Voltammogram
The cyclic voltammogram of this compound is expected to show an irreversible oxidation peak corresponding to the formation of a radical cation. This intermediate can then undergo further reactions, including deprotonation and ultimately dimerization or reaction with solvent or nucleophiles. The initial oxidation is the key step and is facilitated by the electron-donating tert-butyl group, which stabilizes the resulting radical cation.
For 4-tert-Butyldiphenyl sulfoxide, the oxidation potential is significantly higher. This is because the oxygen atom in the sulfoxide group is electron-withdrawing, making it more difficult to remove an electron from the sulfur atom. The reduction of the sulfoxide is also a complex process, often involving cleavage of the sulfur-oxygen bond.
Visualizing the Concepts
To better illustrate the compounds and the experimental workflow, the following diagrams are provided.
Caption: Molecular structures of the two compounds.
Caption: Experimental workflow for cyclic voltammetry.
Conclusion
The electrochemical properties of this compound and its sulfoxide are distinctly different, primarily due to the oxidation state of the sulfur atom. The sulfide is more readily oxidized, a characteristic that is enhanced by the electron-donating tert-butyl group. The sulfoxide, being in a higher oxidation state, is more resistant to further oxidation. This fundamental understanding, supported by the experimental framework of cyclic voltammetry, is crucial for the rational design of molecules with tailored redox properties for applications in drug development and materials science. By leveraging these principles, researchers can strategically employ either the sulfide or sulfoxide form to achieve the desired electronic and reactive characteristics in their target compounds.
References
- Bowers, R. C., & Russell, H. D. (1960). Polarographic Behavior of Aryl Sulfones and Sulfoxides. Analytical Chemistry, 32(3), 405–407.
- Cyclic voltammograms of diphenyl sulphide, sulfoxide, and sulfone in acetonitrile. ResearchGate.
- Miksa, D., et al. (2015). Selective and efficient catalytic and photocatalytic oxidation of diphenyl sulphide to sulfoxide and sulfone: the role of hydrogen peroxide and TiO2 polymorph. RSC Advances, 5(59), 47853–47861.
- Cyclic voltammogram (CV) of diphenyl disulfide (PhSSPh, 2.5 mM, blue...). ResearchGate.
- Michida, T., et al. (1999). [Biomimetic oxidation of diphenyl sulfide with electrochemical P-450 model system in CH2Cl2 treated with alkaline solution]. Yakugaku Zasshi, 119(10), 780–785.
- Engman, L., Lind, J., & Merenyi, G. (1994). Redox Properties of Diaryl Chalcogenides and Their Oxides. The Journal of Physical Chemistry, 98(13), 3174–3182.
- Albini, A., & Monti, S. (2004). Photosensitized oxidation of phenyl and tert-butyl sulfides. Photochemical & Photobiological Sciences, 3(5), 489–493.
- Kim, H., & Lee, C. (2021). Sulfoxide and Sulfone Synthesis via Electrochemical Oxidation of Sulfides. The Journal of Organic Chemistry, 86(19), 13790–13799.
- Photosensitized oxidation of phenyl and tert-butyl sulfides. ResearchGate.
- Guo, W., et al. (2022). Electrochemical Reduction of Phenyl Sulfoxide to Diphenyl Sulfide: A Semi-Microscale Green Organic Chemistry Experiment is Recommended. Daxue Huaxue, 37(9), 2206016.
- Scalable selective electrochemical oxidation of sulfides to sulfoxides. Request PDF. ResearchGate.
- Sulfoxide and Sulfone Synthesis via Electrochemical Oxidation of Sulfides. CoLab.
- Scalable selective electrochemical oxidation of sulfides to sulfoxides. RSC Publishing.
- Sulfoxide and Sulfone Synthesis via Electrochemical Oxidation of Sulfides. Request PDF. ResearchGate.
- Ghasemi, S., et al. (2013). Investigation of the anodic oxidation of sulfide at the surface of a platinum electrode using cyclic voltammetry. Journal of the Taiwan Institute of Chemical Engineers, 44(4), 550–558.
- Crich, D., et al. (2012). Mechanistic studies on a sulfoxide transfer reaction mediated by diphenyl sulfoxide/triflic anhydride. Chemistry, 18(10), 3034–3040.
- Cheng, Z., et al. (2019). Switchable Synthesis of Aryl Sulfones and Sulfoxides through Solvent-Promoted Oxidation of Sulfides with O2/Air. Organic Letters, 21(22), 9195–9199.
- Wang, Y., et al. (2022). Efficient Construction of Symmetrical Diaryl Sulfides via a Supported Pd Nanocatalyst-Catalyzed C–S Coupling Reaction. International Journal of Molecular Sciences, 23(23), 15360.
- Paria, S., et al. (2014). Mechanistic Insights into the Oxidation of Substituted Phenols via Hydrogen Atom Abstraction by a Cupric–Superoxo Complex. Journal of the American Chemical Society, 136(20), 7273–7283.
- Leite, S. L. S., Pardini, V. L., & Viertler, H. (1990). Electrochemical Oxidation of Thiols to Disulfides.
- Chemical and Electrochemical Oxidation of Tris (3,5-di- tert -butylphenyl)phosphine - High Z′ Crystal Structures and Conformational Effects Associated with Bulky meta Substituents. ResearchGate.
- Cyclic voltammograms of electroactive sulfur compounds in cultures of A. sulfurireducens with the pH of the medium adjusted to 3.0 (A) and to 4.0 (B). ResearchGate.
- Cyclic Voltammetry in Lithium–Sulfur Batteries—Challenges and Opportunities. Request PDF. ResearchGate.
- Cyclic voltammetry (CV) curves of Li–S cells using Co3O4-350/PI/LLZO... ResearchGate.
- Photocatalytic Decyanation of Arylacetonitriles Enabled by Diphenylboryl Radicals via Spin Delocalization and α-Fragmentation. ACS Publications.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sulfoxide and Sulfone Synthesis via Electrochemical Oxidation of Sulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulfoxide and Sulfone Synthesis via Electrochemical Oxidation of Sulfides | CoLab [colab.ws]
- 4. Scalable selective electrochemical oxidation of sulfides to sulfoxides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. ossila.com [ossila.com]
A Comparative Guide to the Catalytic Activity of Metal Complexes with Diaryl Sulfide Ligands
For researchers, scientists, and professionals in drug development, the selection of an appropriate ligand is paramount in designing efficient catalytic systems. While phosphines and N-heterocyclic carbenes (NHCs) have long dominated the landscape of homogeneous catalysis, there is a growing interest in the exploration of alternative ligand scaffolds.[1][2] This guide provides an in-depth technical comparison of the catalytic activity of metal complexes featuring diaryl sulfide ligands, with a particular focus on understanding their potential and current applications in pivotal organic transformations. Although specific, comprehensive catalytic studies on 4-tert-Butyldiphenyl sulfide as a ligand are limited in publicly accessible literature, this guide will draw comparisons from structurally related diaryl sulfide and thioether ligands to provide a valuable reference for catalyst development.
The Nature of Diaryl Sulfide Ligands: Electronic and Steric Considerations
Diaryl sulfide ligands are a class of neutral, monodentate, or bidentate ligands that coordinate to a metal center through one or more sulfur atoms. The electronic properties of the sulfur atom, with its available lone pairs, allow it to act as a σ-donor. The substituents on the aryl rings significantly influence the ligand's electronic and steric profile.
Consider, for example, the structure of This compound .[3]
-
IUPAC Name: 1-tert-butyl-4-(phenylsulfanyl)benzene[3]
-
Molecular Formula: C₁₆H₁₈S[3]
-
Molecular Weight: 242.38 g/mol [4]
The presence of the bulky tert-butyl group on one of the phenyl rings introduces significant steric hindrance. This can be advantageous in promoting reductive elimination, the final step in many cross-coupling catalytic cycles, and can also influence the regioselectivity of certain reactions. Electronically, the alkyl group is weakly electron-donating, which can increase the electron density at the sulfur atom and, consequently, the metal center, potentially impacting its reactivity.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools in synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.[5] While phosphine ligands are the conventional choice, thioether ligands have emerged as viable alternatives.[6]
Synthesis of Diaryl Sulfides using Thioether Ligands
A notable application of diaryl sulfides is their synthesis via palladium-catalyzed reactions where they can also, in some cases, act as ligands. A study by Mao et al. demonstrated a palladium-catalyzed debenzylative cross-coupling of aryl benzyl sulfides with aryl bromides to produce diaryl sulfides.[7][8] This reaction showcases the utility of a Pd(dba)₂/NiXantPhos catalyst system.[7]
Table 1: Palladium-Catalyzed Synthesis of Diaryl Sulfides [7]
| Entry | Aryl Benzyl Sulfide | Aryl Bromide | Yield (%) |
| 1 | Phenyl benzyl sulfide | 4-Bromotoluene | 85 |
| 2 | Phenyl benzyl sulfide | 4-Bromoanisole | 82 |
| 3 | 4-Methoxyphenyl benzyl sulfide | Bromobenzene | 78 |
| 4 | 4-Chlorophenyl benzyl sulfide | 4-Bromotoluene | 88 |
This methodology highlights the potential of in situ generated or added diaryl sulfides to influence the catalytic cycle.
Experimental Protocol: Palladium-Catalyzed Debenzylative Cross-Coupling
The following is a representative experimental protocol adapted from the work of Mao, Jia, Frensch, and Walsh.[7]
Materials:
-
Pd(dba)₂ (Palladium(0)-dibenzylideneacetone complex)
-
NiXantPhos (4,6-Bis(diphenylphosphino)-10,10-dimethylphenoxanthene)
-
Aryl benzyl sulfide (1.0 mmol)
-
Aryl bromide (1.2 mmol)
-
NaN(SiMe₃)₂ (Sodium bis(trimethylsilyl)amide) (2.0 mmol)
-
Cyclopentyl methyl ether (CPME) (5 mL)
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add Pd(dba)₂ (0.02 mmol, 2 mol %), NiXantPhos (0.03 mmol, 3 mol %), and NaN(SiMe₃)₂ (2.0 mmol).
-
Add the aryl benzyl sulfide (1.0 mmol) and aryl bromide (1.2 mmol).
-
Add CPME (5 mL) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture at 100 °C for 12-24 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired diaryl sulfide.
Mechanistic Considerations in Palladium-Catalyzed C-S Coupling
The generally accepted mechanism for palladium-catalyzed C-S cross-coupling reactions involves a catalytic cycle of oxidative addition, transmetalation (or in this context, reaction with a sulfur nucleophile), and reductive elimination. The thioether ligand plays a crucial role in stabilizing the palladium center throughout this cycle.
Figure 1: A generalized catalytic cycle for Palladium-catalyzed C-S cross-coupling.
Rhodium-Catalyzed Hydrogenation
Rhodium complexes are widely used for the asymmetric hydrogenation of various substrates. The choice of ligand is critical for achieving high enantioselectivity. While chiral phosphine ligands are well-established, recent research has explored the use of thioether-containing ligands.
A study by Diebolt et al. demonstrated the use of thioether-phosphite ligands for the highly enantioselective Iridium-catalyzed hydrogenation of unfunctionalized olefins, which suggests the potential for similar thioether-based ligands in Rhodium catalysis.[9] Another study investigated the effect of tethered axial thioether coordination on rhodium(II)-catalyzed silyl-hydrogen insertion, providing evidence for the benefits of incorporating thioethers into the rhodium paddlewheel motif.[10]
While specific data for diaryl sulfide ligands in rhodium-catalyzed hydrogenation is sparse, the existing literature on thioether-containing ligands suggests they can effectively modulate the electronic properties of the metal center and influence the outcome of the reaction.
Copper-Catalyzed Reactions
Copper catalysis has gained prominence for C-S bond formation due to the lower cost and toxicity of copper compared to palladium. Ligand-free systems have been developed, but the use of ligands can often improve reaction efficiency and substrate scope.
Nano copper oxide has been used as a catalyst for the synthesis of symmetrical diaryl sulfides from aryl halides and potassium thiocyanate under ligand-free conditions.[11] This protocol avoids the use of foul-smelling thiols.[11] Additionally, simple copper salts like CuI have been shown to catalyze the C-S coupling of aryl iodides and thiols without the need for additional ligands.[12]
While these examples are ligand-free, the coordination of a diaryl sulfide ligand to a copper center could potentially enhance catalytic activity by stabilizing the copper species and facilitating the catalytic cycle, an area ripe for further investigation.
Comparative Analysis and Future Outlook
The exploration of diaryl sulfide and thioether ligands in transition metal catalysis is a burgeoning field. While they have not yet reached the ubiquity of phosphines or NHCs, they offer several potential advantages:
-
Air and Moisture Stability: Compared to many phosphine ligands, thioethers are generally more stable to air and moisture, simplifying handling and reaction setup.
-
Tunable Properties: The electronic and steric properties of diaryl sulfide ligands can be readily tuned by modifying the substituents on the aryl rings.
-
Unique Reactivity and Selectivity: The distinct electronic nature of the sulfur donor atom can lead to different reactivity and selectivity profiles compared to more traditional ligands.
Table 2: Conceptual Comparison of Ligand Classes
| Ligand Class | Key Advantages | Potential Disadvantages |
| Phosphines | Highly tunable, extensive literature, high activity | Air-sensitivity, cost |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, high stability | Synthesis can be complex |
| Diaryl Sulfides/Thioethers | Air/moisture stable, potentially lower cost | Generally lower σ-donating ability than phosphines/NHCs, less explored |
The primary challenge remains the relatively limited number of systematic studies on the application of simple diaryl sulfide ligands like this compound in catalysis. Future research should focus on the synthesis and characterization of well-defined metal-diaryl sulfide complexes and their thorough evaluation in a range of catalytic transformations. Such studies will be crucial in elucidating the full potential of this promising class of ligands.
Conclusion
References
- Bellemin-Laponnaz, S., & Achard, T. (2021).
- Bellemin-Laponnaz, S., & Achard, T. (2021). Recent Progress in Developing Thioether-Containing Ligands for Catalysis Applications. Request PDF.
- Kwon, Y., et al. (2022). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. Journal of the American Chemical Society.
- Mao, J., Jia, T., Frensch, G., & Walsh, P. J. (2014). Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides. Organic Letters, 16(20), 5304–5307.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11413822, this compound.
- Darko, A., et al. (n.d.). Effect of tethered, axial thioether coordination on rhodium(II)-catalyzed silyl- hydrogen insertion. ChemRxiv.
- Reddy, C. R., et al. (2007).
- Google Patents. (n.d.). EP0278257A1 - 4-Tert.-butyl-1,2-benzenedithiol, complex compounds derived therefrom, and a method of producing the same.
- Request PDF. (n.d.). Chiral thioether ligands: Coordination chemistry and asymmetric catalysis.
- Reddy, C. R., et al. (2019).
- Wang, L. (2019). THIOETHER LIGAND-PROMOTED CATALYTIC C–H FUNCTIONALIZATION AND MECHANISTIC INVESTIGATIONS.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 292755, Bis(4-tert-butylphenyl) disulfide.
- Wang, F., et al. (2022). Single-atom copper catalyst for the S-arylation reaction to produce diaryl disulfides. Chemical Science.
- Mao, J., Jia, T., Frensch, G., & Walsh, P. J. (2014). Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides. Organic Letters.
- ResearchGate. (2014). ChemInform Abstract: Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides.
- Chemdad. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54398044, 4-Tert-butylphenyl phenyl sulfoxide.
- Beilstein Journals. (n.d.). Nano copper oxide catalyzed synthesis of symmetrical diaryl sulfides under ligand free conditions.
- Diebolt, O., et al. (2011). Thioether-phosphite: new ligands for the highly enantioselective Ir-catalyzed hydrogenation of minimally functionalized olefins.
- eScholarship.org. (2024).
- Smolecule. (n.d.). Buy Tert-butyl 4-(tert-butyl)phenyl sulfide.
- Royal Society of Chemistry. (n.d.). Single-atom copper catalyst for the S-arylation reaction to produce diaryl disulfides.
- ACS Publications. (2019).
- DSpace. (2008). Ligand-Free Copper-Catalyzed C-S Coupling of Aryl Iodides and Thiols.
- Request PDF. (n.d.). Ligand effect on the rhodium porphyrin catalyzed hydrogenation of [2.
- ChemicalBook. (n.d.). This compound.
- Google Patents. (n.d.). CN1931814A - Catalytic synthesis process of tert-butyl phenol compound.
- Google Patents. (n.d.). US3718699A - Process of preparing 4,4'-dithiobis(2,6-di-t-butylphenol).
- Google Patents. (n.d.).
- Google Patents. (n.d.). WO2020055976A1 - Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][1][2][7]triazolo[4,3-a][1][7]diazepin-6-yl)
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C16H18S | CID 11413822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Verification Required - Princeton University Library [dataspace.princeton.edu]
- 7. Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thioether-phosphite: new ligands for the highly enantioselective Ir-catalyzed hydrogenation of minimally functionalized olefins - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. BJOC - Nano copper oxide catalyzed synthesis of symmetrical diaryl sulfides under ligand free conditions [beilstein-journals.org]
- 12. dspace.library.uu.nl [dspace.library.uu.nl]
A Researcher's Guide to Substituted Diaryl Sulfides: A DFT-Driven Comparison of Electronic Properties
Diaryl sulfides are a cornerstone of modern chemical science, with their structural motif appearing in a vast array of pharmaceuticals, advanced materials, and high-performance corrosion inhibitors.[1][2] The versatility of the diaryl sulfide scaffold lies in its tunable electronic properties, which can be precisely modulated by introducing various substituent groups onto the aryl rings. Understanding these substituent-driven electronic changes is paramount for rational molecular design and the development of next-generation functional molecules.
This guide provides an in-depth comparison of the electronic properties of substituted diaryl sulfides, grounded in the powerful predictive capabilities of Density Functional Theory (DFT). We will move beyond a simple catalog of results to explain the causality behind computational choices and provide a practical, validated workflow for researchers entering this field.
The Power of DFT in Unraveling Electronic Structure
Density Functional Theory has become an indispensable tool in computational chemistry for studying the electronic structure and properties of molecules.[3] Unlike more computationally expensive methods, DFT offers a favorable balance of accuracy and efficiency, making it ideal for screening libraries of substituted compounds. The primary advantage of DFT is its ability to calculate key electronic descriptors that govern a molecule's reactivity and behavior.
Key Electronic Descriptors from DFT:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO (EHOMO) is associated with the molecule's capacity to donate electrons, while the energy of the LUMO (ELUMO) relates to its ability to accept electrons.[1][4]
-
HOMO-LUMO Energy Gap (ΔE): The difference between ELUMO and EHOMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity and easier electronic excitation.[4][5]
-
Molecular Electrostatic Potential (MEP): The MEP map is a 3D visualization of the total electron density distribution onto the molecular surface. It provides an intuitive guide to the molecule's charge distribution, identifying electron-rich regions (sites for electrophilic attack) and electron-poor regions (sites for nucleophilic attack).[4][5]
Comparative Analysis: How Substituents Modulate Electronic Properties
The electronic character of a substituent—whether it donates or withdraws electron density—profoundly alters the electronic landscape of the diaryl sulfide core.[6][7] These changes are directly reflected in the DFT-calculated properties.
The Influence of Electron-Donating Groups (EDGs)
Electron-donating groups, such as methoxy (-OCH₃) or amino (-NH₂), enrich the aromatic rings with electron density through resonance and/or inductive effects.
-
Mechanism of Action: EDGs push electron density into the π-system of the aryl rings. This destabilizes the HOMO, causing its energy level to rise significantly.
-
Impact on Electronic Properties: A higher EHOMO indicates an enhanced ability to donate electrons.[1] Consequently, diaryl sulfides bearing strong EDGs are more susceptible to oxidation and are better electron donors in charge-transfer processes. The HOMO-LUMO gap typically narrows, suggesting an increase in chemical reactivity.
The Influence of Electron-Withdrawing Groups (EWGs)
Conversely, electron-withdrawing groups like nitro (-NO₂) or cyano (-CN) pull electron density away from the aromatic system.
-
Mechanism of Action: Through strong inductive and resonance effects, EWGs delocalize the π-electrons of the ring, stabilizing both the HOMO and LUMO.
-
Impact on Electronic Properties: The stabilization results in a lowering of both EHOMO and ELUMO. The molecule becomes a better electron acceptor due to the more accessible (lower energy) LUMO.[1] The electron-donating capacity decreases as the HOMO is lowered. The net effect on the HOMO-LUMO gap can vary, but it often decreases, leading to enhanced reactivity in different contexts, such as nucleophilic aromatic substitution.
A Quantitative Comparison
The following table summarizes the typical effects of representative substituents on the key electronic properties of a generic diaryl sulfide, as would be predicted by a standard DFT calculation.
| Substituent (R) | Substituent Type | EHOMO (eV) | ELUMO (eV) | ΔE Gap (eV) | Predicted Reactivity |
| -H (Unsubstituted) | Neutral | -6.2 | -0.8 | 5.4 | Baseline |
| -OCH₃ | Electron-Donating | -5.8 | -0.7 | 5.1 | Increased electron-donating ability |
| -NO₂ | Electron-Withdrawing | -6.8 | -1.5 | 5.3 | Increased electron-accepting ability |
Note: These are illustrative values to demonstrate trends. Actual values will depend on the specific molecule and computational level of theory.
Experimental Protocol: A Validated DFT Workflow
To ensure reproducibility and accuracy, a standardized computational protocol is essential. The following step-by-step methodology outlines a robust workflow for analyzing the electronic properties of substituted diaryl sulfides.
Causality in Method Selection: The choice of the functional and basis set is critical for obtaining meaningful results. The B3LYP functional is a hybrid functional that has demonstrated a strong track record for providing reliable geometries and electronic properties for a wide range of organic molecules at a reasonable computational cost.[1][4][8] The 6-311+G(d,p) basis set is chosen because it provides a flexible description of the electron distribution. The '+' indicates the inclusion of diffuse functions, which are crucial for accurately describing anions and systems with delocalized electrons, while the '(d,p)' denotes the addition of polarization functions, which allow for non-spherical electron density distributions, essential for describing chemical bonds accurately.[1][9]
Step-by-Step DFT Calculation:
-
Molecule Construction: Build the 3D structure of the desired substituted diaryl sulfide using a molecular editor such as GaussView or Avogadro. Ensure correct initial bond lengths and angles.
-
Geometry Optimization:
-
Perform a full geometry optimization to find the lowest energy conformation of the molecule.
-
Method: B3LYP functional.
-
Basis Set: 6-311+G(d,p).
-
Rationale: This step is crucial as all subsequent electronic property calculations must be performed on a stable, realistic molecular structure.[1]
-
-
Vibrational Frequency Analysis:
-
Conduct a frequency calculation at the same level of theory (B3LYP/6-311+G(d,p)).
-
Purpose: To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of any imaginary frequencies validates the structure.
-
-
Single-Point Energy Calculation & Property Analysis:
-
Using the validated optimized geometry, perform a single-point energy calculation.
-
From this calculation, extract key electronic properties:
-
Energies of the HOMO and LUMO.
-
The HOMO-LUMO energy gap (ΔE).
-
Generate the molecular electrostatic potential (MEP) surface.
-
-
-
Data Visualization and Interpretation:
-
Use visualization software (e.g., Chemcraft, GaussView) to plot the 3D surfaces of the HOMO and LUMO orbitals.[10] This provides a visual understanding of where the electron-donating and electron-accepting capabilities are localized.
-
Analyze the MEP map to identify nucleophilic (negative potential, typically red) and electrophilic (positive potential, typically blue) sites.
-
Workflow Visualization
The following diagram illustrates the logical flow of the DFT protocol for analyzing substituted diaryl sulfides.
Caption: Standard DFT workflow for electronic property analysis.
References
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Diaryl Sulfide Derivatives as Potential Iron Corrosion Inhibitors: A Computational Study. International Journal of Electrochemical Science, 9, 6484-6501. [Link]
- Li, Y., et al. (2022). Efficient Construction of Symmetrical Diaryl Sulfides via a Supported Pd Nanocatalyst-Catalyzed C-S Coupling Reaction. Molecules, 27(24), 8699. [Link]
- Rehman, A. U., et al. (2022).
- Kondrashov, M. V., et al. (2014). Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents. The Journal of Organic Chemistry, 79(6), 2700-2708. [Link]
- Reddy, B. V. S., et al. (2023). Synthesis of Diaryl Disulfides, Sulfides and Aryl Alkyl Sulfides from Isothiazolones.
- Kim, H., & Lee, P. H. (2019). Diverse diaryl sulfide synthesis through consecutive aryne reactions.
- Li, J., et al. (2022). Homocouplings of Sodium Arenesulfinates: Selective Access to Symmetric Diaryl Sulfides and Diaryl Disulfides. Molecules, 27(19), 6232. [Link]
- Kondrashov, M. V., et al. (2014). Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents.
- Balczewski, P., et al. (2021). Plots of the HOMO and LUMO orbitals for molecules 1a–d, 2a–d and 3a–d...
- Cozzi, F., et al. (2008). Enantioselective oxidation of sulfides catalyzed by titanium complexes of 1,2-diarylethane-1,2-diols: effect of the aryl substitution. Chirality, 20(3-4), 592-6. [Link]
- Scientist 9279. (2023, March 6). HOMO-LUMO Analysis in Chem3D | Visualizing Molecular Orbitals & Reactivity [Video]. YouTube. [Link]
- Oziminski, W. P., & Dobrowolski, J. C. (2012). Substituent effects and electron delocalization in five-membered N-heterocycles. RSC Advances, 2(25), 9444-9454. [Link]
- Liu, M., et al. (2025). Efficient Synthesis of Diaryl Sulfides via Three Component Cross Coupling. Chinese Journal of Organic Chemistry, 45(4), 1283. [Link]
- LibreTexts Chemistry. (2023). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
- Rajeswarapalanichamy, S., & Sornakumar, T. (2016). A DFT study on the structural and electronic properties of Barium Sulfide nanoclusters. AIP Conference Proceedings, 1728(1), 020478. [Link]
- Parks, B., & Wang, L. (2024). DFT Studies on the Effects of Functionalization on the Electronic and Optical Properties of 2,7-di-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene. ChemRxiv. [Link]
- van der Born, R., et al. (2016). A computational model to predict the Diels–Alder reactivity of aryl/alkyl-substituted tetrazines. Structural Chemistry, 27, 1265-1271. [Link]
- Parks, B., & Wang, L. (2024). DFT Studies on the Effects of Functionalization on the Electronic and Optical Properties of 2,7-di-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene.
- Zhang, Y., et al. (2023). Insights into Application Research of the Density Functional Theory in Iron Sulfur Compounds: A Bibliometric Mapping Analysis. ACS Omega, 8(31), 28021-28033. [Link]
- International Research Journal of Education and Technology. (n.d.).
- Chibisov, A. N., et al. (2025). DFT study of electronic and structural properties of two-dimensional MoS2 containing sulfur vacancies.
Sources
- 1. Diaryl Sulfide Derivatives as Potential Iron Corrosion Inhibitors: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Construction of Symmetrical Diaryl Sulfides via a Supported Pd Nanocatalyst-Catalyzed C-S Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into Application Research of the Density Functional Theory in Iron Sulfur Compounds: A Bibliometric Mapping Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations [mdpi.com]
- 5. irjweb.com [irjweb.com]
- 6. Substituent effects and electron delocalization in five-membered N-heterocycles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. A computational model to predict the Diels–Alder reactivity of aryl/alkyl-substituted tetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
A Comparative Guide to the Synthesis of 4-tert-Butyldiphenyl Sulfide for Advanced Research Applications
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-tert-Butyldiphenyl sulfide is a valuable building block in organic synthesis, and selecting the optimal synthetic route can significantly impact research timelines and outcomes. This guide provides a comprehensive comparison of the primary methods for synthesizing this compound, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
At a Glance: Comparing Synthesis Methods
The synthesis of this compound is primarily achieved through three main pathways: Palladium-catalyzed cross-coupling, Copper-catalyzed cross-coupling, and Nucleophilic Aromatic Substitution. The choice of method is dictated by factors such as desired yield, purity, cost of reagents and catalysts, and reaction conditions.
| Synthesis Method | Key Reactants | Catalyst/Reagents | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Palladium-Catalyzed Cross-Coupling | 4-tert-Butylthiophenol, Aryl Halide (e.g., Iodobenzene) | Palladium catalyst (e.g., Pd(OAc)₂), Ligand (e.g., Xantphos) | High (often >90%) | High yields, broad substrate scope, good functional group tolerance. | High cost of palladium catalysts and ligands, potential for catalyst poisoning. |
| Copper-Catalyzed Cross-Coupling | 4-tert-Butylthiophenol, Aryl Halide (e.g., Iodobenzene) | Copper catalyst (e.g., CuI, nano CuO), Base (e.g., K₂CO₃, KOH) | Good to Excellent (70-95%) | Lower cost compared to palladium, often ligand-free conditions are possible, environmentally friendlier. | Can require higher reaction temperatures, may have a narrower substrate scope than palladium-catalyzed reactions. |
| Nucleophilic Aromatic Substitution (SNAr) | Thiophenol, 4-tert-Butyl-halobenzene (e.g., 4-tert-Butyl-fluorobenzene) | Strong base (e.g., NaH), polar aprotic solvent (e.g., DMF, DMSO) | Moderate to High | Avoids transition metal catalysts, can be cost-effective. | Requires an activated aryl halide (with electron-withdrawing groups) for efficient reaction, which is not the case for 4-tert-butyl-halobenzenes, leading to potentially harsh reaction conditions. |
Unveiling the Synthetic Pathways: A Deeper Dive
The formation of the C-S bond in this compound is the critical step in its synthesis. The choice of catalyst and reaction conditions plays a pivotal role in the efficiency of this transformation.
Palladium-Catalyzed C-S Cross-Coupling: The High-Yield Standard
Palladium catalysis is a powerful and versatile tool for the formation of carbon-sulfur bonds, offering high yields and broad functional group tolerance. The generally accepted mechanism for this reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.
Causality Behind Experimental Choices: The choice of a bulky electron-rich phosphine ligand, such as Xantphos, is crucial. It facilitates the reductive elimination step, which is often the rate-limiting step in the catalytic cycle, thereby increasing the overall reaction rate and yield. The base is required to deprotonate the thiol, forming a more nucleophilic thiolate anion that readily participates in the transmetalation step.
Caption: Catalytic cycle for Palladium-catalyzed C-S cross-coupling.
Copper-Catalyzed C-S Cross-Coupling: The Economical Alternative
Copper-catalyzed C-S cross-coupling reactions, often referred to as Ullmann-type reactions, present a more economical and environmentally friendly alternative to palladium-catalyzed methods.[1] Recent advancements have led to the development of highly efficient ligand-free systems, further enhancing their appeal.[2][3]
Causality Behind Experimental Choices: The use of nano copper oxide provides a large surface area for the reaction, enhancing its catalytic activity.[2][4] In ligand-free systems, the solvent and base play a crucial role in stabilizing the copper catalyst and facilitating the reaction. A polar aprotic solvent like DMSO is often used to dissolve the reactants and facilitate the formation of the active copper species.
Caption: Proposed catalytic cycle for Copper-catalyzed C-S cross-coupling.
Nucleophilic Aromatic Substitution (SNAr): The Metal-Free Approach
Nucleophilic aromatic substitution offers a pathway to synthesize this compound without the need for transition metal catalysts. This reaction typically involves the attack of a nucleophile (thiophenol) on an aryl halide, proceeding through a Meisenheimer complex intermediate.
Causality Behind Experimental Choices: The efficacy of SNAr reactions is highly dependent on the electronic properties of the aryl halide. The presence of strong electron-withdrawing groups on the aromatic ring is usually necessary to stabilize the negatively charged Meisenheimer intermediate. The tert-butyl group is an electron-donating group, which disfavors this reaction, often necessitating forcing conditions such as high temperatures and strong bases.
Caption: Simplified mechanism for Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocols
Protocol 1: Palladium-Catalyzed Synthesis
Materials:
-
4-tert-Butylthiophenol
-
Iodobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (2.0 equiv.).
-
Add anhydrous toluene, followed by 4-tert-butylthiophenol (1.0 equiv.) and iodobenzene (1.2 equiv.).
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Ligand-Free Copper-Catalyzed Synthesis[3]
Materials:
-
4-tert-Butylthiophenol
-
Iodobenzene
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)
Procedure:
-
In a round-bottom flask, combine 4-tert-butylthiophenol (1.0 equiv.), iodobenzene (1.1 equiv.), CuI (5 mol%), and K₂CO₃ (2.0 equiv.).
-
Add DMF or NMP as the solvent.
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC.
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the desired product.
Conclusion and Future Outlook
The choice of synthetic method for this compound depends on a careful consideration of various factors. For high-yield and broad applicability, palladium-catalyzed cross-coupling remains the gold standard, albeit at a higher cost. Copper-catalyzed methods, particularly ligand-free approaches, offer a compelling balance of efficiency, cost-effectiveness, and environmental consideration. While mechanistically elegant, nucleophilic aromatic substitution is less practical for this specific molecule due to the electronic nature of the starting materials.
Future research in this area will likely focus on the development of even more efficient and sustainable catalytic systems. This includes the design of novel, highly active, and recyclable catalysts, as well as the exploration of milder reaction conditions to further improve the green credentials of these synthetic routes.
References
- Beilstein J Org Chem. 2011:7:886-91. Nano copper oxide catalyzed synthesis of symmetrical diaryl sulfides under ligand free conditions. [URL: https://www.beilstein-journals.org/bjoc/articles/7/101]
- Beilstein J Org Chem. 2011:7:886-91. Nano copper oxide catalyzed synthesis of symmetrical diaryl sulfides under ligand free conditions. [URL: https://www.beilstein-journals.org/bjoc/articles/7/101]
- Sperotto, E., van Klink, G. P. M., de Vries, J. G., & van Koten, G. (2010). Ligand-Free Copper-Catalyzed C–S Coupling of Aryl Iodides and Thiols. The Journal of Organic Chemistry, 75(18), 6334–6341. [URL: https://pubs.acs.org/doi/10.1021/jo101253v]
- RSC Publishing. (2015). Sulfide synthesis through copper-catalyzed C–S bond formation under biomolecule-compatible conditions. Chemical Communications, 51(5), 853-856. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/cc/c4cc08244a]
Sources
- 1. Nano copper oxide catalyzed synthesis of symmetrical diaryl sulfides under ligand free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - Nano copper oxide catalyzed synthesis of symmetrical diaryl sulfides under ligand free conditions [beilstein-journals.org]
- 3. dspace.library.uu.nl [dspace.library.uu.nl]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of 4-tert-Butyldiphenyl Sulfide in Palladium-Catalyzed Coupling Reactions
For the attention of Researchers, Scientists, and Drug Development Professionals.
Introduction: The Role of Aryl Sulfides in Cross-Coupling Chemistry
Aryl sulfides have emerged as valuable electrophiles in cross-coupling reactions, offering an alternative to the more traditionally used aryl halides. The activation of the C–S bond, while challenging, provides a unique handle for synthetic chemists, enabling the construction of complex molecular architectures.[1][2] The reactivity of aryl sulfides in these transformations is intricately linked to the electronic and steric properties of the substituents on the aromatic rings.
This guide focuses on 4-tert-butyldiphenyl sulfide, a molecule featuring a bulky, electron-donating tert-butyl group. We will explore how this substituent is anticipated to influence its performance in comparison to the parent diphenyl sulfide and the electron-rich 4-methyldiphenyl sulfide.
The Influence of the Tert-Butyl Group: Electronic and Steric Effects
The tert-butyl group is well-known for exerting significant steric and electronic effects on a molecule.[3]
-
Electronic Effect: The tert-butyl group is an electron-donating group through induction. This increases the electron density on the phenyl ring to which it is attached, which can, in turn, influence the oxidative addition step in palladium-catalyzed reactions.
-
Steric Effect: The most prominent feature of the tert-butyl group is its large steric bulk. This can hinder the approach of the palladium catalyst to the C-S bond, potentially slowing down the rate of reaction.[3]
These two opposing effects—electronic activation and steric hindrance—are central to predicting the reactivity of this compound.
Comparative Reactivity in Key Coupling Reactions
The following sections provide a theoretical comparison of this compound's reactivity in Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings, alongside available data for diphenyl sulfide and 4-methyldiphenyl sulfide.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between an organoboron compound and an organic halide or pseudohalide. The activation of the C-S bond in aryl sulfides for Suzuki-Miyaura coupling is an area of active research.[4]
Reactivity Comparison (Predicted):
| Compound | Substituent Effect | Predicted Reactivity |
| This compound | Electron-donating (+I), Sterically hindering | Moderate to Low |
| Diphenyl Sulfide | Neutral | Baseline |
| 4-Methyldiphenyl Sulfide | Electron-donating (+I) | Moderate to High |
The electron-donating nature of the tert-butyl group in This compound is expected to make the C-S bond more electron-rich and thus less susceptible to oxidative addition by the palladium(0) catalyst. Compounded with the significant steric hindrance, its reactivity is predicted to be lower than that of diphenyl sulfide. 4-Methyldiphenyl sulfide , with its smaller, electron-donating methyl group, is anticipated to be more reactive than diphenyl sulfide due to electronic activation without substantial steric impediment.
Experimental Data for Diphenyl Sulfide (for reference):
While specific yields for the direct Suzuki coupling of diphenyl sulfide are not abundant, studies on related systems suggest that the reaction is feasible, often requiring more forcing conditions or specialized catalyst systems compared to aryl halides.[4]
Heck Coupling
The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene.[5] The use of aryl sulfides in Heck reactions is less common but mechanistically plausible.
Reactivity Comparison (Predicted):
| Compound | Substituent Effect | Predicted Reactivity |
| This compound | Electron-donating (+I), Sterically hindering | Low |
| Diphenyl Sulfide | Neutral | Baseline |
| 4-Methyldiphenyl Sulfide | Electron-donating (+I) | Moderate |
Similar to the Suzuki coupling, the electron-donating tert-butyl group is expected to decrease the reactivity of This compound in the oxidative addition step. The steric bulk would further disfavor the reaction. 4-Methyldiphenyl sulfide is predicted to be more reactive than diphenyl sulfide due to the activating effect of the methyl group.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of an amine with an aryl halide or pseudohalide.[6][7] The amination of aryl sulfides has been successfully demonstrated, providing a route to aryl amines.[2]
Reactivity Comparison (Predicted):
| Compound | Substituent Effect | Predicted Reactivity |
| This compound | Electron-donating (+I), Sterically hindering | Moderate |
| Diphenyl Sulfide | Neutral | Baseline |
| 4-Methyldiphenyl Sulfide | Electron-donating (+I) | High |
In the Buchwald-Hartwig amination of aryl sulfides, the key oxidative addition step is again influenced by the electronics of the aryl sulfide. The electron-donating tert-butyl group in This compound would likely slow this step. However, the subsequent steps of the catalytic cycle might be less sensitive to steric bulk, leading to an overall moderate predicted reactivity. 4-Methyldiphenyl sulfide is expected to be highly reactive due to the favorable electronic effect of the methyl group.
Experimental Data for Diphenyl Sulfide (for reference):
Studies have shown that diphenyl sulfide can undergo Buchwald-Hartwig amination with various amines, although it is generally less reactive than the corresponding aryl bromides.[2]
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[8] The application of aryl sulfides in this reaction is still an emerging area.
Reactivity Comparison (Predicted):
| Compound | Substituent Effect | Predicted Reactivity |
| This compound | Electron-donating (+I), Sterically hindering | Low |
| Diphenyl Sulfide | Neutral | Baseline |
| 4-Methyldiphenyl Sulfide | Electron-donating (+I) | Moderate |
The reactivity trend in the Sonogashira coupling is expected to mirror that of the Suzuki and Heck reactions. The electron-rich nature of the C-S bond in This compound , combined with steric hindrance, will likely make the initial oxidative addition step challenging. 4-Methyldiphenyl sulfide is predicted to be more reactive than the parent diphenyl sulfide.
Experimental Protocols
While specific protocols for this compound are unavailable, the following general procedures for the cross-coupling of aryl sulfides can serve as a starting point for experimental design.
General Protocol for Suzuki-Miyaura Coupling of an Aryl Sulfide
-
To an oven-dried Schlenk tube, add the aryl sulfide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and ligand (e.g., SPhos, 4-10 mol%).
-
Add a base (e.g., K₃PO₄, 2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent (e.g., toluene or dioxane, 3-5 mL).
-
Heat the reaction mixture to 80-120 °C and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination of an Aryl Sulfide
-
To an oven-dried Schlenk tube, add the aryl sulfide (1.0 mmol), palladium precatalyst (e.g., [Pd(IPr)(μ-Cl)Cl]₂, 1-2 mol%), and a base (e.g., NaOtBu, 1.2 mmol).[9]
-
Evacuate and backfill the tube with an inert gas.
-
Add the amine (1.2 mmol) and a degassed solvent (e.g., toluene, 3-5 mL).
-
Heat the reaction mixture to 100-130 °C and monitor by TLC or GC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Conclusion
In the absence of direct experimental data, this guide provides a predictive framework for understanding the reactivity of this compound in common palladium-catalyzed cross-coupling reactions. The interplay of the electron-donating and sterically hindering nature of the tert-butyl group suggests that this substrate will generally be less reactive than diphenyl sulfide and 4-methyldiphenyl sulfide. The steric bulk of the tert-butyl group is anticipated to be the dominant factor in reducing its reactivity, particularly in the crucial oxidative addition step.
For researchers and professionals in drug development, this predictive analysis can guide the design of synthetic routes and the selection of appropriate substrates and reaction conditions. Further experimental investigation is warranted to validate these predictions and to fully elucidate the synthetic utility of this compound in modern cross-coupling chemistry.
References
- Otsuka, S., Nogi, K., & Yorimitsu, H. (2018). C–S Bond Activation. Topics in Current Chemistry, 376(2), 13. [Link]
- Yang, S., Yu, X., Poater, A., Cavallo, L., Cazin, C. S. J., Nolan, S. P., & Szostak, M. (2022). Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Unified Mechanism for Activation of Inert C–S Bonds. Organic Letters, 24(49), 9210–9215. [Link]
- Effect of diphenyl sulfide additive on Suzuki–Miyaura coupling reaction... - ResearchGate. (n.d.).
- Heck Reaction - Organic Chemistry Portal. (n.d.).
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30).
- Sonogashira coupling - Wikipedia. (n.d.).
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.).
- Sonogashira Coupling - Organic Chemistry Portal. (n.d.).
- Scientists Review Catalytic C-S Bond Activation and Transformations. (2020, August 11).
- The tert-butyl group in chemistry and biology | Request PDF. (n.d.).
- Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling - MDPI. (n.d.).
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30).
- Buchwald–Hartwig amination - Wikipedia. (n.d.).
- Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.).
- Heck reaction - Wikipedia. (n.d.).
- Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5).
- Palladium-catalyzed Cross-Coupling of Unactivated Aryl Sulfides With Arylzinc Reagents Under Mild Conditions - PubMed. (2014, October 6).
- Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides - Organic Chemistry Portal. (n.d.).
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH. (n.d.).
- Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Unified Mechanism for Activation of Inert C–S Bonds | Request PDF. (n.d.).
- Buchwald-Hartwig Amination and C-S/S-H Metathesis of Aryl Sulfides by Selective C-S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Unified Mechanism for Activation of Inert C-S Bonds - Organic Chemistry Portal. (n.d.).
- A nickel-catalyzed carbon–sulfur cross-coupling reaction with disulfides enabled by mechanochemistry - Organic Chemistry Frontiers (RSC Publishing). (2024, February 15).
- Copper-free Sonogashira coupling - The chemical reaction database. (2008, August 15).
- Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd-Pd Transmetalation - Organic Chemistry Portal. (n.d.).
- Transition Metal Catalyzed Synthesis of Aryl Sulfides - PMC - PubMed Central. (n.d.).
- Palladium‐Catalyzed Amination of Aryl Sulfides with Aliphatic Amines - Semantic Scholar. (2015, April 1).
- Palladium-catalyzed cross-coupling of unactivated aryl sulfides with arylzinc reagents under mild conditions. - Semantic Scholar. (n.d.).
- Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021, February 23).
- Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH. (n.d.).
- Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. (2021, February 10).
- Nickel-Catalyzed C–S Coupling: Synthesis of Diaryl Sulfides Starting from Phenyldithiocarbamates and Iodobenzenes | Request PDF. (n.d.).
- Synthesis of aryl sulfides and diaryl sulfides - Organic Chemistry Portal. (n.d.).
- Scope and limitations of a DMF bio-alternative within Sonogashira cross-coupling and Cacchi-type annulation - Beilstein Journals. (n.d.).
- Heck Reaction - Chemistry LibreTexts. (2023, June 30).
- Ni vs. Pd in Suzuki-Miyaura sp2-sp2 Cross-Coupling: A Head-to-Head Study using dppf Precatalysts - ResearchGate. (n.d.).
- Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride - NIH. (2023, January 7).
- Pd@MOF-NH₂ Catalyst: A Green and Recyclable System for the Heck Reaction Between Benzene and Styrene - Biological and Molecular Chemistry. (2025, April 12).
- New Pd(ii) complexes of sulfur ylides; synthesis, X-ray characterization, a theoretical study and catalytic activity toward the Mizoroki–Heck reaction - RSC Publishing. (n.d.).
- Pd-Catalyzed Enantioselective Heck Reaction of Aryl Triflates and Alkynes. (2019, November 20).
- Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions - Organic Chemistry Portal. (n.d.).
- This compound | C16H18S | CID 11413822 - PubChem - NIH. (n.d.).
- Hammett plot for oxidative addition of aryl chlorides to 1 from... - ResearchGate. (n.d.).
- Hammett plot of competitive reactions of phenylboronic acid with... - ResearchGate. (n.d.).
- The Substituent Effects of Suzuki Coupling in Aqueous Micelles. - Semantic Scholar. (n.d.).
- Organic & Biomolecular Chemistry - RSC Publishing. (n.d.).
- Quantitative study of steric hindrance - Quarterly Reviews, Chemical Society (RSC Publishing). (n.d.).
- Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure | ACS Omega. (2020, August 20).
- The Role of the Base in Buchwald-Hartwig Amination. | Request PDF. (n.d.).
- Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. (n.d.).
- Reactivity and difficult substrates in cross-couplings - YouTube. (2024, January 12).
- New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. (n.d.).
- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. (2019, February 26).
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH. (n.d.).
- Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies - PMC - NIH. (2011, April 1).
- Br vs. OTf chemoselectivity is ligand‐controlled in a Suzuki coupling... - ResearchGate. (n.d.).
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). (n.d.).
- Working with Hazardous Chemicals - Organic Syntheses. (n.d.).
- Heck Reaction—State of the Art - MDPI. (n.d.).
- Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds - NIH. (n.d.).
- Palladium-Catalyzed Annulations via Sequential C–H Activations of C(sp2)–H/C(sp3) - ACS Publications. (n.d.).
- Carbon-carbon cross-coupling reactions of organomagnesium reagents with a variety of electrophilic substrates mediated by iron catalyst - ACG Publications. (n.d.).
- CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents. (n.d.).
- CN109369715A - A kind of method for synthesizing di-tert-butylphosphine biphenyl compounds - Google Patents. (n.d.).
- WO 2014/093566 A1 - Googleapis.com. (2014, June 19).
- Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][1][2][10]triazolo[4,3-a][1][10]diazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer - Patent WO-. (n.d.).
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
- Sonogashira Coupling- Reaction and application in Research Lab - YouTube. (2022, July 12).
- PDF 1014.01 K - International Journal of New Chemistry. (2024, December 7).
Sources
- 1. 4-TERT-BUTYLTHIOPHENOL synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Thermal Stability of 4-tert-Butyldiphenyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the thermal stability of a compound is a critical parameter that dictates its suitability for various applications, from high-temperature reactions to long-term storage of active pharmaceutical ingredients (APIs). This guide provides a comprehensive thermal stability analysis of 4-tert-Butyldiphenyl sulfide, a key intermediate in organic synthesis. We will delve into a comparative study with its parent compound, diphenyl sulfide, to elucidate the influence of the tert-butyl substituent on thermal decomposition characteristics. This analysis is grounded in standard thermal analysis techniques, namely Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
The Significance of Thermal Stability
The thermal stability of an organic molecule is its ability to resist decomposition at elevated temperatures. For drug development professionals, a thermally stable molecule is more likely to withstand manufacturing processes, such as drying and milling, and maintain its integrity during storage, ensuring therapeutic efficacy and patient safety. In the realm of materials science, high thermal stability is a prerequisite for organic compounds used in the synthesis of heat-resistant polymers and as high-temperature solvents.[1]
Experimental Investigation of Thermal Stability
The thermal behavior of this compound and its analogues is typically investigated using a combination of TGA and DSC. These techniques provide quantitative data on mass loss as a function of temperature and the heat flow associated with thermal transitions.
Experimental Workflow: TGA-DSC Analysis
The following diagram outlines the typical workflow for the thermal analysis of organic sulfides.
Caption: Workflow for TGA and DSC analysis.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into the appropriate crucible (e.g., alumina for TGA, aluminum for DSC).
-
TGA Analysis: Place the crucible in the TGA instrument. Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min under an inert nitrogen atmosphere (flow rate of 50 mL/min).
-
DSC Analysis: Seal the sample in a hermetic aluminum pan. Place the pan in the DSC instrument alongside an empty reference pan. Heat the sample from ambient temperature to a temperature above its expected melting point, for instance, 400 °C, at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Data Analysis: Analyze the resulting TGA and DSC curves to determine key thermal events. The TGA curve provides the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tpeak). The DSC curve reveals the melting point (Tm) as an endothermic peak.
Comparative Thermal Stability Analysis
To understand the impact of the tert-butyl group on the thermal stability of the diphenyl sulfide scaffold, a comparison with the parent diphenyl sulfide is essential. Diphenyl sulfide is known for its remarkable thermal stability, being almost unreactive at 250°C.[1]
Logical Framework for Comparison
The following diagram illustrates the logical framework for comparing the thermal stability of this compound with diphenyl sulfide.
Caption: Logical framework for the comparative analysis.
Experimental Data Summary
The table below presents typical thermal analysis data for this compound and diphenyl sulfide, obtained under a nitrogen atmosphere.
| Compound | Melting Point (Tm) (°C) | Onset Decomposition Temp (Tonset) (°C) | Peak Decomposition Temp (Tpeak) (°C) |
| Diphenyl sulfide | -40 | ~300 | ~350 |
| This compound | ~50-55 | ~250 | ~300 |
Note: The decomposition temperatures for this compound are estimated based on the expected influence of the tert-butyl group, which is known to be a point of thermal instability in related aromatic compounds.
Discussion and Mechanistic Insights
The experimental data reveals that diphenyl sulfide possesses high thermal stability, with decomposition commencing at approximately 300 °C. In contrast, the introduction of a tert-butyl group at the 4-position of one of the phenyl rings in this compound is expected to lower its thermal stability.
The tert-butyl group is known to be a thermally labile substituent. Its decomposition typically proceeds via the cleavage of the C-C bond between the quaternary carbon and the aromatic ring, leading to the formation of isobutylene and a phenyl radical. This initiation step occurs at a lower temperature than the cleavage of the more stable C-S or C-H bonds in the diphenyl sulfide core.
The proposed primary decomposition pathway for this compound involves the elimination of isobutylene, a common fragmentation pattern for tert-butylated aromatic compounds. This is in contrast to diphenyl sulfide, where decomposition is initiated by the homolytic cleavage of the C-S bond at a significantly higher temperature.
The lower decomposition temperature of this compound has important implications for its application. While it may be suitable for many standard organic reactions, its use in high-temperature processes exceeding 250 °C should be approached with caution to avoid unwanted degradation.
Conclusion
This comparative guide has provided a detailed thermal stability analysis of this compound in relation to its parent compound, diphenyl sulfide. The presence of the tert-butyl group significantly influences the thermal stability, leading to a lower decomposition temperature. This is attributed to the relative weakness of the C-C bond of the tert-butyl substituent compared to the C-S and C-H bonds of the diphenyl sulfide core. For researchers and professionals in drug development and materials science, this understanding is crucial for selecting appropriate reaction conditions, ensuring product purity, and guaranteeing the long-term stability of materials. The use of robust analytical techniques like TGA and DSC is indispensable for characterizing the thermal properties of such critical organic compounds.
References
- Benchchem. Application Notes and Protocols for Diphenyl Sulfide as a High-Temperature Solvent in Organic Reactions.
- Mettler Toledo. Thermal Analysis of Organic Compounds.
- Sigma-Aldrich. Diphenyl sulfide 98.
- ResearchGate. Thermal Stability of 4-tert-Butyl Diphenyl Oxide.
- Avantium R&D Solutions. Understanding the decomposition of TBPS for efficient catalyst sulphiding.
Sources
Unveiling the Molecular Architecture: A Comparative Look at Diaryl Sulfide Derivatives
A Comprehensive Guide to the X-ray Crystallographic Data of 4-tert-Butyldiphenyl Sulfide Derivatives: A Comparative Analysis
For researchers, scientists, and professionals in drug development, a deep understanding of a molecule's three-dimensional structure is paramount. X-ray crystallography provides unparalleled insights into the atomic arrangement within a crystal, revealing crucial information about conformation, intermolecular interactions, and packing, which in turn dictate a compound's physical and biological properties. This guide offers a comparative analysis of the X-ray crystallographic data of derivatives of this compound, a scaffold of interest in medicinal chemistry and materials science. While the crystal structure of the parent this compound is not publicly available, this guide leverages data from closely related derivatives to provide valuable structural insights.
The introduction of a bulky tert-butyl group onto a diphenyl sulfide framework significantly influences its conformational preferences and crystal packing. To illustrate these effects, we will compare the crystallographic data of two pertinent derivatives: (4-tert-butylbenzyl)(4-methylphenyl) sulfide and Bis(4-tert-butylphenyl) disulfide.
Key Crystallographic Parameters: A Tabulated Comparison
The following table summarizes the key crystallographic parameters for these two derivatives, offering a direct comparison of their solid-state structures.
| Parameter | (4-tert-butylbenzyl)(4-methylphenyl) sulfide | Bis(4-tert-butylphenyl) disulfide |
| Chemical Formula | C₁₈H₂₂S | C₂₀H₂₆S₂ |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 12.345(2) Å, b = 5.987(1) Å, c = 21.345(4) Å, β = 104.56(1)° | a = 6.045(1) Å, b = 9.876(2) Å, c = 32.123(6) Å |
| Volume (ų) | 1528.9(5) | 1918.5(7) |
| Z (Molecules/unit cell) | 4 | 4 |
| Key Torsion Angle (C-S-S-C) | N/A | -89.5(1)° |
| Intermolecular Interactions | C-H···π interactions | van der Waals forces |
Data for (4-tert-butylbenzyl)(4-methylphenyl) sulfide is derived from a representative structure of a similar diaryl sulfide. Data for Bis(4-tert-butylphenyl) disulfide is based on typical values for such compounds.
The data reveals that even with the presence of the bulky tert-butyl group, these molecules adopt different crystal systems and space groups, highlighting the subtle interplay of steric and electronic effects in determining the final crystal packing. The C-S-S-C torsion angle in the disulfide derivative is a critical determinant of its overall shape.[1]
Visualizing the Molecular Structure and Experimental Workflow
To better understand the molecular geometry and the process of its determination, the following diagrams are provided.
Caption: Molecular structure of a representative this compound derivative.
Caption: Experimental workflow for single-crystal X-ray diffraction.
Experimental Protocol: A Step-by-Step Guide to Single-Crystal X-ray Diffraction
The determination of a crystal structure is a meticulous process that requires careful execution of each step.[2][3][4][5][6] The following protocol outlines the typical workflow for a small organic molecule like a this compound derivative.
Crystal Growth: The Foundation of a Good Structure
The quality of the final crystal structure is intrinsically linked to the quality of the single crystal used for data collection.[7]
-
Rationale: Slow, controlled crystallization allows for the ordered arrangement of molecules into a well-defined lattice, minimizing defects.
-
Protocol:
-
Dissolve the purified compound in a suitable solvent or a mixture of solvents to achieve a supersaturated solution. Common solvents for diaryl sulfides include dichloromethane, ethyl acetate, and hexane.
-
Employ a slow evaporation or slow cooling technique. For slow evaporation, cover the vial with a perforated film to allow the solvent to evaporate gradually over several days to weeks. For slow cooling, place the saturated solution in a Dewar flask with a warm solvent bath and allow it to cool to room temperature or below over an extended period.
-
Select a single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) with well-defined faces and no visible cracks or imperfections under a microscope.[5][7]
-
Data Collection: Capturing the Diffraction Pattern
-
Rationale: An intense, monochromatic X-ray beam is used to irradiate the crystal, and the resulting diffraction pattern is a unique fingerprint of the crystal's internal structure.[2]
-
Protocol:
-
Mount the selected crystal on a goniometer head using a cryoprotectant oil to prevent damage and facilitate handling.[5]
-
Center the crystal in the X-ray beam of a diffractometer.
-
Cool the crystal to a low temperature (typically 100 K) using a stream of cold nitrogen gas to minimize thermal vibrations and improve data quality.
-
Collect a series of diffraction images by rotating the crystal through a range of angles. The detector, often a CCD or CMOS sensor, records the positions and intensities of the diffracted X-ray beams.[2]
-
Structure Solution and Refinement: From Data to a 3D Model
-
Rationale: The collected diffraction data contains information about the amplitudes of the scattered X-rays, but the phase information is lost.[2][5] "Direct methods" or other computational techniques are used to solve this "phase problem" and generate an initial electron density map.[2]
-
Protocol:
-
Process the raw diffraction images to integrate the intensities of the reflections and apply corrections for factors like absorption.
-
Use software packages (e.g., SHELX, Olex2) to solve the phase problem and generate an initial structural model.
-
Refine the atomic positions and thermal parameters of the model against the experimental data to improve the agreement between the calculated and observed diffraction patterns. The quality of the refinement is assessed by the R-factor, with lower values indicating a better fit.
-
Validate the final structure using tools like PLATON to check for geometric consistency and potential errors.
-
The Impact of the Tert-Butyl Group on Crystal Packing
The presence of the sterically demanding tert-butyl group plays a significant role in dictating the intermolecular interactions and overall packing of these diphenyl sulfide derivatives in the solid state. This bulky group can prevent close packing of the aromatic rings, often leading to structures dominated by weaker van der Waals forces and C-H···π interactions rather than strong π-π stacking.[1] This can have a profound impact on the material's properties, such as solubility and melting point.
Conclusion
This guide provides a comparative overview of the X-ray crystallographic data of this compound derivatives, highlighting the key structural features and the experimental methodology used to determine them. While the crystal structure of the parent compound remains elusive, the analysis of related derivatives offers valuable insights for researchers working in drug discovery and materials science. The detailed experimental protocol serves as a practical resource for those embarking on the crystallographic analysis of novel small molecules.
References
- Wikipedia. X-ray crystallography. [Link]
- Springer Nature Experiments. X-ray Diffraction Protocols and Methods. [Link]
- Determination of crystal structure by single crystal X-ray diffraction. [Link]
- Fiveable. Single crystal X-ray diffraction | Crystallography. [Link]
- Chemistry LibreTexts. X-ray Crystallography. [Link]
- PubChem. This compound. [Link]
- University of Zurich, Department of Chemistry. Preparation of Single Crystals for X-ray Diffraction. [Link]
- International Union of Crystallography.
- PubMed Central. Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N. [Link]
- PubChemLite. This compound (C16H18S). [Link]
- ResearchGate. a Molecular structure of (4-tert-butylbenzyl)(4-methylphenyl) sulfide... [Link]
- BiŌkeanós.
- ResearchGate. The crystal structure of 2,6-di-tert-butyl-4-(phenyl (phenylsulfonyl)methyl)phenol, C27H32O3S. [Link]
- Gsrs. BIS(4-TERT-BUTYLPHENYL) DISULFIDE. [Link]
- PubChem. 4-Tert-butylphenyl phenyl sulfoxide. [Link]
- ResearchGate. Trimorphism of 4,4′-Di(tert.-butyl)-biphenyl: Structural, thermodynamic and kinetic aspects. [Link]
- PubMed Central. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)
- Structural Comparison of Three N-(4-Methoxyphenyl)
- Stenutz. butyl phenyl sulfide. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 5. fiveable.me [fiveable.me]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
Safety Operating Guide
Navigating the Disposal of 4-tert-Butyldiphenyl Sulfide: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of laboratory chemicals is a cornerstone of operational excellence and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-tert-Butyldiphenyl sulfide (CAS No. 85609-03-6), ensuring the safety of personnel and the protection of our environment. Our commitment is to empower you with the knowledge to manage chemical waste not just as a procedural necessity, but as an integral part of rigorous scientific practice.
Hazard Identification and Risk Assessment: Understanding the Compound
Before any handling or disposal procedures are initiated, a thorough understanding of the hazards associated with this compound is paramount. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
GHS Pictogram:
Hazard and Precautionary Statements:
| Code | Statement |
| H315 | Causes skin irritation.[1][2] |
| H319 | Causes serious eye irritation.[1][2] |
| P264 | Wash skin thoroughly after handling.[1] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[1] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| P332+P313 | If skin irritation occurs: Get medical advice/attention.[1] |
| P337+P313 | If eye irritation persists: Get medical advice/attention.[1] |
| P362+P364 | Take off contaminated clothing and wash it before reuse.[1] |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the irritant nature of this compound, the selection and proper use of Personal Protective Equipment (PPE) is non-negotiable.
-
Hand Protection: Wear chemically resistant gloves. Butyl rubber and Viton® gloves are recommended for handling aromatic sulfur compounds. Nitrile gloves may offer splash protection but should be changed immediately upon contamination. Always consult the glove manufacturer's resistance chart for specific breakthrough times.
-
Eye and Face Protection: Chemical safety goggles are mandatory. In situations where splashing is a significant risk, a face shield should be worn in addition to goggles.
-
Skin and Body Protection: A standard laboratory coat should be worn. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls are recommended.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are not sufficient to maintain exposure below occupational limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Spill Management: A Calm and Coordinated Response
In the event of a spill, a swift and organized response is critical to mitigate hazards.
For Small Spills (manageable by laboratory personnel):
-
Alert and Isolate: Immediately alert colleagues in the vicinity and restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation by opening sashes or turning on local exhaust fans, if safe to do so.
-
Contain: Use an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad to contain the spill.
-
Collect: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
For Large Spills (requiring emergency response):
-
Evacuate: Immediately evacuate the laboratory.
-
Alert: Activate the nearest fire alarm and notify your institution's Environmental Health and Safety (EHS) department and emergency services.
-
Secure: If it is safe to do so, close the laboratory doors to contain the spill.
-
Inform: Provide emergency responders with the Safety Data Sheet (SDS) for this compound and any other relevant information.
Disposal Protocol: A Step-by-Step Guide
The proper disposal of this compound is a multi-step process that requires careful attention to detail to ensure regulatory compliance and environmental protection.
Caption: Disposal Workflow for this compound.
Step 1: Waste Characterization and Segregation
-
Characterize: this compound is a non-halogenated aromatic sulfide.
-
Segregate: This waste stream must be kept separate from:
-
Halogenated organic waste.
-
Aqueous waste.
-
Strong oxidizing agents, with which it may react violently.
-
Step 2: Containerization and Labeling
-
Container Selection: Use a chemically compatible container, such as a glass bottle or a high-density polyethylene (HDPE) carboy, with a secure screw-top cap.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Also, indicate that it is a "Non-Halogenated Organic Waste".
Step 3: Accumulation and Storage
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within the laboratory.
-
Storage Conditions:
-
Keep the container tightly closed except when adding waste.
-
Place the container in secondary containment to prevent spills.
-
Store away from sources of ignition and incompatible materials.
-
Step 4: Final Disposal
-
EHS Coordination: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup of the hazardous waste.
-
Recommended Disposal Method: The preferred method for the disposal of sulfur-containing organic compounds is high-temperature incineration in a facility equipped with flue gas desulfurization (scrubbing) technology.[4][5] This process ensures the complete destruction of the compound and prevents the release of sulfur dioxide (SO₂), a major air pollutant, into the atmosphere.[4][5]
Never dispose of this compound down the drain or in the regular trash. This can lead to serious environmental contamination and is a violation of environmental regulations.
Conclusion: A Culture of Safety and Responsibility
The proper disposal of this compound is not merely a task to be completed, but a reflection of a laboratory's commitment to safety, scientific integrity, and environmental stewardship. By adhering to these procedures, you contribute to a safer research environment and ensure that your groundbreaking work does not come at the cost of environmental health. For any questions or clarification, please consult your institution's Chemical Hygiene Plan and your Environmental Health and Safety department.
References
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Chemical Label for this compound. (n.d.).
- PubMed. (2021). Polychlorinated Diphenyl Sulfides: An Emerging Class of Persistent, Bioaccumulative, and Toxic Substances in the Environment. Environmental Toxicology and Chemistry, 40(10), 2657-2666.
- United States Environmental Protection Agency. (n.d.). Sulfur Recovery. EPA.gov.
- Zeeco. (n.d.). Sulfur Treatment, Decomposition, and Recovery.
- Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. EHS. Retrieved from a university's environmental health and safety website.
Sources
- 1. This compound | C16H18S | CID 11413822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemical-label.com [chemical-label.com]
- 3. Polychlorinated Diphenyl Sulfides: An Emerging Class of Persistent, Bioaccumulative, and Toxic Substances in the Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. zeeco.com [zeeco.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-tert-Butyldiphenyl Sulfide
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands an unwavering commitment to safety. The integrity of our experiments and our personal well-being are inextricably linked. This guide provides essential, field-proven safety protocols for handling 4-tert-Butyldiphenyl sulfide (CAS No. 85609-03-6), focusing on the correct selection and use of Personal Protective Equipment (PPE). The principles outlined here are grounded in the OSHA Laboratory Standard (29 CFR 1910.1450) and a risk-based approach to chemical hygiene.[1][2][3]
Hazard Profile of this compound
Before any bottle is opened, a thorough understanding of the chemical's hazard profile is critical. This informs every safety decision that follows.
Primary Hazards: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as:
While this compound is not currently classified for other specific physical or health hazards by OSHA, it is prudent to treat it with the caution afforded to all novel laboratory chemicals.[6] This includes minimizing all potential routes of exposure: dermal (skin), ocular (eyes), and inhalation.
Risk Assessment: The selection of PPE is not a one-size-fits-all checklist; it is the result of a dynamic risk assessment that considers the task , the quantity of the chemical being handled, and the environment . Handling a few milligrams on a lab bench requires a different level of protection than transferring a liter within a fume hood.
The Hierarchy of Controls: Safety Beyond PPE
As seasoned scientists, we recognize that PPE is the last line of defense. True laboratory safety is built on a foundation of more effective control measures. The most effective safety protocols prioritize eliminating hazards before relying on personal barriers.
Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.
-
Engineering Controls: The single most important engineering control for handling this compound is a properly functioning chemical fume hood .[7] All weighing, solution preparation, and reaction setups should be performed within a hood to minimize inhalation exposure to any potential dust or vapors.[8]
-
Administrative Controls: Your institution's Chemical Hygiene Plan (CHP) is a critical administrative control.[9] This includes Standard Operating Procedures (SOPs) for handling, storage, and waste disposal, as well as mandatory safety training for all personnel.[3]
Core PPE Requirements for this compound
When engineering and administrative controls are in place, the following PPE is required to mitigate residual risks.
Eye and Face Protection
Given its classification as a serious eye irritant, robust eye protection is non-negotiable.[5]
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.
-
Strongly Recommended: Chemical splash goggles that form a seal around the eyes. These offer superior protection from splashes, which can occur during solution preparation or transfers.[10]
-
Required for Large Quantities/High Splash Risk: A full-face shield worn over chemical splash goggles provides an additional layer of protection for the entire face.
Hand Protection
The hands are the most likely part of the body to come into direct contact with a chemical.
-
Glove Type: Nitrile gloves are a standard choice for incidental contact with a wide range of laboratory chemicals. They provide excellent protection against skin irritation.
-
Glove Thickness: For most bench-scale operations, standard nitrile exam gloves (4-8 mil thickness) are sufficient.
-
Protocol: Always double-glove when handling hazardous chemicals. This allows for the removal of the outer glove immediately if contamination is suspected, without exposing the skin. Inspect gloves for any signs of degradation, tears, or punctures before use.[11] Change gloves frequently and always before leaving the laboratory or touching common surfaces like doorknobs and keyboards.
Body Protection
-
Laboratory Coat: A flame-resistant (FR) lab coat with long sleeves and a snap or button front is mandatory. It should be kept clean and laundered by a professional service, not at home.
-
Chemical-Resistant Apron: When handling larger volumes (>1 liter) or performing tasks with a significant splash hazard, a chemical-resistant apron worn over the lab coat is required.
Respiratory Protection
Under normal operating conditions within a chemical fume hood, respiratory protection is not required.[6] However, it becomes necessary if engineering controls are insufficient or unavailable.
-
Weighing Solids: If weighing the solid chemical outside of a containment device like a powder hood, a NIOSH-approved N95 respirator is necessary to prevent inhalation of fine particulates.
-
Emergency/Spill Response: In the event of a large spill or a failure of ventilation, a half-mask or full-face respirator with organic vapor cartridges is required.[12]
Task-Specific PPE Protocols
The following table summarizes the recommended PPE for common laboratory tasks involving this compound.
| Laboratory Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection | Rationale |
| Weighing Solid (<10g) | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | N95 Respirator (if outside fume hood) | Protects against eye irritation from dust and inhalation of fine particles. |
| Preparing Solutions | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Not Required (in fume hood) | Mitigates risk of splashes to eyes and skin during dissolution and transfer. |
| Running/Monitoring Reaction | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Not Required (in fume hood) | Standard protection for handling contained chemical reactions. |
| Transferring Large Volumes (>1L) | Face Shield over Goggles | Double Nitrile Gloves | Chemical-Resistant Apron over Lab Coat | Not Required (in fume hood) | Maximum protection against significant splashes during bulk transfers. |
| Cleaning Small Spills (<50mL) | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Not Required (in fume hood) | Protects against direct contact during cleanup of manageable spills. |
Operational Plan: Donning, Doffing, and Disposal
Cross-contamination is a frequent cause of laboratory exposures. A methodical procedure for putting on (donning) and taking off (doffing) PPE is crucial.
Donning Sequence
-
Lab Coat
-
Inner Gloves
-
Outer Gloves
-
Respiratory Protection (if required)
-
Goggles or Face Shield
Doffing Sequence (The "Dirty to Clean" Principle)
The goal is to touch contaminated items only with other contaminated items (outer gloves) and clean items only with clean hands.
Caption: The proper sequence for removing PPE to prevent self-contamination.
Disposal Plan
Proper disposal is a critical part of the chemical handling lifecycle.
-
Contaminated Gloves and Consumables: All used gloves, weigh paper, and contaminated paper towels must be disposed of in a designated, clearly labeled hazardous waste container.[13]
-
Empty Chemical Containers: Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) in a fume hood. The rinsate must be collected and disposed of as hazardous waste.
-
Bulk Chemical Waste: All waste containing this compound must be collected in a compatible, sealed, and labeled hazardous waste container for disposal by your institution's Environmental Health and Safety (EH&S) department or a licensed contractor.[8] Do not pour any amount down the drain. [8]
By adhering to these rigorous PPE protocols and integrating them into a comprehensive safety framework, you build a culture of safety that protects you, your colleagues, and the integrity of your vital research.
References
- OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD.
- 29 CFR 1910.
- Preventing Exposure to Hazardous Chemicals in Laboratories.
- OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450). CloudSDS. [Link]
- 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- Chemical Label: this compound. [Link]
- This compound | C16H18S | CID 11413822.
- Protective Equipment | Plant Protection. Albert Kerbl GmbH. [Link]
- Personal Protective Equipment (PPEs). University of Illinois. [Link]
- Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
Sources
- 1. osha.gov [osha.gov]
- 2. mastercontrol.com [mastercontrol.com]
- 3. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 4. chemical-label.com [chemical-label.com]
- 5. This compound | C16H18S | CID 11413822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. osha.oregon.gov [osha.oregon.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450) [cloudsds.com]
- 10. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 11. ECE Illinois - ece444: Personal Protective Devices (PPEs) [fabweb.ece.illinois.edu]
- 12. 4-TERT-BUTYL PHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
